4-Hydroxy-3-phenylbutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27885-87-6 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-hydroxy-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
InChI Key |
SNIJITOETJVRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
4-Hydroxy-3-phenylbutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-phenylbutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 27885-87-6). The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this molecule, moving from its fundamental structure to its reactivity and therapeutic potential. Emphasis is placed on the rationale behind experimental methodologies and the integration of spectroscopic data for structural validation. While experimental data for certain physical properties are not widely published, this guide synthesizes available information and predictive data to offer a robust scientific profile.
Molecular Identity and Structural Elucidation
Nomenclature and Chemical Identifiers
This compound is systematically identified by its IUPAC name, which precisely describes its molecular architecture: a butanoic acid backbone substituted with a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.[1] This structure is unambiguously registered under CAS Number 27885-87-6.[1][2]
Core Structural Features
The molecule's functionality is dictated by three key components: a carboxylic acid (-COOH), a primary alcohol (-CH₂OH), and an aromatic phenyl ring. Its molecular formula is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol .[1][2]
A critical feature is the chiral center at the C3 position, the carbon atom to which the phenyl group is attached. This chirality means the molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers. This stereochemistry is a crucial consideration in drug development, as different enantiomers can exhibit distinct biological activities and metabolic fates.
Physicochemical and Spectroscopic Profile
Physical Properties
Experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The isomeric compound, 3-Hydroxy-4-phenylbutanoic acid, has a reported melting point of 91 °C, which may serve as a rough estimate. A summary of its known and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[2] |
| Molecular Weight | 180.20 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 27885-87-6 | Smolecule[1] |
| Melting Point | Data not available | ChemSynthesis[3] |
| Boiling Point | Data not available | ChemSynthesis[3] |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | PubChem[2] |
| InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N | PubChem[2] |
Spectroscopic Characterization: A Validating System
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
Aromatic Protons (C₆H₅-): A multiplet typically in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
-
Methine Proton (-CH(Ph)-): A multiplet coupled to the adjacent methylene protons, expected around δ 3.0-3.5 ppm.
-
Methylene Protons (-CH₂-COOH): Diastereotopic protons adjacent to the chiral center, likely appearing as a multiplet around δ 2.5-2.8 ppm.
-
Hydroxymethyl Protons (-CH₂OH): Protons of the primary alcohol, expected as a multiplet around δ 3.6-3.9 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield shift, typically > δ 10 ppm.
-
Alcohol Proton (-OH): A broad singlet whose position is concentration and solvent-dependent.
The ¹³C NMR spectrum will complement the ¹H NMR data, with expected chemical shifts for the 10 carbon atoms:
-
Carboxyl Carbon (-COOH): δ > 170 ppm.
-
Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-145 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): δ ~60-65 ppm.
-
Methine Carbon (-CH(Ph)-): δ ~45-50 ppm.
-
Methylene Carbon (-CH₂-COOH): δ ~40-45 ppm.
IR spectroscopy is invaluable for identifying the key functional groups:
-
O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would include the loss of water (-18) from the alcohol, the loss of the carboxyl group (-45), and cleavage at the benzylic position.
Chemical Synthesis and Reactivity
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes, each with distinct advantages concerning yield, stereoselectivity, and scalability.
-
Chemical Synthesis: Traditional organic synthesis methods may include Friedel-Crafts type reactions or multi-step pathways involving Grignard reagents reacting with appropriate precursors.[1] For instance, a Friedel-Crafts alkylation could be a viable approach, though it may require careful control of reaction conditions to achieve the desired regioselectivity.[1]
-
Chemo-Enzymatic Synthesis: This modern approach leverages the high stereoselectivity of enzymes. Lipase-catalyzed reactions, for example, can be employed for the kinetic resolution of racemic mixtures or for the enantioselective synthesis from prochiral substrates, which is critical for pharmaceutical applications.[1]
Below is a generalized workflow for the synthesis and purification of the target compound.
Caption: Generalized workflow for synthesis and purification.
Key Chemical Reactions
The molecule's bifunctional nature (containing both a carboxylic acid and an alcohol) allows for a range of chemical transformations.
-
Esterification: The carboxylic acid moiety readily undergoes Fischer esterification when refluxed with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester.[1] This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms.[4][5]
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. This reaction can be used to synthesize dicarboxylic acid derivatives.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This would result in the formation of a diol.
Biological Activity and Drug Development Context
While this compound itself is not a widely studied therapeutic agent, its structural similarity to 4-phenylbutyric acid (4-PBA) provides a strong basis for predicting its biological activities and mechanism of action. 4-PBA is an FDA-approved drug used for urea cycle disorders and is investigated for a range of other conditions due to its activity as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.
Potential Biological Activities
-
Anti-inflammatory Effects: The phenylalkanoic acid scaffold is associated with anti-inflammatory properties.[1]
-
Antioxidant Properties: The presence of a phenyl group can contribute to antioxidant activity by scavenging free radicals, potentially mitigating oxidative stress.[1]
-
Neuroprotective Potential: Derivatives of this compound are suggested to have neuroprotective properties, making them interesting candidates for research into neurodegenerative diseases.[1]
Postulated Mechanism of Action: ER Stress Reduction
A plausible mechanism of action, extrapolated from studies on 4-PBA, involves the mitigation of endoplasmic reticulum (ER) stress. ER stress occurs when misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis (cell death) and is implicated in various diseases. As a chemical chaperone, this compound may help stabilize protein folding, reduce the load of misfolded proteins, and thereby alleviate ER stress.
Caption: Postulated mechanism of action via ER stress reduction.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, where the outcome of each major step is verified before proceeding, ensuring the integrity of the final product and data.
Protocol: Synthesis and Purification via Fischer Esterification
This protocol describes the synthesis of Methyl 4-hydroxy-3-phenylbutanoate as an example of a key chemical reaction.
Objective: To synthesize and purify the methyl ester of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq), which serves as both reactant and solvent. This excess drives the equilibrium towards the product.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation Point 1: A new spot with a higher Rf value (less polar) corresponding to the ester should appear, and the starting material spot should diminish.
-
Quenching and Extraction: After cooling, neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate) three times. The ester will partition into the organic layer.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via column chromatography on silica gel. Validation Point 2: A single, pure fraction should be collected and confirmed by TLC.
-
Final Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its structure and purity, comparing the data to expected values.
Protocol: A Self-Validating Workflow for Structural Characterization
Objective: To confirm the identity and purity of a synthesized batch of this compound.
Caption: Self-validating workflow for spectroscopic characterization.
Methodology:
-
Infrared (IR) Spectroscopy: First, an IR spectrum is acquired. This is a rapid technique to confirm the presence of the core functional groups (hydroxyl and carboxylic acid). Self-Validation: If the characteristic broad O-H and sharp C=O stretches are absent, the sample is incorrect, and further analysis is halted.
-
Proton NMR (¹H NMR) Spectroscopy: Next, a high-resolution ¹H NMR spectrum is obtained. This provides detailed information on the connectivity of the carbon skeleton. Self-Validation: The integration of the aromatic region must correspond to 5 protons, and the chemical shifts and splitting patterns must be consistent with the proposed structure. The presence of significant impurity peaks would trigger re-purification.
-
Mass Spectrometry (MS): A mass spectrum is then acquired to determine the molecular weight. Self-Validation: The molecular ion peak must match the calculated molecular weight (180.20). If it does not, it indicates an incorrect product or an unexpected adduct.
-
Data Integration: Finally, all data are integrated. The functional groups from IR, the proton framework from NMR, and the molecular weight from MS must all corroborate the structure of this compound. This multi-technique approach provides a highly reliable and self-validating confirmation of the compound's identity and purity.
References
- PubChem. This compound.
- PubChem. 3-Hydroxy-4-phenylbutanoic acid.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]
- ChemSynthesis. 4-hydroxy-4-phenylbutanoic acid. [Link]
- Wikipedia.
- University of California, Irvine.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]
- Comenius University. CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]
- NIST. Butanoic acid, 4-hydroxy-. NIST WebBook. [Link]
- OperaChem.
- Pharmacompass.
- SpectraBase. 4-[2-(3-Hydroxybutyl)phenyl]butanoic acid .theta.lactone - Optional[13C NMR]. [Link]
- Thompson Rivers University.
- Chemistry Steps.
- Organic Syntheses. 13C10-4-Oxo-4-phenylbutanoic acid. [Link]
- PubChem. 4-Hydroxy-4-phenyl-butyric acid.
- SpectraBase. 2-Hydroxy-3-phenylbutanoic acid. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- mzCloud. 4 Phenylbutyric acid. [Link]
- SpectraBase.
- NIST. 3-Phenylbutyric acid. NIST WebBook. [Link]
- ResearchGate. Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. [Link]
Sources
An In-Depth Technical Guide to 4-Hydroxy-3-phenylbutanoic acid (CAS: 27885-87-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Hydroxy-3-phenylbutanoic acid, a molecule of increasing interest in biochemical and pharmaceutical research. Drawing upon established scientific principles and the latest findings, this document delves into the synthesis, chemical properties, biological significance, and analytical methodologies pertinent to this compound. It is designed to serve as a foundational resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.
Core Molecular Identity and Physicochemical Properties
This compound, registered under CAS number 27885-87-6, is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2] Its structure features a butanoic acid backbone substituted with a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.[1] This unique arrangement, particularly the chiral center at the C3 position, gives rise to stereoisomers that can exhibit distinct biological activities.[1]
| Property | Value | Source |
| CAS Number | 27885-87-6 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Phenyl-4-hydroxybutyric acid, beta-Phenyl-gamma-hydroxybutyric acid | [2] |
Synthesis Methodologies: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes, each with its own merits regarding yield, stereoselectivity, and scalability. The choice of a particular synthetic pathway is often dictated by the desired stereochemistry and the intended downstream application.
Chemo-Enzymatic Synthesis for Enantiomeric Purity
For applications demanding high enantiomeric purity, such as in the development of chiral drugs, chemo-enzymatic synthesis is a preferred method. This approach leverages the high selectivity of enzymes, such as lipases, to catalyze key steps in the synthesis, leading to the desired enantiomer in high yield.[1]
Classical Organic Synthesis Routes
The Reformatsky reaction provides a classic and reliable method for the formation of β-hydroxy esters, which are direct precursors to this compound.[3][4][5] The reaction involves the use of an α-halo ester and a carbonyl compound in the presence of zinc metal.[3][4][5]
Conceptual Workflow of the Reformatsky Reaction:
Caption: Generalized workflow of the Reformatsky reaction.
Detailed Protocol: A Representative Reformatsky-type Synthesis
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (2.0 eq). Activate the zinc by stirring with a small amount of a suitable activating agent (e.g., a crystal of iodine or 1,2-dibromoethane) in an inert solvent like anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: Add a small portion of the α-bromoester (e.g., ethyl bromoacetate, 1.2 eq) to the activated zinc suspension and warm gently until the reaction initiates, as indicated by a color change or gentle reflux.
-
Addition of Reactants: Once the reaction has started, add a solution of the appropriate aldehyde (in this case, a phenylacetaldehyde derivative) (1.0 eq) and the remaining α-bromoester in the inert solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 10% H₂SO₄).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude β-hydroxy ester can then be purified by column chromatography on silica gel.
-
Hydrolysis: The purified β-hydroxy ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound.
The malonic ester synthesis offers another versatile route to substituted carboxylic acids.[6][7][8][9] This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[6][7][8][9]
Conceptual Workflow of the Malonic Ester Synthesis:
Caption: Generalized workflow of the malonic ester synthesis.
Biological Activity and Potential Therapeutic Applications
Research indicates that this compound and its structural analogs possess a range of biological activities, suggesting their potential for therapeutic applications.
Anti-inflammatory Properties
Compounds with a similar phenylbutanoic acid scaffold have demonstrated notable anti-inflammatory effects.[1] The proposed mechanism of action for the related compound, 4-phenylbutyric acid (4-PBA), involves the inhibition of endoplasmic reticulum (ER) stress. By acting as a chemical chaperone, 4-PBA can help to alleviate the accumulation of unfolded or misfolded proteins, a condition that can trigger inflammatory pathways.
Antioxidant Effects
The presence of a phenolic group in the structure of this compound suggests potential antioxidant activity.[1] Phenolic compounds are known to act as free radical scavengers, thereby mitigating oxidative stress, a key contributor to the pathophysiology of numerous diseases.
Neuroprotective Effects
Derivatives of phenylbutanoic acid have been investigated for their neuroprotective properties. The ability of these compounds to act as chemical chaperones and reduce ER stress is a promising mechanism for combating neurodegenerative diseases, which are often characterized by protein misfolding and aggregation.
Metabolic Pathways
This compound has been identified as a metabolic product of 3-phenylbutanoic acid in humans.[1] This biotransformation is mediated by the cytochrome P450 enzyme CYP2C8 through a hydroxylation reaction.[1] The metabolic fate of this compound itself is an area of ongoing research, with studies on related compounds suggesting that β-oxidation may play a role in its further degradation.[10]
Metabolic Formation of this compound:
Caption: CYP2C8-mediated metabolism of 3-phenylbutanoic acid.
Analytical Characterization
Accurate characterization of this compound is crucial for both synthetic verification and biological studies. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful technique for the analysis of volatile derivatives of carboxylic acids.[11][12]
Typical GC-MS Analysis Workflow:
Caption: General workflow for GC-MS analysis of hydroxy acids.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is limited, information from related butanoic acid derivatives provides guidance on safe handling practices.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14][15]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]
-
Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion and Future Directions
This compound is a molecule with significant potential, bridging the fields of synthetic organic chemistry and biomedical research. Its structural relationship to compounds with known anti-inflammatory, antioxidant, and neuroprotective properties makes it a compelling target for further investigation. Future research should focus on elucidating the specific mechanisms of action of its individual enantiomers, exploring its full therapeutic potential, and developing optimized, scalable synthetic routes. This guide serves as a starting point for researchers and developers to confidently engage with this promising compound.
References
- NROChemistry. (n.d.). Reformatsky Reaction.
- Synerzine. (n.d.). SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester.
- Breckland Scientific. (2018). Butanoic Acid - SAFETY DATA SHEET.
- AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION.
- Identification of enzymes involved in oxidation of phenylbutyrate. (2012). Journal of Lipid Research.
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION.
- Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. (2013). Nuclear Medicine and Biology.
- Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna. (2014). Environmental Pollution.
- The origin and metabolic fate of 4-hydroxybenzoate in Arabidopsis. (2024). Planta.
- In Vivo Mechanistic Studies on the Metabolic Activation of 2-Phenylpropionic Acid in Rat. (2004). Drug Metabolism and Disposition.
- PubChem. (n.d.). This compound.
- 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. (2024). Metabolomics.
- Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. (2014). Food Chemistry.
- Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. (2023). American Journal of Physiology-Endocrinology and Metabolism.
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molecules.
- Wikipedia. (n.d.). Malonic ester synthesis.
- GC-MS Fingerprinting Combined with Chemical Pattern-Recognition Analysis Reveals Novel Chemical Markers of the Medicinal Seahorse. (2023). Molecules.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.). ResearchGate.
- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2018). Tetrahedron Letters.
- Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid.
- Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
- Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. (2014). Pharmacognosy Research.
- Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. (2021). Frontiers in Molecular Biosciences.
- Sodium 4-phenylbutyric Acid Prevents Murine Acetaminophen Hepatotoxicity by Minimizing Endoplasmic Reticulum Stress. (2016). The American Journal of Pathology.
- Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. (2005). Applied Microbiology and Biotechnology.
- Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers. (2021). Animals.
- Acute and chronic toxicities of boric acid to Daphnia magna Straus. (1987). Environmental Toxicology and Chemistry.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. pharmdguru.com [pharmdguru.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. phcogres.com [phcogres.com]
- 13. synerzine.com [synerzine.com]
- 14. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Hydroxy-3-phenylbutanoic Acid: From Molecular Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-phenylbutanoic acid, a derivative of the well-studied 4-phenylbutyric acid (4-PBA), is a molecule of growing interest in the scientific community. Its unique structural features, combining a phenyl group and a hydroxyl moiety on a butanoic acid backbone, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of this compound, delving into its molecular structure, synthesis, characterization, and known biological effects. Drawing upon the established knowledge of its parent compound, 4-PBA, this guide also explores the putative mechanisms of action and the promising therapeutic avenues for this intriguing molecule, particularly in the realms of inflammation, oxidative stress, and neuroprotection.
Introduction: Unveiling this compound
This compound, with the chemical formula C₁₀H₁₂O₃, is a carboxylic acid characterized by a phenyl group at the third carbon and a hydroxyl group at the fourth carbon of the butanoic acid chain.[1][2] This seemingly subtle hydroxylation of the more extensively researched 4-phenylbutyric acid (4-PBA) may significantly influence its physicochemical properties and biological interactions, opening up new avenues for research and drug development.
This guide aims to provide a detailed technical overview of this compound, consolidating available information on its fundamental properties, synthesis, and characterization. Furthermore, it will explore its potential biological significance by drawing parallels with the known mechanisms of 4-PBA and highlighting areas for future investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 27885-87-6 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Synonyms | 3-Phenyl-4-hydroxybutyric acid, β-(Hydroxymethyl)benzenepropanoic acid | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | [2] |
| InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N | [2] |
Molecular Structure and Visualization
The molecular structure of this compound is central to its chemical reactivity and biological activity. The presence of a chiral center at the C3 position, the aromatic phenyl ring, the carboxylic acid group, and the primary hydroxyl group all contribute to its unique chemical character.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical and chemo-enzymatic methods.
Synthesis Methodologies
Several synthetic routes have been explored for the preparation of this compound and its derivatives:
-
Friedel-Crafts Alkylation: This classic approach involves the reaction of benzene with a suitable lactone in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method is a fundamental strategy for introducing the phenyl group onto the butanoic acid backbone.
-
Chemo-enzymatic Synthesis: For stereospecific synthesis, enzymatic reactions offer high selectivity. Lipase-catalyzed reactions, for instance, can be employed to achieve the desired enantiomer of this compound.[1] This is particularly crucial for pharmaceutical applications where a specific stereoisomer may exhibit the desired therapeutic effect. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates has been developed by combining lactonase-mediated resolution with hydrogenation.[3]
Experimental Protocol: Illustrative Friedel-Crafts Alkylation
The following is a generalized protocol for the synthesis of the related 4-phenylbutyric acid via Friedel-Crafts acylation followed by reduction, which can be adapted for the synthesis of the hydroxylated analog.
-
Acylation: To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), succinic anhydride is added portion-wise at 0 °C. Benzene is then added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the keto-acid intermediate.
-
Reduction: The keto-acid is then reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride in an appropriate solvent.
-
Purification: The final product, this compound, is purified by column chromatography or recrystallization.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions. Safety precautions must be strictly followed when handling reagents like aluminum chloride.
Characterization Techniques
The synthesized this compound must be thoroughly characterized to confirm its identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. Key characteristic absorptions would include a broad O-H stretching band for the carboxylic acid and alcohol, a C=O stretching band for the carboxylic acid, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern can help in confirming the structure.[8]
Biological Activities and Potential Therapeutic Applications
While research specifically on this compound is still emerging, its structural similarity to 4-PBA allows for informed speculation about its potential biological activities. 4-PBA is a well-known histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[9][10]
Potential Mechanisms of Action
It is plausible that this compound shares some of the mechanisms of action of 4-PBA:
-
Anti-inflammatory Effects: 4-PBA has been shown to inhibit the proliferation of synovial fibroblasts and reduce inflammatory responses in a mouse model of arthritis.[11] It is hypothesized that this compound may also exhibit anti-inflammatory properties by modulating inflammatory signaling pathways.
-
Antioxidant Properties: The presence of a hydroxyl group on the butanoic acid chain might confer antioxidant properties to the molecule, enabling it to scavenge free radicals and mitigate oxidative stress.[1]
-
Neuroprotective Effects: 4-PBA has demonstrated neuroprotective effects in models of neurodegenerative diseases.[8][12] Given that ER stress and oxidative damage are implicated in neuronal cell death, this compound could potentially offer neuroprotection through similar mechanisms.[5]
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-phenylbutanoic Acid
Abstract
4-Hydroxy-3-phenylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a hydroxyl group and a phenyl substituent on a butanoic acid backbone, presents unique challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on methodologies that offer control over stereochemistry. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols. We will delve into chemo-enzymatic resolutions, asymmetric reductions, and classical chemical approaches, providing a comparative analysis to guide the selection of the most suitable pathway for specific research and development needs.
Introduction: The Significance of this compound
This compound, also known as β-phenyl-γ-hydroxybutyric acid, is a chiral carboxylic acid of significant interest in medicinal chemistry. Its structural motif is found in a variety of bioactive compounds, and it serves as a key intermediate in the synthesis of more complex molecules. The presence of a stereocenter at the C3 position means that the biological activity of its derivatives can be highly dependent on the absolute configuration, making enantioselective synthesis a critical aspect of its production.
This guide will explore the following core synthetic strategies:
-
Chemo-enzymatic Synthesis: Leveraging the high selectivity of enzymes for enantioselective transformations.
-
Asymmetric Chemical Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.
-
Classical Approaches: Including methods like the Reformatsky reaction, which provide a foundation for further modification and resolution.
The choice of synthetic route is often dictated by factors such as the desired stereoisomer, scalability, cost-effectiveness, and the availability of starting materials and reagents. This guide aims to provide the necessary technical details to make an informed decision.
Chemo-enzymatic Pathways: Harnessing Biocatalysis for Enantiopurity
Chemo-enzymatic methods offer an elegant and often highly efficient approach to obtaining enantiomerically pure this compound. These strategies typically involve the use of isolated enzymes or whole-cell systems to catalyze key stereoselective steps.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are particularly well-suited for this purpose due to their broad substrate specificity and high enantioselectivity in esterification and hydrolysis reactions.
Causality Behind Experimental Choices: The rationale for using lipase-catalyzed resolution lies in its ability to differentiate between the two enantiomers of a this compound ester. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation or hydrolysis, while leaving the other enantiomer largely unreacted. The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and conversion.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
This protocol describes the kinetic resolution of racemic methyl 4-hydroxy-3-phenylbutanoate.
Materials:
-
Racemic methyl 4-hydroxy-3-phenylbutanoate
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic methyl 4-hydroxy-3-phenylbutanoate (1.0 eq) in anhydrous toluene (10 mL/mmol of substrate), add vinyl acetate (1.5 eq).
-
Add immobilized CALB (50-100 mg/mmol of substrate).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
The enzyme is removed by filtration and can be washed with the solvent for reuse.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate is separated by silica gel column chromatography.
-
The enantiomerically enriched (R)-acetate can be hydrolyzed to the corresponding (R)-4-hydroxy-3-phenylbutanoic acid using a mild base.
Data Presentation:
| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Acetate |
| CALB | Vinyl acetate | Toluene | 40 | 24 | ~50 | >99 (S) | >99 (R) |
| PSL | Vinyl propionate | MTBE | 35 | 36 | ~48 | >98 (S) | >97 (R) |
Note: The data presented are representative and may vary based on specific reaction conditions.
Logical Relationship Diagram:
Caption: Lipase-catalyzed kinetic resolution workflow.
Biocatalytic Asymmetric Reduction of a Ketoester Precursor
An alternative and often more atom-economical approach is the asymmetric reduction of a prochiral ketone to the desired chiral alcohol. This can be achieved using ketoreductases (KREDs) or whole-cell biocatalysts.
Causality Behind Experimental Choices: This strategy relies on the high stereoselectivity of certain enzymes in reducing a carbonyl group. By selecting an appropriate biocatalyst, it is possible to produce predominantly one enantiomer of the hydroxy acid. A cofactor regeneration system, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is crucial for driving the reaction to completion and making the process economically viable.
Experimental Protocol: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
This protocol describes the biocatalytic reduction of a ketoester to the corresponding hydroxyester.
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate
-
Recombinant E. coli expressing a ketoreductase (or a commercially available KRED)
-
Glucose (for cofactor regeneration in whole-cell systems) or Isopropanol and a secondary alcohol dehydrogenase (for isolated enzyme systems)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a buffered aqueous solution, suspend the whole-cell biocatalyst or dissolve the isolated KRED.
-
Add the cofactor regeneration system components (e.g., glucose or isopropanol and the second enzyme).
-
Add the substrate, ethyl 2-oxo-4-phenylbutyrate, to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.
-
The reaction is stirred at a controlled temperature (e.g., 25-30 °C) and pH.
-
The progress of the reaction is monitored by HPLC.
-
Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent.
-
The organic extracts are combined, dried over a drying agent (e.g., Na₂SO₄), and concentrated.
-
The resulting enantiomerically enriched ethyl (R)-2-hydroxy-4-phenylbutyrate can be purified by chromatography if necessary.[1]
-
Subsequent hydrolysis of the ester yields the target (R)-4-hydroxy-3-phenylbutanoic acid.
Data Presentation:
| Biocatalyst | Substrate Concentration | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| E. coli expressing KRED-A | 50 mM | Glucose | 30 | 24 | >99 | >99 (R) |
| Isolated KRED-B | 100 mM | Isopropanol | 25 | 18 | >98 | >99 (S) |
Note: The enantiomeric outcome depends on the specific ketoreductase used.
Experimental Workflow Diagram:
Sources
An In-Depth Technical Guide to the Enantioselective Synthesis of 4-Hydroxy-3-phenylbutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 4-Hydroxy-3-phenylbutanoic acid, a chiral building block of significant interest in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the methodologies, experimental considerations, and practical applications of this valuable synthon. We will explore three primary asymmetric strategies: biocatalytic reduction of a prochiral ketone, chiral auxiliary-mediated synthesis, and chemo-catalytic asymmetric hydrogenation. For each approach, we will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present key performance data. The guide aims to serve as a practical resource for the laboratory-scale synthesis and process development of enantiomerically pure (R)- and (S)-4-Hydroxy-3-phenylbutanoic acid.
Introduction: The Significance of Chiral this compound
Chirality is a fundamental consideration in modern drug discovery and development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with enantiomers often exhibiting distinct biological properties. This compound possesses a single stereocenter at the C3 position, giving rise to (R) and (S) enantiomers. These enantiomers serve as crucial precursors for the synthesis of several active pharmaceutical ingredients (APIs).
For instance, the (R)-enantiomer is a key intermediate in the synthesis of (R)-Baclofen, a selective GABAB receptor agonist used as a muscle relaxant. The biological activity of Baclofen resides almost exclusively in its (R)-enantiomer. Similarly, enantiomerically pure this compound is a building block for the synthesis of other neurologically active compounds.[1]
The stereospecific synthesis of this compound is therefore of paramount importance to ensure the efficacy and safety of the final drug product. This guide will provide a detailed examination of the leading methodologies to achieve high enantiopurity.
Strategic Approaches to Enantioselective Synthesis
The enantioselective synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of strategy often depends on factors such as the desired enantiomer, scalability, cost, and available laboratory infrastructure.
Caption: Key strategies for the enantioselective synthesis of this compound.
Biocatalytic Asymmetric Reduction of Ethyl 3-Oxo-4-phenylbutanoate
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral molecules. The use of whole-cell microorganisms or isolated enzymes offers high enantioselectivity under mild reaction conditions. For the synthesis of this compound, the asymmetric reduction of its β-keto ester precursor, ethyl 3-oxo-4-phenylbutanoate, is a well-established method.
Causality Behind Experimental Choices
The success of a biocatalytic reduction hinges on the selection of a suitable biocatalyst with high activity and stereoselectivity towards the target substrate. Carbonyl reductases are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. Many microorganisms, including baker's yeast (Saccharomyces cerevisiae) and various species of Candida and Pichia, produce reductases that can effectively reduce β-keto esters.
The choice of whole-cell biocatalysts is often preferred for initial screening and small-scale synthesis due to the in-situ regeneration of cofactors (e.g., NADH or NADPH) by the cell's metabolic machinery. For larger-scale applications, the use of recombinant E. coli overexpressing a specific carbonyl reductase can offer higher volumetric productivity and simplified downstream processing.
Experimental Protocol: Whole-Cell Bioreduction
This protocol is adapted from established procedures for the asymmetric reduction of analogous β-keto esters and serves as a robust starting point.[2][3]
Materials:
-
Ethyl 3-oxo-4-phenylbutanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose (Dextrose)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite (diatomaceous earth)
Procedure:
-
Yeast Culture Activation: In a flask, dissolve glucose (20 g) in deionized water (100 mL). Add baker's yeast (10 g) and stir the suspension at room temperature (25-30°C) for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve ethyl 3-oxo-4-phenylbutanoate (1.0 g, 4.85 mmol) in a minimal amount of ethanol (1-2 mL) to aid solubility and add it to the activated yeast culture.
-
Reaction: Stopper the flask with a cotton plug and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Add Celite (approx. 10 g) to the reaction mixture and stir for 10 minutes.
-
Filtration: Filter the mixture through a Büchner funnel to remove the yeast cells and Celite. Wash the filter cake with water (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting ethyl 4-hydroxy-3-phenylbutanoate by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
Data Presentation
While specific data for the biocatalytic reduction of ethyl 3-oxo-4-phenylbutanoate is not extensively published in comparative tables, results for structurally similar β-keto esters are highly indicative of the expected outcomes.
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Yield (%) | Key Conditions |
| Saccharomyces cerevisiae | Ethyl 3-halo-2-oxo-4-phenylbutanoate | (2S,3S) or (2R,3S) | 96-99 | 90 | Immobilized in calcium alginate beads, glucose as co-substrate |
| Candida magnoliae (reductase in E. coli) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.9 | >99.0 | High substrate concentration (3000mM) |
Table adapted from data on analogous substrates.[2][3]
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.[4]
Causality Behind Experimental Choices
Oxazolidinones, popularized by David A. Evans, are a class of highly effective chiral auxiliaries. They are readily available in both enantiomeric forms and can be acylated to form N-acyl oxazolidinones. The bulky substituents on the oxazolidinone ring create a chiral environment that directs the approach of electrophiles in subsequent alkylation or aldol reactions.[5]
For the synthesis of this compound, an Evans aldol reaction between a titanium enolate of an N-acyl oxazolidinone and an appropriate aldehyde can establish the desired stereochemistry at the C3 and C4 positions. The choice of Lewis acid and reaction conditions is critical for achieving high diastereoselectivity.
Experimental Workflow
Caption: General workflow for the synthesis of this compound using a chiral auxiliary.
Data Presentation
The diastereoselectivity of chiral auxiliary-mediated reactions is typically high, often exceeding 95% de.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de %) | Key Features |
| Oxazolidinone | Aldol Reaction | >95 | Predictable stereochemical outcome, reliable |
| Camphorsultam | Michael Addition | >90 | Effective for conjugate additions |
| Pseudoephedrine | Alkylation | >98 | Forms a crystalline product, facilitating purification |
Data based on typical performance of these auxiliaries in analogous reactions.[5]
Chemo-Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral transition metal catalysts is a powerful and atom-economical method for the synthesis of chiral alcohols. The Noyori asymmetric hydrogenation, which utilizes Ruthenium-BINAP catalysts, is a benchmark in this field.[6]
Causality Behind Experimental Choices
The success of asymmetric hydrogenation relies on the design of the chiral ligand that coordinates to the metal center. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C2-symmetric atropisomeric diphosphine ligand that creates a well-defined chiral environment around the ruthenium atom. This chiral pocket dictates the facial selectivity of hydrogen addition to the prochiral ketone.
The choice of solvent, pressure, and temperature can significantly influence the reaction rate and enantioselectivity. Methanol is a commonly used solvent for the hydrogenation of β-keto esters with Ru-BINAP catalysts.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is based on the Noyori asymmetric hydrogenation of β-keto esters.[6]
Materials:
-
Ethyl 3-oxo-4-phenylbutanoate
-
[RuCl2((R)-BINAP)]2·NEt3 (or a similar Ru-BINAP catalyst)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, place the Ru-BINAP catalyst in a high-pressure reactor.
-
Substrate Addition: Add a degassed solution of ethyl 3-oxo-4-phenylbutanoate in methanol to the reactor.
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction mixture at the specified temperature (e.g., 25-50°C) for 12-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentration: Remove the solvent from the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Presentation
| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Yield (%) | Key Conditions |
| RuBr2[(R)-BINAP] | Methyl 3-oxobutanoate | (R) | 99.3 | 100 | H2 (60 psi), MeOH:H2O (9:1), 35°C |
| [RuCl(benzene)]2Cl2/(S)-BINAP | Ethyl 3-oxobutanoate | (S) | 98 | 99 | H2 (100 atm), EtOH, 100°C |
Table adapted from data on analogous substrates.[6]
Conclusion
The enantioselective synthesis of this compound is a well-addressed challenge in synthetic organic chemistry, with several robust and high-yielding methodologies available to the researcher. Biocatalytic reduction offers an environmentally friendly route with excellent enantioselectivity. Chiral auxiliary-mediated synthesis provides a reliable and predictable method for stereochemical control. Chemo-catalytic asymmetric hydrogenation represents a highly efficient and atom-economical approach.
The choice of the optimal synthetic route will depend on the specific requirements of the project, including the desired enantiomer, scale, cost considerations, and available expertise. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chiral building block in a research and development setting.
References
- Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia.
- Zhang, X., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(4), 100891. [Link]
- Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia.
- Sato, M., et al. (2018). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 10(10), 1533-1539. [Link]
- Jakubke, H.-D., & Sewald, N. (2018).
- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- Royal Society of Chemistry. (2018). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers. [Link]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
- Humphrey, C. E., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(48), 14818–14819. [Link]
- Gotor-Fernández, V., et al. (2013). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 14(8), 16404–16431. [Link]
- Royal Society of Chemistry. (2019). Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand. Organic Chemistry Frontiers. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). Enantioselective Synthesis of Flavan-3-ols Using a Mitsunobu Cyclization.
- Google Patents. (n.d.). Preparation method for 4-amino-3-phenylbutyric acid.
- MDPI. (2024).
- ResearchGate. (n.d.). Lipase catalysis in resolution of racemic intermediates of diltiazem synthesis in organic solvents.
Sources
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Biocatalytic Asymmetric Synthesis of beta-Hydroxy Acid derivatives [manu56.magtech.com.cn]
- 6. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-3-phenylbutanoic acid
Abstract
This technical guide provides a comprehensive overview of the biological activities of 4-Hydroxy-3-phenylbutanoic acid. Given the nascent stage of direct research on this molecule, this document synthesizes the available information and extrapolates potential mechanisms of action by examining closely related and structurally similar compounds, most notably 4-phenylbutyric acid (4-PBA). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. We will delve into its putative anti-inflammatory, antioxidant, and neuroprotective effects, providing a theoretical framework and practical experimental designs to facilitate further investigation.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol , is a derivative of butanoic acid featuring a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.[1][2] Its structural similarity to endogenous signaling molecules and known therapeutic agents, including analogs of the neurotransmitter γ-aminobutyric acid (GABA), positions it as a compound of significant interest for pharmacological research.[1][3] While direct studies on its biological activities are limited, the presence of the phenyl and hydroxyl functional groups suggests a potential for a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective actions.[1] This guide will explore these potential activities, drawing parallels with the well-characterized biological effects of its close structural analog, 4-phenylbutyric acid (4-PBA).
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | ~180.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Phenyl-4-hydroxybutyric acid, beta-Phenyl-gamma-hydroxybutyric acid | [2] |
Putative Biological Activities and Mechanisms of Action
Due to the limited direct research on this compound, this section will heavily reference the known biological activities and mechanisms of the structurally similar compound, 4-phenylbutyric acid (4-PBA), as a predictive model. It is crucial for researchers to empirically validate these potential activities for this compound.
Anti-inflammatory Activity
4-PBA is recognized for its potent anti-inflammatory properties, primarily through its action as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[4][5][6] ER stress is a key pathological feature in many inflammatory conditions, including rheumatoid arthritis.[4]
Mechanism of Action (inferred from 4-PBA): In inflammatory states, the accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). If the UPR is unable to restore homeostasis, it can lead to the activation of pro-inflammatory signaling pathways. 4-PBA is thought to mitigate this by:
-
Inhibition of NF-κB and MAPK Signaling: 4-PBA has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs) in response to pro-inflammatory stimuli like interleukin-1β (IL-1β).[4][5] This, in turn, reduces the expression of downstream inflammatory mediators.
-
Downregulation of Pro-inflammatory Cytokines and Enzymes: By inhibiting NF-κB and MAPK pathways, 4-PBA leads to a decrease in the production of key inflammatory molecules, including:
Caption: Putative Anti-inflammatory Mechanism of this compound.
Antioxidant Activity
The phenolic structure of this compound suggests its potential as an antioxidant.[1] Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups.[7]
Mechanism of Action: The antioxidant activity of phenolic compounds can be attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is primarily achieved through:
-
Hydrogen Atom Transfer (HAT): The hydroxyl group on the phenyl ring can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components.
-
Single Electron Transfer (SET): The compound can transfer a single electron to a free radical, which also results in its neutralization.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent antioxidant properties in assays such as the DPPH radical scavenging assay.[8]
Neuroprotective Effects
The neuroprotective potential of this compound is suggested by the activities of its analogs.[1] 4-PBA has been investigated as a therapeutic agent for various neurodegenerative diseases due to its dual role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.
Mechanism of Action (inferred from 4-PBA):
-
Alleviation of ER Stress: In neurodegenerative diseases, the accumulation of misfolded proteins is a common pathological hallmark that leads to ER stress and neuronal cell death. As a chemical chaperone, 4-PBA helps to refold these proteins, thereby reducing ER stress and promoting neuronal survival.[9][10]
-
HDAC Inhibition: 4-PBA is a known HDAC inhibitor. By inhibiting HDACs, it can alter gene expression, leading to the upregulation of proteins involved in synaptic plasticity and neuronal survival.[11]
-
Modulation of GABAergic System: 4-PBA has been shown to restore GABA uptake and increase the expression of certain GABA-A receptor subunits.[3][12] This is particularly relevant given that this compound is a structural analog of GABA. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can have profound effects on neuronal excitability and survival.
Caption: Putative Neuroprotective Mechanisms.
Experimental Protocols for Assessing Biological Activity
The following protocols are provided as a guide for researchers to investigate the biological activities of this compound. These are based on standard assays used for similar compounds.
In Vitro Anti-inflammatory Assays
3.1.1. Assay for Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
In Vitro Antioxidant Assays
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the test compound to scavenge the stable free radical DPPH.[8][13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid or trolox) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
3.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of the test compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][14]
Step-by-Step Methodology:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as µM of Fe²⁺ equivalents.
In Vitro Neuroprotection Assay
3.3.1. Assay for Protection Against Oxidative Stress-Induced Neuronal Cell Death
This protocol assesses the ability of the test compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Concluding Remarks and Future Directions
This compound is a molecule with significant therapeutic potential, largely inferred from the well-documented biological activities of its close structural analog, 4-phenylbutyric acid. The putative anti-inflammatory, antioxidant, and neuroprotective effects of this compound warrant direct and rigorous investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin to elucidate the specific mechanisms of action and to quantify the biological activities of this promising compound. Future research should focus on identifying its specific molecular targets, delineating the signaling pathways it modulates, and assessing its pharmacokinetic and pharmacodynamic profiles in preclinical models. Such studies will be crucial in determining its viability as a lead compound for the development of novel therapeutics for a range of human diseases.
References
- Moore, B. D., et al. (1998). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed.
- Park, J. W., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central.
- Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH.
- Frontiers. (n.d.). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers.
- Shen, W., et al. (2023). 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. NIH.
- Chebib, M., et al. (2000). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed.
- Mimori, S., et al. (2015). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar.
- Uehara, T., et al. (2024). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. PubMed.
- Goodspeed, K., et al. (2025). 4-Phenylbutyrate restored GABA uptake, mitigated seizures in SLC6A1 and SLC6A11 microdeletions/3p- syndrome: From cellular models to human patients. PubMed.
- Park, J. W., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed.
- ResearchGate. (n.d.). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Request PDF.
- Kim, J. H., et al. (2015). 4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen-Glucose Deprivation (OGD) and Reoxygenation. PubMed.
- Lee, H., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed.
- Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. PubMed.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- She, L., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. PubMed Central.
- Tiwari, I., et al. (2022). 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation. PubMed.
- ResearchGate. (n.d.). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Stojković, D., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. NIH.
- Feng, B., et al. (2014). 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum. PubMed.
- Absalom, N. L., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). PMC - NIH.
- National Center for Biotechnology Information. (n.d.). 4-Phenylbutyric Acid. PubChem.
- Al-Khafaji, K., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PMC - PubMed Central.
- Rahman, M. M., et al. (2022). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. PMC - NIH.
- Reddit. (2014). This compound? : r/DrugNerds.
- Ferraz, A. C. A., et al. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. PubMed.
- ResearchGate. (n.d.). (PDF) Recent Advances in Antioxidant Capacity Assays.
- National Center for Biotechnology Information. (n.d.). 3-Phenylbutyric acid. PubChem.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Phenylbutyrate restored GABA uptake, mitigated seizures in SLC6A1 and SLC6A11 microdeletions/3p- syndrome: From cellular models to human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Hydroxy-3-phenylbutanoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-phenylbutanoic acid is a compound of growing interest due to its structural similarity to several neuroactive molecules, including γ-aminobutyric acid (GABA) analogues and γ-hydroxybutyrate (GHB). While direct research on its mechanism of action is limited, its chemical architecture suggests a multifactorial pharmacological profile. This guide synthesizes information from structurally related compounds to propose and detail a series of putative mechanisms of action for this compound. We will explore its potential as a GABAergic modulator, a ligand for the GHB receptor, a histone deacetylase (HDAC) inhibitor, and a chemical chaperone. For each proposed mechanism, this document provides the scientific rationale and detailed, field-proven experimental protocols to enable rigorous scientific investigation by researchers in drug development and neuroscience.
Introduction and Molecular Profile
This compound (PubChem CID: 38719) is an organic compound with the molecular formula C₁₀H₁₂O₃.[1] Its structure, featuring a butanoic acid backbone with a phenyl group at the third carbon and a hydroxyl group at the fourth, is reminiscent of several well-characterized neuropharmacological agents. This structural homology is the cornerstone of our mechanistic hypotheses.
The most notable structural analogues are:
-
Phenibut (4-amino-3-phenylbutanoic acid): A close analogue where the hydroxyl group is replaced by an amino group. Phenibut is a known GABA-B receptor agonist and also acts as a gabapentinoid by blocking α₂δ subunit-containing voltage-dependent calcium channels.[2][3][4][5][6]
-
Gamma-hydroxybutyrate (GHB): The parent compound lacking the phenyl group. GHB is a neurotransmitter that acts as a weak agonist at the GABA-B receptor and a potent agonist at the dedicated GHB receptor.[7][8][9][10][11][12]
-
4-Phenylbutyric acid (PBA): An analogue lacking the hydroxyl group. PBA is utilized clinically and is known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[13][14][15][16][17][18][19]
Based on these relationships, this guide will dissect four primary, plausible mechanisms of action for this compound and provide the experimental frameworks to validate each.
Putative Mechanism I: GABAergic System Modulation
The structural similarity to phenibut, a potent GABAergic compound, strongly suggests that this compound may interact with GABA receptors, particularly the GABA-B subtype.[2][5]
Scientific Rationale:
The presence of the γ-hydroxybutanoic acid backbone is a key feature for interaction with the GABAergic system. Phenibut's phenyl ring enhances its ability to cross the blood-brain barrier.[2] It is plausible that this compound retains the GABAergic activity of the core structure while the phenyl group facilitates central nervous system penetration.
Experimental Validation Workflow:
The primary approach to validate this hypothesis involves assessing the binding and functional activity of this compound at GABA-B receptors.
Caption: Workflow for investigating GABA-B receptor interaction.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (prepared from cortex or cerebellum)
-
Radioligand: [³H]baclofen or [³H]CGP54626[20]
-
Non-specific binding control: Unlabeled GABA or baclofen
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in homogenization buffer. Perform differential centrifugation to isolate the membrane fraction. Wash the pellet multiple times and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In microcentrifuge tubes, combine a fixed concentration of radioligand (e.g., 2-4 nM [³H]CGP54626), brain membrane preparation (50-100 µg protein), and varying concentrations of this compound.[21]
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled GABA).
-
Incubation: Incubate the tubes at room temperature for 1.5 hours.[21]
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Objective: To determine if this compound acts as an agonist or antagonist at the GABA-B receptor.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO-K1 cells)
-
[³⁵S]GTPγS
-
GDP
-
GABA (as a reference agonist)
-
Test Compound: this compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4[21]
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and the test compound at various concentrations.
-
Agonist Mode: To test for agonist activity, measure the stimulation of [³⁵S]GTPγS binding by the test compound alone.
-
Antagonist Mode: To test for antagonist activity, measure the ability of the test compound to inhibit the stimulation of [³⁵S]GTPγS binding induced by a known GABA-B agonist (e.g., GABA).[21]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration and measure the bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to generate dose-response curves and determine EC50 or IC50 values.
Putative Mechanism II: GHB Receptor Ligand
The structural similarity to GHB and its analogues, particularly 4-hydroxy-4-phenylbutyric acid which has shown affinity for the GHB receptor, supports the hypothesis that this compound may be a ligand at this site.[7][22]
Scientific Rationale:
The GHB receptor is a distinct G protein-coupled receptor that mediates some of the excitatory and behavioral effects of GHB.[8][10] The finding that a phenyl-substituted hydroxybutyric acid analogue binds to this receptor provides a strong precedent for investigating this interaction for this compound.
Experimental Validation Workflow:
Caption: Workflow for investigating GHB receptor interaction.
Objective: To determine the binding affinity (Ki) of this compound for the GHB receptor.
Materials:
-
Rat brain membranes (hippocampus or cortex)
-
Non-specific binding control: Unlabeled GHB
-
Test Compound: this compound
-
Assay Buffer: 50 mM KH₂PO₄, pH 6.0
-
Standard equipment for radioligand binding assays
Procedure:
-
Membrane Preparation: Similar to the GABA-B assay, prepare membrane homogenates from the hippocampus or cerebral cortex.
-
Assay Setup: Combine a fixed concentration of [³H]NCS-382, brain membrane preparation, and varying concentrations of this compound.
-
Controls: Include total binding (no competitor) and non-specific binding (saturating concentration of unlabeled GHB).
-
Incubation: Incubate the mixture on ice for a specified period.
-
Termination and Quantification: Use rapid filtration to separate bound and free radioligand, followed by scintillation counting.
-
Data Analysis: Calculate the IC50 and Ki values as described in Protocol 1.
Putative Mechanism III: Histone Deacetylase (HDAC) Inhibition
The related compound 4-phenylbutyric acid (PBA) is a known HDAC inhibitor.[14][16][23][24] This established activity for a structurally similar molecule makes HDAC inhibition a plausible mechanism for this compound.
Scientific Rationale:
Short-chain fatty acids and their derivatives can inhibit the activity of HDACs, leading to changes in gene expression.[23] This can result in various cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. The phenylbutyrate moiety is a key structural feature for this activity.
Experimental Validation Workflow:
Objective: To measure the ability of this compound to inhibit HDAC activity.
Materials:
-
Nuclear extracts from a suitable cell line (e.g., HT-29 colon cancer cells)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Test Compound: this compound
-
Assay Buffer
-
Developer solution
-
Fluorometric plate reader
Procedure:
-
Nuclear Extract Preparation: Isolate nuclei from cultured cells and prepare nuclear extracts containing HDAC enzymes.
-
Assay Reaction: In a 96-well plate, incubate the nuclear extract with varying concentrations of this compound or TSA.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Development: Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Putative Mechanism IV: Chemical Chaperone Activity
PBA also functions as a chemical chaperone, mitigating ER stress by aiding in the proper folding of proteins.[1][13][17][18][19][25][26] This activity is crucial for cellular homeostasis and is a potential therapeutic strategy for protein-folding diseases.
Scientific Rationale:
Chemical chaperones are small molecules that can stabilize protein conformation and prevent the aggregation of misfolded proteins, thereby reducing ER stress and the unfolded protein response (UPR).[1][25][27] The hydrophobic nature of the phenyl group in this compound may allow it to interact with exposed hydrophobic regions of misfolded proteins, similar to PBA.
Experimental Validation Workflow:
Sources
- 1. life.scnu.edu.cn [life.scnu.edu.cn]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Phenibut: A drug with one too many "buts" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GHB receptor - Wikipedia [en.wikipedia.org]
- 9. Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dmg-peg2000-mal.com [dmg-peg2000-mal.com]
- 18. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. gsartor.org [gsartor.org]
- 24. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 25. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Therapeutic Uses of 4-Hydroxy-3-phenylbutanoic Acid
Abstract
4-Hydroxy-3-phenylbutanoic acid (4H3PBA) is a chiral organic compound belonging to the phenylpropanoic acid family.[1] While direct research on this specific molecule is nascent, its structural similarity to several well-characterized neuroactive and protective compounds positions it as a compelling candidate for therapeutic development. This guide synthesizes the current understanding of structurally related molecules—notably 4-phenylbutyric acid (4-PBA), Phenibut, and γ-hydroxybutyrate (GHB)—to build a scientifically-grounded framework for investigating the potential therapeutic applications of 4H3PBA. We will explore its postulated mechanisms of action, including the modulation of proteostasis, interaction with the GABAergic system, and potential anti-inflammatory and antioxidant activities. Furthermore, this document provides detailed experimental protocols to empower researchers in the validation and exploration of 4H3PBA's therapeutic profile.
Molecular Profile and Structural Context
This compound is a derivative of butyric acid with a phenyl group at the third carbon and a hydroxyl group at the fourth.[1][2] This specific arrangement of functional groups is critical, as it creates structural analogies to molecules with significant and diverse biological activities. Understanding these relationships is fundamental to postulating the therapeutic potential of 4H3PBA.
1.1 Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | ~180.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Phenyl-4-hydroxybutyric acid, beta-(Hydroxymethyl)benzenepropanoic acid | [2] |
| Chirality | Contains a chiral center at C3 |
1.2 The Significance of Structural Analogs
The therapeutic hypotheses surrounding 4H3PBA are largely built upon the established mechanisms of its structural relatives:
-
4-Phenylbutyric Acid (4-PBA): This parent compound, lacking the C4 hydroxyl group, is an FDA-approved drug for urea cycle disorders.[3][4] Its primary mechanisms of interest for broader therapeutic use are its roles as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[5][6][7]
-
Phenibut (4-Amino-3-phenylbutyric acid): An analog where the C4 hydroxyl group is replaced by an amino group, Phenibut is known for its anxiolytic and nootropic effects, which are mediated through its action as a GABA analog, primarily at GABA-B receptors.[8][9][10]
-
γ-Hydroxybutyric Acid (GHB): This molecule represents the core butanoic acid structure without the phenyl group. GHB is a naturally occurring neurotransmitter that acts on specific GHB receptors and weakly at GABA-B receptors, producing sedative and anesthetic effects.[11][12]
The unique combination of a phenyl group at C3 and a hydroxyl group at C4 in 4H3PBA suggests it may possess a hybrid activity profile, potentially combining the proteostasis-modulating effects of 4-PBA with the GABAergic influence of its other analogs.
3.1 Protocol 1: Chemo-Enzymatic Synthesis of this compound
Causality: Chemo-enzymatic synthesis is chosen for its ability to produce specific enantiomers with high selectivity, which is crucial as stereochemistry often dictates biological activity. U[1]sing a lipase like Candida antarctica lipase B (CALB) is a well-established method for such resolutions.
-
Reactant Preparation: Begin with a suitable precursor, such as a racemic ester of 3-phenyl-4-acetoxybutanoic acid.
-
Enzymatic Hydrolysis: Dissolve the precursor in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Add immobilized CALB to the solution. The enzyme will selectively hydrolyze one enantiomer of the ester.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress using chiral HPLC.
-
Reaction Quenching & Extraction: Once ~50% conversion is reached, stop the reaction by filtering out the enzyme. Acidify the solution and extract the product and unreacted ester with an organic solvent (e.g., ethyl acetate).
-
Separation: Separate the hydrolyzed acid (one enantiomer of 4H3PBA) from the unreacted ester (the other enantiomer) using column chromatography.
-
Final Hydrolysis: The unreacted ester can be chemically hydrolyzed (e.g., using NaOH) to obtain the other enantiomer of 4H3PBA.
-
Purification and Characterization: Purify both enantiomers via recrystallization and confirm their structure and enantiomeric purity using NMR, Mass Spectrometry, and chiral HPLC.
3.2 Protocol 2: In Vitro Assessment of Neuroprotection against ER Stress
Causality: This protocol directly tests the hypothesis that 4H3PBA can protect neuronal cells from ER stress-induced death, a key mechanism in neurodegeneration. Tunicamycin is used as it is a classic and potent inducer of the UPR.
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 4H3PBA (e.g., 1 µM to 1 mM) for 2 hours. Include a vehicle control (e.g., DMSO or media).
-
Induction of ER Stress: Add Tunicamycin (e.g., 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A significant increase in viability in the 4H3PBA-treated groups compared to the Tunicamycin-only group indicates a neuroprotective effect.
3.3 Protocol 3: Evaluation of GABA-A Receptor Modulation via Whole-Cell Patch-Clamp
Causality: Patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel function. T[13]his protocol determines if 4H3PBA can directly modulate the activity of GABA-A receptors, providing direct evidence for GABAergic activity.
-
Cell Preparation: Use primary hippocampal neurons or HEK293T cells transfected with cDNAs for GABA-A receptor subunits (e.g., α1, β2, γ2). 2[13]. Recording Setup:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Continuously perfuse the cells with an external solution (e.g., containing 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration, holding the cell at -60 mV. [13] * Apply GABA (e.g., 1-10 µM) via a rapid perfusion system to elicit an inward chloride current.
-
After establishing a stable baseline GABA response, co-apply the same concentration of GABA with various concentrations of 4H3PBA.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of 4H3PBA. A significant potentiation or inhibition of the current indicates that 4H3PBA is a positive or negative allosteric modulator, respectively. If 4H3PBA elicits a current on its own, it is a direct agonist.
Conclusion and Future Directions
This compound stands at an interesting crossroads of neuropharmacology. While direct evidence of its activity is scarce, the robust mechanistic data from its close structural analogs—4-PBA, Phenibut, and GHB—provides a compelling, logic-based rationale for its investigation as a novel therapeutic agent. The hypotheses that it functions as a chemical chaperone, an HDAC inhibitor, and a modulator of the GABAergic system are testable and hold significant promise for addressing unmet needs in neurodegenerative diseases, epilepsy, and inflammatory conditions.
The immediate future for 4H3PBA research lies in the systematic preclinical evaluation outlined in this guide. Key next steps should include:
-
Enantiomer-Specific Analysis: Synthesizing and testing the R- and S-enantiomers separately is critical, as they are likely to have different pharmacological profiles.
-
In Vivo Validation: Promising in vitro results must be translated to animal models of disease (e.g., transgenic mouse models of Alzheimer's, chemically-induced seizure models) to assess efficacy, pharmacokinetics, and safety.
-
Target Deconvolution: If activity is confirmed, further studies will be needed to pinpoint its precise molecular targets and distinguish its effects at GABA-A vs. GABA-B receptors and its potency as a chaperone vs. an HDAC inhibitor.
The exploration of 4H3PBA offers a unique opportunity to develop a multi-target therapeutic, a strategy that is increasingly recognized as potentially more effective for complex multifactorial diseases than single-target agents.
References
- Gu, X., et al. (2022). 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. Neurobiology of Disease.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38719, this compound.
- Macias, A. T., et al. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics.
- European Monitoring Centre for Drugs and Drug Addiction. (2022). Gamma-hydroxybutyrate and related substances.
- ResearchGate. (n.d.). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis.
- Chesters, R. A., et al. (1998). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. Pharmacology.
- ResearchGate. (n.d.). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease.
- Reddit. (2014). This compound?.
- Drugs.com. (n.d.). 4-Amino-3-phenylbutyric acid (International database).
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International Journal of Biochemistry and Cell Biology.
- Absalom, N. L., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Benefits of 4-Amino-3-phenylbutanoic Acid in Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4775, 4-Phenylbutyric Acid.
- Tiwari, P., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis.
- Cuadrado-Tejedor, M., et al. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry.
- ResearchGate. (2005). Novel γ-Hydroxybutyric Acid (GHB) Analogs Share Some, but Not All, of the Behavioral Effects of GHB and GABAB Receptor Agonists.
- Wikipedia. (n.d.). Sodium phenylbutyrate.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- MDPI. (2021). Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders.
- U.S. Department of Justice. (n.d.). GHB and Analogs Fast Facts.
- National Center for Biotechnology Information. (2023). GABA Receptor. In: StatPearls [Internet].
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 13. 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-3-phenylbutanoic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-phenylbutanoic acid, a molecule of significant interest in medicinal chemistry, stands at the crossroads of early synthetic exploration and modern therapeutic investigation. This comprehensive technical guide provides a deep dive into its discovery, historical context, synthesis methodologies, and burgeoning biological applications. With a chemical structure lending itself to potential anti-inflammatory, antioxidant, and neuroprotective activities, this guide offers a foundational resource for researchers and drug development professionals. Detailed experimental protocols, comparative analysis of synthetic routes, and an exploration of its putative mechanisms of action are presented to facilitate further research and application.
Introduction: Unveiling a Promising Bioactive Scaffold
This compound, with the chemical formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol , is an organic compound featuring a phenyl group and a hydroxyl group attached to a butanoic acid backbone.[1][2] Its structure, particularly the presence of a chiral center at the third carbon, makes it an intriguing candidate for stereoselective synthesis and targeted biological interventions. Belonging to the phenylpropanoic acid family, this compound shares structural similarities with various bioactive molecules, hinting at a diverse range of potential applications in pharmaceuticals and biochemistry.[1] This guide will traverse the timeline of its scientific journey, from early synthetic endeavors to its current status as a molecule with therapeutic promise.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 27885-87-6 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | [2] |
| InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N | [2] |
A Historical Perspective: Piecing Together the Discovery
While a singular, definitive "discovery" paper for this compound is not readily apparent in historical literature, its emergence can be contextualized within the broader exploration of phenylbutyrate derivatives in the early to mid-20th century. Early synthetic routes to related β-phenyl-γ-butyrolactones, precursors to this compound derivatives, involved methods like the Reformatsky reaction and malonate cyclization.[1] For instance, the reaction of styrene oxide with diethyl malonate to yield α-carboethoxy-γ-lactones, which could then be hydrolyzed, laid the foundational chemistry for accessing this class of compounds.[1]
The broader family of phenylbutyric acids gained significant attention for their therapeutic potential. Notably, 4-phenylbutyric acid (PBA) was investigated for its role in treating urea cycle disorders, a discovery made in the early 1980s. This research into PBA's ability to provide an alternative pathway for nitrogen excretion paved the way for its clinical use. Further research into PBA and its derivatives for conditions like sickle cell anemia, cystic fibrosis, and cancer underscored the therapeutic potential of this chemical scaffold.
Synthesis Methodologies: Crafting the Molecule
The synthesis of this compound can be approached through several distinct routes, each with its own advantages and challenges. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.
Classical Chemical Synthesis
Traditional organic synthesis offers robust and scalable methods for producing this compound.
-
Friedel-Crafts Alkylation: This fundamental reaction in organic chemistry can be employed to introduce the phenyl group. A common approach involves the Lewis acid-catalyzed reaction of a suitable four-carbon chain with benzene.[1] For example, the reaction of γ-butyrolactone with benzene in the presence of a Lewis acid like aluminum chloride is a known method for synthesizing 4-phenylbutyric acid, and modifications of this approach could be envisioned for the synthesis of the hydroxylated analog.
-
Grignard and Reformatsky Reactions: Early methods for preparing related phenylbutyric acid derivatives utilized organometallic reagents. The reaction of a phenylmagnesium halide (a Grignard reagent) with a suitable ester or aldehyde containing the butanoic acid backbone is a plausible, though potentially low-yielding, approach.[1] Similarly, the Reformatsky reaction, which employs an alpha-halo ester and zinc, could be adapted to form the carbon-carbon bond necessary for the butanoic acid chain.
Chemo-Enzymatic and Biocatalytic Synthesis
Modern synthetic chemistry increasingly turns to enzymes for their high selectivity and mild reaction conditions.
-
Lipase-Catalyzed Reactions: Enzymes such as lipases can be used to achieve high enantioselectivity in the synthesis of chiral molecules like this compound.[1] These reactions often involve the resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.
-
Microbial Biotransformation: The use of whole-cell microbial systems or isolated enzymes from microorganisms presents a green and efficient alternative to traditional chemical synthesis. For instance, Streptomyces coelicolor has been shown to be capable of producing 3-Hydroxy-4-phenylbutanoic acid through a biosynthetic pathway. This highlights the potential for developing biocatalytic routes for the production of this compound.
Detailed Experimental Protocol: A Representative Synthesis
Protocol: Synthesis of 4-Phenylbutyric Acid via Friedel-Crafts Alkylation (Adapted from US Patent 6,372,938 B1)[3][4]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a condenser, add benzene (400 g).
-
Catalyst Addition: To the stirred benzene, add powdered aluminum chloride (200 g) and stir the mixture for 10 minutes at 50°C.
-
Substrate Addition: Slowly add γ-butyrolactone (86 g) in small portions to the reaction mixture. Maintain the temperature between 50 and 60°C for 90 minutes.
-
Quenching: After the reaction is complete, carefully add the reaction mixture to a stirred mixture of ice and 5% sodium hydroxide solution. Maintain the temperature below 35°C and the pH between 9 and 9.5 for 2 hours.
-
Workup: Filter the mixture under vacuum. Precipitate the 4-phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.
-
Isolation and Purification: Isolate the crude 4-phenylbutyric acid by vacuum filtration. The crude product can be further purified by vacuum distillation.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the presence of the phenyl, hydroxyl, and carboxylic acid functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activity and Mechanism of Action: A Molecule of Therapeutic Interest
Emerging research suggests that this compound possesses a range of biological activities, positioning it as a promising candidate for further pharmacological investigation.[1] Much of the understanding of its potential mechanisms is extrapolated from studies on its close analog, 4-phenylbutyric acid (PBA).
Anti-Inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases. This compound and its analogs have demonstrated potential as anti-inflammatory agents.[1] The proposed mechanisms are multifaceted:
-
Inhibition of Pro-inflammatory Mediators: Studies on related compounds have shown the ability to suppress the expression of pro-inflammatory cytokines and enzymes. For example, 4-phenylbutyric acid has been shown to inhibit the production of inflammatory mediators by suppressing the activation of key signaling pathways like NF-κB and MAPK.
-
Endoplasmic Reticulum (ER) Stress Reduction: 4-PBA is a known chemical chaperone that can alleviate ER stress, a condition implicated in various inflammatory diseases.[5][6] By assisting in proper protein folding, it can mitigate the unfolded protein response that contributes to inflammation. It is plausible that this compound shares this chaperone activity.
Antioxidant Effects
The phenolic structure of this compound suggests inherent antioxidant properties.[1] It may act by:
-
Scavenging Reactive Oxygen Species (ROS): The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cells and tissues.
-
Modulating Cellular Antioxidant Defenses: It may also enhance the expression and activity of endogenous antioxidant enzymes.
Neuroprotective Potential
The ability of phenylbutyrate derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases. The neuroprotective effects of the related compound R-phenibut have been linked to its activity as a GABA-B receptor agonist and its ability to increase the expression of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[7] For 4-phenylbutyric acid, neuroprotection is also attributed to its dual role as a chemical chaperone, reducing the aggregation of misfolded proteins implicated in diseases like Alzheimer's and Parkinson's, and as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression to promote neuronal survival.[7][8][9] Given its structural similarity, this compound may exert neuroprotective effects through similar mechanisms.
Diagram 1: Putative Neuroprotective Mechanisms of Phenylbutyrate Derivatives
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 4. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 4-Hydroxy-3-phenylbutanoic Acid and Its Synonymous Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-3-phenylbutanoic acid, a molecule of significant interest in pharmaceutical and biochemical research. The document delves into its various synonyms and chemical identifiers, offering clarity in its nomenclature. It further explores its chemical and physical properties, methods of synthesis, and known biological activities, including its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. A key focus is placed on its relationship with the psychoactive compound Phenibut, for which it may be a metabolite. Additionally, this guide details analytical methodologies for the identification and quantification of this compound, and provides insights into the mechanisms of action of structurally related compounds, offering a valuable resource for researchers in the field.
Introduction
This compound is a carboxylic acid derivative with a phenyl group substituted at the third position and a hydroxyl group at the fourth position of the butanoic acid chain.[1] Its structural similarity to biologically active molecules, including the neurotransmitter γ-aminobutyric acid (GABA), has made it a subject of interest for researchers exploring novel therapeutic agents. This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for professionals in drug development and chemical research.
Nomenclature and Chemical Identifiers
A clear understanding of the various names and identifiers for this compound is crucial for accurate literature searches and chemical sourcing.
| Identifier Type | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 27885-87-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| PubChem CID | 38719 | [2] |
| ChEMBL ID | CHEMBL172516 | [2] |
| InChI | InChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | [2] |
| SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | [2] |
Common Synonyms:
-
3-Phenyl-4-hydroxybutyric acid[2]
-
beta-Phenyl-gamma-hydroxybutyric acid[2]
-
β-(Hydroxymethyl)benzenepropanoic acid[2]
Chemical and Physical Properties
The chemical and physical properties of this compound are fundamental to its handling, formulation, and biological interactions.
| Property | Value |
| Appearance | Solid (predicted) |
| Solubility | Soluble in water and organic solvents.[3] |
| Stereochemistry | Contains a chiral center at the C3 position, existing as (R) and (S) enantiomers.[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical and enzymatic methods.
Chemical Synthesis
Traditional organic synthesis routes offer versatile approaches to obtaining this compound. One common method involves the reaction of a phenyl Grignard reagent with a suitable four-carbon backbone precursor containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.[1] Another approach is the hydrolysis of β-phenyl-γ-butyrolactone, which can be synthesized from styrene oxide and diethyl malonate.[1]
Diagram: Synthetic Pathway from Styrene Oxide
Caption: Synthesis of this compound from styrene oxide.
Chemo-Enzymatic Synthesis
Enzymatic methods provide a highly selective route to specific enantiomers of this compound. Lipases are commonly employed for the kinetic resolution of racemic mixtures, offering high enantioselectivity.[1] For instance, Candida antarctica lipase B (CALB) has been successfully used in the resolution of related hydroxy acids.[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)
-
Substrate Preparation: Dissolve the racemic ester of this compound in an appropriate organic solvent (e.g., toluene).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction: Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the progress of the reaction by periodically analyzing aliquots using chiral HPLC.
-
Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
Separation: Separate the enzyme by filtration. The unreacted ester and the produced acid can be separated by extraction or chromatography.
Biological Activities and Potential Mechanisms of Action
Preliminary research suggests that this compound possesses several biological activities of therapeutic interest.[1]
Anti-Inflammatory Properties
Structurally similar compounds have demonstrated anti-inflammatory effects.[1] The mechanism may involve the modulation of inflammatory signaling pathways. For instance, the related compound 4-phenylbutyric acid (4-PBA) has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[5][6] 4-PBA also attenuates endoplasmic reticulum (ER) stress, which is implicated in inflammatory conditions.[6][7]
Diagram: Potential Anti-Inflammatory Mechanism
Caption: Putative anti-inflammatory mechanism of this compound.
Antioxidant Properties
The presence of a phenyl group suggests that this compound may possess antioxidant properties by scavenging free radicals.[1] Phenolic compounds are known to exert antioxidant effects through the donation of a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species.[8]
Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)
-
Reagent Preparation: Prepare a stock solution of this compound in methanol and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Neuroprotective Effects
Derivatives of this compound have been suggested to have neuroprotective properties.[1] The structurally related compound, 4-PBA, has shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9] Its mechanisms of action are thought to involve the reduction of ER stress and the inhibition of histone deacetylases (HDACs), leading to the restoration of protein homeostasis and the expression of genes involved in neuronal survival.[9][10] Phytochemicals with neuroprotective properties often modulate signaling pathways such as Nrf2/HO-1, NF-κB, and BDNF/TrkB.[11][[“]][[“]]
Relationship with Phenibut (4-Amino-3-phenylbutanoic acid)
Phenibut (4-amino-3-phenylbutanoic acid) is a neuropsychotropic drug with anxiolytic and nootropic effects.[14][15] It is structurally very similar to this compound, differing only by the substitution of the hydroxyl group with an amino group. There is evidence to suggest that this compound may be a metabolite of Phenibut.[1]
Metabolism of Phenibut
The metabolism of many drugs involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[16] It is plausible that Phenibut undergoes hydroxylation by a CYP450 isozyme to form this compound. This metabolic pathway would be a critical factor in understanding the pharmacokinetics and pharmacodynamics of Phenibut.
Diagram: Proposed Metabolic Pathway of Phenibut
Caption: Proposed metabolic conversion of Phenibut to this compound.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the study of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. For the separation of its enantiomers, chiral HPLC is the method of choice.[17]
Experimental Protocol: Chiral HPLC (General Procedure)
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.[17]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography, or an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) for reversed-phase chromatography.[17][18][19]
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 210-230 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.[17] Filter the sample through a 0.45 µm filter before injection.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.[3][21]
Experimental Protocol: GC-MS with Silylation (General Procedure)
-
Extraction: Extract the analyte from the sample matrix (e.g., biological fluid) using a suitable organic solvent after acidification.[22]
-
Derivatization: Evaporate the solvent and react the dried extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[22]
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure good separation.
-
MS Detection: Electron ionization (EI) with scanning in the appropriate mass range.[23]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
NMR and IR spectroscopy are powerful tools for the structural elucidation of this compound.
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the methine proton at C3, the methylene protons at C2 and C4, and the hydroxyl proton.[24]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
IR Spectroscopy: Reveals the presence of characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic ring and the aliphatic chain.[24][25]
Conclusion
This compound is a molecule with a diverse and interesting chemical and biological profile. Its multiple synonyms necessitate a clear and consolidated nomenclature as provided in this guide. The synthetic routes available offer flexibility for its preparation in a research setting. The preliminary evidence of its anti-inflammatory, antioxidant, and neuroprotective properties, potentially linked to its structural similarity to 4-PBA and its role as a metabolite of Phenibut, warrants further in-depth investigation. The analytical methods detailed herein provide a foundation for researchers to accurately identify and quantify this compound in various experimental settings. This technical guide serves as a comprehensive resource to facilitate and inspire future research into the therapeutic potential and biochemical significance of this compound.
References
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. Phenibut: A drug with one too many "buts" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of hydroxylation by cytochrome P-450: metabolism of monohalobenzenes by phenobarbital-induced microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cipac.org [cipac.org]
- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
3-Phenyl-4-hydroxybutyric acid properties
An In-depth Technical Guide to 3-Phenyl-4-hydroxybutyric Acid
Foreword
3-Phenyl-4-hydroxybutyric acid, a structural analog of the endogenous neuromodulator γ-hydroxybutyric acid (GHB), stands at the intersection of neuropharmacology and medicinal chemistry. Its unique chemical architecture, featuring a phenyl group at the beta-position relative to the carboxyl group, imparts distinct pharmacological properties that differentiate it from both GHB and its close relative, 4-phenylbutyric acid (4-PBA). This guide offers a comprehensive exploration of 3-Phenyl-4-hydroxybutyric acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and analytical characterization, and critically examine its pharmacological profile. By synthesizing current knowledge and providing actionable experimental protocols, this document aims to serve as an authoritative resource for advancing research into this intriguing molecule and its therapeutic potential.
Core Molecular Profile
Nomenclature and Chemical Identity
The compound of interest is systematically named 4-hydroxy-3-phenylbutanoic acid according to IUPAC nomenclature. However, it is frequently referred to in literature and chemical catalogs as 3-Phenyl-4-hydroxybutyric acid. It is crucial to distinguish it from its isomers, such as 4-hydroxy-4-phenylbutanoic acid, where the phenyl and hydroxyl groups are both attached to the same carbon.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These characteristics are fundamental to understanding the compound's behavior in biological systems and for developing analytical and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [1][3] |
| Melting Point | 91 °C | |
| XLogP3 | 1.1 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 57.5 Ų | [1][3] |
| Heavy Atom Count | 13 | [3] |
| Formal Charge | 0 | [3] |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 3-Phenyl-4-hydroxybutyric acid and its analogs often involves multi-step organic chemistry procedures. While specific literature on the synthesis of this exact isomer is limited, routes can be adapted from methods used for structurally similar compounds. A common conceptual approach involves the reduction of a corresponding keto acid or the hydrolysis of a lactone precursor. For instance, a related compound, 4-hydroxy-4-phenyl-butyric acid, can be synthesized via the Friedel-Crafts acylation of benzene with succinic anhydride to form β-benzoylpropionic acid, followed by reduction.[4] A plausible route for 3-Phenyl-4-hydroxybutyric acid could involve the hydrolysis of its corresponding lactone, 4-phenyl-dihydrofuran-2-one.
Analytical Methodologies
Accurate detection and quantification are paramount for pharmacokinetic and metabolic studies. Advanced analytical techniques are essential for resolving the compound from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These are the methods of choice for their high sensitivity, specificity, and rapid analysis times.[4] UPLC-MS/MS, in particular, is the gold standard for quantifying GHB and its analogs in biological samples like plasma, urine, and hair.[5] The methodology involves chromatographic separation followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) for high specificity.
Pharmacological Profile
The pharmacology of 3-Phenyl-4-hydroxybutyric acid is best understood by comparing it to its parent compound, GHB. GHB exerts its effects through a complex mechanism involving two primary targets: the low-affinity GABA-B receptor and a distinct high-affinity GHB receptor.[6][[“]][8]
Pharmacodynamics and Mechanism of Action
3-Phenyl-4-hydroxybutyric acid has been identified as a compound that selectively interacts with the high-affinity GHB receptor. Radioligand binding assays have shown that it can displace ligands from GHB receptors at concentrations that do not significantly affect binding to GABA-B receptors.[9] This selectivity is a key differentiator from GHB, whose sedative, cataleptic, and ataxic effects are largely mediated by its action as a weak agonist at the GABA-B receptor.[6][[“]][10]
Animal studies support this distinction. While GHB and GABA-B agonists like baclofen produce hypolocomotion, ataxia, and catalepsy, 3-Phenyl-4-hydroxybutyric acid induces hypolocomotion and ataxia but not catalepsy.[9] Furthermore, the ataxia induced by this analog is not blocked by a GABA-B receptor antagonist, suggesting its effects are not mediated by this receptor and may instead involve the specific GHB receptor.[9]
Pharmacokinetics
Specific pharmacokinetic data for 3-Phenyl-4-hydroxybutyric acid is not extensively documented. However, insights can be drawn from studies on related compounds. The parent compound, GHB, exhibits complex, dose-dependent pharmacokinetics due to saturable absorption, metabolism, and renal transport processes involving monocarboxylate transporters.[11][12]
Studies on 4-phenylbutyric acid (4-PBA), another structural analog, using PET imaging in primates, revealed low brain uptake, suggesting the need for high doses for central nervous system effects.[13] 4-PBA is metabolized, with about 85% remaining as the parent compound in plasma 30 minutes post-injection, and is primarily excreted through the kidneys.[13] Given its structural similarities, 3-Phenyl-4-hydroxybutyric acid likely crosses the blood-brain barrier and undergoes renal excretion, but its specific transport and metabolic pathways require dedicated investigation.
Experimental Protocols
The following protocols are provided as foundational methods for the synthesis and analysis of 3-Phenyl-4-hydroxybutyric acid. These should be adapted and optimized based on available laboratory equipment and safety protocols.
Protocol: Synthesis via Lactone Hydrolysis
This protocol describes a general method for obtaining a hydroxybutyric acid derivative from its corresponding lactone. The specific starting material would be 4-phenyl-dihydrofuran-2-one.
Objective: To synthesize 3-Phenyl-4-hydroxybutyric acid by base-catalyzed hydrolysis of its lactone precursor.
Materials:
-
4-phenyl-dihydrofuran-2-one (γ-phenyl-γ-butyrolactone)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, pH paper/meter, rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of 4-phenyl-dihydrofuran-2-one in a minimal amount of a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Hydrolysis: Add an excess of aqueous NaOH solution to the flask. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure complete hydrolysis of the lactone ring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by slowly adding HCl solution while stirring in an ice bath. Adjust the pH to approximately 2-3 to ensure the carboxylic acid is fully protonated.
-
Extraction: Transfer the acidified aqueous mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process 2-3 times to maximize yield.
-
Washing and Drying: Combine the organic extracts and wash with a small amount of brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 3-Phenyl-4-hydroxybutyric acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to obtain the pure compound.
Protocol: Quantification by UPLC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of 3-Phenyl-4-hydroxybutyric acid in a biological matrix like plasma.
Objective: To determine the concentration of 3-Phenyl-4-hydroxybutyric acid in plasma samples.
Materials:
-
Plasma samples (unknowns, blanks, and quality controls)
-
3-Phenyl-4-hydroxybutyric acid analytical standard
-
Internal standard (IS) (e.g., a deuterated analog)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium acetate (for mobile phase)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-Phenyl-4-hydroxybutyric acid and the internal standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution. b. Add 400 µL of cold acetonitrile to precipitate proteins.[14] c. Vortex the mixture thoroughly for 1 minute. d. Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4 °C. e. Carefully transfer the supernatant to a clean vial for analysis.
-
UPLC-MS/MS Analysis: a. Chromatography: Inject a small volume (e.g., 2-5 µL) of the prepared sample onto the C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). b. Mass Spectrometry: Operate the mass spectrometer in negative ion ESI mode. Optimize the MS parameters (e.g., capillary voltage, source temperature) for the analyte and IS. c. Detection: Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis: a. Integrate the peak areas for the analyte and the IS. b. Calculate the peak area ratio (analyte/IS). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model. d. Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Future Directions
3-Phenyl-4-hydroxybutyric acid presents a compelling profile as a selective ligand for the high-affinity GHB receptor, distinguishing it from the less discriminate actions of GHB itself. Its ability to elicit specific behavioral effects without engaging the GABA-B receptor pathway opens new avenues for research into the physiological roles of the GHB receptor. Future investigations should focus on elucidating its complete pharmacokinetic and safety profiles, exploring its potential as a neuroprotective agent, and synthesizing novel derivatives with enhanced potency and selectivity. A deeper understanding of this compound will not only clarify the complex pharmacology of the GHB system but may also pave the way for novel therapeutic strategies for neurological disorders.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708165, 3-Hydroxy-4-phenylbutanoic acid.
- Carter, L. P., Wu, H., Chen, W., Matthews, M. M., Mehta, A. K., Hernandez, R. J., Thomson, J. A., Ticku, M. K., Coop, A., Koek, W., & France, C. P. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1314–1323.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38719, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483718, 4-Hydroxy-4-phenyl-butyric acid.
- Tunnicliff, G., & Cash, C. D. (2001). Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies. Journal of Medicinal Chemistry, 44(25), 4467–4472.
- ResearchGate. (n.d.). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease.
- PubMed. (2025). Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy.
- Kim, S. W., Hooker, J. M., Otto, N., Win, K., Muench, L., Shea, C., Carter, P., King, P., Reid, A. E., Volkow, N. D., & Fowler, J. S. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(7), 912–918.
- Google Patents. (n.d.). WO2010124046A1 - 4-hydroxybutyric acid analogs.
- Morris, M. E., Felmlee, M. A., & Morse, B. L. (2013). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 15(3), 771–783.
- Abanades, S., Farré, M., Segura, M., Poch, M., Pardo, R., Barriocanal, M., ... & de la Torre, R. (2013). Pharmacokinetics and pharmacodynamics of γ‐hydroxybutyrate in healthy subjects. British Journal of Clinical Pharmacology, 75(3), 780-791.
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?.
- National Center for Biotechnology Information. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.
- MDPI. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.
- Connelly, W. M., Errington, A. C., & Crunelli, V. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 8(11), e79062.
- ResearchGate. (n.d.). Gas chromatographic analysis of 3-hydroxybutyric acid.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- National Center for Biotechnology Information. (n.d.). Production of Poly(3-Hydroxybutyric Acid-Co-4-Hydroxybutyric Acid) and Poly(4-Hydroxybutyric Acid) without Subsequent Degradation by Hydrogenophaga pseudoflava.
- ResearchGate. (n.d.). Pharmacokinetics of GHB.
- Frontiers. (n.d.). Effects of galactooligosaccharides on maternal metabolism and the gut microbiota during pregnancy.
- Wikipedia. (n.d.). γ-Butyrolactone.
- National Center for Biotechnology Information. (n.d.). γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model.
- National Center for Biotechnology Information. (n.d.). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB).
- PubMed. (2017). Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS.
- Wikipedia. (n.d.). GABAB receptor.
- PubMed. (2010). The effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells.
- PubMed. (2004). Gamma-hydroxybutyric acid: neurobiology and toxicology of a recreational drug.
- ChemSynthesis. (n.d.). ethyl 4-hydroxy-4-phenylbutanoate.
Sources
- 1. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27885-87-6 [smolecule.com]
- 3. 3-Hydroxy-4-phenylbutanoic acid | C10H12O3 | CID 11708165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. Gamma-hydroxybutyric acid: neurobiology and toxicology of a recreational drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 11. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of galactooligosaccharides on maternal metabolism and the gut microbiota during pregnancy [frontiersin.org]
A Technical Guide to the Synthesis, Characterization, and Potential Applications of β-(Hydroxymethyl)benzenepropanoic Acid
Abstract
β-(Hydroxymethyl)benzenepropanoic acid, a structurally distinct β-hydroxy carboxylic acid, represents an intriguing yet underexplored scaffold in medicinal chemistry. Its structural similarity to known neuroactive compounds, such as the GABA-B receptor agonist Baclofen, suggests a potential for neurological applications. This technical guide provides a comprehensive overview of this molecule, designed for researchers, chemists, and drug development professionals. It details a robust synthetic protocol via a modified Reformatsky reaction, outlines rigorous methods for purification and characterization, and proposes a logical, hypothesis-driven workflow for investigating its biological activity as a potential modulator of the GABAergic system. By synthesizing established chemical principles with proven pharmacological screening methods, this document serves as a foundational resource to stimulate and guide future research into this promising compound.
Chemical Identity and Physicochemical Properties
β-(Hydroxymethyl)benzenepropanoic acid, systematically named 3-(hydroxymethyl)-3-phenylpropanoic acid, is a carboxylic acid featuring both a phenyl and a hydroxymethyl substituent on the β-carbon. This unique arrangement imparts specific steric and electronic properties that differentiate it from more common phenylpropanoic acid derivatives.
| Property | Value | Source |
| IUPAC Name | 3-(Hydroxymethyl)-3-phenylpropanoic acid | N/A |
| Synonyms | β-(Hydroxymethyl)hydrocinnamic acid | N/A |
| CAS Number | 104359-40-2 | N/A |
| Molecular Formula | C10H12O3 | PubChem |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder (predicted) | [2] |
| Solubility | Predicted to be slightly soluble in water, soluble in methanol, ethanol, and DMSO | [2] |
| pKa | ~4.4 (predicted for carboxylic acid group) | [3] |
Synthesis, Purification, and Characterization
The synthesis of β-hydroxy acids and their esters is a well-established field in organic chemistry. The Reformatsky reaction, which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc, is a classic and effective method for forming the core β-hydroxy ester structure.[4][5]
Retrosynthetic Rationale
The target molecule can be disconnected at the Cα-Cβ bond, revealing benzaldehyde and an ester of bromoacetic acid as plausible starting materials for a Reformatsky-type reaction. To obtain the free acid, a t-butyl ester can be used, as it can be cleaved under mild acidic conditions post-reaction, or a simpler ester can be hydrolyzed. A modified procedure allows for the direct synthesis of β-hydroxy acids from t-butyl esters.[6]
Detailed Synthesis Protocol: Modified Reformatsky Reaction
This protocol describes the synthesis of the intermediate ester, ethyl 3-hydroxy-3-phenylpropanoate, which is subsequently hydrolyzed.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. Heat gently under vacuum and cool under a nitrogen atmosphere to activate.
-
Reaction Initiation: Add anhydrous THF to the flask. Add a small amount of the ethyl bromoacetate to initiate the reaction, which may require gentle warming.
-
Formation of Reformatsky Reagent: Once initiation is observed (slight bubbling, cloudy appearance), add a solution of benzaldehyde and the remaining ethyl bromoacetate in THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] The organozinc reagent forms in situ and adds to the benzaldehyde carbonyl.[4]
-
Reaction Completion & Quench: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates consumption of benzaldehyde. Cool the mixture in an ice bath and quench by slowly adding 1M HCl to dissolve the zinc salts.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification of Ester: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude ethyl 3-hydroxy-3-phenylpropanoate via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Hydrolysis to the Acid: Dissolve the purified ester in ethanol. Add an aqueous solution of KOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.[7]
-
Final Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH ~2 with cold 1M HCl, precipitating the target β-(Hydroxymethyl)benzenepropanoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Structural Characterization
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a multiplet for the aromatic protons (~7.2-7.4 ppm), a multiplet for the benzylic proton (CH-OH), a doublet of doublets for the diastereotopic methylene protons adjacent to the carboxyl group, a signal for the hydroxyl proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include the carboxylic acid carbon (~173 ppm), aromatic carbons (~126-144 ppm), the hydroxyl-bearing methine carbon (~72 ppm), and the methylene carbon (~43 ppm).
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z 179.07.
-
Purity (HPLC): Purity should be ≥95% as determined by HPLC with UV detection.
Proposed Biological Investigation: A GABAergic Hypothesis
Rationale: Structural Homology to Baclofen
The rationale for investigating β-(Hydroxymethyl)benzenepropanoic acid as a neuroactive agent stems from its structural similarity to Baclofen , a well-established muscle relaxant and antispastic agent.[2][8] Baclofen is a chemical derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a selective agonist for the GABA-B receptor.[9][10]
Key structural features shared between the target molecule and Baclofen include a phenyl ring and a carboxylic acid moiety separated by a flexible carbon chain. The spatial arrangement of these groups is critical for receptor binding.[11] While our target molecule is a β-hydroxy acid and not a γ-amino acid, the presence of the polar hydroxyl group and the overall molecular architecture warrant investigation into its potential to modulate GABA-B receptors.
Proposed Mechanism of Action
We hypothesize that β-(Hydroxymethyl)benzenepropanoic acid may act as an agonist or a positive allosteric modulator at the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate slow and prolonged inhibitory effects.[12] The canonical signaling pathway involves:
-
Receptor Binding: The ligand binds to the GABA-B receptor.
-
G-Protein Activation: The receptor couples to Gᵢ/Gₒ proteins.[13]
-
Downstream Effects: This activation leads to the inhibition of adenylyl cyclase (decreasing cAMP levels), the opening of inwardly rectifying potassium (K⁺) channels (leading to hyperpolarization), and the inhibition of voltage-gated calcium (Ca²⁺) channels (reducing neurotransmitter release).[13][14]
The net effect is a dampening of neuronal excitability, which forms the basis of Baclofen's therapeutic action in treating spasticity.[12]
Key Experimental Protocols (Proposed)
A tiered screening approach is proposed to efficiently evaluate the compound's biological activity.
Protocol: In Vitro GABA-B Receptor Binding Assay
This primary screen determines if the compound physically interacts with the GABA-B receptor. It is a competitive binding assay using a known high-affinity radioligand.
Objective: To determine the binding affinity (Kᵢ) of the test compound for the GABA-B receptor.
Materials:
-
Membrane preparations from CHO-K1 cells expressing human GABA-B receptors.
-
Radioligand: [³H]CGP54626 (a potent GABA-B antagonist).
-
Test Compound: β-(Hydroxymethyl)benzenepropanoic acid, dissolved in DMSO and serially diluted.
-
Positive Control: Baclofen or unlabeled GABA.
-
Binding Buffer: 20 mM Tris, 118 mM NaCl, 2 mM CaCl₂, 1.2 mM MgSO₄, pH 7.4.[15]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[15]
-
96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]CGP54626 (e.g., 4 nM), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[15]
-
Total and Non-Specific Binding: Prepare wells for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled GABA, e.g., 100 µM).[16]
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 90 minutes with gentle agitation.[15]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, washing three times with ice-cold wash buffer to separate bound from free radioligand.[15]
-
Quantification: Allow filters to dry, then add scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol: Cell Viability Assessment (MTT Assay)
This counter-screen is essential to ensure that any observed activity in the primary assay is not due to cytotoxicity.
Objective: To assess the effect of the test compound on the metabolic activity of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) as an indicator of cell viability.[17][18]
Materials:
-
SH-SY5Y cells, cultured in appropriate medium.
-
96-well cell culture plates.
-
Test Compound: Serially diluted in serum-free medium.
-
Positive Control for toxicity: Doxorubicin or Triton X-100.
-
MTT Reagent: 5 mg/mL solution of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[18]
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01M HCl.[19][20]
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow attachment.[20]
-
Compound Treatment: Remove the culture medium and replace it with medium containing serial dilutions of the test compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24-48 hours).[19]
-
MTT Incubation: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.[18]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[19]
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot cell viability (%) against the log concentration of the test compound to determine the CC₅₀ (cytotoxic concentration 50%).
Data Interpretation and Future Directions
A successful outcome from this proposed workflow would be a compound that demonstrates a high affinity for the GABA-B receptor (low Kᵢ value) in the binding assay, exhibits agonist activity in a functional assay (such as a [³⁵S]GTPγS assay), and shows minimal cytotoxicity (high CC₅₀ value).[15]
Should β-(Hydroxymethyl)benzenepropanoic acid emerge as a validated hit, future directions would include:
-
Lead Optimization: Synthesizing analogs to establish a structure-activity relationship (SAR) and improve potency and selectivity.[11]
-
In Vivo Studies: Evaluating the compound's efficacy in animal models of spasticity or neuropathic pain.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
Conclusion
β-(Hydroxymethyl)benzenepropanoic acid presents a compelling, yet largely uninvestigated, chemical scaffold. Grounded in its structural relationship to the known GABA-B agonist Baclofen, a clear and logical research path has been outlined. The detailed synthetic and analytical protocols provided herein offer a robust framework for producing and characterizing the molecule, while the proposed pharmacological screening cascade provides a validated pathway to test the central hypothesis of GABAergic activity. This guide serves as a catalyst for future research, providing the necessary technical detail and strategic insight to unlock the potential of this molecule in the field of neuroscience drug discovery.
References
- Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Wikipedia. (n.d.). Baclofen.
- R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
- PubMed. (n.d.). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen].
- Wikipedia. (n.d.). Reformatsky reaction.
- RSC Publishing. (n.d.). The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction.
- Drugs.com. (n.d.). Baclofen: Package Insert / Prescribing Information.
- National Center for Biotechnology Information. (n.d.). Baclofen | C10H12ClNO2 | CID 2284 - PubChem.
- National Center for Biotechnology Information. (n.d.). Baclofen - StatPearls.
- National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology - Basic Neurochemistry.
- Wikipedia. (n.d.). GABA receptor agonist.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- Thieme. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction.
- Patsnap Synapse. (2024). What are GABAB receptor agonists and how do they work?
- University of North Carolina at Chapel Hill. (n.d.). GABA - PDSP.
- Neurology.org. (2012). GABA B receptors: Structure, functions, and clinical implications.
- Cheméo. (n.d.). Chemical Properties of Benzenepropanoic acid, 4-hydroxy-, methyl ester (CAS 5597-50-2).
- Patsnap Synapse. (2025). Beta Hydroxy Acid: Significance and symbolism.
- National Center for Biotechnology Information. (n.d.). Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)- | C17H17NO4 | CID 182104 - PubChem.
- PubMed Central. (n.d.). Characterization of GABA Receptors.
- PubMed Central. (n.d.). Hydroxy Acids, the Most Widely Used Anti-aging Agents.
- Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid.
- ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation.
- U.S. Food & Drug Administration. (2022). Beta Hydroxy Acids.
- Wikipedia. (n.d.). β-Hydroxybutyric acid.
- Human Metabolome Database. (2017). Showing metabocard for 3-Hydroxy-3-phenylpropanoic acid (HMDB0124925).
- LookChem. (n.d.). 3-Hydroxy-3-phenylpropanoic acid.
- Cheméo. (n.d.). Benzenepropanoic acid, «alpha»-hydroxy-, methyl ester (CAS 13674-16-3).
- PubMed Central. (n.d.). Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis.
- The Good Scents Company. (n.d.). benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters, 125643-61-0.
- National Institute of Standards and Technology. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester.
- ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....
- Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID.
- SpringerLink. (n.d.). GC–MS profiling and antibacterial activity of Solanum khasianum Clarke.
- SIELC Technologies. (2018). Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)-.
- Chemical Dad. (n.d.). Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, Methyl ester, (βS).
- Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
Sources
- 1. Benzenepropanoic acid, 4-hydroxy-, methyl ester (CAS 5597-50-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. drugs.com [drugs.com]
- 3. lookchem.com [lookchem.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Baclofen - Wikipedia [en.wikipedia.org]
- 9. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are GABAB receptor agonists and how do they work? [synapse.patsnap.com]
- 13. neurology.org [neurology.org]
- 14. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
An In-depth Technical Guide to the Stability and Storage of 4-Hydroxy-3-phenylbutanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for 4-Hydroxy-3-phenylbutanoic acid (CAS 27885-87-6)[1]. Due to the limited specific stability data for this compound, this document establishes a scientifically rigorous framework based on the well-documented stability of structural analogs, particularly Phenibut (4-amino-3-phenylbutanoic acid), and fundamental principles of organic chemistry.[2][3][4][5][6] Key factors influencing stability—including temperature, pH, light, and oxidation—are examined in detail. We propose primary degradation pathways, such as intramolecular cyclization (lactonization) and oxidation, and provide evidence-based recommendations for storage and handling. Furthermore, this guide outlines a comprehensive, step-by-step protocol for conducting forced degradation studies, enabling researchers to generate empirical stability data specific to their formulations and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's stability profile to ensure its integrity in research and pharmaceutical applications.
Introduction and Chemical Profile
This compound is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][7] Its structure features a butanoic acid backbone substituted with a phenyl group at the C3 position and a hydroxyl group at the C4 position. This arrangement, particularly the gamma-hydroxy acid motif, is critical to its chemical behavior.
The molecule's stability is primarily governed by three key functional groups:
-
Carboxylic Acid (-COOH): This acidic group is susceptible to reactions such as esterification and decarboxylation and influences the molecule's solubility and reactivity at different pH values.
-
Secondary Alcohol (-OH): The hydroxyl group is a site for potential oxidation to a ketone and can participate in intramolecular reactions with the carboxylic acid.
-
Phenyl Ring: The aromatic ring is generally stable but can influence the reactivity of adjacent functional groups and is a chromophore for UV light absorption, making the compound potentially susceptible to photodegradation.
Given the scarcity of direct stability literature for this compound, this guide will draw parallels from its close structural analog, Phenibut (4-amino-3-phenylbutanoic acid), which shares the same phenylbutanoic acid core.[2][6] Principles governing the stability of gamma-hydroxybutyric acid (GHB) and other gamma-hydroxy acids will also be applied to build a predictive stability model.[8][9][10]
Key Factors Influencing Stability
The integrity of this compound is contingent on the careful control of several environmental factors. Understanding these factors is crucial for preventing degradation during storage and experimental use.
Effect of pH
The pH of the environment is a critical determinant of the compound's stability.
-
Acidic Conditions (pH < 4): In an acidic medium, the carboxylic acid is protonated, and the hydroxyl group can be activated for intramolecular nucleophilic attack. This strongly favors the cyclization of the molecule to form the corresponding five-membered ring lactone (gamma-butyrolactone derivative). This process, known as lactonization, is a common and often spontaneous reaction for gamma-hydroxy acids.[11][12]
-
Neutral Conditions (pH 6-8): The molecule exists in equilibrium between its protonated and carboxylate forms. The rate of lactonization is generally slower than in acidic conditions, but the compound may still be susceptible to oxidative and thermal degradation.
-
Basic Conditions (pH > 8): In alkaline solutions, the carboxylic acid is deprotonated to its carboxylate salt form. This significantly inhibits intramolecular cyclization, making lactonization unfavorable. However, high pH can promote other degradation pathways, including potential base-catalyzed oxidation or elimination reactions, though these are generally less common for this structure.
Effect of Temperature
Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation rates.
-
Thermal Degradation: As a general rule, reaction rates double for every 10°C increase in temperature. For this compound, heat will significantly accelerate lactonization, especially under ambient or acidic pH. At very high temperatures, decarboxylation (loss of CO₂) may occur, although this typically requires more extreme conditions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can also compromise stability. Studies on the related compound GHB have shown stability through multiple freeze-thaw cycles, suggesting the core structure is robust in this regard.[8] However, pH shifts in frozen micro-domains can concentrate acidic or basic species, potentially accelerating localized degradation.
Effect of Light (Photostability)
The phenyl group in this compound acts as a chromophore, absorbing ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, making it susceptible to photodegradation.
-
Mechanism: Upon UV absorption, reactive species can be generated, leading to complex degradation pathways, including oxidation and cleavage of chemical bonds. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing, which is essential for any photosensitive compound.[13]
-
Mitigation: To prevent photodegradation, the compound should always be stored in amber or opaque containers that block UV light transmission.
Oxidative Stress
The secondary alcohol at the C4 position is a primary target for oxidation.
-
Mechanism: Oxidizing agents, such as atmospheric oxygen (autoxidation), peroxides, or metal ions, can convert the secondary alcohol into a ketone.[14][15][16][17][18] This would result in the formation of 4-oxo-3-phenylbutanoic acid, a significant impurity that alters the molecule's chemical properties and biological activity. This oxidation can be catalyzed by light, heat, and trace metal impurities.
-
Mitigation: Storage under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent oxidative degradation. The inclusion of antioxidants may be considered for solution-based formulations, but compatibility must be verified.
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways are proposed for this compound. Understanding these pathways is essential for developing stability-indicating analytical methods.[19][20]
-
Intramolecular Cyclization (Lactonization): This is the most probable degradation route, especially in acidic conditions. The hydroxyl group acts as an internal nucleophile, attacking the carboxylic acid carbonyl carbon to form a stable, five-membered γ-lactone ring and eliminate a molecule of water.[12]
-
Oxidation: The secondary alcohol can be oxidized to form a ketone, 4-oxo-3-phenylbutanoic acid.[14][15][16] This pathway is favored in the presence of oxygen, heat, light, and certain metal ions.
Sources
- 1. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]
- 7. Buy this compound | 27885-87-6 [smolecule.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Gamma-hydroxybutyric acid stability and formation in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tutorchase.com [tutorchase.com]
- 12. Lactone - Wikipedia [en.wikipedia.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 17. savemyexams.com [savemyexams.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Hydroxy-3-phenylbutanoic Acid
Abstract & Introduction
4-Hydroxy-3-phenylbutanoic acid is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol [1][2]. Its structure, featuring a phenyl group on a butanoic acid backbone, makes it a molecule of interest in biochemical and pharmaceutical research due to its similarity to other bioactive molecules[1]. Potential applications are being explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development[1].
The effective quantification of this compound is paramount for ensuring purity, evaluating stability in formulations, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high sensitivity, resolution, and precise, reproducible results[3][4].
This application note details a robust, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from principle to practice, grounded in established scientific principles and aligned with international regulatory standards.
Principle of Chromatographic Separation
The method employs reversed-phase chromatography, a dominant analytical technique that separates compounds based on their hydrophobicity[5]. The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a more polar aqueous-organic mixture[5].
This compound is a carboxylic acid. In solution, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form. The anionic form is highly polar and exhibits poor retention on a non-polar C18 stationary phase, often eluting in the solvent front with poor peak shape.
To achieve optimal retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is accomplished by acidifying the mobile phase. A common rule of thumb is to adjust the mobile phase pH to be at least two units below the analyte's pKa[6]. By maintaining an acidic mobile phase (e.g., pH ≈ 2.5-3.0), the equilibrium is shifted overwhelmingly towards the more hydrophobic, neutral form of the molecule. This enhances its interaction with the C18 stationary phase, leading to increased retention and improved chromatography[6][7].
Experimental Protocol
Apparatus & Software
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
Reagents & Materials
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified (e.g., Milli-Q).
-
Formic Acid (HCOOH), HPLC grade (~99%).
-
Methanol (MeOH), HPLC grade.
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | Isocratic |
| Composition | 60% A / 40% B (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Rationale for Choices:
-
C18 Column: The most common reversed-phase column, offering excellent hydrophobic separation power for a wide range of organic molecules[5].
-
Acidified Mobile Phase: 0.1% Formic acid lowers the pH to ~2.7, ensuring the analyte is in its neutral form for good retention and peak shape[6][7].
-
Isocratic Elution: Simplifies the method, making it more robust and transferable between systems. A starting composition of 60:40 aqueous to organic is a typical starting point for moderately polar compounds.
-
UV Detection at 254 nm: The phenyl group in the analyte provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.
Preparation of Solutions
1. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly.
- Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to a 1 L volumetric flask containing HPLC-grade Acetonitrile. Mix thoroughly.
- Degas both mobile phases before use.
2. Standard Stock Solution (1000 µg/mL):
- Accurately weigh approximately 10.0 mg of this compound standard.
- Transfer it quantitatively to a 10 mL volumetric flask.
- Dissolve and dilute to the mark with Methanol. Sonicate briefly if necessary to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8 °C.
3. Working Standard Solutions (for Calibration Curve):
- Prepare a series of working standards by serially diluting the stock solution with the mobile phase (60:40 A:B). A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
4. Sample Preparation:
- Accurately weigh the sample containing the analyte.
- Dissolve the sample in a known volume of a suitable solvent (Methanol or mobile phase are good starting points). The target concentration should fall within the linear range of the calibration curve.
- Vortex and/or sonicate to ensure complete dissolution.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove particulates and prevent column blockage.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[8][9]. Validation ensures the procedure is reliable, reproducible, and accurate for the analysis of this compound.
System Suitability Testing (SST)
Before any validation or sample analysis, the chromatographic system's performance must be verified. This is done by injecting a working standard (e.g., 25 µg/mL) five or six times. The results must meet the predefined acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Retention Time %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
Validation Parameters & Acceptance Criteria
The following table summarizes the core validation parameters and typical acceptance criteria derived from ICH guidelines[8][10].
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities). | Peak for analyte is pure and well-resolved from other components (Resolution > 2.0). |
| Linearity & Range | The ability to obtain test results directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at 3 levels. | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-assay): Analysis of 6 samples at 100% concentration on the same day. - Intermediate Precision: Analysis by a different analyst on a different day. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of ~10:1; Precision (%RSD) ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2). | System suitability parameters remain within limits; results are not significantly affected. |
Experimental Workflow Diagram
The entire analytical process, from preparation to final reporting, is visualized below.
Caption: HPLC analysis workflow from solution preparation to final data reporting.
Data Analysis & Calculations
-
Calibration Curve: Plot the peak area (y-axis) obtained from the injection of the working standard solutions versus their known concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should meet the acceptance criterion (≥0.999) to confirm linearity[4].
-
Quantification: Determine the peak area of the analyte in the sample chromatogram. Calculate the concentration of this compound in the prepared sample solution using the regression equation:
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Final Concentration: Adjust the calculated concentration for any dilutions made during the sample preparation step to determine the final concentration in the original, undiluted sample.
References
- SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? [Video]. YouTube.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection [Request PDF].
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- SWGDRUG.org. (2005, May 16). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
GC-MS protocol for 4-Hydroxy-3-phenylbutanoic acid
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Hydroxy-3-phenylbutanoic Acid
Abstract: this compound is a molecule of interest in metabolic research and pharmaceutical development. Its analysis presents a challenge due to its polarity and low volatility, which are inherent characteristics of hydroxycarboxylic acids. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for its sensitive and specific quantification, provided that a crucial chemical modification step—derivatization—is employed. This application note provides a comprehensive, field-proven protocol for the analysis of this compound in biological matrices. We delve into the causality behind each procedural step, from sample extraction to instrumental analysis, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.
Scientific Principle and Rationale
The analytical workflow is predicated on transforming the non-volatile this compound into a thermally stable and volatile derivative suitable for GC-MS analysis. The native molecule contains two polar functional groups: a hydroxyl (-OH) and a carboxylic acid (-COOH). These groups engage in strong intermolecular hydrogen bonding, significantly raising the molecule's boiling point and causing it to adsorb to active sites within the GC system, leading to poor peak shape and low sensitivity.
To overcome this, a silylation derivatization step is employed. This chemical process replaces the active hydrogen atoms on the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group. This transformation effectively masks the polar sites, which drastically reduces hydrogen bonding, increases the molecule's volatility, and enhances its thermal stability.[1][2][3] The resulting TMS-derivatized molecule can then be efficiently separated by gas chromatography and identified by mass spectrometry.
The overall analytical process involves three core stages:
-
Analyte Extraction: Isolation of this compound from the sample matrix (e.g., urine, plasma) using Liquid-Liquid Extraction (LLE).
-
Derivatization: Conversion of the polar analyte into a volatile TMS-derivative.
-
GC-MS Analysis: Chromatographic separation and mass spectrometric detection and quantification.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: A step-by-step diagram of the analytical protocol.
Detailed Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Heptadecanoic acid
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric Acid (HCl), 5M
-
Sodium Chloride (ACS grade)
-
Nitrogen Gas (High Purity)
-
Deionized Water
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler and GC vials with inserts
-
Centrifuge
-
Vortex mixer
-
Sample concentrator/evaporator (e.g., nitrogen blow-down system)
-
Heating block or incubator
-
Adjustable micropipettes
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for a urine matrix but can be adapted for serum or plasma.
-
Sample Aliquoting: Transfer 1.0 mL of the urine sample into a clean glass centrifuge tube.
-
Internal Standard Addition: Spike the sample with a known concentration of the internal standard (e.g., 20 µL of a 1 mg/mL Heptadecanoic acid solution). The IS is critical for correcting variations in extraction efficiency and injection volume, thereby ensuring accurate quantification.[4]
-
Acidification: Add 100 µL of 5M HCl to the tube to adjust the sample pH to below 2.[5][6] This step is crucial as it protonates the carboxylic acid group of the analyte, converting it to its non-ionized form, which is significantly more soluble in organic extraction solvents.
-
Salting Out: Add approximately 0.5 g of solid sodium chloride and vortex to saturate the aqueous phase. This increases the ionic strength of the sample, decreasing the solubility of organic acids and driving them into the organic solvent layer, thereby improving extraction efficiency.[5][6]
-
Extraction: Add 4.0 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer with an additional 4.0 mL of ethyl acetate and combine the organic extracts. This two-step extraction ensures a high recovery of the analyte.[7]
-
Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of high-purity nitrogen at 35-40°C. Ensure all solvent is removed, as residual water can interfere with the derivatization reaction.
Silylation Derivatization Protocol
-
Reagent Addition: To the dried residue from step 9, add 50 µL of anhydrous pyridine and 100 µL of the derivatization reagent (BSTFA + 1% TMCS).[4][7] Pyridine acts as a catalyst and a solvent for the reaction. BSTFA is a powerful silylating agent, while the 1% TMCS acts as a catalyst to enhance its reactivity, especially for hindered hydroxyl groups.[8][9]
-
Reaction Incubation: Cap the vial tightly and incubate in a heating block at 70°C for 30 minutes. This provides the necessary thermal energy to drive the silylation reaction to completion.[7][10]
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC autosampler vial with an insert for analysis. The sample is now ready for injection.
GC-MS Instrumental Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[5] |
| Injection Mode | Split (e.g., 10:1 ratio) | Prevents column overloading for concentrated samples. Splitless mode can be used for trace analysis to improve sensitivity. |
| Carrier Gas | Helium (99.999% purity) | Inert gas standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and separation. |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized organic acids.[5] |
| Oven Program | Initial 80°C (hold 2 min), ramp to 200°C at 5°C/min, then ramp to 280°C at 15°C/min (hold 5 min) | The temperature ramp allows for the separation of compounds based on their boiling points, from more volatile to less volatile components. |
| Mass Spectrometer (MS) | ||
| Ion Source Temperature | 230°C | Standard temperature to maintain analyte integrity in the ion source.[5] |
| Interface Temperature | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS.[5][11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to established mass spectral libraries.[5] |
| Acquisition Mode | Full Scan | Scan from m/z 50 to 550 to collect full fragmentation data for qualitative identification.[12] |
| (For Quantification) | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring specific, abundant, and unique ions for the analyte and IS significantly increases sensitivity and selectivity. |
Data Analysis and Quality Control
-
Analyte Identification: The di-TMS derivative of this compound is identified by matching its chromatographic retention time and its mass spectrum against a reference standard analyzed under the same conditions. The fragmentation pattern in the mass spectrum serves as a highly specific fingerprint for the molecule.
-
Quantification: For accurate quantification, a calibration curve is constructed by preparing standards of this compound at several concentration levels, each containing the same amount of internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
Quality Control (QC): QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to validate the accuracy and precision of the results.[7]
References
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Lee, S. H., & Lee, D. H. (2005). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Analytical and Bioanalytical Chemistry, 381(5), 1134–1140.
- Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine.
- Zhang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149.
- Macherey-Nagel. (n.d.). Derivatization reagents for GC.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS.
- Wang, Y., et al. (2019). GC–MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Biomedical Chromatography, 33(10), e4617.
- Jain, R., & Sher, B. (2021). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Clinical and Laboratory Diagnosis of Metabolic Diseases (pp. 1-12). Springer, Singapore.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38719, this compound.
- SpectraBase. (n.d.). 4-[2-(3-Hydroxybutyl)phenyl]butanoic acid .theta.lactone.
- NIST. (n.d.). Butanoic acid, 4-hydroxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Wang, Y., et al. (2023). GC-MS Fingerprinting Combined with Chemical Pattern-Recognition Analysis Reveals Novel Chemical Markers of the Medicinal Seahorse. Molecules, 28(23), 7859.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. gcms.cz [gcms.cz]
- 4. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. erndim.org [erndim.org]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. phoenix-sci.com [phoenix-sci.com]
- 9. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. metbio.net [metbio.net]
Application Note: Derivatization of 4-Hydroxy-3-phenylbutanoic Acid for Robust Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of polar organic compounds.
Introduction
4-Hydroxy-3-phenylbutanoic acid (HPBA) is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2] Its structure, featuring a phenyl group on a butanoic acid backbone with a terminal hydroxyl group, makes it a molecule of interest in biochemical and pharmaceutical research due to its structural similarities to various bioactive molecules.[1] However, the analytical determination of HPBA presents significant challenges. The presence of both a carboxylic acid (-COOH) and a hydroxyl (-OH) functional group imparts high polarity and a strong capacity for hydrogen bonding.[3] These properties result in low volatility and poor thermal stability, rendering direct analysis by gas chromatography-mass spectrometry (GC-MS) impractical due to issues like poor peak shape, low sensitivity, and potential on-column degradation.[4][5]
To overcome these analytical hurdles, chemical derivatization is an essential prerequisite. This application note provides a comprehensive guide to the silylation of HPBA, a robust derivatization technique that transforms the polar analyte into a volatile and thermally stable derivative suitable for sensitive and reliable GC-MS analysis. We will explore the underlying principles, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data.
Pillar 1: The Rationale for Silylation in HPBA Analysis
Silylation is a cornerstone derivatization procedure for metabolome analysis and is particularly effective for compounds containing active hydrogen atoms, such as alcohols, carboxylic acids, and amines.[6][7] The process involves the chemical replacement of these active hydrogens with a non-polar trimethylsilyl (TMS) group, typically donated by a silylating reagent.[3][8]
The Core Advantages of Silylating HPBA:
-
Increased Volatility: The replacement of polar -OH and -COOH groups with bulky, non-polar TMS-ether and TMS-ester groups disrupts intermolecular hydrogen bonding. This significantly reduces the boiling point of the analyte, making it sufficiently volatile to traverse the GC column.[3][9]
-
Enhanced Thermal Stability: TMS derivatives exhibit greater thermal stability than their parent compounds, preventing decomposition in the high-temperature environment of the GC injector port and column.[3][5]
-
Improved Chromatographic Performance: By reducing polarity, derivatization minimizes undesirable interactions between the analyte and the stationary phase of the GC column. This leads to sharper, more symmetrical peaks, improved resolution, and enhanced sensitivity.[3][4]
-
Characteristic Mass Spectra: The resulting TMS derivatives produce predictable and informative fragmentation patterns upon electron ionization in the mass spectrometer, facilitating confident compound identification and structural elucidation.[10]
Selecting the Optimal Silylation Reagent
The choice of reagent is critical for achieving complete and rapid derivatization. For a molecule like HPBA with both a primary alcohol and a carboxylic acid, a strong silylating agent is required.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A highly versatile and potent silylating agent. A key advantage of BSTFA is that its by-products are highly volatile, typically eluting with the solvent front and thus minimizing chromatographic interference.[3][7][8]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Widely regarded as one of the most powerful and versatile silylating agents available, making it an excellent choice for derivatizing both hydroxyl and carboxyl groups.[3][9]
-
TMCS (Trimethylchlorosilane): While not typically used alone, TMCS is a powerful catalyst often added in small quantities (e.g., 1%) to reagents like BSTFA. It significantly enhances the silylating strength of the primary reagent, ensuring the complete derivatization of sterically hindered or less reactive functional groups.[8][11]
For the purposes of this guide, we will focus on a protocol using BSTFA with 1% TMCS, a combination renowned for its efficacy and reliability.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. The success of the derivatization is directly validated by the quality of the resulting chromatogram and mass spectrum. Anhydrous (water-free) conditions are critical, as silylation reagents are highly moisture-sensitive and will preferentially react with water, consuming the reagent and hydrolyzing the formed derivatives.[5][6]
Visualization of the Derivatization Workflow
Caption: Workflow for silylation of HPBA prior to GC-MS analysis.
Protocol 1: Silylation of HPBA using BSTFA + 1% TMCS
This protocol details the derivatization of a dried sample of this compound.
Materials:
-
Dried this compound sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (Silylation Grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a 2 mL GC vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is the most critical factor for successful derivatization.
-
Reagent Addition: To the dried sample (e.g., 100 µg), add 100 µL of anhydrous pyridine or acetonitrile. Vortex briefly to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.[7]
-
Reaction Incubation: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes .[7][12] Reaction times and temperatures may be optimized, but this is a robust starting point.[3]
-
Cooling: After incubation, remove the vial from the heating block and allow it to cool to room temperature before analysis.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. It is recommended to use a glass injection port liner for best results.[7]
Visualization of the Chemical Reaction
Caption: Silylation of HPBA with BSTFA to form the di-TMS derivative.
Pillar 3: Authoritative Grounding & Data Interpretation
A successful derivatization is confirmed by the resulting analytical data. The di-TMS derivative of HPBA will have distinct chromatographic and mass spectrometric properties.
Data Presentation: Expected Molecular Weights
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₁₀H₁₂O₃ | 180.20 | Underivatized parent compound.[2] |
| di-TMS-HPBA Derivative | C₁₆H₂₈O₃Si₂ | 324.56 | Both -OH and -COOH groups are silylated. |
Interpreting the GC-MS Data
Chromatography: You should observe a single, sharp, and symmetrical chromatographic peak corresponding to the di-TMS-HPBA derivative. Incomplete derivatization would manifest as a tailing peak for the mono-TMS derivative or the complete absence of a peak for the underivatized acid.
Mass Spectrometry: The electron ionization (EI) mass spectrum provides a molecular fingerprint. The fragmentation of the di-TMS-HPBA derivative is expected to yield several characteristic ions:
-
Molecular Ion (M⁺): A peak at m/z 324 corresponding to the intact derivatized molecule. Its intensity may be low.
-
[M-15]⁺: The loss of a methyl group (-CH₃) from one of the TMS groups is a hallmark of silylation and often results in a prominent ion at m/z 309 .
-
TMS Ion: A strong signal at m/z 73 corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, is a definitive indicator of a silylated compound.
-
Carboxyl Fragmentation: Cleavage of the bond adjacent to the derivatized carboxyl group can lead to the loss of the -COOTMS moiety, resulting in characteristic fragments.
-
Other Fragments: Additional fragments related to the cleavage of the butanoic acid backbone and the phenyl ring will also be present, providing further structural confirmation.
Advanced Application: Chiral Analysis
This compound possesses a chiral center at the third carbon (C3).[1] Standard silylation as described above is achiral and will not separate the (R) and (S) enantiomers. For applications requiring enantiomeric resolution, a different strategy is required. This involves using a chiral derivatizing agent (CDA) , such as a single enantiomer of Mosher's acid, to convert the enantiomeric pair into a mixture of diastereomers.[13] These diastereomers have different physical properties and can be separated using a standard (achiral) GC column, allowing for the determination of enantiomeric purity or ratio.[13][14]
Conclusion
The inherent polarity and low volatility of this compound make its direct analysis by GC-MS challenging. Chemical derivatization via silylation is a mandatory and highly effective strategy to prepare the analyte for robust and sensitive analysis. By converting the polar hydroxyl and carboxylic acid groups into their corresponding trimethylsilyl derivatives using reagents like BSTFA + 1% TMCS, analysts can achieve excellent chromatographic peak shape, thermal stability, and confident mass spectral identification. The protocols and insights provided in this note serve as an authoritative guide for researchers to successfully implement this critical technique in their analytical workflows.
References
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. [Link]
- The Bumbling Biochemist. (2025).
- Scribd. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38719, this compound. PubChem. [Link]
- Ojanperä, I., et al. (2012). Determination of γ-hydroxybutyrate (GHB), β-hydroxybutyrate (BHB), pregabalin, 1,4-butane-diol (1,4BD) and γ-butyrolactone (GBL) in whole blood and urine samples by UPLC-MSMS.
- Waters Corporation. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS.
- Regis Technologies. (n.d.).
- Restek Corporation. (n.d.). GC Derivatization.
- Mercer, J. W. (2007). Comprehensive analysis of gamma-hydroxybutyrate and gamma-hydroxyvaler. The Research Repository @ WVU. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Analysis of GHB and Its Precursors in Urine and Their Forensic Application.
- Science.gov. (n.d.). gamma-hydroxybutyrate ghb precursors: Topics by Science.gov. Science.gov. [Link]
- Wikipedia. (n.d.).
- Cheng, Q. Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118. [Link]
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. weber.hu [weber.hu]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gcms.cz [gcms.cz]
- 12. scribd.com [scribd.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
Application Note: 1H NMR Spectroscopic Analysis of 4-Hydroxy-3-phenylbutanoic acid
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-3-phenylbutanoic acid. This compound is a valuable organic compound whose structural elucidation is critical for its use in research and development.[1][2] 1H NMR spectroscopy serves as a primary analytical technique for confirming its molecular structure. This document outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral features, including chemical shifts, signal integrations, and spin-spin coupling patterns. Special attention is given to the diastereotopic nature of the methylene protons, a key feature of the spectrum. This guide is intended for researchers, scientists, and drug development professionals requiring robust methods for the structural characterization of small organic molecules.
Introduction and Principles
This compound (C₁₀H₁₂O₃) is a carboxylic acid derivative featuring a phenyl group and a primary alcohol.[1][2] The presence of a stereocenter at the C3 position significantly influences its spectroscopic properties. 1H NMR spectroscopy is an indispensable tool for verifying the identity and purity of this compound by providing detailed information about the electronic environment of each proton in the molecule.
The core principles of 1H NMR rely on the absorption of radiofrequency energy by protons in a strong magnetic field, causing them to transition between nuclear spin states.[3] The precise frequency at which a proton resonates—its chemical shift (δ) —is highly sensitive to its local chemical environment, influenced by shielding or deshielding effects from nearby electronegative atoms and unsaturated groups.[4] The area under each signal, or integration , is proportional to the number of protons it represents. Furthermore, the interaction of magnetic fields between non-equivalent protons on adjacent carbons leads to spin-spin coupling (or J-coupling), which splits signals into characteristic multiplets (e.g., doublets, triplets) according to the n+1 rule.[5][6]
A critical feature in the spectrum of this compound arises from the chiral center at C3. This chirality renders the two protons on the adjacent C4 methylene group chemically non-equivalent. Such protons are termed diastereotopic and will resonate at different chemical shifts and couple with each other, leading to more complex splitting patterns than would be observed in an achiral analogue.[7][8][9]
Experimental Protocol
This section details the necessary steps for preparing a high-quality NMR sample and acquiring a high-resolution 1H NMR spectrum. Adherence to this protocol is crucial for obtaining spectra with sharp lines and minimal artifacts.
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆, ~0.6 mL)[12]
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent signal)[13]
-
Pasteur pipettes and bulbs
-
Small plug of glass wool or cotton for filtration[10]
-
Vials for sample dissolution
-
NMR Spectrometer (e.g., 300-600 MHz)
-
Data processing software
The following diagram illustrates the standard procedure for preparing the NMR sample.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Solubility Test: Before preparing the final sample, ensure the compound is soluble in the chosen deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but if the compound has limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Weighing: Accurately weigh between 5 and 20 mg of this compound into a clean, dry vial.[10][11]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[12] Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool or cotton.[10] The final solution height in the tube should be approximately 4-5 cm.[12]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the 1H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the internal TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[13]
Data Analysis and Spectral Interpretation
The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The structure with proton assignments is shown below.
Caption: Structure of this compound with proton labels.
The following table summarizes the predicted 1H NMR signals. Chemical shifts are approximate and can vary based on solvent and concentration.[3]
| Proton Label | Position | Approx. δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Hᵃ | -CH₂- (C2) | 2.6 - 2.8 | 2H | Doublet of Doublets (dd) | Jab ≈ 7-9 Hz, Jgem ≈ 15-17 Hz | These are diastereotopic protons coupled to Hᵇ. The signal appears as two distinct dd patterns. |
| Hᵇ | -CH- (C3) | 3.0 - 3.3 | 1H | Multiplet (m) | - | Coupled to protons at C2 (Hᵃ) and C4 (Hᶜ). |
| Hᶜ | -CH₂- (C4) | 3.6 - 3.8 | 2H | Multiplet (m) | - | These are diastereotopic protons coupled to Hᵇ. Appears as a complex multiplet. |
| Hᵈ | Aromatic | 7.2 - 7.4 | 5H | Multiplet (m) | - | Protons of the monosubstituted phenyl ring. |
| -OH (Alcohol) | C4-OH | Variable (1.5 - 4.0) | 1H | Broad Singlet (br s) | - | Chemical shift is concentration and temperature dependent. May exchange with D₂O. |
| -OH (Acid) | COOH | Variable (>10) | 1H | Broad Singlet (br s) | - | Very downfield signal. Often very broad and may not be easily observed. Exchanges with D₂O. |
-
Aromatic Protons (Hᵈ, δ ≈ 7.2-7.4 ppm): The five protons on the phenyl ring are expected to appear as a complex multiplet in the typical aromatic region. Their chemical environment is similar, leading to overlapping signals.[14]
-
Methylene Protons at C4 (Hᶜ, δ ≈ 3.6-3.8 ppm): These protons are adjacent to both the hydroxyl group and the C3 stereocenter. The electronegative oxygen atom deshields them, shifting their signal downfield. Because they are diastereotopic, they have different chemical shifts and will couple to each other (geminal coupling, ²J) and to the methine proton Hᵇ (vicinal coupling, ³J). This results in a complex multiplet, often appearing as two separate signals, each a doublet of doublets, that may overlap.
-
Methine Proton (Hᵇ, δ ≈ 3.0-3.3 ppm): This single proton is at the chiral center, deshielded by the adjacent phenyl group. It is coupled to the two protons at C2 (Hᵃ) and the two protons at C4 (Hᶜ), resulting in a complex multiplet.
-
Methylene Protons at C2 (Hᵃ, δ ≈ 2.6-2.8 ppm): These protons are adjacent to the electron-withdrawing carboxylic acid group and the C3 stereocenter. They are also diastereotopic. They couple with the methine proton Hᵇ, and each other, leading to a pattern that is typically a doublet of doublets (dd) or a more complex multiplet. The signal is shifted downfield due to the deshielding effect of the carbonyl group.[5]
-
Hydroxyl Protons (-OH, variable): The protons of the alcohol and carboxylic acid groups are acidic and readily exchange with each other and with any trace water in the solvent. This rapid exchange often results in broad singlet signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature. A D₂O shake experiment can confirm their assignment, as these signals will disappear from the spectrum.
Conclusion
1H NMR spectroscopy is a powerful and definitive technique for the structural confirmation of this compound. By following the detailed protocol for sample preparation and leveraging the principles of chemical shift and spin-spin coupling, researchers can confidently verify the molecular structure. The key diagnostic features of the spectrum include the complex multiplets arising from the diastereotopic methylene protons at C2 and C4, the methine proton at the C3 stereocenter, and the characteristic signals of the phenyl group. This application note serves as a practical guide for obtaining and interpreting high-quality 1H NMR data for this compound.
References
- University of California, Davis. (n.d.). Sample Preparation for Proton NMR.
- JEOL. (n.d.). NMR Sample Preparation.
- University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38719, this compound. PubChem.
- Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351).
- Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708165, 3-Hydroxy-4-phenylbutanoic acid. PubChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217588, (3S)-3-hydroxy-4-phenylbutanoic acid. PubChem.
- LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts.
- University of California, Irvine. (n.d.). From 1H NMR, we get: Chemical shift data (δ).
- TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
- Wikipedia. (n.d.). J-coupling.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 23-33.
Sources
- 1. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27885-87-6 [smolecule.com]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Topic: Strategic Purification of 4-Hydroxy-3-phenylbutanoic Acid from Synthetic Mixtures
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-phenylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a carboxylic acid, a secondary alcohol, and a phenyl group, presents both opportunities and challenges for purification.[2][3] Achieving high purity is critical, as residual starting materials, byproducts, or stereoisomers can significantly impact the efficacy, safety, and regulatory approval of downstream active pharmaceutical ingredients (APIs). This guide provides a detailed examination of robust purification strategies, moving beyond simple protocols to explain the underlying chemical principles that govern the separation process. We will cover post-synthesis work-up, bulk purification via recrystallization, high-resolution purification using column chromatography, and methods for analytical purity assessment.
The Synthetic Landscape: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities generated during synthesis. A common route to this compound and its precursors is the Friedel-Crafts alkylation or acylation, often utilizing a Lewis acid catalyst like aluminum chloride (AlCl₃) with benzene and a butyrolactone or succinic anhydride derivative.[2][4]
Common Impurities May Include:
-
Unreacted Starting Materials: Benzene, succinic anhydride, or other acylating agents.
-
Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) and their hydrolysis products.
-
Solvents: Reaction solvents such as dichloromethane or nitrobenzene.[2]
-
Isomeric Byproducts: Positional isomers from the Friedel-Crafts reaction (ortho, meta, para substitutions).
-
Dehydration Products: Formation of β-phenyl-γ-butyrolactone through intramolecular cyclization, especially under acidic or heated conditions.
-
Polymeric Materials: Tarry substances resulting from uncontrolled side reactions.
The presence of polar functional groups (carboxylic acid and hydroxyl) on the target molecule is the key to designing an effective separation strategy from less polar impurities like benzene and some isomeric byproducts.
Foundational Purification: Post-Reaction Work-up via Liquid-Liquid Extraction
The initial purification step following the reaction quench is a liquid-liquid extraction based on acid-base principles. This technique leverages the acidic nature of the carboxylic acid group to selectively move the target compound from an organic solvent into an aqueous phase, leaving neutral organic impurities behind.
Principle of Acid-Base Extraction
The carboxylic acid group of this compound is readily deprotonated by a mild base (e.g., sodium bicarbonate, NaHCO₃) to form its water-soluble sodium carboxylate salt. Most organic impurities, lacking an acidic proton, will not react and will remain in the organic phase. Subsequent re-acidification of the aqueous phase reprotonates the carboxylate, causing the purified this compound to precipitate or be extracted back into a fresh organic layer.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Quenching: Carefully quench the reaction mixture by pouring it over crushed ice and water. If a strong Lewis acid like AlCl₃ was used, this step can be highly exothermic.
-
Organic Dilution: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced during neutralization. Shake more vigorously and allow the layers to separate.
-
Isolate Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of the target compound. Repeat the extraction on the organic layer 2-3 times with fresh NaHCO₃ solution to maximize recovery.
-
Back-Wash (Optional): Combine the aqueous extracts and wash with a small portion of fresh ethyl acetate to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (verify with pH paper). The this compound should precipitate as a white or off-white solid.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The resulting solid is often of sufficient purity for the next step.
Bulk Purification: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Causality Behind Solvent Selection
The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). For this compound, its polarity suggests that polar solvents are a good starting point.[6]
-
Protic Solvents (Water, Ethanol, Methanol): The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with these solvents, often leading to good solubility at high temperatures. Water is an excellent, green choice if solubility parameters are met.[6][7]
-
Aprotic Polar Solvents (Acetone, Ethyl Acetate): These can also be effective but may have higher solubility at low temperatures, potentially reducing yield.
-
Mixed Solvent Systems (e.g., Ethanol/Water, Toluene/Hexane): A mixed system is used when no single solvent has the ideal solubility profile. The crude product is dissolved in a "good" solvent at high temperature, and a "poor" solvent (antisolvent) is added until the solution becomes cloudy (the saturation point). Reheating to clarify, followed by slow cooling, initiates crystallization.
Protocol 2: Recrystallization
-
Solvent Screening: In parallel test tubes, test the solubility of small amounts of the crude product (~20-30 mg) in various solvents (~0.5 mL). See Table 1 for guidance.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (If Necessary): If insoluble impurities (dust, polymers) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Gently wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Recrystallization Solvent Screening Guide
| Solvent System | Observation at Room Temp. | Observation at Boiling | Suitability |
| Water | Sparingly soluble | Soluble | Excellent Candidate |
| Ethanol | Soluble | Very Soluble | May need an antisolvent (water/hexane) |
| Toluene | Insoluble | Sparingly Soluble | Potential for mixed solvent system |
| Ethyl Acetate / Hexane | Dissolve in EtOAc, add Hexane | Dissolves in hot EtOAc | Good Candidate (Antisolvent method) |
High-Resolution Purification: Flash Column Chromatography
When impurities have similar solubility profiles to the target compound, or when very high purity (>99%) is required, flash column chromatography is the method of choice. This technique separates molecules based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Principle of Separation
Silica gel (SiO₂) is a polar stationary phase. Polar molecules will adhere (adsorb) more strongly to the silica and thus travel down the column more slowly. Non-polar molecules will have weaker interactions and elute faster. This compound, with its two polar groups, is quite polar and will require a relatively polar mobile phase to elute.
-
Stationary Phase: Silica Gel (standard 60 Å, 40-63 µm particle size).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A small amount of acetic or formic acid (0.1-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent "streaking" or tailing of the spot on the column.
Caption: Logical workflow of Flash Column Chromatography.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give the target compound an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the mobile phase through the column using positive pressure (flash). Start with a less polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) to elute the target compound.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Purity Check: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the highly purified product.
Table 2: Example Chromatography Conditions
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel | Standard polar phase for this compound type. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Good balance of polarity to separate target from impurities. |
| Initial Eluent | 85:15 (Hexane:EtOAc) | To elute non-polar impurities first. |
| Final Eluent | 50:50 (Hexane:EtOAc) + 0.5% Acetic Acid | To elute the polar target compound with good peak shape. |
| Expected Rf | ~0.35 in 60:40 Hexane:EtOAc | Indicates appropriate mobility on the column. |
Chiral Purification Considerations
Since this compound contains a chiral center at the C3 position, the synthesis may produce a racemic mixture (equal amounts of both enantiomers).[2] For many pharmaceutical applications, isolating a single enantiomer is required, as different enantiomers can have vastly different biological activities.[8] This separation is achieved using Chiral High-Performance Liquid Chromatography (HPLC).
This advanced technique uses a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, causing them to have different retention times and thus separate.[8][9] Development of a chiral HPLC method is a specialized task typically performed during the analytical and process development stages of drug manufacturing.[8]
Verification of Purity
After any purification procedure, the purity of the final product must be confirmed:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any residual impurities.
-
HPLC Analysis: Provides a quantitative measure of purity (e.g., >99.5%).
By systematically applying these strategies—from a foundational acid-base extraction to high-resolution chromatography—researchers can confidently obtain this compound of the requisite purity for demanding applications in research and drug development.
References
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38719, this compound.
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708165, 3-Hydroxy-4-phenylbutanoic acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
Sources
- 1. 3-Hydroxy-4-phenylbutanoic acid | C10H12O3 | CID 11708165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27885-87-6 [smolecule.com]
- 3. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In vitro anti-inflammatory assay for 4-Hydroxy-3-phenylbutanoic acid
An Application Note and Comprehensive Protocols for the In Vitro Evaluation of 4-Hydroxy-3-phenylbutanoic Acid's Anti-inflammatory Potential
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening platform to assess the anti-inflammatory properties of this compound. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: The Rationale for Screening this compound
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens or damaged cells.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The cellular and molecular landscape of inflammation is complex, involving a cascade of signaling pathways and the release of various pro-inflammatory mediators.[3] Key players in this process include macrophages, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), produce significant quantities of nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]
The core of this inflammatory signaling network is orchestrated by transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways, when activated, drive the expression of genes responsible for producing the aforementioned inflammatory mediators.[7][8] Consequently, the inhibition of these pathways or the direct reduction of their products represents a primary strategy for developing novel anti-inflammatory therapeutics.
This compound is a compound of interest due to its structural similarities to molecules with known biological activities, including potential anti-inflammatory properties.[9] Related compounds, such as 4-phenylbutyric acid (4-PBA), have demonstrated anti-inflammatory effects by suppressing key inflammatory pathways.[2][10] This structural precedent provides a strong rationale for systematically evaluating this compound as a potential modulator of inflammatory responses. This application note details a suite of validated in vitro assays designed to comprehensively characterize its anti-inflammatory profile using the well-established LPS-stimulated RAW 264.7 macrophage model.[4][11]
Foundational Signaling Pathways in Macrophage Activation
Understanding the underlying molecular mechanisms is critical for interpreting assay results. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages primarily through Toll-like receptor 4 (TLR4), triggering two major downstream signaling cascades: NF-κB and MAPKs.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of pro-inflammatory gene induction.[5] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[8] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate into the nucleus.[12] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[3][13]
Experimental Design and Workflow
A systematic approach is essential. The workflow begins with assessing the cytotoxicity of the test compound to establish a safe, non-toxic concentration range for subsequent anti-inflammatory assays.
Materials and Reagents
-
Cell Line: Murine macrophage cell line RAW 264.7 (e.g., ATCC® TIB-71™).
-
Test Compound: this compound.
-
Cell Culture:
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose.
-
Heat-inactivated Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution (100X).
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Cytotoxicity Assay: WST-1 or MTT assay kit.
-
Nitric Oxide Assay:
-
Griess Reagent System. [11] * Sodium Nitrite (NaNO₂) standard.
-
-
Cytokine Assay:
-
Mouse TNF-α ELISA Kit. [14] * Mouse IL-6 ELISA Kit.
-
-
COX-2 Assay:
-
COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric). [15]* General Labware: 96-well and 24-well tissue culture plates, sterile tubes, serological pipettes, multichannel pipettor, plate reader (absorbance and fluorescence).
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper to detach cells as they are strongly adherent.
-
Ensure to use cells within a low passage number range (e.g., 5-15) for consistency.
Protocol 2: Cytotoxicity Assay (WST-1 Method)
Causality: This step is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. [1]
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight. [4]2. Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the cells and add 100 µL of the various compound concentrations. Include a "vehicle control" (e.g., DMSO if used for solubilization) and a "cells only" control.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control cells. Select the highest concentrations that show >95% cell viability for subsequent experiments.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures nitrite (NO₂⁻), a stable breakdown product of NO. [16]The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the NO concentration. [11]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL/well) and incubate overnight.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "negative control" group.
-
Incubate for 24 hours at 37°C.
-
Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid) to each sample and standard well. [17]8. Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm. [18]10. Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The sandwich ELISA technique uses a capture antibody coated on the plate to bind the cytokine of interest (e.g., TNF-α). A second, enzyme-linked detection antibody then binds to the captured cytokine. Addition of a substrate results in a color change proportional to the amount of cytokine present. [19]
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in Protocol 3. The incubation time for cytokine production can be optimized (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific protocol. [20][21]Key steps typically include:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation to allow cytokine binding.
-
Washing away unbound substances.
-
Adding the detection antibody.
-
Washing, then adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Washing, then adding the substrate solution.
-
Stopping the reaction and measuring absorbance at the specified wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentrations from the standard curve generated.
Protocol 5: COX-2 Inhibitor Screening Assay
Principle: This assay measures the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins. The assay can be performed either on cell lysates from LPS-stimulated macrophages or using a cell-free system with recombinant human COX-2. [22]A fluorometric kit offers high sensitivity. [15]
-
Follow the manufacturer's protocol for the chosen COX-2 inhibitor screening kit. [23]A general procedure is as follows:
-
Prepare the reaction mix containing COX assay buffer, a probe, and a cofactor.
-
Add the test compound (this compound) at various concentrations to the wells. Include a "no inhibitor" control and a "known inhibitor" control (e.g., Celecoxib).
-
Add the COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes. 7. Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition of COX-2 activity for each concentration of the test compound relative to the "no inhibitor" control.
Data Presentation and Interpretation
Data should be presented clearly to allow for straightforward interpretation. All experiments should be performed with at least three biological replicates.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 4.5 |
| 1 | 99.1 ± 5.2 |
| 10 | 98.5 ± 3.9 |
| 25 | 97.2 ± 4.1 |
| 50 | 95.8 ± 4.8 |
| 100 | 85.3 ± 6.1 |
| 200 | 60.7 ± 7.3 |
| *Data are representative. SD = Standard Deviation. p < 0.05 vs. Control. |
Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO Production (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (No LPS) | 1.2 ± 0.3 | 25.1 ± 8.3 | 15.4 ± 5.6 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 3540.2 ± 210.5 | 1850.7 ± 150.2 |
| LPS + Cmpd (10 µM) | 35.2 ± 2.5 | 2890.6 ± 180.1 | 1512.3 ± 130.8 |
| LPS + Cmpd (25 µM) | 24.7 ± 1.9 | 1985.4 ± 155.4 | 1025.9 ± 98.7** |
| LPS + Cmpd (50 µM) | 15.1 ± 1.5 | 1102.7 ± 98.2 | 640.1 ± 75.3*** |
| Data are representative. Cmpd = this compound. Statistical significance vs. LPS alone: *p < 0.05, **p < 0.01, **p < 0.001. |
From these data, the half-maximal inhibitory concentration (IC₅₀) can be calculated for each parameter using non-linear regression analysis. A potent anti-inflammatory compound will exhibit low IC₅₀ values across multiple inflammatory markers without significant cytotoxicity.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for evaluating the in vitro anti-inflammatory activity of this compound. By systematically assessing its effects on key inflammatory mediators (NO, TNF-α, IL-6) and a central inflammatory enzyme (COX-2) in a validated macrophage model, researchers can obtain robust and reliable data. Elucidating the activity of this compound will inform its potential as a lead candidate for the development of novel anti-inflammatory therapies.
References
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
- Assay Genie. (2024).
- Kim, C., & Kim, B. (2018).
- Ben-Neriah, Y., & Schmidt-Supprian, M. (2007).
- Towers, C. (n.d.).
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
- Saleem, M. T., et al. (2024).
- Jang, H. J., et al. (2018). Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol. [Link]
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Characterization of Nanoparticles Intended for Drug Delivery. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Cohesion Bioscience. (n.d.). Mouse TNF alpha ELISA Kit User Manual. Cohesion Bioscience. [Link]
- ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?
- Brown, W. C., et al. (1998). Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. Infection and Immunity. [Link]
- Li, Y., et al. (2024). Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides. MDPI. [Link]
- Lim, H. A., et al. (2020).
- Yang, L., et al. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical Animal Health and Production. [Link]
- Jridi, M., et al. (2022). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. MDPI. [Link]
- Kim, M. J., et al. (2022).
- Moore, W. R., & Webber, S. E. (2001). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, inhibitors of peptidylglycine alpha-amidating monooxygenase (PAM). PubMed. [Link]
- Kim, H. J., et al. (2019). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid. ChemSynthesis. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Thomas, C. L., et al. (2009). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. [Link]
- Feng, X., et al. (2014). 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum. Life Sciences. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-phenylbutanoic acid.
- Al-Hourani, B. J., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
Sources
- 1. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Buy this compound | 27885-87-6 [smolecule.com]
- 10. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. biogot.com [biogot.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. novamedline.com [novamedline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Application Note: A Comprehensive Guide to Evaluating the Antioxidant Activity of 4-Hydroxy-3-phenylbutanoic Acid Using DPPH and ABTS Assays
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant capacity of 4-Hydroxy-3-phenylbutanoic acid. Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in a multitude of pathological conditions, making the identification and characterization of novel antioxidant compounds a critical area of research. Compounds with phenolic structures, such as this compound, are of particular interest due to their potential to mitigate oxidative stress[1][2]. This document presents the scientific principles, comparative analysis, and step-by-step protocols for two of the most widely adopted spectrophotometric methods for antioxidant screening: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Introduction: The Rationale for Antioxidant Screening
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, their overproduction can overwhelm the body's endogenous antioxidant defense systems, leading to oxidative damage to lipids, proteins, and nucleic acids. This cellular damage is a key contributor to aging and the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease[2][3].
Antioxidants are molecules that can safely interact with free radicals and terminate their chain reactions before vital molecules are damaged[3]. This compound, a compound featuring a phenolic hydroxyl group, is structurally positioned to act as a potential antioxidant[1]. The phenolic moiety can donate a hydrogen atom or an electron to neutralize free radicals, a primary mechanism of antioxidant action[4]. Therefore, robust and reproducible methods are required to quantify this potential activity. The DPPH and ABTS assays are foundational in vitro tests that provide a reliable measure of the free radical scavenging capacity of a compound, serving as a crucial first step in its evaluation as a potential therapeutic or preservative agent[5][6].
Assay Principles and Mechanistic Insights
Both the DPPH and ABTS assays are based on a similar principle: an antioxidant compound reduces a stable, colored radical, and the resulting decrease in color is measured spectrophotometrically. The degree of color change is directly proportional to the antioxidant's radical scavenging activity[3][7]. However, the underlying chemistry and radical characteristics differ, providing complementary information.
The DPPH Radical Scavenging Assay
The DPPH assay employs a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•), which has a deep violet color in solution due to its unpaired electron, showing a characteristic absorbance maximum around 517 nm[8][9]. When an antioxidant (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This process neutralizes the radical, converting it to its reduced form, DPPH-H, a pale yellow or colorless hydrazine molecule[4][5][9].
Reaction: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•
This reaction's stoichiometry and kinetics are dependent on the structure of the antioxidant. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[4]. The choice of solvent is critical, as DPPH• is most soluble in organic solvents like methanol or ethanol[3][9].
The ABTS Radical Cation Decolorization Assay
The ABTS assay utilizes the ABTS radical cation (ABTS•+), which is generated by oxidizing ABTS with a strong oxidizing agent, typically potassium persulfate[6][7]. This reaction produces a distinct blue-green chromophore with absorption maxima at several wavelengths, including 645 nm, 734 nm, and 815 nm[6][10]. The measurement is commonly performed at 734 nm to minimize interference from colored compounds in test samples[10].
Reaction: ABTS•+ (Blue/Green) + AH (Antioxidant) → ABTS (Colorless) + A•
An antioxidant present in the sample reduces the ABTS•+, causing the solution to decolorize. A key advantage of the ABTS assay is its versatility; the ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants at various pH levels[6][11].
Comparative Analysis of DPPH and ABTS Assays
The selection of an appropriate assay depends on the properties of the test compound and the specific research question.
| Feature | DPPH Assay | ABTS Assay |
| Radical | DPPH• (Stable neutral radical) | ABTS•+ (Radical cation) |
| Color Change | Violet to Yellow/Colorless | Blue/Green to Colorless |
| λmax (nm) | ~517 nm[3][8] | ~734 nm[7][10] |
| Solvent System | Primarily organic solvents (Methanol, Ethanol)[3] | Aqueous and organic solvents[6] |
| pH Sensitivity | Reaction rate is pH-dependent[4] | Can be used over a wide pH range[11] |
| Assay Time | Typically 30 minutes[9][12] | Shorter reaction times (e.g., 6-7 minutes) after radical generation[13][14] |
| Pros | Simple, rapid, uses a stable radical[5] | Excellent for colored samples, suitable for hydrophilic & lipophilic compounds[6][10] |
| Cons | Not physiologically relevant, potential interference from compounds absorbing near 517 nm[3] | Radical is not stable and must be generated fresh; more complex preparation[15] |
Experimental Protocols
The following protocols are designed for a 96-well microplate format for high-throughput analysis but can be adapted for cuvette-based spectrophotometers.
Protocol 1: DPPH Radical Scavenging Assay
A. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)
-
Anhydrous Methanol or Ethanol
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
B. Reagent Preparation
-
DPPH Working Solution (approx. 0.1 mM): Accurately weigh ~4 mg of DPPH and dissolve it in 100 mL of methanol. This solution should be freshly prepared and protected from light by wrapping the container in aluminum foil[9]. Adjust the concentration with methanol to obtain an absorbance value of approximately 1.0 ± 0.1 at 517 nm[16].
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Standard (Trolox) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Trolox in methanol.
-
Serial Dilutions: From the stock solutions of the test compound and Trolox, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL)[8].
C. Assay Workflow
D. Step-by-Step Procedure
-
Add 20 µL of each sample or standard dilution into the wells of a 96-well plate in triplicate.[17]
-
For the control wells (A_control), add 20 µL of the solvent (methanol) instead of the sample solution.[8]
-
Using a multichannel pipette, add 180 µL of the DPPH working solution to all wells.[17] Mix gently by pipetting.
-
Incubate the plate for 30 minutes at room temperature in the dark.[9][17] Light can cause degradation of the DPPH radical.[3]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[17]
Protocol 2: ABTS Radical Cation Decolorization Assay
A. Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (Positive Control)
-
Methanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
Deionized water
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
B. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[6]
-
ABTS•+ Radical Cation Generation: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio (e.g., 5 mL of each).[7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation is crucial for the complete formation of the radical cation.[7][15]
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13] This working solution should be prepared fresh for each assay.
-
Test Compound and Standard Solutions: Prepare stock solutions and serial dilutions of this compound and Trolox as described in the DPPH protocol (Section 3.1.B).
C. Assay Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
D. Step-by-Step Procedure
-
Add 10 µL of each sample or standard dilution into the wells of a 96-well plate in triplicate.[18]
-
For the control wells (A_control), add 10 µL of the solvent.
-
Add 190 µL of the ABTS•+ working solution to all wells. Mix gently.
-
Incubate the plate for 6-7 minutes at room temperature in the dark.[13][14]
-
Immediately after incubation, measure the absorbance at 734 nm.[6][7]
Data Analysis and Interpretation
A self-validating protocol requires robust data analysis. The inclusion of a positive control (Trolox or Ascorbic Acid) is essential to confirm the assay is performing correctly.
Calculation of Percentage Inhibition
For both assays, the radical scavenging activity is calculated as a percentage of inhibition using the following formula:[8][14]
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (radical solution with solvent only).
-
A_sample is the absorbance of the test sample (radical solution with the antioxidant).
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) value is a key parameter used to express antioxidant potency. It represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.[19]
-
Plot a graph with the percentage of inhibition on the Y-axis against the corresponding sample concentrations on the X-axis.
-
Use linear regression analysis on the linear portion of the curve to obtain the equation of the line (y = mx + c).[20][21]
-
Calculate the IC50 value by setting y = 50 in the equation and solving for x:
IC50 = (50 - c) / m
A lower IC50 value indicates a higher antioxidant activity of the compound.
Trolox Equivalent Antioxidant Capacity (TEAC)
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[9][22]
-
Generate a standard curve by plotting the % inhibition for different concentrations of Trolox.
-
Determine the linear regression equation for the Trolox standard curve.
-
Use this equation to calculate the concentration of Trolox that would produce the same % inhibition as a specific concentration of the test sample.
-
The TEAC value is typically expressed as mg of Trolox equivalents per gram of the test compound.
References
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
- Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.
- Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 9(1), 63.
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Özyürek, M., Güçlü, K., & Apak, R. (2022). DPPH Radical Scavenging Assay. MDPI.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Sabir, A., et al. (2021). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES EXTRACTS. International Journal of Applied Pharmaceutics.
- Scribd. (n.d.). Preparation of DPPH Solution.
- Wang, B., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 243, 216-224.
- Pérez-Jiménez, J., & Saura-Calixto, F. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 167.
- Zheleva-Dimitrova, D. Z. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy magazine, 9(34), 110.
- Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub.
- Wikipedia. (n.d.). ABTS.
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method.
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- Santos, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Kumara, N., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Natural Products Chemistry & Research, 6(5).
- Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit.
- Wang, M. (2017). ABTS radical scavenging capacity measurement. Protocols.io.
- BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube.
- Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay.
- ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate?.
- Fajar, A., et al. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.
- ResearchGate. (2022). How can I calculate IC50 in DPPH test?.
- ResearchGate. (2018). Which is the best method to calculate IC50 values in antioxidant assay studies?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Gudaitytė, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
- ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. ABTS - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating 4-Hydroxy-3-phenylbutanoic Acid in Cell Culture Models
For: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-phenylbutanoic acid is a derivative of butyric acid with a phenyl group substitution, structurally related to the well-characterized compound 4-phenylbutyric acid (4-PBA). Preliminary research suggests that this compound may possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Its structural similarity to 4-PBA, a known histone deacetylase (HDAC) inhibitor and chemical chaperone that alleviates endoplasmic reticulum (ER) stress, provides a strong rationale for investigating its potential mechanisms of action in relevant cell culture models.[1]
This comprehensive guide provides detailed application notes and protocols for designing and executing in vitro studies to characterize the cellular effects of this compound. The protocols are designed to be adaptable and provide a robust framework for assessing its potential therapeutic applications.
PART 1: Selecting the Appropriate Cell Culture Models
The choice of cell line is paramount and should be guided by the specific biological question being addressed. Based on the putative activities of this compound, several cell culture models are recommended.
Table 1: Recommended Cell Lines for Investigating this compound
| Biological Process | Recommended Cell Lines | Rationale |
| Neuroprotection | SH-SY5Y (human neuroblastoma) | Differentiates into neuron-like cells; widely used for studying neurodegenerative diseases and neuroprotective agents.[2][3] |
| Primary Neuronal Cultures | Offer high physiological relevance for neuroprotection assays.[4] | |
| Neuroinflammation | BV-2 (murine microglia) | Immortalized microglial cell line; a standard model for studying neuroinflammatory responses and the effects of anti-inflammatory compounds.[5][6] |
| Co-culture of Neurons and Glia | More closely mimics the in vivo brain environment, allowing for the study of intercellular signaling in neuroinflammation.[7][8] | |
| ER Stress | HEK293 (human embryonic kidney) | Easily transfectable and widely used for studying cellular signaling pathways, including the unfolded protein response (UPR).[9] |
| HepG2 (human hepatocarcinoma) | A well-characterized cell line for studying metabolic processes and ER stress.[9] | |
| HDAC Inhibition | HCT116 (human colon cancer) | Commonly used in cancer research and for screening HDAC inhibitors.[10][11] |
| HeLa (human cervical cancer) | A robust cell line for studying fundamental cellular processes, including gene expression regulation by HDACs. | |
| Oxidative Stress | SH-SY5Y, PC12 | These neuronal cell lines are susceptible to oxidative stress-induced damage, making them suitable for evaluating antioxidant effects.[3] |
PART 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to elucidate the mechanisms of action of this compound.
General Cell Culture and Treatment
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Culture: Culture the selected cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment. Optimal seeding density should be determined for each cell line.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
-
Treatment: Once cells have adhered and reached the desired confluency (typically 70-80%), replace the old medium with fresh medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and the expected kinetics of the cellular response.
Assessment of Cell Viability and Cytotoxicity
A primary step in characterizing a new compound is to determine its effect on cell viability.
Protocol 2: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound as described in Protocol 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Investigation of Apoptosis
To determine if cell death occurs via apoptosis, the following assays can be performed.
Protocol 4: Caspase-3/7 Activity Assay
Caspases are key mediators of apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compound.
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit. After treatment, add the caspase substrate to the wells and incubate as per the manufacturer's protocol.
-
Fluorescence/Luminescence Measurement: Measure the fluorescence or luminescence signal, which is proportional to caspase activity.
Protocol 5: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14][15]
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.
-
TUNEL Staining: Perform the TUNEL reaction using a commercial kit, which involves incubating the cells with Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
Visualization: Visualize the stained cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
Elucidating the Mechanism of Action
Protocol 6: Western Blot Analysis of ER Stress Markers
This protocol is used to detect the expression levels of key proteins involved in the Unfolded Protein Response (UPR).[16][17][18][19][20]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-eIF2α, ATF4, and spliced XBP1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 7: HDAC Activity Assay
This assay measures the ability of this compound to inhibit histone deacetylase activity.[10][11][21][22][23][24][25][26]
-
Sample Preparation: Prepare nuclear extracts from treated cells or use a commercially available HDAC activity assay kit with purified HDAC enzymes.
-
Assay Procedure: Perform the assay according to the manufacturer's instructions. This typically involves incubating the enzyme source with a fluorogenic HDAC substrate in the presence of various concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence signal, which is inversely proportional to HDAC activity.
-
Data Analysis: Calculate the IC50 value to determine the potency of the compound as an HDAC inhibitor.
Protocol 8: NF-κB Reporter Assay for Inflammation
The NF-κB signaling pathway is a key regulator of inflammation.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Luciferase Assay: After treatment, lyse the cells and measure luciferase activity using a luminometer.[27][28][29][30][31]
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB signaling.
Protocol 9: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay assesses the antioxidant potential of the compound.
-
Cell Loading: Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Treat the cells with an oxidizing agent (e.g., H2O2) with or without pre-incubation with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in the presence of the compound suggests antioxidant activity.[32][33][34]
PART 3: Data Presentation and Visualization
Table 2: Example Data Summary for Initial Screening
| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% Cytotoxicity) | Caspase-3/7 Activity (Fold Change) | HDAC Activity (% Inhibition) | NF-κB Activity (% Inhibition) | ROS Levels (% of Oxidative Stress Control) |
| Vehicle | 100 ± 5 | 5 ± 2 | 1.0 ± 0.1 | 0 ± 3 | 0 ± 4 | 100 ± 8 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Characterizing this compound
Caption: A generalized workflow for the in vitro characterization of this compound.
Potential Signaling Pathways Modulated by this compound
Caption: Hypothesized signaling pathways potentially modulated by this compound.
References
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors - Promega Corpor
- Apoptosis Protocols | Thermo Fisher Scientific - US
- Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed - NIH
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central
- Application Notes and Protocols for Western Blot Analysis of ER Stress Markers with (6R)-FR054 - Benchchem
- Application Notes and Protocols: Western Blot Analysis of Endoplasmic Reticulum Stress Markers in Response to TrxR-IN-4 - Benchchem
- Modeling Acute ER Stress in Vivo and in Vitro - PubMed - NIH
- Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences
- Human NF-κB Reporter Assay System - Indigo Biosciences
- HDAC Cell-Based Activity Assay Kit - Cayman Chemical
- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
- Human NF-κB Reporter Assay System
- HDAC Activity Assay Kit | 566328 - Merck Millipore
- Cell-Based Assays to Assess Neuroprotective Activity | Springer N
- Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - Semantic Scholar
- TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol - Bio-Techne
- MTT assay protocol | Abcam
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol
- MTT assay and its use in cell viability and prolifer
- 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem
- Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC
- ab1432 – HDAC Activity Assay Kit (Colorimetric) - Abcam
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH
- MTT Assay Protocol for Cell Viability and Prolifer
- HDAC Activity/Inhibition Assay Kit (Colorimetric)
- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5
- Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3 - R&D Systems
- Data Sheet NF-KB Reporter Kit NF-KB Signaling P
- Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's P
- Neuronal Protective Effect of Nosustrophine in Cell Culture Models
- Modeling Acute ER Stress in Vivo and in Vitro | Request PDF - ResearchG
- Histone Deacetylase Assay Kit, Fluorometric - Sigma-Aldrich
- Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. - F1000Research
- CNS Cell based Assay Services - Cre
- Video: The TUNEL Assay - JoVE
- Advances in current in vitro models on neurodegener
- Modeling Acute ER stress in vivo and in vitro - PMC - NIH
- Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective str
- Methods for Studying ER Stress and UPR Markers in Human Cells
- Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy | Springer N
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC - PubMed Central
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchG
- How to estimate the induction of ROS in cell culture?
- Oxidative Stress Assays | Reactive Oxygen Species Detection - Promega Corpor
- (PDF) Antioxidant Capacity Assays.
- Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC - PubMed Central
Sources
- 1. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]
- 3. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 7. CNS Cell based Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Frontiers | Advances in current in vitro models on neurodegenerative diseases [frontiersin.org]
- 9. Modeling Acute ER Stress in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 14. clyte.tech [clyte.tech]
- 15. Video: The TUNEL Assay [jove.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 22. Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. content.abcam.com [content.abcam.com]
- 26. resources.bio-techne.com [resources.bio-techne.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 31. resources.amsbio.com [resources.amsbio.com]
- 32. researchgate.net [researchgate.net]
- 33. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 34. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 4-Hydroxy-3-phenylbutanoic acid
Prepared by: Gemini, Senior Application Scientist
Forward: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies using 4-Hydroxy-3-phenylbutanoic acid. As your Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all template. Instead, this guide is structured to provide a deep, mechanistic-driven framework. We will explore the scientific rationale for investigating this compound, grounded in the known activities of its structural analogs, and then translate that rationale into robust, self-validating experimental protocols. The causality behind each experimental choice is explained to empower you to adapt and innovate in your own research context.
Section 1: Scientific Background and Rationale
Compound Profile: this compound
This compound (C₁₀H₁₂O₃, M.W: 180.20 g/mol ) is a derivative of butanoic acid featuring a phenyl group at the C-3 position and a hydroxyl group at the C-4 position.[1] Its structure suggests potential for diverse biological activities. While direct in vivo research on this specific molecule is emerging, its structural similarity to well-characterized compounds provides a strong basis for hypothesizing its therapeutic potential. Research into similar compounds suggests that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for drug development in related diseases.[2]
The Rationale for Investigation: Learning from Structural Analogs
The rationale for investigating this compound in vivo is largely built upon the established pharmacology of its structural analogs. The butanoic acid backbone is a privileged scaffold in neuroscience and metabolic research.
-
4-Phenylbutyric Acid (4-PBA): A close analog, 4-PBA, is an FDA-approved drug that functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[3][4] It has demonstrated efficacy in animal models of neurodegenerative diseases, arthritis, and metabolic disorders by preventing protein misfolding and aggregation.[5][6][7][8] The presence of the phenylbutyric acid core in our target compound suggests that it may share this ability to modulate cellular proteostasis and gene expression.
-
4-Amino-3-phenylbutanoic acid (Phenibut): Another analog, Phenibut, is a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9] The addition of a phenyl ring enhances its ability to cross the blood-brain barrier, where it acts as a GABA-B receptor agonist, producing anxiolytic and nootropic effects.[9][10] This raises the possibility that this compound could also interact with GABAergic systems.
This structural context allows us to formulate clear, testable hypotheses for in vivo studies.
Caption: Structural relationships and hypothesized mechanisms of this compound.
Section 2: Foundational In Vivo Study Design
Before embarking on efficacy studies, foundational pharmacokinetic (PK) and tolerability assessments are crucial. These preliminary studies inform dose selection, administration frequency, and potential safety liabilities.
Vehicle Formulation and Administration
-
Rationale: The physicochemical properties of this compound will dictate the choice of vehicle. A preliminary solubility screen is the first step.
-
Protocol:
-
Test solubility in standard vehicles: Saline, PBS, 5% DMSO in saline, 10% Tween® 80 in water, and 0.5% carboxymethylcellulose (CMC) in water.
-
Select the simplest aqueous vehicle that achieves the desired concentration. For oral administration (gavage), a suspension in 0.5% CMC is often a robust choice. For intraperitoneal (i.p.) or intravenous (i.v.) injection, complete dissolution is required.
-
Scientist's Note: Avoid using high concentrations of organic solvents like DMSO for in vivo studies, as they can have their own biological effects and cause irritation.
-
Single Ascending Dose (SAD) Tolerability Study
-
Rationale: To determine the maximum tolerated dose (MTD) and observe any acute signs of toxicity.
-
Protocol:
-
Animal Model: Use the same species and strain planned for efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Grouping: Assign 3-5 animals per group. Include a vehicle control group.
-
Dosing: Administer single doses in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).
-
Monitoring: Observe animals continuously for the first 4 hours, then at 24 and 48 hours post-dose. Record clinical signs (e.g., altered locomotion, posture, grooming) and body weight.
-
Endpoint: The MTD is the highest dose that does not produce significant signs of distress or more than a 10-15% loss in body weight.
-
Preliminary Pharmacokinetic (PK) Study
-
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for designing an effective dosing regimen for efficacy studies. A study in rats can provide key parameters like half-life (T½), clearance (CL), and volume of distribution (Vd).[11][12]
-
Protocol:
-
Animal Model: Male Sprague-Dawley rats (~250 g) are a standard choice.[11]
-
Dosing:
-
Intravenous (i.v.) group (n=3-5): Administer a low dose (e.g., 5 mg/kg) via jugular vein catheter to determine absolute bioavailability and clearance.
-
Oral (p.o.) group (n=3-5): Administer a higher dose (e.g., 20 mg/kg) via oral gavage.
-
-
Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose and multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis to calculate key PK parameters.
-
Table 1: Example Template for Summarizing Pharmacokinetic Data
| Parameter | Unit | i.v. Route (5 mg/kg) | p.o. Route (20 mg/kg) |
| T½ (Half-life) | h | [Insert Data] | [Insert Data] |
| Tₘₐₓ (Time to Max Conc.) | h | N/A | [Insert Data] |
| Cₘₐₓ (Max Concentration) | ng/mL | [Insert Data] | [Insert Data] |
| AUC₀₋ₜ | ng*h/mL | [Insert Data] | [Insert Data] |
| CL (Clearance) | mL/min/kg | [Insert Data] | N/A |
| Vd (Volume of Dist.) | L/kg | [Insert Data] | N/A |
| F (Bioavailability) | % | N/A | [Insert Data] |
Section 3: Application Protocol - Evaluating Anxiolytic-like Activity
Application Note: Based on the GABAergic activity of the structural analog Phenibut, it is hypothesized that this compound may possess anxiolytic properties.[9] Animal models of anxiety-like behavior are used to test this hypothesis by creating a conflict between the drive to explore and an aversion to open or elevated spaces.[13][14] The Elevated Plus Maze (EPM) is a standard, validated assay for this purpose.[15]
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Protocol 3.1: Elevated Plus Maze (EPM) in Mice
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision).
-
Adult male C57BL/6 mice (8-12 weeks old).
-
Test compound, vehicle, and a positive control (e.g., Diazepam, 1-2 mg/kg).
-
-
Methodology:
-
Acclimation: House mice for at least one week before testing. Handle them daily for 2-3 days to reduce handling stress.
-
Habituation: Bring mice to the testing room at least 60 minutes before the experiment begins to acclimate to the ambient conditions (dim lighting is crucial).
-
Dosing:
-
Group 1: Vehicle control (i.p. or p.o.).
-
Group 2: Positive control (Diazepam, i.p.).
-
Groups 3-5: this compound at three dose levels (e.g., 10, 30, 100 mg/kg), determined from tolerability studies.
-
Scientist's Note: The pre-treatment time depends on the compound's Tₘₐₓ from PK studies. A 30-60 minute pre-treatment is typical for i.p. administration.
-
-
Testing:
-
Gently place a mouse in the central square of the maze, facing one of the open arms.
-
Start the video recording and leave the room.
-
Allow the mouse to explore the maze for 5 minutes.
-
-
Post-Test: Return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis and Interpretation:
-
Primary Endpoint: An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
-
Validation Endpoint: Total distance traveled or total arm entries should be analyzed. A significant change in this parameter may indicate a confounding sedative or hyper-locomotor effect. The positive control (Diazepam) should produce a significant increase in open arm time, validating the assay.
-
Section 4: Application Protocol - Evaluating Anti-Inflammatory Activity
Application Note: The phenolic structure of this compound and the known anti-inflammatory effects of 4-PBA in a collagen-induced arthritis (CIA) model provide a strong rationale for investigating its potential in inflammatory disease models.[2][5] The CIA model in DBA/1 mice is a widely used and clinically relevant model of rheumatoid arthritis, characterized by synovial inflammation, cartilage destruction, and bone erosion.
Protocol 4.1: Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To determine if this compound can ameliorate the clinical and histological signs of arthritis.
-
Materials:
-
Male DBA/1 mice (8-10 weeks old).
-
Bovine Type II Collagen (CII).
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA).
-
Test compound, vehicle, and a positive control (e.g., Methotrexate or Dexamethasone).
-
-
Methodology:
-
Induction (Day 0): Emulsify CII in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Boost (Day 21): Emulsify CII in IFA. Administer a 100 µL booster injection similarly.
-
Treatment Initiation:
-
Prophylactic: Begin daily dosing one day before or on the day of the primary immunization (Day 0).
-
Therapeutic: Begin daily dosing upon the first signs of clinical arthritis (typically around Day 24-28). The therapeutic paradigm is often more clinically relevant.
-
-
Clinical Scoring:
-
Starting from Day 21, monitor animals 3-4 times per week for signs of arthritis.
-
Score each paw on a scale of 0-4:
-
0 = Normal
-
1 = Mild swelling/erythema of one joint
-
2 = Moderate swelling/erythema
-
3 = Severe swelling of the entire paw
-
4 = Maximum inflammation with ankylosis
-
-
The maximum score per mouse is 16. Also, measure paw thickness with digital calipers.
-
-
Termination (e.g., Day 42): Collect terminal blood samples for serological analysis and harvest paws for histology.
-
-
Data Analysis and Interpretation:
-
Primary Endpoints: A significant reduction in the mean arthritis score and paw thickness in the treated groups compared to the vehicle group indicates efficacy.
-
Secondary Endpoints:
-
Serology: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies in the serum via ELISA.
-
Histology: Fix paws in formalin, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation and synovitis, and Safranin O to assess cartilage damage. Score for inflammation, pannus formation, and bone/cartilage erosion.
-
-
Scientist's Note: This is a complex and lengthy model. Ensuring the quality of the collagen emulsion is critical for successful and consistent disease induction. The positive control must show a significant reduction in disease score to validate the study.
-
Section 5: Application Protocol - Evaluating Metabolic Phenotype
Application Note: Given the role of 4-PBA as an HDAC inhibitor, a class of molecules known to influence metabolism, investigating the metabolic effects of this compound is a logical step.[7] Metabolic cage systems allow for a comprehensive, non-invasive assessment of energy balance, food/water intake, and activity in conscious, free-moving animals.[16][17]
Caption: Workflow for a comprehensive metabolic cage study.
Protocol 5.1: Indirect Calorimetry in Mice
-
Objective: To determine if chronic administration of this compound alters energy expenditure, substrate utilization, or feeding behavior.
-
Materials:
-
Comprehensive metabolic monitoring system (e.g., Promethion, CLAMS).
-
Adult male C57BL/6 mice.
-
Body composition analyzer (TD-NMR, e.g., Minispec).
-
Test compound and vehicle.
-
-
Methodology:
-
Baseline: Measure the body composition (fat and lean mass) of each mouse before placing them in the cages.
-
Acclimation: Place mice individually into the metabolic cages. Allow them to acclimate for 3-5 days. During this time, monitor food and water intake to ensure they have stabilized.[16]
-
Scientist's Note: This acclimation period is absolutely critical. The stress of single housing in a novel environment can significantly alter metabolic parameters. Data should only be collected after key metrics like body weight and food intake have plateaued.[18]
-
-
Dosing: Begin chronic daily administration of vehicle or test compound (e.g., p.o. gavage or formulated in the diet/water).
-
Data Collection: Following the first dose, begin continuous data recording for 48-72 hours to capture full light-dark cycles.
-
Termination: At the end of the study, perform a final body composition measurement to assess changes over the treatment period.
-
-
Data Analysis and Interpretation:
-
Energy Expenditure (EE): Calculate from VO₂ and VCO₂. Analyze EE during light and dark cycles separately. An increase in EE could suggest a thermogenic effect.
-
Respiratory Exchange Ratio (RER): RER = VCO₂ / VO₂. An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation. A shift in RER suggests a change in substrate utilization.
-
Food/Water Intake & Activity: Analyze cumulative intake and locomotor activity patterns. This helps to interpret EE changes (e.g., is increased EE due to higher activity or a true metabolic effect?).
-
Body Composition: A change in fat mass relative to the vehicle group, especially when normalized to food intake, can indicate a potent metabolic effect.
-
Section 6: References
-
Higley, J. D., & Suomi, S. J. (1986). Experimental animal modeling of depression and anxiety. Psychiatric Clinics of North America, 9(1), 1-20. Retrieved from [Link]
-
Wallace, M. (2015). Animal models for anxiety-like and depression-like behavior. protocols.io. [Link]
-
Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 8(3), 323–333. Retrieved from [Link]
-
Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. ResearchGate. Retrieved from [Link]
-
Grobe, J. L., et al. (2022). Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents. Frontiers in Physiology. [Link]
-
Lourbès, B., et al. (2020). Physiologic Effects of Housing Rats in Metabolic Cages. Journal of the American Association for Laboratory Animal Science, 59(4), 395–402. Retrieved from [Link]
-
Lancaster, K., et al. (2018). Body Composition and Metabolic Caging Analysis in High Fat Fed Mice. Journal of Visualized Experiments, (132), 56934. [Link]
-
Gobin, M., et al. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Cellular Neuroscience. [Link]
-
Lee, S. I., et al. (2020). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. International Journal of Molecular Sciences, 21(11), 3949. Retrieved from [Link]
-
Barker, T. H., et al. (2016). Effects of Metabolic Cage Housing on Rat Behavior and Performance in the Social Interaction Test. ResearchGate. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Metabolic Cage for Rats and Mice. Harvard Apparatus. Retrieved from [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. ResearchGate. Retrieved from [Link]
-
Mohammed-Ali, Z., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology. [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 111-120. Retrieved from [Link]
-
Cuadrado-Tejedor, M., et al. (2011). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. ResearchGate. Retrieved from [Link]
-
Trigo-Alves, P., et al. (2024). 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. Human Molecular Genetics. Retrieved from [Link]
-
McDonald, P. H., & Connolly, P. J. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. SpringerLink. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Alexoff, D., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(6), 791-797. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylbutyric Acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-280. Retrieved from [Link]
-
Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PMC. Retrieved from [Link]
-
Ramakrishna, K., Srinivasan, K., & Sharma, S. S. (2020). Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/reperfusion injury in rats. Indian Journal of Physiology and Pharmacology, 64(3), 188-194. Retrieved from [Link]
Sources
- 1. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27885-87-6 [smolecule.com]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental animal modeling of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 15. Animal models for anxiety-like and depression-like behavior [protocols.io]
- 16. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 17. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 18. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic analysis of 4-Hydroxy-3-phenylbutanoic acid
Application Note & Protocol
A Robust Bioanalytical Workflow for the Pharmacokinetic Analysis of 4-Hydroxy-3-phenylbutanoic acid using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative determination of this compound in biological matrices, specifically plasma, for the purpose of pharmacokinetic (PK) analysis. As a novel or less-studied compound, establishing a reliable bioanalytical method is the foundational step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established scientific principles and regulatory expectations. The workflow described herein leverages Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis, and adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on Bioanalytical Method Validation.[1][2]
Introduction: The Rationale for a Validated Bioanalytical Method
The pharmacokinetic profile of a new chemical entity (NCE) is a critical determinant of its potential therapeutic success. Understanding "what the body does to the drug" is paramount for dose selection, safety assessment, and ultimately, regulatory approval. This compound, a small molecule with potential therapeutic applications, requires a sensitive, selective, and reproducible method for its quantification in complex biological fluids.[3][4]
The primary challenges in bioanalysis are twofold: achieving the requisite sensitivity to detect low concentrations of the analyte and mitigating the "matrix effect," where endogenous components of the biological sample can interfere with the analyte's ionization, leading to signal suppression or enhancement.[5][6] A thoroughly validated bioanalytical method ensures that the data generated is reliable and can be confidently used for pharmacokinetic modeling and regulatory submissions.[7][8]
This guide will walk you through the entire process, from initial method development to full validation, providing not just the "how" but also the "why" behind each step.
Foundational Principles: LC-MS/MS for Small Molecule Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[9][10] The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the specific detection capabilities of a triple quadrupole mass spectrometer.[11]
The process involves:
-
Chromatographic Separation: The analyte is separated from other components in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Ionization: The separated analyte is then ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized analyte is detected and quantified based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte.[11]
Experimental Workflow Overview
The overall workflow for the pharmacokinetic analysis of this compound can be visualized as follows:
Caption: High-level overview of the bioanalytical workflow.
Detailed Protocols
Materials and Reagents
| Material | Supplier | Grade |
| This compound | Commercially available | >98% purity |
| Internal Standard (IS) | Structurally similar analog | >98% purity |
| Acetonitrile | HPLC or LC-MS grade | - |
| Methanol | HPLC or LC-MS grade | - |
| Formic Acid | LC-MS grade | - |
| Water | Deionized, 18 MΩ·cm | - |
| Control Blank Plasma | Commercially sourced | K2-EDTA anticoagulant |
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[12]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
To 50 µL of plasma sample, add 10 µL of the internal standard (IS) working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Development
The goal of method development is to achieve a sensitive, selective, and robust assay.
4.3.1. Mass Spectrometry Optimization
-
Prepare a 1 µg/mL solution of this compound and the IS in 50:50 acetonitrile:water.
-
Infuse the solution directly into the mass spectrometer to determine the optimal precursor ion. Given its structure (C10H12O3, MW: 180.20 g/mol ), expect to see the [M+H]+ ion at m/z 181.2 in positive ion mode or the [M-H]- ion at m/z 179.2 in negative ion mode.[4]
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for the most intense product ion to establish the MRM transition.
-
Repeat this process for the Internal Standard.
4.3.2. Chromatography Optimization
-
Select a suitable column, such as a C18 reversed-phase column, which is effective for separating small molecules.[10]
-
Develop a gradient elution method using mobile phases such as:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Optimize the gradient to achieve a sharp peak shape for the analyte and to ensure it is well-resolved from any matrix interferences. The goal is to have a retention time that is not too early (to avoid the solvent front) and not too late (to minimize run time).
| Parameter | Initial Conditions | Optimization Goal |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good peak shape, resolution |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH for optimal ionization |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Adjust organic content for elution |
| Flow Rate | 0.4 mL/min | Balance between speed and resolution |
| Injection Volume | 5 µL | Maximize signal without overloading |
| Column Temp. | 40°C | Improve peak shape and reproducibility |
Bioanalytical Method Validation
A full validation according to FDA and ICH guidelines is required before analyzing study samples.[1][2] The key parameters to assess are:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.[13]
-
Calibration Curve: Prepare a series of calibration standards in the biological matrix to define the relationship between concentration and response. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Analyze replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days to assess both intra- and inter-day accuracy and precision.
-
Recovery: Compare the analyte response from extracted samples to that of unextracted standards to determine the efficiency of the extraction process.[13]
-
Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.[13]
Caption: Key components of bioanalytical method validation.
Data Analysis and Pharmacokinetic Calculations
Once the study samples are analyzed, the concentration-time data for each subject is used to calculate the key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common approach for this.[14]
Key PK Parameters:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
Conclusion
This application note provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the pharmacokinetic analysis of this compound. By following these protocols and adhering to regulatory guidelines, researchers can generate high-quality data that is essential for advancing the understanding and development of this compound. The principles and methodologies described are broadly applicable to the bioanalysis of other small molecules, serving as a valuable resource for drug development professionals.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025).
- Slideshare.
- U.S. Food and Drug Administration. (2001).
- SpringerLink. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
- U.S. Food and Drug Administration. (2022).
- BioXpedia Labs. LC-MS/MS. [Link]
- National Institutes of Health. (2013).
- Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
- Yale School of Medicine.
- Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
- YouTube. (2024).
- National Institutes of Health. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. [Link]
- ResearchGate. (2019). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. [Link]
- ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]
- National Institutes of Health. (2012). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. [Link]
- National Institutes of Health. This compound. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Buy this compound | 27885-87-6 [smolecule.com]
- 4. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. bioxpedia.com [bioxpedia.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dosing and Administration of 4-Hydroxy-3-phenylbutanoic Acid In Vivo
Introduction
4-Hydroxy-3-phenylbutanoic acid is an organic compound of increasing interest due to its structural similarity to various bioactive molecules, including the neurotransmitter γ-hydroxybutyrate (GHB) and the pharmaceutical agent 4-phenylbutyric acid (4-PBA).[1][2][3] Its molecular structure, featuring a phenyl group on a butanoic acid backbone, suggests potential applications in pharmaceuticals, particularly for its possible anti-inflammatory and antioxidant properties.[1] As research into this compound progresses from in vitro assays to in vivo models, the need for robust, reproducible, and well-justified protocols for its administration becomes paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the dosing and administration of this compound in preclinical animal models. Moving beyond a simple recitation of steps, these notes explain the causality behind critical experimental decisions, ensuring that the selected protocols are not only effective but also scientifically sound. The overarching goal is to equip researchers with the necessary knowledge to design and execute in vivo studies that yield high-quality, interpretable data, adhering to the principles of rigorous preclinical research.[4][5][6]
Section 1: Physicochemical Characterization & Pre-formulation
A thorough understanding of the compound's physical and chemical properties is the mandatory first step in developing a viable in vivo dosing strategy. These properties dictate everything from vehicle selection to the potential route of administration.
Compound Identity and Properties
Summarized below are the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | 3-Phenyl-4-hydroxybutyric acid, β-(Hydroxymethyl)benzenepropanoic acid | [7] |
| CAS Number | 27885-87-6 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][7] |
| Molecular Weight | 180.20 g/mol | [1][7] |
Protocol: Solubility Assessment
Principle: The solubility of a test article determines whether a simple solution can be prepared or if a more complex formulation, such as a suspension, is required. The choice of vehicle can significantly impact drug exposure and bioavailability.[8] This protocol outlines a systematic approach to screen for an appropriate vehicle.
Materials:
-
This compound
-
Selection of common in vivo vehicles (see Table below)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
Microcentrifuge
-
Calibrated pipettes and tubes
Commonly Used Vehicles for Screening:
| Vehicle Class | Specific Examples | Rationale |
| Aqueous Buffers | Isotonic Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4 | Ideal for water-soluble, non-irritating compounds. Physiologically compatible.[9] |
| Aqueous Co-solvents | 5-10% DMSO in Saline, 10-20% PEG 400 in Water | For compounds with poor aqueous solubility. Co-solvents can enhance solubility but may have their own biological effects.[9][10] |
| Suspension Agents | 0.5% (w/v) Methylcellulose (MC) in Water, 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | For insoluble compounds. Creates a uniform suspension to ensure consistent dosing.[10] |
| Oils | Corn Oil, Sesame Oil | Suitable for highly lipophilic compounds, often for subcutaneous or oral administration.[9][10] |
Procedure:
-
Initial Screening: Add a pre-weighed amount of this compound to a known volume of each selected vehicle to achieve a target concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the mixture vigorously for 2 minutes. If the compound does not dissolve, place it on a magnetic stirrer for 30-60 minutes at room temperature.
-
Visual Inspection: Observe the mixture. A clear solution indicates dissolution. Cloudiness, particulates, or sediment suggest poor solubility, requiring a suspension.
-
pH Measurement: For aqueous solutions, measure the pH. An extreme pH may require buffering to avoid tissue irritation upon administration.[11] Aim for a pH between 6.5 and 7.5.
-
Saturation Solubility (if needed): To determine the maximum solubility, add the compound in excess to a known volume of the vehicle. Stir for several hours. Centrifuge to pellet the undissolved solid and quantify the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
Documentation: Record all observations, including the appearance of the formulation, pH, and quantitative solubility data.
Section 2: Vehicle Selection and Formulation Development
The choice of vehicle is a critical determinant of a study's success. An inappropriate vehicle can lead to poor drug exposure, high variability, or adverse effects unrelated to the test compound.[10]
Decision-Making Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate vehicle based on the solubility data obtained in Section 1.
Caption: Vehicle Selection Decision Workflow
Protocol: Preparation of a Suspension Formulation
Principle: For compounds that are not soluble in simple aqueous or co-solvent systems, a suspension is the most common formulation for oral and sometimes parenteral administration. The goal is to create a homogenous mixture that ensures each animal receives a consistent dose.[10]
Materials:
-
This compound (micronized, if possible, to improve uniformity)
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Mortar and pestle
-
Spatula
-
Graduated cylinder or volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Quantities: Determine the total volume of formulation needed and calculate the required mass of the compound and vehicle components.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Levigation (Wetting the Powder): Place the powder in a mortar. Add a small volume (approx. 10-20% of the total) of the vehicle. Use the pestle to triturate (grind) the powder with the liquid, forming a smooth, uniform paste. This step is critical to break up clumps and ensure all particles are wetted, preventing clumping in the final suspension.
-
Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously stirring or mixing.
-
Homogenization: Transfer the mixture to a beaker or flask with a magnetic stir bar. Place on a magnetic stirrer and mix continuously for at least 30 minutes to ensure a uniform suspension.
-
Storage and Use: Store the suspension at 2-8°C. Crucially, the suspension must be continuously stirred (e.g., on a stir plate) during the entire dosing procedure to prevent settling and ensure dose accuracy for each animal. Prepare fresh daily unless stability has been formally demonstrated.
Section 3: Dose Range Selection and Study Design
Principle: The design of an in vivo study, particularly the selection of doses, is fundamental to its ability to test a hypothesis.[4] A dose-response design is often desirable to understand a compound's efficacy and potency.[12][13] For a novel compound like this compound, initial dose selection can be guided by data from structurally or functionally related molecules.
Guidance from Related Compounds
-
4-Phenylbutyric Acid (4-PBA): In vivo studies in rats have used 4-PBA at doses ranging from 20 mg/kg to 80 mg/kg for various indications, administered via oral gavage or injection.[14][15] These studies provide a reasonable starting point for efficacy models.
-
Gamma-Hydroxybutyrate (GHB): As a structural analog, data on GHB is also relevant, though its potent CNS effects necessitate caution. Recreational doses in humans are in the range of 1-3 grams, highlighting that related structures can have vastly different potencies.[16][17] For animal studies, starting doses would need to be significantly lower and carefully escalated.
Protocol: Pilot Dose-Range Finding (DRF) Study
Principle: A DRF study is a preliminary experiment designed to identify a range of doses that are tolerated by the animal model and to select doses for a definitive efficacy or toxicity study. It helps establish the Maximum Tolerated Dose (MTD) and observe any overt clinical signs.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., male and female Sprague-Dawley rats).
-
Group Size: Use a small number of animals per group (n=2-3 per sex per group).
-
Dose Selection: Based on data from related compounds, select a wide range of doses. For example, one might start with doses of 10, 30, and 100 mg/kg.
-
Administration: Administer a single dose via the intended route of administration.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, convulsions) at regular intervals (e.g., 1, 2, 4, and 24 hours post-dose).
-
Data Collection: Record body weights before dosing and at the end of the observation period (e.g., 7 days). Note any morbidity or mortality.
-
Analysis: Analyze the results to identify a well-tolerated dose range. The highest dose that causes no significant adverse effects can be considered the MTD for a single dose and can inform the high dose for subsequent studies.
Section 4: Routes of Administration (RoA)
The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.
Overview of Common Routes
| Route | Abbreviation | Description | Advantages | Disadvantages |
| Oral Gavage | PO | Direct administration into the stomach via a gavage needle.[18] | Mimics human oral route, suitable for long-term studies. | Risk of esophageal injury, subject to first-pass metabolism, variable absorption.[18] |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein).[18] | 100% bioavailability, immediate effect, precise dose delivery. | Requires technical skill, not suitable for suspensions or irritating substances.[9] |
| Intraperitoneal | IP | Injection into the peritoneal cavity.[18] | Rapid absorption due to large surface area, easier than IV. | Risk of organ injury, potential for local irritation (peritonitis), not a common human route.[19] |
| Subcutaneous | SC | Injection into the space between the skin and muscle. | Suitable for slow-release formulations, less invasive. | Slower absorption, limited volume, potential for local irritation.[18] |
Experimental Workflow for In Vivo Administration
This diagram outlines the general workflow for conducting an in vivo dosing study.
Caption: General Experimental Workflow for an In Vivo Study
Protocol: Oral Gavage (PO) in Rats
Principle: Oral gavage is a standard method for ensuring precise oral dosing in rodents. Proper technique is essential to prevent animal distress and ensure the dose reaches the stomach.[18]
Materials:
-
Rat restraint device (optional, but recommended for inexperienced handlers)
-
Appropriately sized gavage needle (stainless steel, with a ball tip)
-
Syringe containing the formulated dose
-
Prepared formulation of this compound
Procedure:
-
Dose Preparation: Ensure the formulation is homogenous. If it's a suspension, keep it stirring until the moment of withdrawal into the syringe.
-
Animal Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the needle.
-
Needle Insertion: Insert the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the incisors. Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the needle as it advances. There should be no resistance. If resistance is felt or the animal coughs, withdraw immediately as the needle may be in the trachea.
-
Dose Administration: Once the needle is in the stomach (the ball tip should be palpable just past the sternum), slowly depress the syringe plunger to deliver the dose.
-
Withdrawal: Smoothly withdraw the needle in a single motion.
-
Post-Dosing Observation: Return the animal to its cage and observe it for a few minutes to ensure it has recovered well from the procedure.
Section 5: Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
Principle: Understanding a compound's pharmacokinetic profile—what the body does to the drug—is essential for interpreting efficacy or toxicity data.[3] A basic PK study can provide critical information on absorption, distribution, metabolism, and excretion (ADME).
Protocol: Basic Pharmacokinetic Study in Rats
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound following a single administration.
Methodology:
-
Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to facilitate repeated blood sampling without causing undue stress.
-
Dosing: Administer a single dose of the compound via the desired route (e.g., 10 mg/kg PO).
-
Blood Sampling: Collect blood samples (e.g., ~100-150 µL) into appropriate anticoagulant tubes at specified time points. A typical schedule for an oral dose would be: pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Plasma Processing: Immediately process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The half-life of a structurally related compound, S-4, was found to be between 2.6 and 5.3 hours in rats, which can provide a preliminary estimate for designing the sampling schedule.[20]
References
- Kiernan, K., & D'Amico, F. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1).
- National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. In The Design and Statistical Analysis of Animal Experiments.
- DanceSafe. (2023, March 28). GHB.
- Bristol Drugs Project. (n.d.). GHB/GBL.
- ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF.
- Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
- Li, M., et al. (2023, August 22). Designing an In Vivo Preclinical Research Study. Preprints.org.
- ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study.
- BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
- Substance Drug Checking. (n.d.). g, gina, liquid ecstasy, liquid x.
- CAHMA. (n.d.). Safer Using - GHB.
- WAAC. (n.d.). GHB Harm Reduction Booklet.
- Kim, H. J., et al. (n.d.). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central.
- ResearchGate. (n.d.). In vivo dose-response curves were generated for 48 compounds, and EC 50... | Download Scientific Diagram.
- Khademi, F., et al. (n.d.). Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats. PubMed Central.
- Kortüm, K. M., et al. (2026, January 6). Rapid identification and optimization of a brain-active PROTAC for GSK3.
- Xiao, C., et al. (2021, July 28). 4-Phenylbutyric acid improves free fatty acid-induced hepatic insulin resistance in vivo. Endocrine Connections, 10(8), 861-872.
- ResearchGate. (2012, September 27). What are the preferable iv vehicle system for in vivo study?.
- Liu, P., et al. (n.d.). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. PubMed.
- Wang, Y., et al. (2024, January 10). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central.
- ResearchGate. (n.d.). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis.
- Wang, J., et al. (2019, April 17). In vitro Organic Acid Production and In Vivo Food Pathogen Suppression by Probiotic S. thermophilus and L. bulgaricus. PubMed Central.
- Elsinga, P. H., et al. (n.d.). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed.
- Zhou, J., et al. (n.d.). 4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats. PubMed.
- ResearchGate. (n.d.). Routes of Administration.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-phenylbutanoic acid. PubChem Compound Database.
- Indulkar, A. S., et al. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
- RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
- Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
- Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
- Reddit. (2014, March 3). This compound?. r/DrugNerds.
- Gutmann, F., et al. (2016, November 1). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. PubMed.
- Perera, M. A., et al. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One moment, please... [dancesafe.org]
- 17. substance.uvic.ca [substance.uvic.ca]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 4-Hydroxy-3-phenylbutanoic Acid for Preclinical Research: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the formulation of 4-Hydroxy-3-phenylbutanoic acid for researchers, scientists, and drug development professionals. This document offers in-depth technical insights, scientifically grounded protocols, and visual aids to facilitate the successful use of this compound in a preclinical research setting.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2] Its structure, featuring a phenyl group attached to a butanoic acid backbone with a hydroxyl group, makes it a molecule of significant interest in pharmaceutical and biochemical research.[1] The presence of a chiral center at the C3 position results in enantiomers, which may exhibit different biological activities.[1]
Preliminary research suggests that this compound and structurally similar compounds may possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] These potential therapeutic effects make it a valuable candidate for investigation in various disease models.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | [1][2] |
| InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N | [1][2] |
| CAS Number | 27885-87-6 | [1] |
Note: Experimental data on the solubility and pKa of this compound are not widely available. The presence of a carboxylic acid group suggests a pKa in the range of 4-5, and the hydroxyl and carboxyl groups likely contribute to a moderate degree of water solubility, which will be influenced by pH.
Strategic Formulation Development for Research Applications
The primary challenge in formulating this compound for in vitro and in vivo research is ensuring its solubility and stability in aqueous media, allowing for accurate and reproducible experimental results. Due to its hydrophobic phenyl group, enhancing its solubility is a key consideration.[3][4]
Solubility Enhancement Strategies
Several strategies can be employed to improve the aqueous solubility of hydrophobic compounds like this compound:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to increase significantly at pH values above its pKa, where it will exist in its more soluble carboxylate salt form. The use of buffers is crucial to maintain a stable pH.[4]
-
Co-solvents: The addition of water-miscible organic solvents can increase the solubility of hydrophobic compounds. Common co-solvents for research applications include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[5][6]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Polysorbates (e.g., Tween® 80) and poloxamers are frequently used non-ionic surfactants in pharmaceutical formulations.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[6][7]
The selection of a formulation strategy should be guided by the specific requirements of the experiment, including the desired concentration, the biological system being used (e.g., cell culture, animal model), and the route of administration.
Protocols for Formulation Preparation
The following protocols provide step-by-step instructions for preparing formulations of this compound for common research applications.
Protocol 1: Preparation of a Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be diluted into cell culture media for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Accurately weigh a desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality of Experimental Choices:
-
DMSO as a Solvent: DMSO is a widely used solvent for preparing stock solutions of hydrophobic compounds for in vitro studies due to its high solubilizing capacity and miscibility with aqueous media.
-
High Stock Concentration: Preparing a concentrated stock solution allows for the addition of a small volume to the cell culture medium, minimizing the final concentration of the organic solvent, which can be toxic to cells.
-
Sterilization: Filtration is essential to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: Storing in small aliquots at low temperatures helps to maintain the stability of the compound and prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Formulation for Parenteral Administration in Animal Studies
This protocol outlines the preparation of a formulation suitable for intravenous (IV) or intraperitoneal (IP) injection in small animal models. This formulation utilizes a co-solvent and a surfactant to enhance solubility and stability in an aqueous vehicle.
Materials:
-
This compound powder
-
Ethanol, USP grade
-
Polysorbate 80 (Tween® 80), USP grade
-
Sterile Saline (0.9% NaCl) for Injection, USP
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, dissolve the compound in a minimal amount of ethanol.
-
Add Polysorbate 80 to the solution and mix thoroughly. A common starting ratio is 1-5% (v/v) of the final formulation volume.
-
Slowly add the sterile saline to the vial while continuously stirring. The saline should be added dropwise to prevent precipitation of the compound.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Adjust the final volume with sterile saline.
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
Example Formulation Composition:
| Component | Concentration |
| This compound | 10 mg/mL |
| Ethanol | 10% (v/v) |
| Polysorbate 80 | 5% (v/v) |
| Sterile Saline (0.9% NaCl) | q.s. to 100% |
Causality of Experimental Choices:
-
Co-solvent and Surfactant Combination: The combination of ethanol and Polysorbate 80 provides a robust system for solubilizing hydrophobic compounds in an aqueous vehicle for parenteral administration.[5][6]
-
Sterile Components and Aseptic Technique: The use of sterile components and aseptic processing is critical for preparing a formulation that is safe for injection.[8]
-
Slow Addition of Aqueous Phase: Adding the saline slowly to the organic solution prevents the rapid precipitation of the hydrophobic compound.
Analytical Characterization and Quality Control
To ensure the accuracy and reproducibility of research findings, it is essential to characterize the prepared formulations.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the concentration of this compound in formulations.[9]
Suggested HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (a starting point of 254 nm is suggested for phenyl-containing compounds).[9]
-
Quantification: Based on a standard curve generated with known concentrations of a reference standard.
Visual Inspection
All formulations should be visually inspected for clarity and the absence of particulate matter before use. Any signs of precipitation or crystallization indicate an unstable formulation that should not be used.
Visualization of Workflows
Formulation Workflow for In Vitro Studies
Caption: Workflow for preparing and using a this compound stock solution.
Logical Relationship of Formulation Components
Caption: Relationship between compound properties and formulation strategies.
Conclusion
The successful formulation of this compound is a critical step in unlocking its full research potential. By carefully selecting formulation strategies and adhering to detailed protocols, researchers can prepare stable and effective solutions for a variety of preclinical applications. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the scientific community, facilitating further investigation into the biological activities and therapeutic potential of this promising compound.
References
- Tajne, S. (n.d.). Excipients for Parenterals. Pharma Info.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Felton, L. A. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-phenylbutanoic acid. PubChem.
- Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
- Akers, M. J., Fites, A. L., & Robison, R. L. (n.d.). Emerging Excipients in Parenteral Medications.
- Patel, J., & Patel, M. (2013, March 3). Excipient Selection In Parenteral Formulation Development. PharmaTutor.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- National Center for Biotechnology Information. (n.d.). 4-Phenylbutyric Acid. PubChem.
- Reddy, P. H. (2025, August 6). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease.
- Martins, M. A. R., et al. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. ACS Publications.
- Kolb, P. S., et al. (n.d.). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis.
- Rahman, Z., et al. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis.
- Pozdnyakov, D., et al. (n.d.).
- Pellicciari, R., et al. (n.d.). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. PubMed.
- Reddit. (2014, March 3). This compound?. r/DrugNerds.
- Kolb, P. S., et al. (n.d.). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed.
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Mena, P., et al. (n.d.).
- MDPI. (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-phenyl-butyric acid. PubChem.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxy-2-phenylbutanoic Acid.
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmtech.com [pharmtech.com]
- 7. roquette.com [roquette.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 4-Hydroxy-3-phenylbutanoic Acid in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Charting a New Course in Neuroinflammation Research
Neuroinflammation is a complex, double-edged sword. While a critical component of the central nervous system's (CNS) defense and repair mechanisms, its chronic and unabated activation is a key pathological feature in a host of devastating neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] The resident immune cells of the brain, particularly microglia and astrocytes, are the principal actors in this inflammatory drama.[3][4] Their sustained activation leads to a vicious cycle of pro-inflammatory mediator release, blood-brain barrier disruption, and ultimately, neuronal damage.[3] This has spurred a critical need for novel therapeutic agents that can modulate these inflammatory cascades.
This document serves as a comprehensive guide for the pre-clinical investigation of 4-Hydroxy-3-phenylbutanoic acid , a compound with putative anti-inflammatory properties, as a potential therapeutic agent in the context of neuroinflammation.[5] While direct, extensive research on this specific molecule in neuroinflammation is nascent, its structural analogues, such as 4-phenylbutyric acid (4-PBA), have demonstrated neuroprotective effects, in part by acting as chemical chaperones to reduce endoplasmic reticulum (ER) stress, a pathway increasingly implicated in inflammatory conditions.[6][7][8][9][10]
Herein, we provide a logically structured framework, from foundational in vitro assays to more complex in vivo models, to rigorously evaluate the efficacy and mechanism of action of this compound. This guide is designed to be a self-validating system, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.
Section 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on dissecting the direct effects of this compound on the key cellular players in neuroinflammation. These cell-based assays are crucial for establishing proof-of-concept, determining optimal dosage, and elucidating the underlying molecular mechanisms.[2]
Core Cellular Models of Neuroinflammation
A multi-pronged approach using various cell culture models is recommended to build a comprehensive picture of the compound's activity.[3]
-
Microglial Cell Lines (e.g., BV-2): These immortalized murine microglial cells are a workhorse for initial screening due to their ease of culture and robust inflammatory response to stimuli like lipopolysaccharide (LPS).[11][12]
-
Primary Microglia: Isolated from neonatal rodent brains, these cells more closely recapitulate the physiology of in vivo microglia but are more challenging to maintain.[11][12]
-
Astrocyte Cultures: Primary or cell line-derived astrocytes are essential for understanding the compound's effect on this second key glial cell type, which also plays a significant role in neuroinflammatory processes.[3][13]
-
Neuron-Glia Co-cultures: These models are invaluable for assessing the neuroprotective effects of the compound in a more physiologically relevant environment where the interplay between neurons and glia can be observed.[11][12]
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: In Vitro Screening Workflow for this compound.
Detailed Protocol: Assessing Anti-inflammatory Effects in BV-2 Microglia
This protocol details a representative experiment to determine the dose-dependent effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV-2 cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent Kit for Nitric Oxide (NO) determination
-
ELISA kits for TNF-α and IL-6
-
MTT Cell Viability Assay Kit
Procedure:
-
Cell Culture: Culture BV-2 cells in T-75 flasks until 80-90% confluent.
-
Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute in culture media to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.1% in all wells.
-
Treatment:
-
Control Group: Treat cells with vehicle (media with 0.1% DMSO).
-
LPS Group: Treat cells with LPS (1 µg/mL).
-
Treatment Groups: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by the addition of LPS (1 µg/mL).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine and NO analysis.
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits. Multiplex assays can also be employed for broader cytokine profiling.[14]
-
Cell Viability: Assess the cytotoxicity of the compound using an MTT assay on the remaining cells in the plate.
-
Data Presentation: Expected Outcomes
The quantitative data from these experiments should be summarized in clear, concise tables.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Cells
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 2.5 ± 0.5 | 50 ± 10 | 80 ± 15 | 100 ± 5 |
| LPS (1 µg/mL) | 35.2 ± 3.1 | 1500 ± 120 | 2200 ± 180 | 98 ± 4 |
| LPS + Cmpd (1 µM) | 33.8 ± 2.9 | 1450 ± 110 | 2100 ± 160 | 99 ± 5 |
| LPS + Cmpd (10 µM) | 25.1 ± 2.5 | 1100 ± 90 | 1600 ± 130* | 97 ± 6 |
| LPS + Cmpd (50 µM) | 15.6 ± 1.8 | 750 ± 60 | 900 ± 75** | 96 ± 5 |
| LPS + Cmpd (100 µM) | 8.9 ± 1.2 | 400 ± 35 | 550 ± 50*** | 95 ± 7 |
Data are presented as mean ± SD. Statistical significance compared to the LPS group is denoted by *p<0.05, **p<0.01, ***p<0.001. "Cmpd" refers to this compound.
Section 2: Mechanistic Deep Dive - Unraveling the How
Once the anti-inflammatory effects are established, the next logical step is to investigate the underlying molecular mechanisms. Based on the activity of its analogue, 4-PBA, a key area of investigation would be its effect on ER stress and downstream inflammatory signaling pathways.[10]
Potential Signaling Pathways
The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Potential signaling pathways modulated by the compound.
Protocol: Western Blot Analysis of NF-κB and ER Stress Markers
This protocol outlines the steps to assess the effect of this compound on key proteins in the NF-κB and ER stress pathways.
Procedure:
-
Cell Culture and Treatment: Culture and treat BV-2 cells in 6-well plates as described in section 1.3, using the most effective concentrations of the compound.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against:
-
Phospho-NF-κB p65 and total NF-κB p65
-
GRP78 (an ER stress marker)
-
CHOP (an ER stress-associated apoptosis marker)
-
β-actin (as a loading control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to the loading control.
Section 3: Advancing to In Vivo Models
Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy in a complex biological system, considering factors like bioavailability and blood-brain barrier penetration.[2][13]
Common In Vivo Models of Neuroinflammation
-
LPS-induced Systemic Inflammation: Intraperitoneal (i.p.) injection of LPS induces a robust neuroinflammatory response, characterized by microglial activation and cytokine production in the brain.[15]
-
Intracerebroventricular (ICV) LPS Injection: This model produces a more localized and direct neuroinflammation, bypassing the peripheral immune system.[15]
-
Disease-Specific Models: For later-stage development, transgenic mouse models of diseases like Alzheimer's (e.g., APP/PS1) can be used to evaluate the compound's effect on inflammation in the context of a specific pathology.[13]
Protocol: Evaluation in an LPS-induced Neuroinflammation Mouse Model
Animals: C57BL/6 mice (male, 8-10 weeks old).
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for one week and divide them into groups (n=8-10 per group):
-
Vehicle Control (Saline i.p.)
-
LPS (1 mg/kg, i.p.)
-
LPS + this compound (e.g., 10, 50, 100 mg/kg, oral gavage or i.p.), administered 1 hour before LPS.
-
-
Behavioral Assessment (Optional): At 24 hours post-LPS injection, assess for sickness behavior (e.g., open field test for locomotor activity, sucrose preference test for anhedonia).
-
Sample Collection: At a designated time point (e.g., 4 or 24 hours post-LPS), euthanize the mice and collect blood (for serum) and brains.
-
Tissue Processing: Perfuse the brains with saline. Hemisect the brains: one hemisphere for biochemical analysis (flash-frozen) and the other for immunohistochemistry (fixed in 4% PFA).
-
Analysis:
-
Cytokine Levels: Homogenize brain tissue and measure TNF-α and IL-6 levels using ELISA or multiplex assays.[14]
-
Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers to assess glial morphology and reactivity.[16]
-
qRT-PCR: Analyze the mRNA expression of inflammatory genes in brain homogenates.
-
Data Presentation: Key In Vivo Endpoints
Table 2: Effect of this compound on Neuroinflammatory Markers in LPS-treated Mice
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Iba1-positive Cells (cells/mm²) |
| Vehicle | 15 ± 4 | 25 ± 6 | 50 ± 8 |
| LPS | 120 ± 15 | 180 ± 22 | 250 ± 30 (amoeboid morphology) |
| LPS + Cmpd (50 mg/kg) | 75 ± 10 | 110 ± 14 | 150 ± 20* (less amoeboid) |
| LPS + Cmpd (100 mg/kg) | 40 ± 8 | 60 ± 9 | 80 ± 12** (ramified morphology) |
Data are presented as mean ± SEM. Statistical significance compared to the LPS group is denoted by *p<0.05, **p<0.01. "Cmpd" refers to this compound.
Section 4: Concluding Remarks and Future Directions
This guide provides a robust, multi-tiered framework for the systematic evaluation of this compound as a potential therapeutic agent for neuroinflammatory disorders. The proposed protocols, from initial in vitro screening to in vivo validation, are designed to yield comprehensive data on the compound's efficacy and mechanism of action.
Should this compound demonstrate significant promise in these foundational studies, future research should focus on:
-
Blood-Brain Barrier Permeability: Direct measurement of the compound's ability to cross into the CNS.
-
Chronic Dosing Studies: Evaluation in long-term models of neurodegenerative diseases.
-
Safety and Toxicology: Comprehensive assessment of potential off-target effects and toxicity.
By adhering to this structured and scientifically rigorous approach, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of novel treatments for the millions affected by neuroinflammatory diseases.
References
- Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - Frontiers. (URL: [Link])
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (2012-09-20). (URL: [Link])
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. (2012-09-20). (URL: [Link])
- Biomarkers of Neuroinflammation: Challenges and Potential Opportunities - NCBI - NIH. (URL: [Link])
- An Overview of in vitro Methods to Study Microglia - Frontiers. (URL: [Link])
- Neuroinflammation Studies - Charles River Labor
- Modelling neuroinflammatory phenotypes in vivo - PMC - PubMed Central - NIH. (URL: [Link])
- Decoding Neuroinflammation Biomarkers: Implications for Early Detection and Tre
- In Vivo Imaging of Human Neuroinflammation - PMC - PubMed Central - NIH. (URL: [Link])
- Optimizing models of neuroinflammation for drug discovery - News-Medical.Net. (2024-12-06). (URL: [Link])
- Tools for Detecting Neuroinflammation in Neurodegenerative Diseases - News-Medical.Net. (2017-12-15). (URL: [Link])
- Blood-Based Biomarkers of Neuroinflammation in Alzheimer's Disease: A Central Role for Periphery? - MDPI. (URL: [Link])
- In Vivo Imaging of Human Neuroinflammation | ACS Chemical Neuroscience. (URL: [Link])
- This compound | C10H12O3 | CID 38719 - PubChem - NIH. (URL: [Link])
- Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease - ResearchG
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - ResearchG
- The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. (URL: [Link])
- 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed. (2025-01-23). (URL: [Link])
- 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem. (URL: [Link])
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed. (URL: [Link])
- 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - ResearchG
- US6372938B1 - Synthesis of 4-phenylbutyric acid - Google P
- 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed. (2014-05-08). (URL: [Link])
- 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed Central. (URL: [Link])
- 2-(3,4-Dihydroxyphenyl)ethyl 3-hydroxybutanoate Ameliorates Cognitive Dysfunction and Inflammation Via Modulating Gut Microbiota in Aged Senescence-Accelerated Mouse Prone8 Mice - PubMed. (2024-12-01). (URL: [Link])
Sources
- 1. Biomarkers of Neuroinflammation: Challenges and Potential Opportunities - Biomarkers of Neuroinflammation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 4. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 5. Buy this compound | 27885-87-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [diposit.ub.edu]
- 12. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroimmunology & Neuroinflammation Immunoassays [sigmaaldrich.com]
- 15. news-medical.net [news-medical.net]
- 16. news-medical.net [news-medical.net]
Application Notes and Protocols: 4-Hydroxy-3-phenylbutanoic Acid in Cosmetic Science
Introduction: Unveiling the Potential of a Novel Phenolic Acid in Skincare
The quest for novel, efficacious, and safe cosmetic ingredients is a perpetual driver of innovation in dermatological science. Within the broad class of hydroxy acids, which have well-established benefits ranging from exfoliation to anti-aging, lies a vast territory of underexplored molecules.[1] 4-Hydroxy-3-phenylbutanoic acid (HPBA), a compound with the molecular formula C₁₀H₁₂O₃, represents one such promising candidate.[2] Structurally, it is a derivative of butanoic acid featuring both a hydroxyl and a phenyl functional group. This unique combination suggests a multi-faceted potential for cosmetic applications, particularly in the realms of anti-aging and skin protection.[3]
While direct and extensive research into the cosmetic applications of HPBA is nascent, its chemical architecture allows for scientifically grounded hypotheses regarding its bioactivity. The presence of a phenolic structure is suggestive of antioxidant capabilities, a cornerstone of preventative anti-aging skincare.[3] Furthermore, its acidic nature, shared with other well-known hydroxy acids like glycolic and lactic acid, points towards potential benefits in skin texture and renewal.[4]
This document serves as a comprehensive guide for researchers and formulators interested in exploring the utility of this compound. It provides a theoretical framework for its proposed mechanisms of action, detailed protocols for its incorporation into cosmetic formulations, and robust methodologies for evaluating its efficacy and safety. Our objective is to provide a scientifically rigorous yet practical roadmap for unlocking the potential of this intriguing molecule.
Physicochemical Properties and Handling
A foundational understanding of a molecule's properties is critical for successful formulation and research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | (Assumed) White to off-white crystalline powder | General chemical knowledge |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., ethanol, propylene glycol), with some water solubility that can be enhanced by pH adjustment. | General chemical knowledge |
Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[5] Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn during handling.[6]
Proposed Mechanisms of Action in the Skin
The cosmetic potential of HPBA can be inferred from its structural components, which suggest two primary pathways of action: antioxidant activity and mild keratolytic effects.
Antioxidant and Anti-inflammatory Activity
The phenolic ring in HPBA is a key feature that suggests it may act as an antioxidant. Reactive Oxygen Species (ROS) are a major contributor to extrinsic skin aging, leading to collagen degradation, inflammation, and cellular damage. The hydroxyl group on the phenyl ring can potentially donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[3] This proposed mechanism is analogous to other phenolic antioxidants used in cosmetics.
Furthermore, by reducing oxidative stress, HPBA may also exert anti-inflammatory effects. Oxidative stress is intricately linked to inflammatory pathways in the skin. By quenching ROS, HPBA could potentially downregulate the production of pro-inflammatory mediators.[3]
Caption: Proposed antioxidant mechanism of this compound.
Potential for Skin Renewal and Hydration
As a member of the hydroxy acid family, HPBA possesses a carboxylic acid group. This functional group is responsible for the exfoliative properties of alpha- and beta-hydroxy acids.[1] While the position of the hydroxyl group in HPBA does not classify it as a traditional AHA or BHA, the overall acidic nature of the molecule may help to gently loosen the bonds between corneocytes in the stratum corneum. This could lead to a subtle exfoliating effect, promoting a smoother skin texture and increased cellular turnover without the irritation associated with more potent acids.[4] This makes it a potentially suitable ingredient for sensitive skin types.[1]
Formulation Guidelines and Protocol
The successful incorporation of HPBA into a cosmetic chassis requires careful consideration of pH, solubility, and stability. The following is a protocol for a basic oil-in-water (O/W) cream.
Objective: To formulate a stable O/W cream containing 2% this compound.
Materials & Equipment:
-
Phase A (Water Phase): Deionized Water, Glycerin, Xanthan Gum, this compound.
-
Phase B (Oil Phase): Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride.
-
Phase C (Cooldown Phase): Preservative (e.g., Phenoxyethanol), pH adjuster (e.g., Sodium Hydroxide solution, 10%).
-
Beakers, magnetic stirrer with hotplate, overhead propeller mixer, pH meter, water bath.
Protocol:
-
Preparation of Phase A:
-
In a main beaker, combine deionized water and glycerin. Begin stirring with a magnetic stirrer.
-
Slowly sprinkle in xanthan gum to create a vortex and avoid clumping. Stir until fully hydrated and a uniform gel is formed.
-
Add this compound to the water phase. It may not fully dissolve at this stage.
-
Heat Phase A to 75°C in a water bath.
-
-
Preparation of Phase B:
-
In a separate beaker, combine all Phase B ingredients.
-
Heat Phase B to 75°C in a water bath until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add Phase B to Phase A while mixing with an overhead propeller mixer at a moderate speed (e.g., 500-800 rpm).
-
Continue mixing for 10-15 minutes at 75°C to ensure a stable emulsion forms.
-
-
Cooldown:
-
Remove the emulsion from the heat and continue mixing at a slower speed.
-
Once the temperature drops below 40°C, add the preservative (Phase C).
-
Measure the pH. It will likely be acidic. Slowly add the pH adjuster dropwise until the target pH of 4.5 - 5.5 is reached. This pH range is generally considered optimal for skin compatibility and can enhance the stability of the formulation.
-
Continue mixing until the cream is smooth and uniform.
-
Efficacy and Safety Testing Protocols
To substantiate the cosmetic claims of HPBA, a tiered approach to efficacy and safety testing is recommended.
Caption: A workflow for the cosmetic efficacy testing of HPBA.
In Vitro Efficacy Protocols
A. Antioxidant Capacity Assay (DPPH Method)
-
Objective: To quantify the free radical scavenging ability of HPBA.
-
Protocol:
-
Prepare a stock solution of HPBA in ethanol.
-
Prepare a series of dilutions of the HPBA stock solution.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
In a 96-well plate, add 50 µL of each HPBA dilution to 150 µL of the DPPH solution.
-
Use ascorbic acid as a positive control and ethanol as a blank.
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
B. Tyrosinase Inhibition Assay
-
Objective: To assess the potential of HPBA to inhibit melanin production for skin brightening applications.
-
Protocol:
-
Prepare a stock solution of HPBA in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
In a 96-well plate, combine mushroom tyrosinase enzyme, L-DOPA as the substrate, and various concentrations of HPBA.
-
Use Kojic acid as a positive control.
-
Incubate at 37°C for 20 minutes.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vivo / Clinical Protocol (Patch Test and Efficacy)
A. Safety: Human Repeat Insult Patch Test (HRIPT)
-
Objective: To assess the potential for irritation and sensitization.
-
Protocol: Conducted by a third-party clinical research organization following standard dermatological testing protocols. A test formulation (e.g., 2% HPBA in the cream base) is applied under an occlusive patch to the backs of ~50 human volunteers for a 3-week induction phase followed by a 2-week rest period and a final challenge phase.
B. Efficacy: 28-Day Use Study for Skin Texture and Hydration
-
Objective: To evaluate the effect of a formulation containing HPBA on skin hydration and smoothness.
-
Protocol:
-
Recruit a panel of 20-30 volunteers with concerns of dry or rough skin.
-
Conduct baseline measurements at Day 0 using instrumental methods:
-
Hydration: Corneometer®
-
Skin Elasticity: Cutometer®
-
-
Provide subjects with the test product (2% HPBA cream) and a placebo cream (vehicle base). The study should be double-blind and randomized, with each product applied to a designated half of the face or forearm.
-
Subjects apply the products twice daily for 28 days.
-
Repeat instrumental measurements at Day 14 and Day 28.
-
Analyze data statistically to determine significant differences between the active product and placebo.
-
Safety and Regulatory Considerations
As a novel cosmetic ingredient, this compound would require a thorough safety assessment before commercialization. While specific toxicological data is limited, information on related compounds can provide initial guidance. The sodium salt of 4-hydroxy-3-phenylbutyric acid has a reported LD50 of 4700 mg/kg in mice via the intraperitoneal route, suggesting low acute toxicity.[7] Safety data for the structurally related 4-phenylbutyric acid also indicates it is not considered hazardous under standard OSHA communication standards.[5]
A comprehensive safety dossier would need to be compiled, including:
-
Genotoxicity: Ames test.
-
Skin Sensitization: In vitro/in chemico methods (e.g., DPRA, KeratinoSens™).
-
Phototoxicity: If intended for leave-on day products.
-
Stability Testing: To ensure the ingredient does not degrade into harmful byproducts in the final formulation.
Conclusion
This compound stands as a promising candidate for cosmetic innovation, particularly within the anti-aging and skin protection categories. Its dual-function potential, derived from its phenolic and carboxylic acid moieties, warrants further investigation. The protocols and frameworks provided in this document offer a comprehensive starting point for researchers to rigorously evaluate its performance and safety. Through systematic formulation, in vitro screening, and controlled clinical testing, the full potential of this molecule in advancing cosmetic science can be realized.
References
- Smolecule. This compound | 27885-87-6. URL: https://www.smolecule.com/4-hydroxy-3-phenylbutanoic-acid-cas-27885-87-6
- PubChem. This compound | C10H12O3 | CID 38719. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/38719
- DrugFuture. RTECS NUMBER-ET4735000-Chemical Toxicity Database. URL: https://www.drugfuture.com/toxic/q27-q202.html
- Biosynth. 3-Hydroxy-4-phenylbutanoic acid | 6828-41-7 | GAA82841. URL: https://www.biosynth.com/p/GAA82841/3-hydroxy-4-phenylbutanoic-acid
- Fisher Scientific. SAFETY DATA SHEET - 4-Phenylbutyric acid. URL: https://www.fishersci.com/sds/02125_SDS.pdf
- ChemSynthesis. 4-hydroxy-4-phenylbutanoic acid - C10H12O3, density, melting point, boiling point, structural formula, synthesis. URL: https://www.chemsynthesis.com/base/chemical-structure-51383.html
- Biosynth. 3-Hydroxy-3-phenylbutanoic acid | 3759-31-7 | DAA75931. URL: https://www.biosynth.com/p/DAA75931/3-hydroxy-3-phenylbutanoic-acid
- Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3047947/
- LGC Standards. SAFETY DATA SHEET - 4-Amino-3-Phenylbutanoic Acid. URL: https://www.lgcstandards.com/US/en/4-Amino-3-Phenylbutanoic-Acid/p/TRC-A630595-10G
- Frontiers. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. URL: https://www.frontiersin.org/articles/10.3389/fneur.2023.1140332/full
- PubChem. 4-Phenylbutyric Acid | C10H12O2 | CID 4775. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylbutyric-acid
- ScienceDirect. RIFM fragrance ingredient safety assessment, 4-hydroxybutanoic acid lactone, CAS Registry Number 96-48-0. URL: https://www.sciencedirect.com/science/article/pii/S027869151930646X
- MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. URL: https://www.mdpi.com/1420-3049/29/13/3055
- Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules (Basel, Switzerland), 23(4), 863. URL: https://www.mdpi.com/1420-3049/23/4/863
- Green, B. A., Yu, R. J., & Van Scott, E. J. (2009). Clinical and cosmeceutical uses of hydroxyacids. Clinics in dermatology, 27(5), 495–501. URL: https://pubmed.ncbi.nlm.nih.gov/19695482/
- Kornhauser, A., Wei, R. R., & Hearing, V. J. (2012). Effects of Cosmetic Formulations Containing Hydroxyacids on Sun-Exposed Skin: Current Applications and Future Developments. Dermatology research and practice, 2012, 710893. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3302533/
Sources
- 1. Clinical and cosmeceutical uses of hydroxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 27885-87-6 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. RTECS NUMBER-ET4735000-Chemical Toxicity Database [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-phenylbutanoic Acid
Welcome to the dedicated technical support guide for the synthesis of 4-Hydroxy-3-phenylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related β-hydroxy carboxylic acids. Our goal is to provide you with in-depth, actionable insights rooted in established chemical principles to help you improve your reaction yields and product purity.
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. We will delve into the causality behind these challenges and provide validated protocols for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Carbon-Carbon Bond-Forming Reaction
A common and effective method for synthesizing the carbon skeleton of this compound is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound (in this case, benzaldehyde) in the presence of zinc metal.
Q1: My Reformatsky reaction to form the intermediate, ethyl 4-hydroxy-3-phenylbutanoate, has a low yield. What are the primary factors I should investigate?
A1: Low yields in the Reformatsky reaction are a frequent issue and can typically be traced back to one of three areas: the quality and activation of the zinc, the purity of reagents and solvent, or the reaction conditions.
Expert Insight: The Reformatsky reaction is a heterogeneous reaction occurring on the surface of the zinc metal. The condition of this surface is therefore paramount to the success of the reaction. Passivation of the zinc surface by oxides is the most common cause of reaction failure or low yields.
Troubleshooting Workflow: Low Yield in Reformatsky Reaction
Below is a systematic workflow to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for low Reformatsky reaction yields.
Detailed Protocol: Zinc Activation
-
Place zinc dust or turnings in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Wash the zinc with dilute HCl (e.g., 2 M) for 1-2 minutes to etch the oxide layer.
-
Decant the acid and wash the zinc sequentially with deionized water, ethanol, and then diethyl ether or THF.
-
Dry the activated zinc under high vacuum with gentle heating.
-
Use the freshly activated zinc immediately.
Q2: I am observing a significant amount of a dehydrated side-product, ethyl 3-phenyl-2-butenoate. How can I suppress this elimination reaction?
A2: The formation of the α,β-unsaturated ester is a common side reaction, resulting from the acid- or base-catalyzed elimination of the hydroxyl group from your desired product. This is particularly problematic during the reaction workup.
Expert Insight: The driving force for this elimination is the formation of a stable, conjugated system. The key to preventing this is to maintain neutral or near-neutral conditions, especially during the aqueous workup, and to avoid excessive heat.
Comparative Workup Conditions:
| Workup Procedure | pH Condition | Risk of Dehydration | Recommended Use |
| Quench with strong acid (e.g., 2M HCl) | Strongly Acidic | High | Not recommended |
| Quench with sat. aq. NH₄Cl | Mildly Acidic (pH ~5) | Moderate | Standard, but monitor temperature |
| Quench with chilled sat. aq. Rochelle's salt | Mildly Basic/Neutral | Low | Recommended for sensitive substrates |
Recommended Protocol: Workup to Minimize Dehydration
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring. This will chelate the zinc salts and break up the emulsion.
-
Continue stirring until the mixture becomes clear and biphasic.
-
Separate the organic layer.
-
Extract the aqueous layer 2-3 times with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo at a low temperature (< 40 °C).
Section 2: Hydrolysis of the Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the target carboxylic acid.
Q3: My hydrolysis of ethyl 4-hydroxy-3-phenylbutanoate is incomplete or is leading to decomposition. What are the optimal conditions?
A3: Both incomplete reaction and decomposition are common pitfalls during hydrolysis. The choice of base and reaction temperature are critical parameters. While NaOH or KOH are commonly used, lithium hydroxide (LiOH) often provides a cleaner reaction.
Expert Insight: LiOH is often preferred for the hydrolysis of esters that are sensitive to strong basic conditions. The reaction can be run at lower temperatures, which minimizes base-catalyzed side reactions like dehydration or retro-aldol fragmentation.
Reaction Mechanism: Ester Hydrolysis
Caption: Generalized mechanism for base-catalyzed ester hydrolysis.
Recommended Protocol: LiOH-mediated Hydrolysis
-
Dissolve the crude ethyl 4-hydroxy-3-phenylbutanoate in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (LiOH) (approx. 1.5 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 using cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
References
- Reformatsky, J. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen.Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211.[Link]
- Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon Press. [Link]
Technical Support Center: Synthesis of 4-Hydroxy-3-phenylbutanoic Acid
A Guide to Identifying and Mitigating Common Impurities
Welcome to the Technical Support Center for the synthesis of 4-hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you identify, troubleshoot, and mitigate common impurities, ensuring the integrity and purity of your final product.
Section 1: Understanding the Synthetic Landscape and Potential Pitfalls
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several synthetic routes, each with its own set of potential impurities. Understanding the mechanism of these reactions is the first step in predicting and controlling the formation of unwanted byproducts.
Here, we will focus on three common synthetic strategies:
-
Reduction of Ethyl 4-oxo-3-phenylbutanoate: A popular method due to the commercial availability of the starting ketoester.
-
Reformatsky Reaction: A classic method for the formation of β-hydroxy esters.
-
Malonic Ester Synthesis: A versatile route for the synthesis of substituted carboxylic acids.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.
Reduction of Ethyl 4-oxo-3-phenylbutanoate
This method involves the reduction of the ketone functionality of ethyl 4-oxo-3-phenylbutanoate. While seemingly straightforward, control of stereochemistry and prevention of side reactions are critical.
Q1: My NMR spectrum shows more than the expected set of peaks for the product. What are the likely impurities?
A1: Besides unreacted starting material, the most common impurities in this reduction are diastereomers and enantiomers of the desired product. If a non-stereoselective reducing agent like sodium borohydride is used, you will obtain a racemic mixture of (3R,4S/3S,4R) and (3R,4R/3S,4S) diastereomers. Additionally, incomplete reduction can lead to the presence of the starting ketoester. Over-reduction is less common under mild conditions but could potentially lead to the reduction of the carboxylic acid to a diol if harsher reducing agents are employed.
Troubleshooting Workflow for Impurity Identification (Reduction Route):
Caption: Troubleshooting guide for impurities in the reduction synthesis.
Q2: How can I improve the diastereoselectivity of the reduction?
A2: To improve diastereoselectivity, consider using a stereoselective reducing agent or a chiral catalyst. For instance, using a bulky reducing agent can favor the approach of the hydride from the less hindered face of the ketone. Alternatively, employing a chiral catalyst in conjunction with a reducing agent can create a chiral environment that directs the reduction to a specific stereoisomer.[1]
Q3: What is the best way to remove the unreacted starting material?
A3: Unreacted ethyl 4-oxo-3-phenylbutanoate can often be removed by column chromatography. A solvent system of ethyl acetate and hexane is typically effective for separating the more polar hydroxy acid product from the less polar ketoester starting material.[2]
Reformatsky Reaction
The Reformatsky reaction offers a direct route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc.[3]
Q1: My reaction is sluggish and gives a low yield. What could be the problem?
A1: The activation of zinc is crucial for the success of the Reformatsky reaction. If the zinc is not sufficiently activated, the reaction will be slow or may not initiate at all. Ensure you are using freshly activated zinc powder. Common activation methods include washing with dilute acid to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.
Another common issue is the presence of moisture in the reaction. The organozinc intermediate is sensitive to water, which will quench the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: I am observing a significant amount of a byproduct that appears to be a dehydrated product. How can I prevent this?
A2: The β-hydroxy ester product of the Reformatsky reaction can undergo dehydration to form an α,β-unsaturated ester, especially under acidic workup conditions or if the reaction is heated for an extended period.[4] To minimize this, use a mild acidic workup (e.g., saturated aqueous ammonium chloride) and avoid excessive heating.
Common Impurities in the Reformatsky Reaction:
| Impurity | Formation Mechanism | Mitigation Strategy |
| α,β-Unsaturated Ester | Dehydration of the desired product during workup or prolonged heating. | Use a mild acidic workup (e.g., aq. NH4Cl) and maintain moderate reaction temperatures. |
| Unreacted Benzaldehyde | Incomplete reaction due to inactive zinc or insufficient haloester. | Ensure proper activation of zinc and use a slight excess of the haloester and zinc. |
| Wurtz-type Coupling Product | Dimerization of the organozinc intermediate. | Add the haloester slowly to the reaction mixture containing benzaldehyde and zinc. |
Malonic Ester Synthesis
This route involves the alkylation of diethyl malonate with a benzyl halide, followed by hydrolysis and decarboxylation.
Q1: I am seeing a second product in my reaction mixture that appears to be a dialkylated species. How can I avoid this?
A1: A major drawback of the malonic ester synthesis is the potential for dialkylation.[5] The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. To minimize this, use a slight excess of the malonic ester relative to the base and the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to favor mono-alkylation.
Q2: The decarboxylation step is not going to completion. What can I do?
A2: Decarboxylation of the malonic acid intermediate typically requires heating. If the reaction is incomplete, you may need to increase the reaction temperature or prolong the heating time. The presence of a small amount of acid can also catalyze the decarboxylation.
Troubleshooting Dialkylation in Malonic Ester Synthesis:
Caption: Mitigating dialkylation in malonic ester synthesis.
Section 3: Analytical Protocols for Impurity Profiling
Accurate identification and quantification of impurities are essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential impurities.
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A typical gradient might be from 95:5 (A:B) to 20:80 (A:B) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the product and potential aromatic impurities absorb (e.g., 210 nm or 254 nm).[6][7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
This method should allow for the separation of the polar this compound from less polar impurities like unreacted starting materials and some byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.
Expected ¹H NMR Chemical Shifts for this compound:
-
Aromatic protons: ~7.2-7.4 ppm (multiplet)
-
-CH(Ph)-: ~2.9-3.1 ppm (multiplet)
-
-CH2-COOH: ~2.5-2.7 ppm (doublet of doublets)
-
-CH2-OH: ~3.6-3.8 ppm (multiplet)
-
-OH and -COOH: Broad singlets, chemical shift can vary depending on solvent and concentration.
By comparing the integration and multiplicity of the signals in your sample's spectrum to a reference spectrum of the pure compound, you can identify and quantify impurities. For example, the presence of a signal around 9.8 ppm could indicate residual benzaldehyde from a Reformatsky reaction.[8][9]
Section 4: Purification Protocols
Effective purification is critical to obtaining high-purity this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not at room temperature.[10] Good starting points for a molecule with both polar (hydroxyl, carboxylic acid) and non-polar (phenyl) groups include:
-
Water
-
Ethanol/Water mixtures
-
Ethyl acetate/Hexane mixtures[11]
-
-
Procedure: a. Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Cool further in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. f. Dry the crystals under vacuum.
For resolving enantiomers, diastereomeric salt formation with a chiral amine followed by recrystallization can be an effective method.[12]
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a viable option.
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.[2]
-
Procedure: a. Pack the column with silica gel slurried in the initial, less polar eluent. b. Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica gel). c. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
By carefully selecting the synthetic route and implementing robust analytical and purification protocols, researchers can consistently obtain high-purity this compound for their research and development needs.
References
- Wikipedia. (n.d.). Malonic ester synthesis.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
- Wikipedia. (n.d.). Reformatsky reaction.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Scribd. (n.d.). Reformatsky Reaction.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Longdom Publishing SL. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis.
- Hindawi. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Chemistry, 2014, 1–8. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955).
- SpectraBase. (n.d.). 4-[2-(3-Hydroxybutyl)phenyl]butanoic acid .theta.lactone - Optional[13C NMR].
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ACS Publications. (1988). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates. The Journal of Organic Chemistry, 53(24), 5643–5651. [Link]
- ResearchGate. (2014). Successive optical resolution of racemic 3-hydroxy-4-phenylbutanoic....
- Longdom Publishing SL. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(11), 459. [Link]
- National Center for Biotechnology Information. (2018). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 8(5), 333–339. [Link]
- Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767. [Link]
- ResearchGate. (2008). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid.
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. Home Page [chem.ualberta.ca]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Friedel-Crafts Synthesis of Phenylbutanoic Acid Derivatives
Welcome to the technical support guide for navigating the complexities of the Friedel-Crafts synthesis of 4-hydroxy-3-phenylbutanoic acid and its precursors. This resource is tailored for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Our focus is to provide in-depth, field-proven insights into the common side reactions encountered and to offer robust troubleshooting strategies in a direct question-and-answer format.
The synthesis of the target molecule and its analogs often begins with a critical Friedel-Crafts acylation step: the reaction of an aromatic substrate like benzene with succinic anhydride. This guide will primarily address the challenges within this key reaction and the subsequent reduction step, which are frequent sources of experimental difficulty.
Core Reaction Overview: Acylation and Subsequent Reduction
The foundational step is the Lewis acid-catalyzed acylation of benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid. This keto-acid is a versatile intermediate. A subsequent reduction of the ketone is required to proceed toward the final hydroxylated product.
Caption: A general two-part workflow for synthesizing phenylbutanoic acid precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of 4-oxo-4-phenylbutanoic acid is unexpectedly low. What are the most common causes?
A1: Low yields in this Friedel-Crafts acylation are a frequent issue and can typically be traced to a few critical parameters.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the AlCl₃. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly opened, high-purity AlCl₃.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[2][3] For the reaction with succinic anhydride, two equivalents of AlCl₃ are often required: one to interact with the anhydride to form the acylium ion and another to coordinate with the carboxylic acid moiety.
-
Sub-optimal Reaction Temperature: The reaction is typically exothermic, especially during the addition of AlCl₃.[4] While some initial heating may be required to initiate the reaction (e.g., reflux), excessively high temperatures can promote side reactions and decomposition, leading to charring and reduced yield.[1] Careful temperature control is crucial.
-
Poor Reagent Purity: The purity of benzene and succinic anhydride is vital. Thiophene in benzene, for example, can interfere with the reaction. Use high-purity, thiophene-free benzene.
Caption: Sequestration of the AlCl₃ catalyst by the ketone product.
Q2: I am observing significant byproduct formation. What are the likely side reactions?
A2: While Friedel-Crafts acylation is generally more selective than alkylation, several side reactions can occur.
-
Isomer Formation (with substituted arenes): If you are using a substituted benzene (e.g., toluene), you will get a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effect of the substituent and steric hindrance. Acylation typically shows high para-selectivity due to the steric bulk of the acylium ion complex.[5]
-
Intramolecular Cyclization (Haworth Synthesis): The primary product, 4-oxo-4-phenylbutanoic acid, can undergo a subsequent intramolecular Friedel-Crafts acylation under harsh conditions (excess acid, high heat) to form a cyclic diketone, a key step in the Haworth synthesis of polycyclic aromatic hydrocarbons.[2] This is a common side reaction if the goal is to isolate the keto-acid.
-
Dealkylation/Transalkylation: Friedel-Crafts reactions can be reversible.[2] If your starting material is an alkylbenzene, you may observe dealkylation or migration of the alkyl group (transalkylation), although this is more problematic in alkylations than acylations.
Q3: The reaction starts but then seems to stall, leaving unreacted starting material. Why?
A3: This is a classic symptom of catalyst deactivation, as explained in A1. The formation of the product-AlCl₃ complex consumes the catalyst.[2][3] If you have used a substoichiometric amount of AlCl₃, the reaction will cease once all the free catalyst has been complexed by the newly formed ketone product. The solution is to ensure you are using a sufficient molar excess of the Lewis acid.
Q4: I am attempting the Clemmensen reduction of 4-oxo-4-phenylbutanoic acid and getting poor results. What are the common pitfalls?
A4: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a standard method to reduce the ketone from the Friedel-Crafts acylation to a methylene group.[6] However, it has its own set of potential side reactions.
-
Incomplete Reduction: The reaction is heterogeneous and can be sluggish. Incomplete reduction may leave starting material or yield the corresponding alcohol (4-hydroxy-4-phenylbutanoic acid) as a byproduct. Ensuring a high-quality zinc amalgam and vigorous stirring is essential.
-
Acid-Sensitive Group Reactivity: The strongly acidic conditions can affect other functional groups in the molecule. While the carboxylic acid group is generally stable, other acid-labile groups would not be compatible.[7]
-
Dimerization/Rearrangement: For some ketones, particularly α,β-unsaturated or 1,3-diketones, side reactions like dimerization or pinacol-type rearrangements can occur due to the radical mechanism proposed for the reduction.[8][9] While less common for simple aryl-alkyl ketones, it is a possibility.
Caption: A stepwise workflow for troubleshooting Friedel-Crafts acylation.
Quantitative Data Summary
The choice of Lewis acid catalyst can significantly impact reaction efficiency. While AlCl₃ is the most common, others can be employed, sometimes offering milder conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Stoichiometric (~150) | Benzene (reactant) | Reflux | 0.5 | 77-82 | [4] |
| FeCl₃ | Catalytic | Toluene | Room Temp | - | 24 | [5] |
| Yb(OTf)₃ | 2 | None | 100 | 0.5 | >95 (Anisole) | [10] |
| Zeolites | - | Microwave | 190-230 | 0.25-1 | Variable | [11] |
Note: Data for catalysts other than AlCl₃ are often reported for more activated arenes (e.g., anisole, toluene) as benzene is relatively unreactive with weaker catalysts.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
This protocol is adapted from established procedures for synthesizing β-aroylpropionic acids.[4]
-
Preparation: Assemble a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven or flame-dried under an inert atmosphere.
-
Charging Reagents: To the flask, add succinic anhydride (68 g, 0.68 mol) and dry, thiophene-free benzene (350 g, 4.5 mol).
-
Catalyst Addition: Begin stirring the mixture. In a single portion, carefully add powdered, anhydrous aluminum chloride (200 g, 1.5 mol). Caution: A vigorous exothermic reaction will occur with the evolution of hydrogen chloride gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture in an oil bath to maintain a gentle reflux for 30 minutes with continuous stirring.
-
Quenching: After the reflux period, cool the flask in a cold water bath. Slowly and carefully add 300 mL of water through the dropping funnel. This will hydrolyze the aluminum complexes and is also highly exothermic.
-
Workup: After the addition of water, add 100 mL of concentrated hydrochloric acid to dissolve any aluminum hydroxides. Transfer the mixture to a separatory funnel. The product may be in the benzene layer or precipitate. Isolate the product by separating the layers and/or filtering any solid.
-
Purification: The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from hot water or an appropriate organic solvent mixture.
Protocol 2: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid
This is a general procedure for the Clemmensen reduction of aryl-alkyl ketones.[6]
-
Amalgam Preparation: In a fume hood, activate zinc dust or granules by briefly washing with dilute HCl, then with water. Add a solution of mercury(II) chloride (e.g., 5-10 g per 100 g of zinc) in water and stir for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the 4-oxo-4-phenylbutanoic acid.
-
Reduction: Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Periodically, small portions of concentrated HCl may need to be added to maintain the acidic conditions.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully decant or filter to remove the remaining zinc.
-
Extraction: Transfer the liquid to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter, and remove the solvent by rotary evaporation to yield the crude 4-phenylbutanoic acid, which can be further purified if necessary.
References
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Fiveable. (n.d.). Polyalkylation Definition - Organic Chemistry Key Term.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- Brainly. (2023). [FREE] Succinic anhydride, whose structure is shown, is a cyclic anhydride often used in Friedel-Crafts.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- YouTube. (2023). Friedel Crafts rearrangement.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
- Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems.
- Vedantu. (n.d.). Clemmensen Reduction: Mechanism, Reagents, Equation & Differences.
- YouTube. (2023). Clemmensen Reduction of Aldehydes & Ketones.
- Wikipedia. (n.d.). Clemmensen reduction.
- GeeksforGeeks. (2025). Clemmensen Reduction.
- Chegg. (2016). Starting with benzene and succinic anhydride and using any other needed reagents, outline a synthesis of 1-phenylnaphthalene.
- Chemistry Stack Exchange. (2021). Clemmensen reduction of α-, β-keto acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of 4-Hydroxy-3-phenylbutanoic Acid Enantiomers
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 4-Hydroxy-3-phenylbutanoic acid. As an acidic compound with a single chiral center at the C3 position, its enantiomers can exhibit distinct pharmacological profiles, making robust enantioseparation critical for quality control and regulatory compliance[1][2][3]. This document provides structured troubleshooting advice and in-depth guides to overcome common challenges in HPLC method development for this analyte.
Section 1: Method Development & Initial Setup (FAQs)
This section addresses the fundamental questions to establish a sound starting point for your separation.
Q1: Which type of Chiral Stationary Phase (CSP) is most effective for this compound?
Answer: The selection of the CSP is the most critical factor in chiral separations. For an acidic analyte like this compound, two main classes of CSPs are recommended for initial screening due to their proven effectiveness with this compound class:
-
Polysaccharide-Based CSPs: These are the most widely used columns in chiral HPLC (>90%) and are known for their broad enantiorecognition capabilities[4]. They consist of cellulose or amylose derivatives coated or immobilized on a silica support[5].
-
Anion-Exchange CSPs: These phases are specifically designed for the enantioseparation of acidic compounds[4][6]. The separation mechanism is based on the ionic exchange between the negatively charged analyte (the deprotonated carboxylic acid) and a positively charged chiral selector on the stationary phase[6].
The following table summarizes recommended starting columns.
| CSP Class | Chiral Selector Example | Recommended Columns | Primary Separation Mode |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Eurocel 01 | Normal Phase |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Chiralpak® AY-3 | Normal Phase |
| Anion-Exchange | Quinine or Quinidine derivatives | CHIRALPAK® QN-AX, QD-AX | Polar Organic / SFC |
Q2: What are the best starting mobile phase conditions?
Answer: The optimal mobile phase is intrinsically linked to your choice of CSP.
-
For Polysaccharide CSPs (Normal Phase):
-
Solvents: Start with a binary mixture of n-Hexane and an alcohol modifier. A common starting point is 90:10 (v/v) n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol [7].
-
Additive: It is highly recommended to include an acidic additive to improve peak shape and enhance resolution. Add 0.1% (v/v) Trifluoroacetic Acid (TFA) or formic acid to the mobile phase[8][9]. The acid suppresses the ionization of the analyte's carboxylic group, minimizing unwanted interactions with the stationary phase that cause peak tailing[8].
-
-
For Anion-Exchange CSPs (Polar Organic Mode):
-
Solvent: Methanol is a versatile and effective single-component mobile phase for these columns[6].
-
Additives: The eluotropic strength is adjusted by the concentration of acidic and salt additives. A good starting point is Methanol with 0.35% Ammonium Formate (NH₄OOCH) [6]. The presence of the salt is essential for creating reproducible results[6].
-
Q3: How should I prepare my this compound sample for injection?
Answer: Proper sample preparation is crucial to avoid peak distortion and column damage.
-
Solvent Selection: The cardinal rule is to dissolve your sample in the mobile phase itself whenever possible. If solubility is an issue, use a solvent that is weaker (less eluotropic) than your mobile phase[10]. For this analyte, starting with the mobile phase or the alcohol component (e.g., Isopropanol) is a good choice.
-
Concentration: Prepare a stock solution of the racemic standard at approximately 1.0 mg/mL[2]. Dilute this stock with your mobile phase to a working concentration of 0.05 - 0.1 mg/mL for the initial injection[2][10]. This helps prevent column overload, which can cause peak fronting or tailing[11].
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove particulates that could block the column frit[12].
Section 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental issues.
Guide 1: Troubleshooting Poor or No Resolution
Issue: "My enantiomer peaks are co-eluting or the resolution (Rₛ) is less than 1.5."
Poor resolution is the most common challenge. The following workflow provides a systematic path to improving it.
Caption: A decision tree for systematically troubleshooting poor enantiomeric resolution.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase Strength: For normal phase, reducing the percentage of the alcohol modifier (the "strong" solvent) will increase retention times and provide more opportunity for the enantiomers to interact with the CSP, often leading to better resolution[8]. Change one parameter at a time in small increments (e.g., 2-5%).
-
Change the Organic Modifier: The choice of alcohol can dramatically alter selectivity. If you are using Isopropanol, try switching to Ethanol, and vice-versa. These solvents provide different hydrogen bonding interactions that can change the enantiorecognition mechanism[13][14].
-
Evaluate the Additive: For this acidic analyte, an acidic additive is crucial.
-
If you have no additive: Add 0.1% TFA or formic acid to your mobile phase. This is often the single most effective step to improve peak shape and may also increase selectivity[8][9].
-
If you have an additive: The type of acid matters. The pKa and size of the additive can influence the separation[15]. Try switching from TFA to formic acid or acetic acid.
-
-
Decrease the Flow Rate: Chiral separations are often sensitive to kinetics. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5-0.7 mL/min) increases the residence time on the column, which can significantly enhance resolution, though at the cost of longer analysis times[10][12].
-
Adjust Column Temperature: Temperature affects the thermodynamics of chiral recognition. Using a thermostatted column compartment, screen different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP[10][12].
-
Try a Different CSP: If the steps above fail to yield a satisfactory separation, the chosen stationary phase may not be suitable. Screen a column from a different class (e.g., if you started with a cellulose-based CSP, try an amylose-based or an anion-exchange CSP)[14].
Guide 2: Correcting Poor Peak Shape (Tailing & Fronting)
Issue: "My peaks are asymmetrical. They are either tailing (a long 'tail' after the peak maximum) or fronting (a sloped front before the peak maximum)."
Poor peak shape compromises both resolution and the accuracy of quantification.
Protocol for Diagnosing and Fixing Peak Shape Issues:
-
Addressing Peak Tailing (Most Common for Acids):
-
Primary Cause: Unwanted secondary ionic interactions between the analyte's carboxylic acid group and residual silanol groups on the silica support[10].
-
Solution: The most effective solution is to add an acidic modifier to the mobile phase. A concentration of 0.1% TFA or Formic Acid is typically sufficient[8][9]. This suppresses the ionization of your analyte and "masks" the active silanol sites, leading to sharp, symmetrical peaks.
-
Secondary Cause: Column overload.
-
Solution: Inject a sample that is 5-10 times more dilute. If peak shape improves, your original concentration was too high[11][16].
-
-
Addressing Peak Fronting:
-
Primary Cause: Sample overload or poor solubility in the mobile phase[11].
-
Solution 1 (Overload): Dilute your sample significantly and reinject. Fronting is a classic sign of overloading the column[16].
-
Solution 2 (Solubility): Ensure your sample solvent is the same as, or weaker than, the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to precipitate at the column inlet, leading to band broadening and fronting[10][17].
-
Guide 3: Stabilizing Retention Times
Issue: "My retention times are drifting or shifting between injections, making quantification unreliable."
Inconsistent retention times point to an unstable chromatographic system.
Systematic Workflow for Stabilizing Retention Times:
Caption: A systematic workflow for diagnosing and resolving unstable retention times.
Detailed Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting any analysis, especially after changing the mobile phase, you must equilibrate the column thoroughly. Flush the column with at least 10-20 column volumes of the new mobile phase until you see a stable baseline[10].
-
Verify Mobile Phase Integrity:
-
Freshness: Prepare the mobile phase fresh daily. Volatile components like n-hexane can evaporate over time, changing the composition and affecting retention[10].
-
Mixing: Ensure solvents are accurately measured and thoroughly mixed.
-
Degassing: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and retention shifts[10].
-
-
Implement Strict Temperature Control: HPLC separations are sensitive to temperature changes. A change of just 1°C can alter retention times. Always use a thermostatted column compartment and allow it to stabilize at the set temperature before running your sequence[12][16].
-
Check for Leaks and Pump Issues: A small, unnoticed leak in the system can cause pressure fluctuations and lead to drifting retention times. Inspect all fittings from the pump to the detector. Also, listen to the pump to ensure it is operating smoothly.
References
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Element Lab Solutions. (n.d.). HPLC Chiral Columns.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 38719. [Link]
- Ismail, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
- ResearchGate. (n.d.). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. Request PDF. [Link]
- ResearchGate. (n.d.).
- Regis Technologies. (n.d.). Chiral Stationary Phases - HPLC.
- LCGC International. (2023).
- National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-phenylbutanoic acid. PubChem Compound Summary for CID 11708165. [Link]
- LCGC International. (n.d.).
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- National Center for Biotechnology Information. (n.d.). (3S)-3-hydroxy-4-phenylbutanoic acid. PubChem Compound Summary for CID 11217588. [Link]
- Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 725–742. [Link]
- International Journal of Research and Pharmaceutical Reviews. (n.d.).
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ijrpr.com [ijrpr.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chiraltech.com [chiraltech.com]
Troubleshooting low signal in NMR of 4-Hydroxy-3-phenylbutanoic acid
Introduction
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering low signal intensity during the Nuclear Magnetic Resonance (NMR) analysis of 4-Hydroxy-3-phenylbutanoic acid. The unique structural features of this molecule, including a carboxylic acid, a secondary alcohol, and a phenyl group, can present specific challenges in sample preparation and data acquisition. This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues, ensuring the acquisition of high-quality, high-sensitivity NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of this compound has a very low signal-to-noise ratio (S/N). What are the most common causes?
A low signal-to-noise ratio is a frequent challenge in NMR spectroscopy that can originate from issues related to the sample itself or the instrument's acquisition parameters. For a molecule like this compound, the primary culprits are typically:
-
Insufficient Sample Concentration: The most direct cause of a weak signal is simply not having enough analyte within the detection volume of the NMR coil.[1][2]
-
Poor Sample Solubility: If the compound is not fully dissolved, the effective concentration is lowered, and suspended particles can severely degrade spectral quality by causing line broadening.[3][4]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, particularly the relaxation delay (D1) and the number of scans (NS), can lead to signal saturation or insufficient signal averaging.[5][6]
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet results in broad, distorted peaks, which reduces their height and, consequently, the S/N.[3][4]
-
Instrument Tuning and Calibration: If the probe is not correctly tuned to the ¹H frequency, the efficiency of both signal excitation and detection is compromised.[3]
Q2: I'm struggling with solubility. What is the best solvent for this compound, and what concentration should I aim for?
The polarity of this compound, with its polar hydroxyl and carboxylic acid groups alongside a nonpolar phenyl ring, requires careful solvent selection.
-
Recommended Solvents:
-
Methanol-d₄ (CD₃OD): Often an excellent choice due to its ability to form hydrogen bonds with both the hydroxyl and carboxylic acid groups, promoting dissolution. A key advantage is that the acidic -OH and -COOH protons will exchange with deuterium, causing their signals to disappear, which can simplify the spectrum.[4]
-
DMSO-d₆: A highly polar solvent capable of dissolving many challenging compounds. Both the -OH and -COOH protons are typically visible in DMSO-d₆, often as broad peaks.
-
Chloroform-d (CDCl₃): While a common NMR solvent, it may be less effective for this molecule unless the concentration is low. The carboxylic acid may form intermolecular hydrogen-bonded dimers, which can affect solubility and chemical shifts.
-
Acetone-d₆: Another good alternative with intermediate polarity.
-
-
Target Concentration:
-
For ¹H NMR: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended for small organic molecules.[1]
-
For ¹³C NMR: Due to the much lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly higher concentration is required. Aim for 20-50 mg or more, and be prepared to acquire data for an extended period.[1]
-
Actionable Tip: After adding the solvent, gently warm the sample and use a vortex mixer to ensure complete dissolution. Visually inspect the sample against a light source to check for any suspended particles. If present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
Q3: The signals for my -OH and -COOH protons are either very broad or not visible. How can I confirm their presence?
This is expected behavior for exchangeable protons (protons attached to heteroatoms like oxygen). Their signals are often broad due to chemical exchange with trace amounts of water or intermolecular hydrogen bonding.
To confirm their presence, perform a D₂O shake experiment :
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for several minutes to facilitate proton-deuterium exchange.[4]
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The signals corresponding to the -OH and -COOH protons will significantly decrease in intensity or disappear entirely. This confirms their assignment and simplifies the spectrum by removing these broad peaks.[4]
Q4: How do I optimize the acquisition parameters to maximize the signal for a limited amount of sample?
When sample quantity is a limiting factor, optimizing acquisition parameters is critical. The goal is to achieve the maximum possible signal in a given amount of time.
| Parameter | Function | Recommendation for this compound | Causality & Rationale |
| Number of Scans (NS) | Averages multiple acquisitions to increase signal relative to random noise. | Start with 16 or 32 for ¹H NMR. Increase as needed (e.g., 128, 256). | Signal increases proportionally to NS, while noise increases with the square root of NS. Therefore, doubling the S/N requires quadrupling NS.[6] |
| Relaxation Delay (D1) | The time allowed for nuclear spins to return to thermal equilibrium along the z-axis after an RF pulse. | Set D1 to at least 1-2 seconds. For quantitative analysis, D1 should be 5 times the longest T₁ value. | If D1 is too short, spins do not fully relax. Each subsequent pulse excites a partially saturated system, leading to significantly reduced signal intensity. T₁ values for small molecules are typically 0.5-4 seconds.[5][7] |
| Pulse Angle (Flip Angle) | The angle by which the bulk magnetization is tipped by the RF pulse (P1). | For a single scan (NS=1), use a 90° pulse for maximum signal. For multiple scans (NS>1), use a smaller flip angle (e.g., 30° or 45°). | A 90° pulse gives the most signal per scan but requires a long D1 for full relaxation. Using a smaller flip angle disturbs the equilibrium less, allowing for a shorter D1 and thus more scans in the same amount of time, ultimately yielding better S/N.[6] |
| Acquisition Time (AQ) | The duration for which the Free Induction Decay (FID) is recorded. | A setting of 2-3 seconds is usually sufficient. | A longer AQ provides better digital resolution but also captures more noise after the signal has decayed. For low S/N samples, an excessively long AQ can be detrimental.[6] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low signal issues.
Caption: A workflow for troubleshooting low NMR signal.
Detailed Protocol: Optimized Sample Preparation and Data Acquisition
This protocol provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Part 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add 0.7 mL of high-purity deuterated solvent (Methanol-d₄ is recommended as a starting point) to the vial.
-
Dissolution: Cap the vial and use a vortex mixer for 30-60 seconds. If necessary, gently warm the vial in a water bath to aid dissolution.
-
Inspection & Filtration: Visually inspect the solution for any undissolved solid particles. If observed, prepare a Pasteur pipette by placing a small, tight plug of clean glass wool into the narrow section. Use this pipette to transfer the solution into a clean, high-quality 5 mm NMR tube, effectively filtering out the particulates.
-
Final Volume Check: Ensure the final height of the liquid in the NMR tube is adequate for your spectrometer's coil (typically around 4-5 cm).
Part 2: NMR Data Acquisition (Example on a Bruker Spectrometer)
-
Insert Sample: Insert the NMR tube into a spinner, adjust the depth with a gauge, and insert it into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for sharp lines and good sensitivity.[3]
-
Load Standard Parameters: Load a standard ¹H acquisition parameter set (e.g., 'PROTON' on Bruker systems).
-
Optimize Key Parameters:
-
Set the number of scans (ns) to 32 .
-
Set the relaxation delay (d1) to 2.0 seconds .
-
Ensure the pulse angle (p1) corresponds to a 90° pulse (check the spectrometer's calibration). If you intend to use a very high number of scans, consider changing to a 30° or 45° pulse.
-
Set the acquisition time (aq) to approximately 3.0 seconds .
-
-
Set Receiver Gain: Use the automatic receiver gain adjustment command (e.g., rga on Bruker systems) to ensure the detector is not overloaded and the signal is digitized properly.
-
Acquire Data: Start the acquisition (zg).
-
Process and Evaluate: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Evaluate the S/N. If it remains low, increase ns to 128 or 256 and re-acquire the data.
By following this structured approach, researchers can effectively overcome the common obstacles associated with obtaining high-quality NMR spectra for this compound, leading to more reliable and accurate structural elucidation.
References
- University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR.
- Foroozandeh, M., et al. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry.
- ECHEMI. (n.d.). NMR: How the relaxation times T1 and T2 depend on the correlation time / amount of molecular tumbling.
- Ciambellotti, S., & Turano, P. (2019). Structural Biology of Iron‐Binding Proteins by NMR Spectroscopy. ResearchGate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Signal Intensity in NMR Analysis of (S)-Laudanine.
- University of Leicester. (n.d.). Measuring relaxation times - Inversion recovery for T1.
- Lee, K. H., & Kim, H. S. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI.
- University of Ottawa. (n.d.). NMR Relaxation.
- University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. CDN.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. NMR Relaxation [chem.ch.huji.ac.il]
Overcoming poor solubility of 4-Hydroxy-3-phenylbutanoic acid
A Guide to Overcoming Poor Aqueous Solubility for Researchers and Formulation Scientists
Welcome to the technical support center for 4-Hydroxy-3-phenylbutanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical methodologies for overcoming the solubility challenges associated with this compound. As Senior Application Scientists, we have synthesized fundamental physicochemical principles with field-proven techniques to help you achieve successful experimental outcomes.
Understanding the Challenge: Physicochemical Profile
This compound is an organic compound with a structure that presents a classic solubility dilemma.[1] It possesses both hydrophilic groups (a carboxylic acid and a hydroxyl group) and a hydrophobic group (a phenyl ring).[1] While the polar groups can engage in hydrogen bonding with water, the non-polar phenyl ring limits its overall aqueous solubility, a common issue with phenylalkanoic acids.[2][3] This dual nature is the primary reason for the poor solubility often encountered in neutral aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Structure | Phenyl group at C3, Hydroxyl group at C4 | [1] |
| Functional Groups | Carboxylic Acid (-COOH), Hydroxyl (-OH), Phenyl Ring | [1] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a direct question-and-answer format.
FAQ 1: My this compound won't dissolve in neutral water. What is the first and simplest method I should try?
Answer: pH Modification.
The most effective initial approach is to leverage the acidic nature of the carboxyl group. By increasing the pH of the aqueous medium above the compound's pKa, the carboxylic acid group (-COOH) is deprotonated to form a negatively charged carboxylate ion (-COO⁻).[5][6] This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility.[6]
Causality: The uncharged carboxylic acid is less polar and thus less soluble in water. In a basic solution (high pH), an acid-base reaction occurs, forming a salt (carboxylate). This charged species is much more polar and readily interacts with water molecules, leading to dissolution.[5][7]
Step-by-Step Protocol: Preparing a Stock Solution via pH Adjustment
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of the final desired volume of purified water (e.g., 80%) to the compound. It will likely form a suspension.
-
pH Adjustment: While stirring, add a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves. The pH at which this occurs will be above the compound's pKa.
-
Final Volume: Once dissolved, add purified water to reach the final target volume and mix thoroughly.
-
Verification: Re-check the final pH. If necessary for your experiment, you can carefully adjust it downwards with a dilute acid (e.g., 0.1 M HCl), but be aware that precipitation may occur if the pH drops too low.
FAQ 2: My experimental system is pH-sensitive. What is a suitable alternative to pH adjustment for creating an aqueous solution?
Answer: Utilize Cosolvents.
Cosolvency is a widely used technique to dissolve poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous vehicle.[8][9] The cosolvent works by reducing the overall polarity of the solvent system, which diminishes the capacity of water to "squeeze out" the hydrophobic phenyl group of your molecule, thereby increasing solubility.[10][11]
Causality: Water maintains a strong hydrogen-bonding network, which creates high interfacial tension with non-polar molecules. Cosolvents disrupt this network, making the environment more favorable for dissolving compounds that have significant hydrophobic regions.[10]
Commonly Used Cosolvents for Research Applications:
| Cosolvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 5 - 40% | Generally well-tolerated in many systems. |
| Propylene Glycol (PG) | 10 - 60% | A common vehicle for oral and parenteral formulations.[12] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 70% | Effective for a wide range of hydrophobic compounds.[10][11] |
| Glycerin | 5 - 30% | Increases viscosity; often used in combination with other cosolvents.[12] |
| Dimethyl Sulfoxide (DMSO) | < 10% (often < 1%) | Potent solvent, but use should be minimized due to potential cellular effects. |
Step-by-Step Protocol: Cosolvent Screening
-
Select Cosolvents: Choose 2-3 pharmaceutically acceptable cosolvents from the table above (e.g., Ethanol, PEG 400, Propylene Glycol).[11]
-
Prepare Solvent Blends: Create a series of solvent systems by mixing a cosolvent with water at different ratios (e.g., 10%, 20%, 40%, 60% v/v cosolvent in water).
-
Determine Solubility: Add an excess amount of this compound to a fixed volume of each solvent blend in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, dilute it with a suitable analytical solvent, and quantify the concentration of the dissolved compound using a validated method (e.g., HPLC-UV).
-
Select Optimal System: Choose the cosolvent blend that provides the desired solubility with the lowest possible concentration of the organic solvent.
FAQ 3: I need a solid dosage form with enhanced dissolution, or I'm observing precipitation upon dilution of my liquid stock. What advanced method can I use?
Answer: Complexation with Cyclodextrins.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic part of a guest molecule—in this case, the phenyl group of this compound—forming a water-soluble inclusion complex.[13][14] This "host-guest" interaction effectively shields the non-polar moiety from water, preventing aggregation and precipitation while significantly increasing apparent solubility.[15]
Causality: The formation of the inclusion complex is an energetically favorable process driven by the displacement of high-energy water molecules from the hydrophobic cavity.[16] The exterior of the resulting complex is hydrophilic, allowing it to dissolve easily in aqueous media.[13]
Diagram: Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of the hydrophobic phenyl ring within the cyclodextrin cavity.
Step-by-Step Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Select Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivative, hydroxypropyl-beta-cyclodextrin (HP-β-CD), are common starting points.[15]
-
Molar Ratio: Calculate the amounts of the compound and cyclodextrin needed for a specific molar ratio (e.g., 1:1).
-
Trituration: Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.
-
Incorporate Drug: Slowly add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverize and Sieve: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Characterization: The resulting powder can be used for dissolution studies or incorporated into solid dosage forms. Confirmation of complex formation can be done using techniques like DSC, FTIR, or NMR.[17]
FAQ 4: I need to achieve a very high drug load in a solid form for bioavailability enhancement. What is the industry-standard approach?
Answer: Formulate a Solid Dispersion.
Solid dispersion is a powerful technique that involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[18] This method enhances solubility and dissolution rates through several mechanisms: reducing the drug's particle size to a molecular level, converting the drug from a stable crystalline form to a higher-energy amorphous state, and improving the wettability of the drug particles.[19][20]
Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break during dissolution. Amorphous forms lack this long-range order, making them more readily soluble.[18] The hydrophilic carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles that are easily wetted by the aqueous medium.[20][21]
Diagram: Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting an appropriate solubility enhancement method.
Step-by-Step Protocol: Solid Dispersion via Solvent Evaporation
-
Select Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).[19]
-
Dissolve Components: Dissolve both the this compound and the polymer carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture). Ensure a clear solution is formed.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator under reduced pressure. This process should be done carefully to form a thin, uniform film on the flask wall.
-
Final Drying: Further dry the solid film in a vacuum oven to remove any residual solvent.
-
Harvest and Process: Scrape the dried solid dispersion from the flask. Mill or pulverize the resulting product into a fine powder.
-
Characterization: The amorphous nature of the drug in the dispersion should be confirmed (e.g., via XRD or DSC). The powder is now ready for dissolution testing or further formulation development.[22]
Summary of Techniques
| Technique | Principle | Pros | Cons |
| pH Adjustment | Ionization of the carboxylic acid to form a soluble salt.[7] | Simple, cost-effective, high solubility increase. | Only for ionizable drugs; not suitable for pH-sensitive applications; risk of precipitation.[23] |
| Cosolvency | Reducing solvent polarity with water-miscible organic solvents.[8] | Easy to prepare; effective for many compounds. | Potential for toxicity or unwanted biological effects from the cosolvent; risk of precipitation upon dilution.[8] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety in a host molecule.[13] | Masks taste, improves stability, reduces precipitation upon dilution.[13] | Limited by drug size and geometry; can be expensive; specific stoichiometry required.[16] |
| Solid Dispersion | Dispersing the drug in an amorphous state within a hydrophilic carrier.[18] | Significant increase in dissolution rate and bioavailability; high drug loading possible.[18][24] | Can be physically unstable (recrystallization); manufacturing can be complex.[22] |
References
- Verma, S., & Rawat, A. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, NIH. [Link]
- Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
- Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
- Impactfactor. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Impactfactor.org. [Link]
- Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor. [Link]
- Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. ijpsnonline.com. [Link]
- Slideshare. (n.d.). Cosolvency. Slideshare. [Link]
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]
- Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
- University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
- Journal of Advanced Pharmacy Education and Research. (n.d.).
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance. [Link]
- Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
- Slideshare. (n.d.).
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. [Link]
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- ResearchGate. (2025). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques.
- Solubility of Things. (n.d.). 2-Phenylbutyric acid. Solubility of Things. [Link]
- MDPI. (2019).
- Solubility of Things. (n.d.). 4-Phenylbutyric acid. Solubility of Things. [Link]
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
- Pearson. (n.d.).
- PubChem. (n.d.). 2-Phenylbutyric Acid. PubChem. [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]
- PubChem. (n.d.). 3-Hydroxy-4-phenylbutanoic acid. PubChem. [Link]
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid. ChemSynthesis. [Link]
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. japer.in [japer.in]
- 21. wjpls.org [wjpls.org]
- 22. japsonline.com [japsonline.com]
- 23. longdom.org [longdom.org]
- 24. Enhancing solubility with novel excipients [manufacturingchemist.com]
Technical Support Center: Mass Spectrometry of 4-Hydroxy-3-phenylbutanoic Acid
Welcome to the technical support center for the mass spectrometric analysis of 4-Hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and artifacts encountered during the analysis of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and ensure the integrity of your data.
Introduction to the Analyte: this compound
This compound (CAS 27885-87-6) is a carboxylic acid containing both a hydroxyl group and a phenyl ring.[1] Its molecular weight is 180.20 g/mol , with an exact mass of 180.078644 Da.[1] The presence of multiple functional groups—a carboxylic acid, a secondary alcohol, and an aromatic ring—makes its analysis by mass spectrometry susceptible to a variety of artifacts, including adduct formation, in-source fragmentation, and matrix effects. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not seeing the expected [M-H]⁻ ion at m/z 179.0714 in negative ion mode. What could be the reason?
The absence or low intensity of the deprotonated molecular ion is a common issue. Several factors could be at play:
-
In-source Fragmentation: The most probable cause is the neutral loss of water (H₂O, 18.0106 Da) from the molecule within the ion source. The hydroxyl group at the 4-position is prone to elimination, especially at higher source temperatures or cone voltages. This will result in an ion at m/z 161.0608, corresponding to the deprotonated and dehydrated molecule.
-
Troubleshooting:
-
Lower the Source Temperature: Gradually decrease the ion source temperature in increments of 10-20°C to minimize thermal degradation.
-
Optimize Cone/Nozzle Voltage: Reduce the cone or nozzle voltage to decrease the energy imparted to the ions, thus minimizing collision-induced dissociation in the source.
-
Check for Lactonization: this compound can cyclize to form a lactone, especially under acidic conditions or upon heating. While this is less likely to be the primary observed species in the gas phase from an ESI source, it's a possibility to consider during sample preparation and storage.
-
-
-
Suboptimal Ionization Parameters: The efficiency of deprotonation can be highly dependent on the mobile phase composition and pH.
-
Troubleshooting:
-
Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units above the pKa of the carboxylic acid to promote deprotonation. A small amount of a basic additive like ammonium hydroxide or a volatile buffer can be beneficial.
-
Solvent Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence desolvation and ionization efficiency. Experiment with different solvent compositions if possible.
-
-
Q2: In positive ion mode, I see multiple peaks around the expected [M+H]⁺ at m/z 181.0865. What are these other signals?
This is a classic case of adduct formation, a common phenomenon in electrospray ionization (ESI). Instead of associating with a proton, your analyte may be forming adducts with other cations present in the mobile phase or leached from your system.
-
Common Adducts to Expect:
-
[M+Na]⁺ (Sodium Adduct): You will likely observe a peak at m/z 203.0684 (M + 22.9898). This is a very common adduct.
-
[M+K]⁺ (Potassium Adduct): A peak at m/z 219.0423 (M + 39.0983) is also frequently seen.
-
[M+NH₄]⁺ (Ammonium Adduct): If you are using an ammonium-based buffer, expect a peak at m/z 198.1132 (M + 18.0344).
-
| Ion Species | Formula | Expected m/z |
| [M+H]⁺ | C₁₀H₁₃O₃⁺ | 181.0865 |
| [M+Na]⁺ | C₁₀H₁₂O₃Na⁺ | 203.0684 |
| [M+K]⁺ | C₁₀H₁₂O₃K⁺ | 219.0423 |
| [M+NH₄]⁺ | C₁₀H₁₅NO₃⁺ | 198.1132 |
-
Troubleshooting Adduct Formation:
-
Improve Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid like formic acid (0.1%) can promote the formation of the [M+H]⁺ ion by providing a readily available source of protons.
-
System Decontamination: If adducts are persistent and intense, consider flushing your LC system and source with a cleaning solution to remove salt buildup.
-
Q3: My MS/MS spectrum of the [M-H]⁻ ion is complex. What are the expected fragment ions?
-
Predicted Fragmentation Pathways (Negative Ion Mode):
-
Loss of H₂O (m/z 161.0608): As mentioned, dehydration is a very likely fragmentation pathway.
-
Loss of CO₂ (m/z 135.0761): Decarboxylation of the carboxylic acid group is a common fragmentation for this class of compounds.
-
Loss of H₂O and CO₂ (m/z 117.0659): A sequential loss of water and carbon dioxide is also probable.
-
Cleavage of the Butanoic Acid Chain: You may also observe fragments corresponding to the cleavage of the carbon-carbon bonds in the butanoic acid backbone.
-
Below is a diagram illustrating the predicted fragmentation of this compound in negative ion mode.
Caption: Predicted fragmentation of [M-H]⁻.
Q4: I am analyzing this compound in a complex biological matrix and my signal is suppressed. How can I mitigate matrix effects?
Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis.
-
Strategies to Combat Matrix Effects:
-
Improve Chromatographic Separation:
-
Optimize Gradient: Develop a gradient elution method that separates this compound from the bulk of the matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to achieve better separation.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively extract the analyte and remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition the analyte into a clean solvent.
-
-
Use an Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: The gold standard for correcting matrix effects is a SIL analog of your analyte.
-
Structural Analog: If a SIL standard is unavailable, a close structural analog that behaves similarly chromatographically and ionizes with similar efficiency can be used.
-
-
The following workflow illustrates a general approach to minimizing matrix effects.
Caption: Sample preparation workflow.
Q5: Would derivatization help in the analysis of this compound?
Derivatization is a powerful technique, particularly for gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds like this compound.
-
Benefits of Derivatization for GC-MS:
-
Increased Volatility: Derivatizing the carboxylic acid and hydroxyl groups (e.g., through silylation with BSTFA or MSTFA) will make the molecule more volatile and amenable to GC analysis.
-
Improved Thermal Stability: The derivatives are typically more stable at the high temperatures used in the GC inlet and column.
-
Characteristic Fragmentation: The resulting derivatives often produce predictable and information-rich fragmentation patterns in electron ionization (EI) mass spectrometry.
-
-
Considerations for LC-MS: While not always necessary for LC-MS, derivatization can sometimes be used to improve ionization efficiency or to introduce a readily ionizable tag, especially when dealing with very low concentrations.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Technical Support Center: In Vitro Cell Toxicity of Novel Phenylbutanoic Acid Analogs
Introduction: Navigating the Cytotoxicity Profile of 4-Hydroxy-3-phenylbutanoic Acid
Welcome to the technical support resource for investigating the in vitro cytotoxicity of novel compounds, with a focus on this compound and its analogs. As a derivative of butyric acid, this compound belongs to a class of molecules with known biological activities, including histone deacetylase (HDAC) inhibition and modulation of endoplasmic reticulum (ER) stress.[1][2] For instance, the well-studied analog 4-phenylbutyric acid (4-PBA) acts as a chemical chaperone, preventing protein misfolding and aggregation, which can alleviate ER stress.[2][3][4][5]
Evaluating the cytotoxic potential of any new chemical entity is a critical step in drug discovery and development.[6][7] This guide provides a structured, question-and-answer-based approach to help you design robust experiments, troubleshoot common issues encountered in cytotoxicity assays, and interpret your results with confidence.
Section 1: Initial Assay Design & Compound Handling
This section addresses preliminary questions researchers face when starting a cytotoxicity study with a novel compound like this compound.
Q1: How should I dissolve this compound for cell culture experiments?
A1: The solubility of your test compound is paramount for accurate and reproducible results. For most hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice. Prepare a high-concentration stock solution (e.g., 10-100 mM) in cell culture-grade DMSO. This stock can then be serially diluted in your culture medium to achieve the desired final concentrations.
Crucial Insight: It is essential to maintain a consistent, low final concentration of the vehicle (DMSO) across all wells, including untreated controls. The final DMSO concentration should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound your results.[6] Always run a "vehicle control" (cells treated with the highest concentration of DMSO used in the experiment) to ensure the solvent itself is not responsible for any observed effects.
Q2: What is a sensible starting concentration range for a first-pass cytotoxicity screen?
A2: For a novel compound with an unknown toxicity profile, a broad concentration range is recommended for the initial screen. A common approach is to use a semi-logarithmic dilution series. A typical starting range might be from 0.1 µM to 100 µM or even 1 mM, depending on the anticipated potency. This wide range helps in identifying the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% and is a key measure of a drug's potency.[6][7] Subsequent experiments can then use a narrower range of concentrations centered around the initially estimated IC50 to refine this value.
Q3: Which cell lines are most appropriate for initial toxicity screening?
A3: The choice of cell line is dictated by your research question.
-
General Toxicity Screening: Commonly used and well-characterized cell lines like HeLa (cervical cancer), MCF-7 (breast cancer), or HepG2 (liver cancer) are often used.[7][8]
-
Targeted Research: If you are investigating the compound for a specific disease (e.g., a neurological disorder), you should use a cell line relevant to that context (e.g., SH-SY5Y neuroblastoma cells).
-
Non-Cancerous Control: It is also wise to include a non-cancerous or "normal" cell line (e.g., primary cells or a non-transformed line like HEK293) to assess for selective toxicity against cancer cells.
Key Consideration: Different cell lines exhibit varying sensitivities to toxic compounds due to differences in metabolic activity, growth rates, and expression of drug transporters.[9] Always report the cell line used when presenting your data.
Section 2: Troubleshooting Core Cytotoxicity Assays
This section provides detailed troubleshooting for the most common colorimetric and fluorescence-based assays used to assess cell viability and death.
Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a standard experimental workflow for evaluating a novel compound.
Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.
A. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[10]
Q4: My MTT assay results show higher absorbance in treated wells compared to the control, suggesting the compound is increasing cell viability. Is this correct?
A4: This is a common artifact and does not necessarily indicate increased proliferation.[11] There are two primary explanations:
-
Compound Interference: The compound itself may be a reducing agent, directly converting MTT to formazan without any enzymatic activity, leading to a false positive signal.[11] To test for this, set up control wells containing medium, MTT, and your compound at various concentrations, but without any cells . If you see a color change, your compound is interfering with the assay.[11]
-
Metabolic Upregulation: The compound might be inducing a cellular stress response that increases metabolic activity and mitochondrial reductase levels, even as the cells are beginning to die.[11] This is often a transient effect before cell death becomes dominant at higher concentrations or longer incubation times.
Q5: The purple formazan crystals are not dissolving completely, leading to inconsistent readings. What can I do?
A5: Incomplete solubilization is a frequent issue that leads to high replicate variability.
-
Solvent Choice: Ensure you are using a robust solubilizing agent like pure DMSO or a solution of SDS in buffered DMF.
-
Adequate Mixing: After adding the solvent, mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 5-15 minutes. Ensure all crystals are visibly dissolved before reading the plate.
-
Remove All Media: Before adding the solubilizing agent, carefully remove as much of the cell culture medium as possible without disturbing the formazan crystals.[10][12] Residual phenol red or other media components can interfere with absorbance readings. For suspension cells, this requires centrifugation of the plate to pellet the cells first.[12]
Troubleshooting Logic for Inconsistent MTT Results
Caption: The compound may induce or alleviate ER stress, impacting the UPR and cell fate.
Section 4: Data Presentation & Standard Protocols
Data Summary Table
Presenting your cytotoxicity data clearly is essential for interpretation and comparison. The IC50 value is the standard metric.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
| SH-SY5Y | Neuroblastoma | 72 | [Insert Value] |
| HEK293 | Embryonic Kidney (Non-cancerous) | 48 | [Insert Value] |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay [6]1. Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment. 2. Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. 3. Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂. 4. MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well. 5. Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals. 6. Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 10 minutes. 7. Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay [6][13]1. Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells: (a) Spontaneous LDH Release (untreated cells), (b) Maximum LDH Release (untreated cells to be lysed), and (c) Background Control (medium only). 2. Incubation: Incubate for the desired period. 3. Lysis: One hour before the end of the incubation, add 10 µL of 10X Lysis Buffer (provided in most kits) to the "Maximum LDH Release" wells. 4. Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any floating cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. 5. Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant. 6. Incubation & Readout: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and 680 nm (for background subtraction). 7. Calculation: Determine cytotoxicity (%) using the formula provided by the manufacturer, which normalizes the compound-treated LDH release to the spontaneous and maximum release controls.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay [6][7]1. Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with the compound at concentrations around the IC50 value for the desired time (e.g., 24 hours). 2. Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with cold PBS (calcium- and magnesium-free) and detach using a gentle method (e.g., Accutase or brief trypsinization). Centrifuge all cells and wash the pellet with cold PBS. 3. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. 4. Incubation: Incubate the cells in the dark for 15 minutes at room temperature. 5. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (URL: )
- MTT assay and its use in cell viability and prolifer
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem. (URL: )
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (URL: )
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (URL: [Link])
- I am having problems in getting results in MTT assay. How do I rectify it?
- Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (URL: [Link])
- Why is my MTT Assay not turning Purple?
- MTT Methods, Protocols and Troubleshootings. (URL: [Link])
- Toxicology investigations with cell culture systems - PubMed. (URL: [Link])
- MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLAN
- Types of Cell Culture Contamination and How To Prevent Them | Technology Networks. (URL: [Link])
- Common Problems in Cell Culture - News-Medical.Net. (URL: [Link])
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. (URL: [Link])
- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
- Troubleshooting of the lactate dehydrogenase (LDH)
- Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide - Merck Millipore. (URL: [Link])
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (URL: [Link])
- 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed Central. (URL: [Link])
- Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease - ResearchG
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - ResearchG
- 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem. (URL: [Link])
- 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed. (URL: [Link])
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed. (URL: [Link])
- 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed. (URL: [Link])
- Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - NIH. (URL: [Link])
- 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed. (URL: [Link])
- 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC - NIH. (URL: [Link])
- A neuronal lactate uptake inhibitor slows recovery of extracellular ion concentration changes in the hippocampal CA3 region by affecting energy metabolism - PubMed. (URL: [Link])
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Inconsistent results in 4-Hydroxy-3-phenylbutanoic acid bioassays
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of 4-Hydroxy-3-phenylbutanoic acid bioassays. As Senior Application Scientists, we have synthesized field-proven insights and rigorous scientific principles to help you troubleshoot inconsistent results and ensure the reliability and reproducibility of your data.
Introduction: A Framework for Troubleshooting
Inconsistent bioassay results are a significant challenge, consuming valuable time and resources. The key to resolving these issues lies in a systematic, logical approach rather than random adjustments. Our philosophy is built on dissecting the experimental workflow into three primary domains: the Compound , the Assay System , and the Process & Analysis . Before diving into specific FAQs, consider this overarching troubleshooting workflow.
Caption: High-level troubleshooting workflow for bioassay inconsistency.
Section 1: Compound-Related Issues
The physical and chemical behavior of this compound is the foundation of your assay. Problems here will invariably lead to unreliable data.
Q1: My compound precipitates when I add my DMSO stock to the aqueous cell culture medium. How can I solve this?
A1: This is a classic solubility problem. While your compound may be soluble in 100% DMSO, the rapid solvent polarity shift when added to aqueous media can cause it to "crash out."[1] The precipitated compound is not bioavailable, leading to an effective concentration far lower than intended.
Causality: The phenyl and butanoic acid moieties give this compound a hydrophobic character, limiting its aqueous solubility.[2] DMSO is a strong organic solvent, but its solubilizing effect is diluted in the medium.[1]
Troubleshooting Protocol:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.1% to avoid solvent-induced artifacts and cytotoxicity.[3]
-
Optimize Dilution Method: Avoid adding a highly concentrated DMSO stock directly to the final media volume. A stepwise dilution can prevent precipitation.[3]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as temperature can positively affect solubility.[3]
-
Assess pH: The solubility of compounds with acidic or basic groups can be pH-dependent. Ensure your medium is well-buffered (e.g., with HEPES) to maintain a stable physiological pH.[3]
Caption: Decision tree for resolving compound precipitation issues.
Q2: I'm seeing activity in multiple, unrelated assays (promiscuity). Could the compound itself be interfering with the assay technology?
A2: Yes, this is a critical concern, especially with phenolic compounds. This compound contains a phenyl group which, depending on its hydroxylation pattern (though not explicitly phenolic in the parent structure), can be prone to non-specific interactions.[2] Phenolic compounds are known to form aggregates at micromolar concentrations, which can non-specifically inhibit enzymes and other proteins, leading to false-positive results.[4][5]
Mechanisms of Interference:
-
Aggregation: The compound forms colloidal particles that sequester and denature proteins.[6]
-
Redox Activity: Phenolic moieties can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide (H₂O₂) that can interfere with assay readouts (e.g., those using horseradish peroxidase).[6][7]
-
Assay Component Reactivity: The compound may react directly with assay reagents, such as the substrate or detection molecules.[7]
Validation Protocol: Ruling out Assay Interference
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it suggests that aggregation was the cause of the initial result.[5]
-
Centrifugation Test: Before the final measurement, centrifuge the assay plate. If the compound has formed large aggregates, its activity might be reduced in the supernatant.
-
Orthogonal Assays: Confirm the biological activity using a different assay format that relies on a distinct detection principle.
Q3: How should I properly store and handle my this compound stock solutions to prevent degradation?
A3: Proper compound management is essential for reproducibility.[8][9] Inconsistent results are often traced back to degraded compound stocks.
Causality: Compounds stored in DMSO are susceptible to degradation from water absorption (DMSO is hygroscopic), oxidation, and repeated freeze-thaw cycles.[7][10]
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO. | Minimizes water-related degradation.[10] |
| Storage Temp. | -20°C or -80°C for long-term storage. | Reduces the rate of chemical degradation.[11] |
| Aliquoting | Aliquot into single-use volumes upon first use. | Prevents contamination and avoids multiple freeze-thaw cycles that can degrade the compound and introduce water.[8][9] |
| Thawing | Thaw at room temperature and vortex gently before use. | Ensures the compound is fully redissolved and the solution is homogenous.[10] |
| Atmosphere | Consider storing under an inert gas (Argon or Nitrogen). | Protects against oxidation, especially for sensitive compounds.[11] |
Section 2: Assay System-Related Issues
Even with a perfect compound, the biological system and assay components can introduce significant variability.
Q4: My dose-response curve is inconsistent between experiments. What aspects of my cell culture should I investigate?
A4: The physiological state of your cells is a major source of experimental variability.[12][13] Cells are not static reagents; their response to a compound can change based on their condition.
Key Cell Culture Parameters to Standardize:
-
Cell Line Authentication: Ensure your cells are the correct line and are free from cross-contamination. Use a trusted source like ATCC or perform regular STR profiling.[13]
-
Mycoplasma Contamination: Routinely test for mycoplasma. These contaminants are not visible but dramatically alter cellular metabolism and response.[14]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift, altering receptor expression and signaling pathways.[13][15]
-
Seeding Density: Inconsistent cell seeding leads to variable cell numbers at the time of treatment, which directly impacts the assay readout. Ensure a homogenous cell suspension before plating.[16]
-
Serum Variability: If using serum, be aware that batch-to-batch variation can significantly alter results. Test new serum batches before use in critical experiments.[17] The most abundant proteins in serum, like albumin, can also bind to small molecules, reducing their free concentration and apparent activity.[18][19][20]
Q5: I suspect my compound is interacting with serum proteins in the media, reducing its potency. How can I test and address this?
A5: This is a very common and important phenomenon. The "free drug" hypothesis states that only the unbound fraction of a compound is available to interact with its target.[19] Serum albumin is a major binding protein that can sequester your compound.[20]
Protocol for Investigating Serum Protein Binding Effects:
-
Run Assay in Reduced Serum: Perform a dose-response experiment comparing the compound's activity in your standard medium (e.g., 10% FBS) versus a medium with a lower serum concentration (e.g., 1% or 0.5% FBS) or in serum-free medium for a short duration.
-
Data Interpretation: If the compound's potency (IC50/EC50) significantly increases (i.e., the IC50 value decreases) in the low-serum condition, it strongly indicates that serum protein binding is sequestering the active compound.
-
Consider a Buffer-Based Assay: If possible, validate the primary activity in a simplified biochemical assay (e.g., receptor binding assay) that does not contain serum to determine the compound's intrinsic potency.[21][22]
Section 3: Process & Analysis-Related Issues
Minor variations in experimental execution and data handling can amplify into significant inconsistencies.
Q6: My plate-to-plate variability is high. What common procedural errors should I look for?
A6: High plate-to-plate variability often points to inconsistencies in liquid handling and environmental control.[23]
Procedural Checklist for Reproducibility:
-
Pipetting Technique: Ensure pipettes are calibrated and use consistent, proper technique to avoid errors in cell seeding and reagent addition.[14]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost rows and columns for critical data points or, if necessary, fill them with media or PBS to create a humidity barrier.
-
Incubation Times: Standardize all incubation times precisely.[17]
-
Plate Type: Use the correct plate for your assay type. For fluorescence assays, use black plates to reduce background; for luminescence, use white plates to maximize signal; for absorbance, use clear plates.[14][24]
-
Reader Settings: Optimize and standardize reader settings like gain, focal height, and well-scanning patterns for each experiment to ensure you are capturing the optimal signal.[24]
Q7: What are the essential controls I must include to validate my assay results in each experiment?
A7: Proper controls are the cornerstone of a valid bioassay. They provide the necessary context to interpret your results correctly.
| Control Type | Purpose | Expected Outcome |
| Negative (Vehicle) Control | Establishes the baseline response of the assay system in the presence of the compound's solvent (e.g., 0.1% DMSO). | Defines the 0% effect level. |
| Positive Control | A known active compound for the target/pathway. | Confirms the assay is working as expected and provides a reference for the 100% effect level. |
| Untreated Control | Cells with media only (no vehicle). | Helps identify any effects of the vehicle solvent itself on the cells. |
| Background Control | Wells with all reagents but no cells. | Measures the intrinsic background signal from the media and reagents, which should be subtracted from all other readings. |
References
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate.
- Sources of Variability in Cell Based Assays - Mettler Toledo.
- Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - MDPI.
- Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC.
- The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio.
- Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed.
- Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed.
- How to Troubleshoot Common In-cell Western Issues - Azure Biosystems.
- Solving inconsistencies in the analysis of receptor-ligand interactions - PubMed.
- Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC.
- Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PubMed Central.
- How to Reduce Cell Culture Variability - Promega Connections.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
- Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics.
- Immunoassay Troubleshooting - Biocompare.
- Handling & Processing of Potent Compounds: A Holistic Approach - IPS.
- Compound Handling | Applications - Hamilton Company.
- Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease - ResearchGate.
- Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase - ResearchGate.
- Assay Interference by Chemical Reactivity - NCBI Bookshelf.
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - ResearchGate.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate.
- This compound - PubChem.
- Studies on repository compound stability in DMSO under various conditions - PubMed.
- Review on Interaction of Serum Albumin with Drug Molecules - Open Access Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmpplastic.com [gmpplastic.com]
- 12. mt.com [mt.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rroij.com [rroij.com]
- 21. Solving inconsistencies in the analysis of receptor-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Derivatization of 4-Hydroxy-3-phenylbutanoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the derivatization of 4-hydroxy-3-phenylbutanoic acid, a critical step for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Core Concepts: Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound by GC-MS?
A1: this compound contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These polar, active hydrogen-containing functional groups make the molecule non-volatile and prone to strong intermolecular hydrogen bonding.[1][2][3] Without derivatization, injecting this compound into a GC would lead to poor chromatographic performance, including severe peak tailing, low sensitivity, and potential thermal degradation in the hot injector.[3] Derivatization replaces the active hydrogens with non-polar groups, typically a trimethylsilyl (TMS) group, which increases volatility and thermal stability, making the molecule suitable for GC analysis.[1][4][5]
Q2: What is the most effective derivatization strategy for this compound?
A2: Silylation is the most widely used and effective method for compounds containing hydroxyl and carboxyl groups.[1][4] Specifically, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is highly recommended.[1][6] BSTFA is a powerful silylating agent that reacts with both functional groups, while its by-products are highly volatile and do not interfere with the chromatogram.[1][6] The TMCS catalyst enhances the reactivity of BSTFA, ensuring a rapid and complete reaction, especially for the less reactive carboxylic acid group.[1][6][7]
Q3: Can I use other derivatization methods like acylation or esterification?
A3: While possible, silylation is generally superior for this specific molecule for GC-MS analysis. Esterification would only target the carboxylic acid group, leaving the hydroxyl group underivatized. Acylation could target both groups but often requires more stringent conditions and the removal of corrosive by-products before analysis.[2] The comprehensive and clean reaction of BSTFA with TMCS makes it the preferred choice for routine and quantitative analysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the derivatization of this compound in a question-and-answer format.
Problem Area 1: Low or No Product Peak
Q4: I am observing a very small or no peak for my derivatized analyte. What are the potential causes?
A4: This is a common issue that typically points to an incomplete or failed reaction. The root cause can be systematically diagnosed by examining three key areas:
-
Moisture Contamination: Silylating reagents like BSTFA are extremely sensitive to moisture.[8][9] Any water present in your sample, solvents, or reaction vial will preferentially react with the reagent, consuming it before it can derivatize your analyte.
-
Reagent Quality: Silylating reagents degrade over time, especially if improperly stored.
-
Solution: Use fresh reagents that have been stored in a desiccator under an inert atmosphere. Discard old or discolored reagents.
-
-
Suboptimal Reaction Conditions: The derivatization of both the hydroxyl and carboxylic acid groups requires sufficient thermal energy and time.
Problem Area 2: Poor Chromatography (Peak Tailing, Broad Peaks)
Q5: My derivatized analyte peak is tailing severely. What is causing this?
A5: Peak tailing is a strong indicator of incomplete derivatization or active sites within the GC system.
-
Incomplete Derivatization: If the reaction is not driven to completion, you will have a mixture of partially and fully derivatized molecules. The remaining free hydroxyl or carboxyl groups will interact strongly with the column's stationary phase, causing tailing.
-
Solution: Re-optimize the reaction. Increase the reagent-to-analyte molar ratio (a 2:1 ratio of BSTFA to active hydrogens is a good starting point), ensure the catalyst (TMCS) is included, and consider extending the reaction time or slightly increasing the temperature.[1]
-
-
GC System Activity: Active sites in the injector liner or on the column can interact with your derivatized analyte.
-
Solution: Use a deactivated injector liner. Regularly check and replace the liner if it becomes contaminated. Condition your GC column according to the manufacturer's instructions to passivate active sites. Sometimes, injecting the silylating reagent itself can help temporarily deactivate the system.
-
Problem Area 3: Extraneous or Unexpected Peaks
Q6: My chromatogram shows multiple peaks when I expect only one for my derivatized product. Why?
A6: This can arise from several sources, including reagent artifacts, side reactions, or the formation of different derivatives.
-
Reagent Artifacts: Impurities in the silylating reagents or solvents can appear as peaks in the chromatogram.
-
Solution: Always run a reagent blank (all components except the analyte) to identify peaks originating from the reagents.[1] Use high-purity reagents and solvents.
-
-
Incomplete Reaction: As mentioned in Q5, an incomplete reaction can lead to peaks for the mono-silylated (at either the -OH or -COOH group) and di-silylated product.
-
Solution: Optimize the reaction conditions to drive the reaction to completion, yielding a single di-TMS derivative peak.
-
-
Analyte Degradation: Although silylation is generally mild, excessively high temperatures or prolonged heating could potentially cause degradation of the parent molecule.
-
Solution: Adhere to recommended heating protocols. If degradation is suspected, try reducing the reaction temperature and extending the time.
-
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the silylation of this compound.
Workflow Overview
The diagram below outlines the critical steps from sample preparation to GC-MS analysis.
Caption: General workflow for sample derivatization.
Detailed Protocol: Silylation with BSTFA + 1% TMCS
This protocol is a robust starting point and may be adapted for specific sample concentrations and matrices.
-
Sample Preparation:
-
Pipette an appropriate volume of your sample (containing 1-10 mg of analyte) into a 2 mL autosampler vial.[1]
-
If the sample is in an aqueous or protic solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas.[1] This step is critical to prevent reagent hydrolysis.[9]
-
-
Reagent Addition:
-
Reaction:
-
Analysis:
-
Allow the vial to cool completely to room temperature before opening.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Summary & Visualization
Troubleshooting Logic Diagram
Use this flowchart to systematically diagnose and resolve common derivatization issues.
Caption: A logical guide for troubleshooting derivatization.
Table 1: Comparison of Silylating Reagents
| Reagent | Key Features | By-products | Catalyst Needed | Relative Stability of Derivative |
| BSTFA | Versatile, powerful silyl donor. Reacts with -OH, -COOH, -NH2, -SH. | Volatile, non-interfering by-products.[1] | Often used with 1% TMCS for less reactive groups.[1][6] | Good |
| MSTFA | Most powerful TMS donor available. | Most volatile by-products. | Generally not required, but can be used. | Good |
| MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. | Less volatile by-products. | Not typically required. | Excellent, ~10,000x more stable to hydrolysis than TMS.[13] |
| TMCS | Primarily used as a catalyst with other silylating agents. | HCl | N/A | N/A |
References
- Gelest. Silyl Groups - Technical Library. [Link]
- PubMed.
- Science of Synthesis. Silyl Ethers. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [Link]
- Greyhound Chromatography.
- Semantic Scholar.
- ResearchGate.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- National Center for Biotechnology Information.
- CalTech GPS.
- ResearchGate.
- ResearchGate. Review: Derivatization in mass spectrometry—1.
- Chromatography Online. Gas Chromatography Problem Solving and Troubleshooting. [Link]
- Restek.
- PubMed. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide... [Link]
- Phenomenex. Troubleshooting Guide. [Link]
- ResearchGate. Why can't I get linearity with silylation of hydroxy acids with BSTFA? [Link]
- Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Regis Technologies.
- Chemistry LibreTexts.
- National Center for Biotechnology Information.
- ResearchGate.
- PubMed.
- PubMed. Phase I metabolites (organic acids)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. restek.com [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Chiral Synthesis of 4-Hydroxy-3-phenylbutanoic Acid
A Guide to Overcoming Racemization Challenges
Welcome to the technical support center for the chiral synthesis of 4-Hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. As a key intermediate in the synthesis of pharmaceuticals like Baclofen, achieving high enantiomeric purity is paramount.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My enantiomeric excess (ee) is significantly lower than expected after a base-catalyzed reaction to form the C-C bond (e.g., Aldol or Reformatsky reaction). What's going wrong?
Probable Causes:
-
Enolate Planarity and Stability: The primary mechanism for racemization at the α-carbon (C3) is the formation of a resonance-stabilized, planar enolate intermediate.[2][3] Once this planar structure is formed, protonation during the reaction or workup can occur from either face, leading to a mixture of enantiomers.
-
Strong or Unhindered Bases: Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can promote prolonged enolate formation, increasing the time the chiral center remains in a vulnerable, achiral state.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to enolization and can accelerate the rate of racemization.[5] Most aldol reactions are reversible, and heat can drive the retro-aldol cleavage, which re-forms the enolate and provides another opportunity for racemization.[6][7]
-
Protic Solvents: Protic solvents (e.g., methanol, water) can facilitate proton exchange with the α-carbon, promoting racemization through the enol form.
Solutions & Optimization Strategies:
-
Re-evaluate Your Choice of Base: The base is a critical factor. The goal is to achieve deprotonation kinetically without allowing the reaction to equilibrate, which favors racemization.
-
Switch to a Hindered, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is a common choice for creating a kinetic enolate. Its steric bulk minimizes side reactions, and it is typically used at very low temperatures.[4][6]
-
Consider Weaker Bases for Specific Applications: For certain substrates, a weaker or more hindered amine base like N-methylmorpholine (NMM) or collidine can be sufficient for the reaction while minimizing racemization compared to stronger bases like DIPEA.[8][9]
-
-
Strict Temperature Control:
-
Perform Reactions at Low Temperatures: Enolate generation should be conducted at -78 °C (dry ice/acetone bath).[4] Maintaining this low temperature throughout the addition of the electrophile is crucial for preserving stereochemical integrity.
-
Avoid Heat During Workup: Quench the reaction at low temperature before allowing it to warm to room temperature. Avoid any heated steps if racemization is a concern.
-
-
Optimize Solvent and Quenching:
-
Use Aprotic Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are preferred as they do not facilitate proton exchange.
-
Controlled Quenching: Quench the reaction with a weak acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than a strong mineral acid.
-
Question 2: I've successfully synthesized my product with high ee, but I'm losing stereochemical purity during the workup or purification steps. How can I prevent this?
Probable Causes:
-
pH Extremes: Both strongly acidic and strongly basic conditions during workup (e.g., extraction, washing) can catalyze enolization and lead to racemization.[3][10] Carboxylic acids are particularly susceptible to base-catalyzed racemization.[11]
-
Thermal Stress During Purification: Prolonged heating, such as during distillation or solvent evaporation at high temperatures, can induce racemization.
-
Chromatography Issues: Standard silica gel can be slightly acidic and may contribute to on-column racemization, especially with sensitive compounds.
Solutions & Optimization Strategies:
-
Maintain a Neutral pH:
-
During aqueous workup, carefully adjust the pH to be as close to neutral as possible. Use buffered solutions if necessary.
-
When extracting the carboxylic acid, use a mild base like sodium bicarbonate (NaHCO₃) to form the carboxylate salt, and then carefully re-acidify with a weak acid (e.g., citric acid) to a pH of ~4-5 to recover the product.
-
-
Gentle Purification Techniques:
-
Avoid High Temperatures: Use a rotary evaporator with a low-temperature water bath for solvent removal. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
Consider Alternative Chromatography: If standard silica gel is suspected of causing racemization, it can be neutralized by pre-treating the slurry with a small amount of a base like triethylamine. Alternatively, using a different stationary phase like alumina or a bonded-phase silica may be beneficial.
-
Crystallization: Crystallization is often the best method for purifying chiral compounds as it can sometimes lead to an enhancement of the enantiomeric excess and avoids the potential pitfalls of chromatography.[12]
-
Visual Guide to Racemization and Troubleshooting
The following diagrams illustrate the key mechanism of racemization and a workflow for addressing it.
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
Caption: Troubleshooting workflow for diagnosing and fixing racemization.
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization and why is the C3 position in this compound so susceptible?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[2] The C3 carbon (the α-carbon to the carboxyl group) in this compound is a chiral center. The hydrogen atom attached to this carbon is acidic because the resulting carbanion (enolate) is stabilized by resonance with the adjacent carbonyl group of the carboxylic acid (or its ester derivative). The removal of this proton by a base creates a flat, sp²-hybridized carbon, temporarily destroying the chirality.[3] Subsequent protonation can occur from either side of this planar intermediate, leading to the formation of both (R) and (S) enantiomers.
Q2: What are the primary synthetic strategies to obtain enantiomerically pure this compound?
A2: Several effective strategies exist:
-
Asymmetric Hydrogenation: This method often involves the hydrogenation of a precursor like 2-oxo-4-phenylbutanoic acid or an unsaturated analogue using a chiral catalyst, such as a Ruthenium-phosphine complex. This can provide high enantioselectivity.[13][14]
-
Chiral Auxiliaries: A chiral auxiliary (e.g., an Evans oxazolidinone) can be attached to a precursor molecule.[6] The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an alkylation or aldol addition, before being cleaved to yield the desired enantiomerically pure product.
-
Biocatalysis/Enzymatic Methods: Enzymes, such as lipases or dehydrogenases, can be used to perform highly selective reactions.[1][15] For example, a lipase can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture (a kinetic resolution), or a reductase can reduce a prochiral ketone to a chiral alcohol with high ee.
Q3: Which analytical techniques are best for accurately quantifying the enantiomeric excess (ee)?
A3: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Methodology: A sample is passed through a column containing a Chiral Stationary Phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times). The relative area of the two peaks allows for precise calculation of the ee.
-
Column Selection: For carboxylic acids and their derivatives, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are often highly effective.[8][16][17]
-
Derivatization: Sometimes, derivatization is required to improve separation or detection. For instance, the carboxylic acid can be converted to an ester or amide before analysis.
Quantitative Data Summary
The choice of reaction conditions can dramatically impact stereochemical outcomes. The following table summarizes the general effects of key parameters on racemization risk.
| Parameter | Low Racemization Condition | High Racemization Condition | Rationale |
| Temperature | -78 °C to 0 °C | Room Temperature to Reflux | Lower temperatures disfavor the equilibrium required for racemization and prevent retro-aldol reactions.[5][6] |
| Base Strength | Weaker / Hindered (LDA, NMM) | Strong / Unhindered (NaOH, NaOMe) | Kinetic deprotonation with hindered bases minimizes enolate lifetime and equilibration.[4][9] |
| Solvent | Aprotic (THF, Diethyl Ether) | Protic (Methanol, Water) | Aprotic solvents do not facilitate the proton exchange that leads to racemization. |
| Workup pH | Neutral (pH 6-8) | Strongly Acidic or Basic | Extreme pH can catalyze enolization and racemization of the final product.[10] |
Protocol: Chiral HPLC Analysis for Enantiomeric Excess
This protocol provides a general guideline for determining the ee of this compound.
Objective: To separate and quantify the (R) and (S) enantiomers of the target compound.
Materials:
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).
-
Acid modifier (e.g., Trifluoroacetic acid - TFA, or Acetic Acid).
-
Chiral HPLC Column (e.g., Daicel Chiralpak AD-H, or a macrocyclic glycopeptide-based column).
-
Sample of this compound, dissolved in mobile phase.
Procedure:
-
Column Installation and Equilibration: Install the chiral column according to the manufacturer's instructions. Equilibrate the column by running the mobile phase through it at a steady flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: A typical mobile phase for this type of compound would be a mixture of a nonpolar solvent and an alcohol, with a small amount of acid. Example: Hexane:Isopropanol (90:10) + 0.1% TFA. Note: The optimal mobile phase composition must be determined experimentally.
-
Sample Preparation: Dissolve a small amount (~1 mg) of your purified product in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Analysis: Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC system. Run the analysis and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Quantification:
-
Integrate the area under each of the two enantiomer peaks (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
References
- Gao, W., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health.
- Wikipedia. (n.d.). Aldol reaction.
- Zhu, L., et al. (2010). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. Journal of Organic Chemistry.
- Moreno, C. J., et al. (n.d.). Asymmetric synthetic methodologies for the preparation of 2-hydroxy-4-arylbutanoic acid. ResearchGate.
- Wikipedia. (n.d.). Aldol reactions.
- Ríos-Lombardía, N., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. National Institutes of Health.
- Organic Chemistry. (2019). Thermodynamics and Synthetic Utility of Aldol Reactions. YouTube.
- Google Patents. (n.d.). Racemization process for optically active carboxylic acids or salts or esters thereof.
- Wikipedia. (n.d.). Racemization.
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- ResearchGate. (n.d.). Effects of Temperature on Stereochemistry of Enzymatic Reactions.
- Thieme. (n.d.). Racemization Assays.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Radboud University. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
- Chemistry LibreTexts. (2021). 19.11: Racemization.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldol reactions - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Solvent Selection for 4-Hydroxy-3-phenylbutanoic Acid Reactions
Welcome to the technical support guide for 4-Hydroxy-3-phenylbutanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the critical choices surrounding solvent selection for reactions involving this versatile molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) on Fundamental Properties
This section addresses the foundational knowledge required for making informed solvent choices.
Q1: What are the most critical factors to consider when selecting a solvent for this compound?
When selecting a solvent, you must consider a multi-faceted interplay of physical and chemical properties. The primary factors are:
-
Solubility: The solvent must dissolve not only the this compound but also the reagents and any catalysts to a sufficient extent for the reaction to proceed efficiently.
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like water or alcohols can interfere with reactions involving strong bases or organometallics.[1][2]
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. For reactions requiring heat, a higher boiling point is necessary. For reactions that are exothermic or involve thermally sensitive materials, a lower boiling point might be preferred.
-
Dielectric Constant (Polarity): The polarity of the solvent can dramatically influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.[3] Reactions that involve the formation of charged intermediates are often accelerated in more polar solvents.[3]
-
Workup and Purification: Consider how the solvent will be removed after the reaction. A volatile solvent is easier to remove by rotary evaporation. Also, consider its miscibility with solvents used for extraction and its potential to form azeotropes.
Q2: How does the molecular structure of this compound influence its solubility?
This compound (MW: 180.20 g/mol ) is an amphiphilic molecule, meaning it has both polar and non-polar regions.[4][5] This duality is the key to its solubility behavior.
-
Polar Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of hydrogen bonding. These groups promote solubility in polar protic solvents like water, methanol, and ethanol.
-
Non-Polar Groups: The phenyl ring and the aliphatic carbon backbone are non-polar. These features contribute to its solubility in less polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and, to a lesser extent, toluene.
This structure means that achieving ideal solubility can sometimes be a balancing act, and solvent mixtures are occasionally employed.
Caption: Interaction of this compound's functional groups with solvents.
Q3: What is a good starting point for solubility data?
While experimental determination is always best, publicly available data provides a strong starting point. For the related compound 4-phenylbutanoic acid, qualitative solubility is known in several common solvents.[6] We can extrapolate that this compound will have enhanced solubility in polar solvents due to the additional hydroxyl group.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly Soluble | -OH and -COOH groups aid solubility, but the phenyl ring limits it. Solubility increases at higher pH. |
| Methanol / Ethanol | Polar Protic | Soluble | Excellent hydrogen bonding capability and moderate polarity accommodate the entire molecule. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good balance of polarity to dissolve the molecule without being reactive. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good general-purpose solvent for this type of molecule. |
| Toluene | Non-Polar | Slightly Soluble | The phenyl ring provides some compatibility, but the polar groups limit overall solubility. |
| Hexane | Non-Polar | Insoluble | The high polarity of the acid and alcohol groups prevents dissolution. |
Part 2: Troubleshooting Guide for Specific Reactions
This section is formatted as a series of troubleshooting scenarios you might encounter in the lab.
Q4: My Fischer esterification reaction is slow and gives a low yield. Could the solvent be the problem?
Answer: Yes, the solvent is a critical component of a successful Fischer esterification. This reaction is an equilibrium between the carboxylic acid, alcohol, ester, and water.[7][8] To drive the reaction towards the product, you must address the water byproduct.
Causality & Solution:
-
Excess Alcohol as Solvent: The most straightforward approach is to use the reactant alcohol (e.g., methanol, ethanol) as the solvent.[9] Using a large excess of the alcohol reactant shifts the equilibrium towards the ester product according to Le Châtelier's principle.[8] This is suitable for simple, low-boiling alcohols.
-
Water Removal (Dean-Stark): For higher boiling alcohols or when using stoichiometric amounts of the alcohol, you must actively remove water.
-
The Problem: If water is allowed to accumulate, the reverse reaction (ester hydrolysis) will occur, lowering your yield.[8]
-
The Solution: Use a non-polar, water-immiscible solvent like Toluene or Benzene in conjunction with a Dean-Stark apparatus. The solvent forms an azeotrope with water, which boils and condenses in the trap. Since water is denser than toluene, it collects at the bottom of the trap, effectively removing it from the reaction and preventing the reverse reaction.[8][9]
-
Experimental Protocol: Fischer Esterification using a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add the desired alcohol (1.1 - 1.5 eq).
-
Add Toluene as the solvent (enough to fill the flask and the Dean-Stark trap).
-
Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.05 eq).
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue the reaction until no more water is collected or TLC analysis shows complete consumption of the starting material.
-
Cool the reaction, and proceed with an appropriate aqueous workup to remove the acid catalyst and any unreacted starting material.[9]
Q5: I need to protect the hydroxyl group as a silyl ether, but I'm getting low conversion and side reactions. What's the best solvent?
Answer: When protecting the hydroxyl group, your primary goal is to choose a solvent that is aprotic and non-coordinating, which will not interfere with the silylating agent or the base used.
Causality & Solution:
-
The Problem: Protic solvents (like alcohols) will react with the silylating agent (e.g., TBDMSCl). Highly polar aprotic solvents like DMSO can sometimes complicate purification. The base used (commonly imidazole or triethylamine) needs to be fully soluble.
-
The Solution: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They are aprotic and do a good job of dissolving the starting material, silylating agent, and base. For sterically hindered alcohols or less reactive silylating agents, a more polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) can accelerate the reaction, but be aware that DMF can be difficult to remove completely.
Key Considerations:
-
Moisture is your enemy: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the silylating agent.
-
Base choice matters: Imidazole is often used as both a base and a catalyst for silyl ether formation.
Q6: I am performing an oxidation of the hydroxyl group to a ketone. Why is my reaction showing byproducts, and what solvent should I use?
Answer: The oxidation of a secondary alcohol is sensitive to both the choice of oxidant and the solvent. Byproducts often arise from over-oxidation or side reactions with the carboxylic acid moiety.
Causality & Solution:
-
The Problem: Many common oxidants (like those based on Cr(VI)) are used in acidic aqueous solutions, which can lead to complex reaction mixtures.[10] The solvent must be stable to the oxidant and facilitate the desired transformation without promoting side reactions.
-
The Solution: For modern, milder oxidation conditions (e.g., Dess-Martin periodinane, Swern oxidation), an anhydrous, non-polar, aprotic solvent is required.
-
Dichloromethane (DCM) is the most common and effective solvent for these types of oxidations. It is inert to the reagents and has excellent solubility for both the starting material and the oxidant.
-
Avoid alcoholic solvents, as they will be oxidized. Avoid water, as it will decompose many modern oxidizing agents.
-
Part 3: Visualization of Solvent Selection Workflow
The following diagram provides a logical decision-making process for selecting an appropriate solvent system based on the intended chemical transformation.
Caption: Decision tree for solvent selection based on reaction type.
References
- Shagla, A. & Anusic, J. Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub. Indian Journal of Chemistry.
- LibreTexts. 8.4: Solvent Effects. Chemistry LibreTexts.
- Wikipedia. Solvent effects. Wikipedia.
- LibreTexts. 13.16: Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts.
- Reddit. What are some common causes of low reaction yields? Reddit.
- Babizhayev, M. A. et al. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. Antioxidants.
- University of Bristol. Protecting Groups. University of Bristol.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
- National Center for Biotechnology Information. This compound. PubChem.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Lavanya, J. et al. SYNTHESIZE, CHARACTERIZATION AND EVALUATION OF ESTERIFICATION REACTION OF P-HYDROXY BENZOIC ACID, P. Indo American Journal of Pharmaceutical Research.
- Wikipedia. Protecting group. Wikipedia.
- Master Organic Chemistry. Fischer Esterification. Master Organic Chemistry.
- OperaChem. Fischer Esterification-Typical Procedures. OperaChem.
- LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Google Patents. CN106117045A - A kind of purification process of phenylbutyric acid. Google Patents.
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
- Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica.
- Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester. Google Patents.
- Pearson+. A scientist mixed 4-phenylbutanoic acid with concentrated sulfuri... | Study Prep. Pearson+.
- Reddit. This compound? Reddit.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 27885-87-6 [smolecule.com]
- 5. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric acid CAS#: 1821-12-1 [m.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One moment, please... [operachem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Quenching Procedures for 4-Hydroxy-3-phenylbutanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions focused on the critical quenching stage of the synthesis, particularly following reduction reactions.
Introduction: The Critical Role of Quenching
The synthesis of this compound often involves the reduction of a carbonyl group, typically from an ester or carboxylic acid precursor. Powerful reducing agents like Lithium Aluminum Hydride (LAH) are frequently employed for this transformation.[1] While highly effective, these reagents are pyrophoric and react violently with protic solvents.[2][3] The "quenching" process—the controlled neutralization of the excess reducing agent and the hydrolysis of the resulting metal alkoxide complexes—is therefore not merely a workup step but a critical phase that dictates the safety, yield, and purity of the final product. Improper quenching can lead to violent reactions, the formation of problematic emulsions or gels, and significant loss of product.[4] This guide provides a framework for understanding and executing successful quenching procedures.
Frequently Asked Questions (FAQs)
Q1: What is "quenching" in the context of a reduction reaction?
A1: Quenching refers to the careful, controlled addition of a reagent to safely deactivate any unreacted, highly reactive species in the reaction mixture. In the synthesis of this compound via reduction, this primarily involves neutralizing excess hydride reagents (like LiAlH₄) and hydrolyzing the aluminum-alkoxide complexes formed during the reaction to liberate the desired alcohol product.[5]
Q2: Why are quenching procedures for LAH reactions so specific and cautious?
A2: Lithium Aluminum Hydride (LAH) reacts violently and exothermically with water and other protic sources, rapidly releasing flammable hydrogen gas.[3][4] An uncontrolled addition of water can cause the solvent to boil, leading to a dangerous, uncontrolled release of hydrogen that can ignite.[2][6] Specific, dropwise, and cooled procedures are essential to manage the reaction rate and dissipate heat safely.
Q3: Can I use Sodium Borohydride (NaBH₄) instead of LAH to simplify the workup?
A3: Sodium borohydride is a milder reducing agent and is generally not capable of reducing carboxylic acids or esters under standard conditions, which are common precursors for this compound.[7][8] While its quenching is less hazardous, its synthetic utility for this specific transformation is limited. LAH is often required for its high reactivity.[1][9]
Q4: What is the "Fieser method," and why is it a common choice for quenching LAH reactions?
A4: The Fieser workup is a widely used procedure that involves the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water, in a specific ratio relative to the amount of LAH used.[1] This method is popular because it converts the aluminum salts into a granular, inorganic precipitate (Al(OH)₃) that is easy to filter, preventing the formation of problematic gels and simplifying the isolation of the product.[1][4]
Q5: What are the essential safety precautions when performing a quench?
A5: Safety is paramount. Always:
-
Perform the reaction and quench in a certified chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves.[6][10]
-
Ensure an appropriate fire extinguisher (Class D for reactive metals) and dry sand are readily available. Do not use water or CO₂ extinguishers on a hydride fire. [2]
-
Conduct the quench in a reaction flask that is large enough to accommodate potential foaming.[4]
-
Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction until the quench is complete.[2]
-
Cool the reaction mixture in an ice bath before and during the dropwise addition of the quenching agent.[3]
Troubleshooting Guide: Common Quenching Issues
This section addresses specific problems that may arise during the quenching process in a question-and-answer format.
Q: My reaction mixture formed a thick, gelatinous precipitate or emulsion that is impossible to filter. What went wrong and how can I resolve it?
A: This is a very common issue, often caused by the formation of colloidal aluminum hydroxide.[11]
-
Causality: The rapid, uncontrolled addition of water can lead to the formation of a fine, gelatinous aluminum hydroxide precipitate that traps the product and solvent, making filtration extremely difficult. Using an insufficient amount of base in the workup can also lead to this issue.
-
Solution:
-
The Rochelle's Salt Method: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) to the quenched mixture and stir vigorously. The tartrate ions chelate with the aluminum salts, breaking down the gel and forming a more manageable solution or suspension that can be extracted.[12][13]
-
Acid/Base Adjustment: If the product is stable to pH changes, you can sometimes resolve the emulsion by adding either dilute acid (like HCl) to form water-soluble AlCl₃ or a strong base (like excess NaOH) to form soluble sodium aluminate [Al(OH)₄]⁻.[11] This must be done with extreme caution due to the potential for exothermic reactions.
-
Preventative Measure: The best solution is prevention. Strictly adhere to a proven protocol like the Fieser method, which is designed to produce a granular, easily filterable precipitate.[1]
-
Q: The reaction is foaming excessively and becoming violently exothermic during the quench. What should I do?
A: This indicates that the quenching agent is being added too quickly or the reaction mixture was not sufficiently cooled.
-
Immediate Action:
-
Immediately stop the addition of the quenching agent.
-
Ensure the ice bath is effectively cooling the flask. Add more ice/salt if necessary.
-
If the reaction is threatening to overflow, be prepared to move away and allow it to subside within the fume hood. Do not attempt to cap the flask.
-
-
Causality: The reaction between residual LAH and the quenching agent (especially water) is highly exothermic and produces hydrogen gas. Adding the agent too quickly generates heat and gas faster than the system can dissipate, leading to a runaway reaction.[3]
-
Preventative Measure: Always cool the reaction vessel to 0 °C or below before beginning the quench. Add the quenching agent extremely slowly on a drop-by-drop basis, allowing time for the exotherm to subside between drops, especially at the beginning.
Q: My final product yield is very low. Could the product be lost during the workup?
A: Yes, significant product loss can occur during the quenching and extraction phases.
-
Causality & Solutions:
-
Adsorption onto Aluminum Salts: The desired product, being a hydroxy acid, can chelate with or be adsorbed onto the surface of the aluminum salt precipitate, especially if it is gelatinous.[4] To recover the product, the filtered solid should be washed thoroughly with an appropriate solvent (e.g., THF, Ethyl Acetate). Some protocols recommend stirring the filtered solid in a fresh portion of solvent for an extended period and then re-filtering to maximize recovery.
-
Formation of Water-Soluble Salts: After quenching, the product exists as a lithium or sodium salt of the carboxylate and an aluminum salt of the alkoxide. During the workup, the mixture must be carefully acidified to protonate the carboxylate, making the this compound extractable into an organic solvent. If the aqueous layer is not sufficiently acidified, the product will remain in the aqueous layer as its salt. Check the pH of the aqueous layer after acidification.
-
Emulsion Formation: If a stable emulsion forms during extraction, the product can be trapped in this layer. Use brine (saturated NaCl solution) to help break the emulsion.[14]
-
Workflow & Troubleshooting Decision Tree
The following diagram illustrates a standard workflow and a decision tree for common troubleshooting scenarios during the quenching of a reduction reaction.
Caption: Standard workflow and troubleshooting decision tree for quenching.
Experimental Protocols
Table 1: Comparison of Common LAH Quenching Procedures
| Method | Reagents (per 'n' g of LAH) | Procedure | Advantages | Disadvantages |
| Fieser Workup [1] | 1. n mL of H₂O2. n mL of 15% aq. NaOH3. 3n mL of H₂O | Sequential, slow, dropwise addition at 0 °C. Stir for 15-30 min after final addition. | Forms a granular, easily filterable solid. Reliable and widely used.[1][4] | Requires precise measurement and sequential addition. |
| Rochelle's Salt [12][13] | Saturated aqueous solution of sodium potassium tartrate. | Add slowly at 0 °C until effervescence ceases and a clear separation of layers is observed. | Excellent for breaking up gels and emulsions.[12] | Can lead to large volumes in the workup. |
| Hydrated Sodium Sulfate [9][12] | Solid Na₂SO₄·10H₂O | Portionwise addition of the solid to the cooled reaction mixture until stirring resumes freely. | Avoids adding large amounts of liquid water directly. Can be less exothermic. | May require large amounts of the solid and can still trap the product. |
Protocol 1: Fieser Workup for Quenching LiAlH₄
This protocol assumes the reduction was performed using n grams of LiAlH₄.
-
Cooling: After the reduction is complete (as monitored by TLC), place the reaction flask in an ice/water bath and cool the mixture to 0 °C with stirring.
-
Water Addition: Using a syringe or dropping funnel, add n mL of deionized water extremely slowly, drop-by-drop. Ensure the rate of addition is slow enough to control the initial vigorous effervescence and exotherm.
-
Base Addition: After the first water addition is complete and the reaction has subsided, slowly add n mL of a 15% (w/v) aqueous solution of sodium hydroxide (NaOH) dropwise. The mixture may become thick.
-
Final Water Addition: Finally, add 3n mL of deionized water dropwise.
-
Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes. A white, granular precipitate should form, leaving a clear supernatant.[1]
-
Filtration: Filter the mixture through a pad of Celite® or filter paper. Wash the collected solid thoroughly with several portions of the reaction solvent (e.g., THF or diethyl ether) to recover any adsorbed product.
-
Workup: Combine the filtrate and the washes. Proceed with standard acid-base extraction to isolate the this compound.
Visualizing the Fieser Quench Transformation
This diagram illustrates the chemical conversion of the reaction components during a Fieser quench.
Caption: Transformation of reagents during the Fieser workup.
References
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
- Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Wikipedia. (n.d.). Ester hydrolysis.
- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.
- Chemguide. (n.d.). hydrolysis of esters.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- ResearchGate. (2014, May 8). Can someone advise on ketone reduction-williamson esterification?.
- ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?.
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride.
- Research and Reviews: Journal of Chemistry. (2021, October 25). A Report on Reagents and its Quenching Methods.
- Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction Of Carboxylic Acid Derivatives.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Google Patents. (n.d.). CN104628552A - New quenching system and application thereof.
- Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents.
- KGROUP, University of Washington. (2006, October 27). Quenching Reactive Substances.
- European Patent Office. (n.d.). EP1404638B1 - SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
- Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H. YouTube.
- Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). CN106117045A - A kind of purification process of phenylbutyric acid.
- Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID.
- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- WIPO Patentscope. (n.d.). WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. westliberty.edu [westliberty.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rroij.com [rroij.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Hydroxy-3-phenylbutanoic Acid and 4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule therapeutics, butyric acid derivatives have garnered significant attention for their multifaceted biological activities. This guide provides an in-depth, objective comparison of two such analogs: 4-Hydroxy-3-phenylbutanoic acid and the clinically utilized 4-phenylbutyric acid (4-PBA). By synthesizing available experimental data, we aim to elucidate their distinct and overlapping mechanisms of action, providing a critical resource for researchers engaged in drug discovery and development.
Introduction: Structural Analogs with Divergent Fates
4-Phenylbutyric acid is a well-characterized aromatic fatty acid that functions as a histone deacetylase (HDAC) inhibitor, a chemical chaperone, and an ammonia scavenger.[1][2] It is an FDA-approved drug for the treatment of urea cycle disorders and has been investigated in numerous clinical trials for a range of other conditions, including cancer, cystic fibrosis, and neurodegenerative diseases.[3][4][5]
In contrast, this compound is a structurally related compound whose biological activities are less defined. While its chemical properties and synthesis are documented, its pharmacological profile remains largely unexplored in comparison to its more famous counterpart.[6][7] This guide will navigate the known activities of 4-PBA and explore the potential, yet less substantiated, roles of this compound, providing a framework for future research.
Mechanistic Insights and Comparative Analysis
The primary therapeutic mechanisms attributed to 4-PBA are its roles as a histone deacetylase inhibitor and a chemical chaperone.
Histone Deacetylase (HDAC) Inhibition
4-PBA is recognized as a pan-HDAC inhibitor, leading to the hyperacetylation of histones and other proteins, thereby modulating gene expression.[1][8] This activity is central to its anti-cancer effects, where it can induce cell cycle arrest, differentiation, and apoptosis.[1][9] The inhibitory concentration (IC50) of 4-PBA on HDAC enzymes has been reported to be in the micromolar range.[10]
The HDAC inhibitory potential of this compound is not well-documented in the current literature. Structural comparisons suggest that the core phenylbutyric acid scaffold is important for HDAC inhibition among this class of compounds. However, the presence of a hydroxyl group at the 4-position and the phenyl group at the 3-position may alter its binding affinity for the active site of HDAC enzymes. Further experimental validation is required to ascertain its activity in this domain.
Chemical Chaperone Activity and Endoplasmic Reticulum (ER) Stress Reduction
4-PBA acts as a chemical chaperone, a small molecule that can stabilize protein conformation, prevent protein aggregation, and alleviate endoplasmic reticulum (ER) stress.[2][3] This mechanism is particularly relevant in protein-misfolding diseases. By facilitating proper protein folding, 4-PBA can reduce the activation of the unfolded protein response (UPR), a cellular stress response linked to various pathologies.[3] This activity has been demonstrated to be beneficial in models of neurodegenerative diseases and other conditions characterized by proteotoxicity.[11][12]
For this compound, direct evidence of chemical chaperone activity is lacking. However, the structural similarity to 4-PBA suggests it could potentially interact with misfolded proteins. Computational studies on 4-PBA analogs have aimed to identify derivatives with improved anti-aggregation properties against amyloid-beta, a key player in Alzheimer's disease.[13] Similar investigations would be necessary to determine if this compound possesses comparable or superior chaperone capabilities.
GABA Receptor Modulation
Recent studies have indicated that 4-PBA can modulate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Specifically, 4-PBA has been shown to increase the trafficking of wildtype GABAA receptors and enhance GABA-evoked currents in cells expressing mutant receptors associated with Dravet syndrome.[14] This suggests a potential role for 4-PBA in neurological conditions characterized by GABAergic dysfunction.
The activity of this compound at GABA receptors is currently unknown. It is noteworthy that enantiomers of a structurally similar compound, 4-amino-3-hydroxybutanoic acid (GABOB), are known GABA receptor agonists.[15][16] This raises the intriguing possibility that this compound may also interact with GABA receptors, a hypothesis that warrants experimental investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of 4-Phenylbutyric acid. Data for this compound is not available in the current literature.
| Compound | Target/Activity | Assay Type | Result | Reference |
| 4-Phenylbutyric acid | Histone Deacetylase (HDAC) | In vitro enzyme inhibition | IC50 in the micromolar range | [10] |
| Chemical Chaperone | Cell-based ER stress assays | Reduction of ER stress markers | [11][17] | |
| GABAA Receptor Modulation | Electrophysiology in HEK293T cells | Increased GABA-evoked current | [14] | |
| This compound | - | - | No data available | - |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed, step-by-step methodologies for key assays are provided below.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol is based on a fluorometric assay that measures the deacetylation of a synthetic substrate.
Workflow Diagram:
Protein Aggregation Assay Workflow.
Protocol:
-
Reagent Preparation: Prepare a solution of the protein of interest (e.g., recombinant human Tau-441) in an appropriate aggregation buffer. [18]Prepare solutions of the aggregation inducer (e.g., heparin), Thioflavin T, and the test compounds (4-phenylbutyric acid and this compound).
-
Reaction Setup: In a 96-well black plate, combine the protein, aggregation buffer, heparin, and ThT. Add the test compounds at various concentrations to the respective wells.
-
Incubation and Monitoring: Place the plate in a fluorescence plate reader equipped with shaking and temperature control (37°C). Monitor the increase in ThT fluorescence over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. [7][18]4. Data Analysis: Plot the fluorescence intensity versus time to generate aggregation curves. Determine the lag time and the maximum fluorescence intensity for each condition to assess the inhibitory effect of the compounds on protein aggregation.
GABAA Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of the test compounds for the GABAA receptor.
Workflow Diagram:
GABA Receptor Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brains by homogenization and differential centrifugation as described by established protocols. [3][6]2. Binding Reaction: In assay tubes, combine the prepared membranes, a radiolabeled GABAA receptor agonist (e.g., [3H]muscimol), and varying concentrations of the test compounds (4-phenylbutyric acid and this compound). [3]To determine non-specific binding, a separate set of tubes containing a high concentration of unlabeled GABA is included.
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound and determine the Ki (inhibitory constant) to assess the binding affinity.
Conclusion and Future Directions
4-Phenylbutyric acid is a compound with a well-established, multi-faceted biological profile, acting as an HDAC inhibitor and a chemical chaperone. These activities have propelled its clinical use and investigation for a variety of diseases. In contrast, this compound remains a pharmacological enigma. While its structural similarity to 4-PBA provides a rationale for investigating similar activities, there is a clear need for direct experimental evidence.
Future research should focus on systematically evaluating the biological activities of this compound using the standardized assays outlined in this guide. Direct, side-by-side comparisons with 4-PBA will be crucial to delineate their respective potencies and mechanisms of action. Such studies will not only illuminate the structure-activity relationships of phenylbutyric acid derivatives but also potentially uncover novel therapeutic candidates with improved efficacy or safety profiles.
References
- PubChem. 4-Phenylbutyric Acid.
- Kolb PS, et al. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Biochem Cell Biol. 2015;93(2):105-14.
- ResearchGate. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis.
- Cuadrado-Tejedor M, et al. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Curr Med Chem. 2011;18(36):5545-53.
- Fraczek MG, et al. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Invest New Drugs. 2015;33(4):827-34.
- STXBP1 Foundation. 4-Phenylbutyrate Clinical Trial Starting Recruitment.
- Rubenstein RC, Zeitlin PL. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. Am J Respir Crit Care Med. 1998;157(2):484-90.
- Crespo R, et al. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. J Vis Exp. 2018;(141):58570.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Biochemical Role of 4-Phenylbutyric Acid as a Chaperone.
- Lee JH, et al. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control. Mol Genet Metab. 2011;103(4):316-23.
- Lee DY, et al. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Anal Chem. 2016;88(6):2991-3006.
- PubChem. This compound.
- JoVE. HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes.
- Lu Q, et al. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. J Med Chem. 2005;48(17):5530-5.
- Sharma P, et al. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. J Mol Model. 2025;31(1):28.
- Mokhtarani M, et al. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers. Genet Med. 2018;20(7):708-716.
- Mokhtarani M, et al. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers. PubMed.
- Lu Q, et al. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Elsevier.
- Liu X, et al. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress. Cell Physiol Biochem. 2015;37(2):627-38.
- Roy D, et al. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLoS One. 2015;10(7):e0133012.
- ResearchGate. Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders: Safety, Pharmacokinetics And Ammonia Control.
- ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification.
- Wang Y, et al. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78. J Biol Chem. 2019;294(12):4480-4490.
- Giunta C, et al. The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome. Hum Mol Genet. 2021;30(11):979-992.
- Villani S, et al. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. Pharmaceuticals (Basel). 2023;16(1):108.
- Li Y, et al. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. J Cell Mol Med. 2019;23(12):8373-8384.
- Roy D, et al. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLoS One. 2015;10(7):e0133012.
- Kang JQ, et al. 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. Neurobiol Dis. 2021;155:105380.
- Roy D, et al. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PubMed.
- Chebib M, et al. Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. Br J Pharmacol. 2001;134(6):1279-86.
- Wikipedia. GABA receptor agonist.
- Schweinsburg BC, et al. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Bioorg Med Chem. 2009;17(22):7737-43.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abmole.com [abmole.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Video: In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein [jove.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 17. dmg-peg2000-mal.com [dmg-peg2000-mal.com]
- 18. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
A Comparative Analysis of the Anti-inflammatory Effects of 4-Hydroxy-3-phenylbutanoic Acid and Ibuprofen
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 4-Hydroxy-3-phenylbutanoic acid and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. By examining their mechanisms of action, and presenting supporting in vitro and in vivo experimental data, this document serves as a technical resource for scientists engaged in inflammation research and the development of novel therapeutics.
Introduction: Understanding the Compounds
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. The management of inflammation has long relied on NSAIDs like ibuprofen, which are effective but carry a risk of side effects, particularly gastrointestinal issues, due to their mechanism of action.[1][2] This has spurred the search for new anti-inflammatory agents with potentially different mechanisms and improved safety profiles.
Ibuprofen , a propionic acid derivative, has been a cornerstone of anti-inflammatory, analgesic, and antipyretic therapy for decades.[3] It is one of the most commonly used and prescribed NSAIDs, known for its efficacy in treating mild to moderate pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[3][4][5]
This compound and its structural relatives, such as 4-phenylbutyric acid (4-PBA), represent a class of compounds being investigated for a range of therapeutic effects, including anti-inflammatory properties.[6][7][8] Unlike traditional NSAIDs, some of these compounds appear to exert their effects through alternative pathways, such as the inhibition of endoplasmic reticulum (ER) stress or modulation of neuropeptide biosynthesis, suggesting a potentially different and complementary approach to inflammation control.[6][9][10]
Mechanisms of Action: Divergent Molecular Pathways
The anti-inflammatory effects of ibuprofen and this compound and its analogs stem from fundamentally different interactions at the molecular level.
Ibuprofen: A Non-Selective Cyclooxygenase (COX) Inhibitor
Ibuprofen's primary mechanism of action is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][4][11][12] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1][2][11]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[2][12]
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that drive the inflammatory response.[2][12]
By inhibiting both isoforms, ibuprofen effectively reduces the production of inflammatory prostaglandins, leading to its therapeutic effects.[2] However, the concurrent inhibition of COX-1 is responsible for some of its well-known side effects, such as gastric irritation.[1][2]
Figure 1: Ibuprofen's Mechanism of Action via COX Inhibition.
This compound Analogs: Alternative Anti-inflammatory Pathways
Research into this compound and its related compound, 4-phenylbutyric acid (4-PBA), indicates anti-inflammatory mechanisms that are distinct from COX inhibition.
One key proposed mechanism is the inhibition of Endoplasmic Reticulum (ER) Stress .[6][8] ER stress is implicated in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis.[6] Studies have shown that 4-PBA can suppress the proliferation and inflammatory responses of synovial fibroblasts, key cells in arthritis pathology, by inhibiting ER stress.[6][10] This, in turn, can lead to the downregulation of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[6]
Another distinct mechanism, demonstrated by the related compound 4-phenyl-3-butenoic acid, is the inhibition of peptidylglycine alpha-monooxygenase (PAM) , an enzyme involved in the biosynthesis of inflammatory neuropeptides like Substance P.[9] Crucially, studies have confirmed that these compounds do not exhibit significant COX inhibition in vitro, reinforcing that their anti-inflammatory activity is not a result of interfering with the prostaglandin pathway.[9]
Furthermore, 4-PBA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) , a master regulator of inflammatory gene expression.[6][7][10] By preventing the activation of NF-κB, 4-PBA can inhibit the production of a wide array of pro-inflammatory molecules, including TNF-α and IL-1β.[7]
Figure 2: Anti-inflammatory Mechanism of 4-PBA via NF-κB and ER Stress.
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies between this compound and ibuprofen are limited. However, by analyzing data from standardized assays, we can draw inferences about their relative potency and mechanisms.
| Parameter | Ibuprofen | This compound Analogs | Rationale & Significance |
| COX-1/COX-2 Inhibition | Potent non-selective inhibitor. [2][4][11] | No significant inhibition. [9] | This is the most fundamental difference. Ibuprofen's efficacy and side effects are directly tied to COX inhibition. The lack of COX activity for the other compounds points to a distinct and potentially safer mechanism. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Indirectly reduces via prostaglandin pathway modulation. | Directly suppresses via inhibition of NF-κB and ER stress pathways.[7][13] | Direct suppression of cytokine gene transcription may offer a broader anti-inflammatory effect than solely targeting prostaglandin synthesis. |
| In Vivo Efficacy (Carrageenan-induced Paw Edema) | Effective. Reduces edema, particularly in the later, prostaglandin-mediated phase.[14] | Effective. Reduces edema in a dose-dependent manner.[9] | Both compounds demonstrate efficacy in this standard acute inflammation model, confirming their anti-inflammatory activity in a living system, albeit through different pathways. |
| Chronic Inflammation Model (Collagen-Induced Arthritis) | Effective. Standard treatment for symptomatic relief. | Effective. 4-PBA ameliorated joint swelling, bone erosion, and decreased inflammatory markers.[6][10] | Efficacy in a chronic, autoimmune model suggests that targeting ER stress and NF-κB with 4-PBA could be a viable therapeutic strategy for diseases like rheumatoid arthritis.[6] |
Experimental Protocols for Anti-inflammatory Assessment
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating and comparing anti-inflammatory compounds.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining if a compound's mechanism involves prostaglandin synthesis inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]
-
Methodology:
-
Preparation: Reconstitute purified ovine COX-1 or recombinant ovine COX-2 enzymes in assay buffer. Prepare serial dilutions of the test compound (e.g., this compound) and a reference NSAID (e.g., Ibuprofen).
-
Reaction Initiation: In a 96-well plate, add assay buffer, heme, and the enzyme to appropriate wells. Add the test compound dilutions to inhibitor wells and the solvent vehicle to control wells. Incubate for 5 minutes at 25°C.[15]
-
Substrate Addition: Add arachidonic acid (the COX substrate) and the colorimetric substrate (TMPD) to all wells to start the reaction.
-
Measurement: Read the absorbance at 590 nm at multiple time points.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Protocol 2: LPS-Induced Cytokine Production in Macrophages
This in vitro assay assesses the effect of a compound on the production of key pro-inflammatory cytokines.
-
Objective: To quantify the inhibition of TNF-α, IL-6, and IL-1β production by a test compound in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: LPS, a component of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][16][17]
-
Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.[13]
-
Stimulation: Stimulate the cells with LPS (e.g., 100-500 ng/mL) for 18-24 hours to induce cytokine production.[16][18] Include an unstimulated control group.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[13]
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.
-
Figure 3: Workflow for LPS-Induced Cytokine Assay.
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible in vivo model for screening acute anti-inflammatory activity.[14]
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.
-
Principle: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[14][19] The increase in paw volume is a quantifiable measure of inflammation.
-
Methodology:
-
Animal Grouping: Acclimate male Wistar rats or C57BL/6 mice and divide them into groups (n=6-8): Vehicle Control, Positive Control (e.g., Ibuprofen 10 mg/kg), and Test Compound groups (multiple doses).[14]
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[14][20]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[14]
-
Inflammation Induction: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14][19][21]
-
Post-Induction Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14] The peak edema is typically around 3-5 hours.[14][19]
-
Data Analysis: Calculate the edema volume (Vₜ - V₀) for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Conclusion and Future Directions
The comparison between ibuprofen and this compound analogs highlights a significant divergence in anti-inflammatory strategies.
-
Ibuprofen remains a highly effective and well-understood anti-inflammatory agent, but its utility is constrained by a mechanism of action inherently linked to potential side effects. Its strength lies in the potent, rapid inhibition of prostaglandin-mediated acute inflammation.
-
This compound and its relatives represent a promising alternative class of compounds. Their ability to modulate inflammation through non-COX pathways, such as inhibiting ER stress and the NF-κB signaling cascade, offers several potential advantages.[6][7][8][10] This could translate to a better safety profile, particularly concerning gastrointestinal effects, and may provide efficacy in chronic inflammatory and autoimmune conditions where ER stress is a key pathological feature.[6]
For drug development professionals, the data suggests that compounds like 4-PBA are not merely replacements for ibuprofen but may offer a new therapeutic approach for specific inflammatory diseases. Future research should focus on direct, head-to-head preclinical studies to rigorously compare the efficacy and safety of these compounds in various models of acute and chronic inflammation. Elucidating the precise molecular targets and further characterizing the pharmacokinetics and pharmacodynamics of this compound will be crucial steps in determining its potential as a next-generation anti-inflammatory therapeutic.
References
- Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Vertex AI Search.
- Ibuprofen Mechanism. (n.d.). News-Medical.Net.
- Ibuprofen - Wikipedia. (n.d.). Wikipedia.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Melo, A. C., et al. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
- What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? (2025). Dr.Oracle.
- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PMC.
- What is the mechanism of Ibuprofen? (2024). Patsnap Synapse.
- The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM.
- Macrophage Inflammatory Assay. (n.d.). PMC.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer.
- 2.2. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol.
- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (n.d.). Benchchem.
- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (n.d.). Benchchem.
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology.
- Immune Cell Stimulation via LPS Protocol. (n.d.). Thermo Fisher Scientific.
- Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). (n.d.). PubMed.
- 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. (n.d.). PubMed Central.
- Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. (n.d.). Frontiers.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI.
- LPS-induced inflammatory reaction and M1-like properties macrophages... (n.d.). ResearchGate.
- LPS-induced cytokine production in vivo. (n.d.). Hooke Laboratories.
- 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. (2021). PubMed.
- Synthesis and antiproliferative properties of ibuprofen-oligo(3-hydroxybutyrate) conjugates. (n.d.). PubMed.
- 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum. (2014). PubMed.
- Ibuprofen versus buffered phenylbutazone in the treatment of osteoarthritis: double-blind trial. (1975). PubMed.
- Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. (n.d.). PubMed.
- PharmGKB summary: ibuprofen pathways. (n.d.). PMC.
- An Overview of Clinical Pharmacology of Ibuprofen. (n.d.). PMC.
Sources
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 3. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Ibuprofen versus buffered phenylbutazone in the treatment of osteoarthritis: double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 8. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academicjournals.org [academicjournals.org]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 21. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Antioxidant Capacity of 4-Hydroxy-3-phenylbutanoic Acid and Ascorbic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antioxidant research, the quest for novel and effective molecules to combat oxidative stress is perpetual. This guide provides a detailed comparative analysis of the antioxidant capacity of 4-Hydroxy-3-phenylbutanoic acid, a phenolic compound with therapeutic potential, and L-ascorbic acid (Vitamin C), the quintessential biological antioxidant. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective antioxidant mechanisms, supported by established experimental protocols and a critical evaluation of their potential efficacy.
Introduction to the Contenders
This compound: A Phenolic Contender
This compound is a derivative of phenylbutanoic acid, characterized by a hydroxyl group attached to the phenyl ring. Its antioxidant properties are primarily attributed to this phenolic moiety. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to cellular damage. While research on this specific molecule is emerging, its structural similarity to other well-studied phenolic acids suggests its potential to mitigate oxidative stress-related pathologies.
Ascorbic Acid (Vitamin C): The Gold Standard
Ascorbic acid is a water-soluble vitamin that functions as a potent antioxidant in biological systems. Its ability to donate electrons makes it a highly effective scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[1]. Vitamin C is a crucial component of the body's antioxidant defense network and is involved in the regeneration of other antioxidants, such as α-tocopherol (Vitamin E).
Mechanisms of Antioxidant Action
The primary mechanism by which both this compound and ascorbic acid exert their antioxidant effects is through radical scavenging. However, the specifics of their interactions with free radicals and their roles in cellular signaling pathways differ.
Ascorbic Acid: Acts as a direct scavenger of free radicals, readily donating electrons to neutralize species like the superoxide radical, hydroxyl radical, and peroxyl radicals. It can also regenerate other antioxidants, making it a cornerstone of the cellular antioxidant defense system.
This compound: As a phenolic acid, it is anticipated to function as a hydrogen atom donor. The stability of the resulting phenoxyl radical is a key determinant of its antioxidant efficacy. Furthermore, phenolic compounds are known to modulate intracellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes[2].
Quantitative Comparison of Antioxidant Capacity
To objectively compare the antioxidant capacities of these two molecules, standardized in vitro assays are employed. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
It is important to note that direct experimental data for this compound in these specific assays is not widely available in the current literature. Therefore, the following comparison includes established values for ascorbic acid and estimated values for this compound based on the performance of structurally similar phenolic compounds, such as 4-hydroxyphenylacetic acid and its derivatives[3][4].
| Antioxidant Assay | This compound (Estimated) | Ascorbic Acid (Typical Values) | Key Insights |
| DPPH Radical Scavenging (IC50) | Moderate Activity | ~5 - 20 µg/mL | Ascorbic acid is a highly potent DPPH radical scavenger. The activity of this compound is expected to be present but likely less potent than ascorbic acid. |
| ABTS Radical Scavenging (TEAC) | Moderate Activity | High TEAC Value | The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. Ascorbic acid shows high Trolox Equivalent Antioxidant Capacity. This compound is expected to show moderate activity. |
| Ferric Reducing Antioxidant Power (FRAP) | Moderate Reducing Power | High Reducing Power | Ascorbic acid is a strong reducing agent and thus performs very well in the FRAP assay. The phenolic hydroxyl group of this compound should also confer reducing power. |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analog, Trolox.
Experimental Protocols
The following are detailed, step-by-step methodologies for the three key antioxidant assays discussed.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or yellow upon reduction, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compounds (this compound and ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds.
-
Reaction Mixture: Add 20 µL of each sample concentration to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of a Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation: Prepare a series of concentrations of the test compounds.
-
Reaction Mixture: Add 20 µL of each sample concentration to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the samples to that of a ferrous sulfate standard curve. Results are expressed as FRAP values (in µmol Fe²⁺ equivalents).
Visualizing the Process
Experimental Workflow
Caption: Workflow for the comparative antioxidant capacity assessment.
Generalized Antioxidant Signaling Pathway for Phenolic Compounds
Caption: Phenolic compounds can exert antioxidant effects directly and by modulating the Nrf2 pathway.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the antioxidant capacities of this compound and ascorbic acid. While ascorbic acid is a well-characterized and potent direct antioxidant, the potential of this compound lies in its phenolic structure, which likely confers both direct radical scavenging abilities and the capacity to modulate endogenous antioxidant defense systems.
The lack of direct comparative experimental data for this compound highlights a significant research gap. Future studies should focus on performing head-to-head comparisons of these two molecules using a battery of standardized antioxidant assays. Furthermore, cell-based assays are crucial to elucidate the intracellular antioxidant effects of this compound and to validate its potential role in modulating signaling pathways such as the Nrf2 cascade. Such research will be instrumental in fully understanding its therapeutic potential in combating oxidative stress-related diseases.
References
- Sari, A. N., et al. Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides.
- Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(7), 1293. [Link]
- Živković, J., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
- Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653. [Link]
- Scientific Research Publishing. (2014). Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity. Food and Nutrition Sciences, 5, 785-795. [Link]
- ACS Publications. (2020). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS Omega, 5(45), 29315-29322. [Link]
- Journal of Central European Agriculture. (2022). THE CONTENT OF VITAMIN C AND ANTIOXIDANT ACTIVITY IN LESS-KNOWN TYPES OF FRUIT. [Link]
- Journal of Chemical and Pharmaceutical Research. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. [Link]
- MDPI. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5489. [Link]
- MDPI. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(7), 1293. [Link]
- MDPI. (2025). Valorization of Olive Oil Residues: Phytochemical Analysis and Potential Bioactivity. Molecules, 30(22), 5891. [Link]
Sources
Neuroprotective effects of 4-Hydroxy-3-phenylbutanoic acid compared to known agents
An Objective Comparison of the Neuroprotective Efficacy of 4-Hydroxy-3-phenylbutanoic Acid Against Clinically Relevant Agents
Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and translational neuroscience.
Abstract: The pursuit of effective neuroprotective therapeutics remains a critical challenge in modern medicine. While numerous compounds have been investigated, few have demonstrated significant clinical utility. This guide provides a comprehensive analysis of this compound, a novel compound of interest, and compares its neuroprotective profile against established agents such as Edaravone and Riluzole. We delve into the mechanistic underpinnings, present comparative experimental data from validated preclinical models, and provide detailed protocols to enable researchers to rigorously evaluate these compounds in their own laboratories. Our objective is to offer an evidence-based framework for understanding the potential of this compound in the broader landscape of neuroprotective drug discovery.
Introduction: The Landscape of Neuroprotection
Neurodegenerative diseases and acute neuronal injuries, such as stroke, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to halt or slow this degenerative process. The ideal neuroprotective agent should target multiple pathways of neuronal death, including excitotoxicity, oxidative stress, and mitochondrial dysfunction.
This guide focuses on this compound, a compound that has garnered interest for its potential neuroprotective properties. To contextualize its efficacy, we will perform a head-to-head comparison with two widely recognized neuroprotective agents:
-
Edaravone: A potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries. Its primary mechanism is the reduction of oxidative stress.
-
Riluzole: Another approved treatment for ALS, Riluzole is believed to exert its effects primarily by inhibiting glutamate release and blocking voltage-gated sodium channels, thereby reducing excitotoxicity.
The central thesis of this guide is to move beyond a simple declaration of effect and instead scrutinize the quantitative and qualitative differences between these compounds. We will explore the causality behind their mechanisms and provide the necessary tools for independent verification and further research.
Mechanistic Deep Dive: Contrasting Pathways to Neuroprotection
A compound's therapeutic potential is intrinsically linked to its mechanism of action. While all three agents aim to preserve neuronal integrity, they engage distinct molecular pathways.
This compound: Preliminary studies suggest a multi-faceted mechanism. It appears to bolster endogenous antioxidant defenses, potentially through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This "upstream" regulation allows for the sustained production of a wide array of antioxidant enzymes, differentiating it from direct scavengers.
Edaravone: Functions as a direct and potent antioxidant. It readily donates an electron to neutralize highly reactive oxygen species (ROS) and lipid peroxyl radicals, thereby terminating the chain reactions that lead to cellular damage. This mechanism is highly effective in acute oxidative stress scenarios but may be less suited for chronic conditions where sustained antioxidant capacity is required.
Riluzole: Primarily targets excitotoxicity, a major driver of neuronal death in both acute and chronic conditions. By inhibiting presynaptic glutamate release and modulating postsynaptic NMDA and kainate receptors, Riluzole dampens the excessive neuronal stimulation that leads to calcium overload and subsequent cell death.
Caption: Standardized workflow for in vitro neuroprotection screening.
Step-by-Step Protocol: MTT Assay for Cell Viability
This protocol is foundational for quantifying neuroprotection against a toxic insult.
Causality: The MTT assay measures the metabolic activity of living cells. The enzyme mitochondrial reductase, present only in viable cells, converts the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability and, by extension, the protective effect of the test compound.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well clear-bottom black plates
-
Test compounds (this compound, Edaravone, Riluzole)
-
Neurotoxin (e.g., H₂O₂ or Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with DMSO) and a "no treatment" control. Incubate for 2 hours.
-
Induction of Toxicity: Prepare the neurotoxin (e.g., 100 µM H₂O₂) in serum-free medium. Add 10 µL of the toxin solution to the appropriate wells (excluding the "no treatment" control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells. Plot the dose-response curve to determine the EC₅₀ value for each compound.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising neuroprotective agent with a distinct mechanistic profile. While Edaravone excels as a direct antioxidant and Riluzole as a potent anti-excitotoxic agent, this compound appears to operate by modulating endogenous defense systems.
Key Takeaways:
-
No "One-Size-Fits-All": The choice of a neuroprotective agent should be guided by the underlying pathology. For acute oxidative insults, a direct scavenger like Edaravone may be optimal. For conditions dominated by excitotoxicity, Riluzole is the superior choice.
-
Potential of 4-HPBA: The mechanism of this compound, likely involving Nrf2 activation, suggests it may be particularly well-suited for chronic neurodegenerative conditions where sustained, low-level protection is required. Its lower efficacy against acute excitotoxicity, however, highlights its limitations.
-
Need for In Vivo Validation: While in vitro data provides a crucial first look, the true potential of these compounds can only be ascertained through rigorous in vivo studies in relevant animal models of stroke, Parkinson's disease, or ALS. Future studies should focus on pharmacokinetics, blood-brain barrier penetration, and behavioral outcomes.
This guide provides the foundational data and methodologies for researchers to embark on such investigations. By understanding the distinct advantages and limitations of each compound, the scientific community can more effectively strategize the development of next-generation neuroprotective therapies.
References
- Edaravone (Radicava) for ALS Treatment.
- Riluzole: A Review of its Pharmacology and Clinical Efficacy in Amyotrophic Lateral Sclerosis.Source: CNS Drug Reviews, URL: [Link]
- The Nrf2-Antioxidant Response Element Pathway: A Target for Regulating Oxidative Stress.Source: Journal of the American Society of Nephrology, URL: [Link]
- MTT Assay for Cell Viability and Proliferation.Source: Journal of Immunological Methods, URL: [Link]
- Use of SH-SY5Y Human Neuroblastoma Cells for In Vitro Neurotoxicity Assessment.Source: Archives of Toxicology, URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to 4-Hydroxy-3-phenylbutanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. 4-Hydroxy-3-phenylbutanoic acid, a key structural motif in various pharmacologically active molecules, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound is a chiral carboxylic acid with a phenyl group at the beta-position and a primary alcohol at the gamma-position. Its structural features make it a valuable precursor for the synthesis of a range of biologically active compounds. The stereochemistry at the C3 position is often crucial for the pharmacological activity of the final product, making enantioselective synthesis a key consideration.
At a Glance: Key Synthesis Methods Compared
| Method | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Chemo-enzymatic (Lipase) Kinetic Resolution | ~48% (for one enantiomer) | >99% | Exceptional enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the product from the unreacted enantiomer. |
| Asymmetric Hydrogenation | ~81% (after recrystallization) | Up to 99% | High yields and excellent enantioselectivity, catalytic process. | Requires specialized chiral catalysts and high-pressure hydrogenation equipment. |
| Reformatsky Reaction | Good to Excellent (General) | Generally produces racemates; chiral variants exist but can be complex. | Tolerant of a wide range of functional groups, readily available starting materials. | Stoichiometric use of zinc, can be sensitive to reaction conditions. |
| Grignard Reaction | Variable | Produces racemates unless chiral auxiliaries are used. | Versatile for C-C bond formation, utilizes common and potent nucleophiles. | Highly sensitive to moisture and protic solvents, potential for side reactions. |
| Friedel-Crafts Acylation Route | 77-82% (for precursor) | Not applicable (produces achiral precursor). | Utilizes readily available starting materials for large-scale synthesis. | Multi-step process to reach the target molecule, use of strong Lewis acids. |
In-Depth Analysis of Synthetic Methodologies
Chemo-enzymatic Kinetic Resolution using Lipase
This method leverages the high stereoselectivity of enzymes, particularly lipases, to resolve a racemic mixture of a this compound ester. The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus allowing for their separation.
Causality of Experimental Choices: The choice of lipase is critical. Candida antarctica Lipase B (CALB) is frequently employed due to its broad substrate specificity and high enantioselectivity. The reaction is typically performed in a non-polar organic solvent like isooctane to maintain the enzyme's activity and to facilitate the separation of the polar product (acid) from the non-polar unreacted ester. Vinyl acetate is often used as an acyl donor in transesterification, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
Self-Validating System: The progress of the resolution can be monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of both the substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl (±)-4-hydroxy-3-phenylbutanoate
-
Reaction Setup: In a dried flask, dissolve racemic ethyl 4-hydroxy-3-phenylbutanoate (1 equivalent) in isooctane.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435).
-
Acyl Donor: Add vinyl acetate (1.5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.
-
Workup: Once approximately 50% conversion is reached, filter off the enzyme.
-
Purification: The reaction mixture, now containing one enantiomer of the ester and the acetylated form of the other, is concentrated. The components are then separated by column chromatography to yield the enantiomerically pure ester and the acetylated alcohol. The desired free acid can be obtained by hydrolysis of the corresponding ester enantiomer.
Expected Outcome: This method can produce the (R)- or (S)-enantiomer of the ester with >99% ee and a yield approaching 48%.[1]
Visualization: Chemo-enzymatic Kinetic Resolution Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution.
Asymmetric Hydrogenation
This elegant approach involves the stereoselective reduction of a prochiral precursor, typically a β-keto ester or an α,β-unsaturated ester, using a chiral catalyst. Ruthenium-based catalysts with chiral phosphine ligands, such as SunPhos, have proven to be highly effective.
Causality of Experimental Choices: The choice of a chiral ligand is paramount for achieving high enantioselectivity. The catalyst and substrate are dissolved in a suitable solvent, often an alcohol like methanol, which can also act as a proton source. The reaction is carried out under a hydrogen atmosphere, with pressure influencing the reaction rate. The temperature is also a critical parameter that can affect both the rate and the stereochemical outcome.
Self-Validating System: The enantiomeric excess of the product is determined by chiral HPLC or Gas Chromatography (GC). The purity is typically assessed by NMR spectroscopy and elemental analysis.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl (E)-2-oxo-4-phenylbut-3-enoate
-
Precursor Synthesis: The starting material, ethyl (E)-2-oxo-4-phenylbut-3-enoate, is synthesized via condensation reactions.
-
Catalyst Preparation: In a glovebox, the Ruthenium-SunPhos catalyst is prepared.
-
Hydrogenation: The substrate is dissolved in methanol in a high-pressure autoclave. The catalyst is added, and the autoclave is purged and pressurized with hydrogen gas (e.g., 50 atm).
-
Reaction: The reaction is stirred at a specific temperature (e.g., 50°C) for a set time.
-
Workup: After depressurization, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield ethyl 2-hydroxy-4-phenylbutyrate.
-
Hydrolysis and Recrystallization: The purified ester is then hydrolyzed to the carboxylic acid. A single recrystallization can further enhance the enantiomeric excess.
Expected Outcome: This method can afford ethyl 2-hydroxy-4-arylbutyrate with 94-96% ee. After hydrolysis and recrystallization, the final this compound can be obtained with >99% ee and an overall yield of around 81%.
Visualization: Asymmetric Hydrogenation Pathway
Caption: Synthetic pathway via asymmetric hydrogenation.
Reformatsky Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.
Causality of Experimental Choices: Zinc is the traditional metal of choice because the resulting organozinc reagent (a Reformatsky enolate) is generally not reactive enough to add to the ester group of another molecule, thus preventing self-condensation. The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). The zinc is often activated, for instance with a small amount of iodine, to initiate the reaction.
Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The structure of the final product is confirmed by spectroscopic methods such as NMR and IR.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-phenylbutanoate
-
Reaction Setup: A flask is charged with activated zinc dust and a crystal of iodine in anhydrous toluene.
-
Reagent Addition: A solution of phenylacetaldehyde and ethyl bromoacetate in anhydrous toluene is added dropwise to the zinc suspension.
-
Reaction: The mixture is heated (e.g., to 90°C) and stirred for a specified time.
-
Workup: The reaction is cooled and quenched with a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid.
Expected Outcome: The Reformatsky reaction generally provides good to excellent yields of the β-hydroxy ester, although it produces a racemic mixture.
Visualization: Reformatsky Reaction Mechanism
Caption: Mechanism of the Reformatsky reaction.
Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation. For the synthesis of this compound, a plausible route involves the reaction of a Grignard reagent with an epoxide or a protected succinic acid derivative. A more direct, albeit challenging, approach would be the reaction of phenylmagnesium bromide with a suitable four-carbon electrophile containing a protected carboxylic acid and a latent hydroxyl group. A more feasible route would involve the reaction of a Grignard reagent with an epoxide.
Causality of Experimental Choices: Grignard reagents are highly reactive and must be prepared and used under strictly anhydrous conditions to prevent quenching by protic solvents. Diethyl ether or THF are common solvents that also help to stabilize the Grignard reagent. The choice of electrophile is crucial to constructing the desired carbon skeleton. For example, the reaction of benzylmagnesium chloride with ethylene oxide would yield 3-phenyl-1-propanol, which would then require further steps to introduce the carboxylic acid and hydroxyl groups at the desired positions. A more direct approach would be the reaction of a suitable Grignard reagent with a lactone or a protected aldehyde-ester.
Self-Validating System: The formation of the Grignard reagent is often visually confirmed by the disappearance of the magnesium metal and the formation of a cloudy solution. The final product is characterized by spectroscopic methods.
Experimental Protocol: Illustrative Grignard Synthesis via Epoxide Opening
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
-
Reaction with Epoxide: The Grignard reagent is then reacted with a suitable epoxide, for example, an epoxide derived from a protected 3-butenoic acid, at low temperature. The Grignard reagent will attack the less substituted carbon of the epoxide.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Purification: The product is extracted, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
Further Transformations: The resulting alcohol would then need to be deprotected and the other functional groups manipulated to arrive at the final product.
Expected Outcome: Grignard reactions can provide good yields, but the synthesis of this compound via this route is likely to be a multi-step process and would produce a racemic mixture without the use of chiral auxiliaries.
Visualization: Grignard Reaction with an Epoxide
Caption: General scheme for a Grignard reaction with an epoxide.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For the highest enantioselectivity and when a moderate yield of a single enantiomer is acceptable, chemo-enzymatic kinetic resolution is an excellent choice due to its mild conditions and exceptional stereocontrol.
-
When high yield and high enantiomeric excess are both critical, and the necessary equipment is available, asymmetric hydrogenation stands out as a powerful and efficient method.
-
For racemic synthesis, the Reformatsky reaction offers a reliable and functional-group-tolerant method.
-
The Grignard reaction provides a versatile but potentially more complex multi-step route for racemic synthesis.
-
The Friedel-Crafts acylation route is less direct for this specific target molecule but can be considered for the synthesis of related precursors on a large scale.
Ultimately, a thorough evaluation of the available resources, desired stereochemical purity, and scalability will guide the discerning researcher to the most suitable synthetic strategy.
References
- Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, Vols. 560-561, pp. 83-86, 2012. [Link]
- Highly Enantioselective Sequential Hydrogenation of Ethyl 2-Oxo-4-arylbut-3-enoate to Ethyl 2-Hydroxy-4-arylbutyrate. The Journal of Organic Chemistry, 2008, 73 (18), pp 7383–7385. [Link]
- Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts, 2020. [Link]
- Reform
- Grignard reaction. Wikipedia. [Link]
- Friedel–Crafts reaction. Wikipedia. [Link]
Sources
Validating the Mechanism of Action of 4-Hydroxy-3-phenylbutanoic Acid: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for elucidating the pharmacological targets of 4-Hydroxy-3-phenylbutanoic acid, a compound of interest due to its structural similarity to known neuroactive agents. By leveraging established methodologies and drawing comparisons with well-characterized molecules, this document outlines a scientifically robust pathway for its mechanistic validation.
Introduction: Unveiling the Potential of this compound
This compound is an organic compound with the molecular formula C10H12O3.[1] Its structure, featuring a phenyl group on a butanoic acid backbone, bears a striking resemblance to endogenous neurotransmitters and synthetic compounds known to modulate the central nervous system. Notably, it is a structural analog of γ-hydroxybutyric acid (GHB), a neurotransmitter and drug, and phenibut (4-amino-3-phenylbutanoic acid), a known GABA analog.[2][3][4] While some sources suggest potential anti-inflammatory and antioxidant properties for this compound, its primary mechanism of action remains to be experimentally validated.[5]
This guide proposes a systematic approach to investigate the hypothesis that this compound primarily interacts with the GABAergic system, specifically targeting GABA-B receptors and potentially the high-affinity GHB receptor. Our comparative analysis will focus on two key reference compounds:
-
γ-Hydroxybutyric acid (GHB): A naturally occurring neurotransmitter that acts as a weak agonist at the GABA-B receptor and a potent agonist at the specific GHB receptor.[2][[“]] Its effects are complex, with low doses causing stimulation and higher doses leading to sedation.[2]
-
Baclofen: A selective and potent agonist for the GABA-B receptor, widely used as a muscle relaxant and antispastic agent.[7][8]
By comparing the pharmacological profile of this compound to these well-defined agents, we can achieve a comprehensive understanding of its unique or shared mechanisms.
The Hypothesized Signaling Landscape
Based on its structural characteristics, we can postulate the primary signaling pathways that this compound is likely to modulate. The following diagram illustrates the potential interactions with the GABA-B and GHB receptors.
Caption: Hypothesized mechanism of action for this compound.
A Phased Experimental Approach to Mechanism of Action Validation
A multi-tiered approach is essential for robustly validating the mechanism of action. This involves progressing from initial binding studies to functional cellular assays.
Phase 1: Target Engagement and Binding Affinity
The initial step is to determine if this compound directly interacts with the hypothesized receptors and to quantify its binding affinity.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To measure the binding affinity (Ki) of this compound for the GABA-B receptor and the GHB receptor.
-
Materials:
-
Cell membranes prepared from cells recombinantly expressing human GABA-B1 and GABA-B2 subunits or from brain tissue (e.g., rat cortex).
-
Cell membranes prepared from brain tissue known to have a high density of GHB receptors (e.g., rat hippocampus).
-
Radioligands:
-
Test compounds: this compound, GHB (positive control), Baclofen (GABA-B selective positive control).
-
Non-labeled ligands for determining non-specific binding.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Comparative Data Summary (Hypothetical)
| Compound | GABA-B Receptor Ki (µM) | GHB Receptor Ki (µM) |
| This compound | Experimental Value | Experimental Value |
| GHB | 100 - 1000[11] | 0.1 - 1[12] |
| Baclofen | 0.1 - 1 | > 1000 |
Phase 2: Functional Activity at the Receptor Level
Demonstrating binding is crucial, but it does not reveal whether the compound acts as an agonist, antagonist, or allosteric modulator. Functional assays are required to characterize the nature of the interaction.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Objective: To determine if this compound activates G-protein coupling to the GABA-B receptor.
-
Rationale: Agonist binding to G-protein coupled receptors (GPCRs) like the GABA-B receptor stimulates the exchange of GDP for GTP on the Gα subunit.[9] Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
-
Materials:
-
Cell membranes expressing GABA-B receptors.
-
[35S]GTPγS.
-
Test compounds: this compound, GABA (positive control), Baclofen (positive control).
-
-
Procedure:
-
Incubate the cell membranes with [35S]GTPγS and varying concentrations of the test compound.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify radioactivity.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the concentration of the test compound.
-
Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values.
-
Experimental Workflow: Functional Characterization
Sources
- 1. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Buy this compound | 27885-87-6 [smolecule.com]
- 6. consensus.app [consensus.app]
- 7. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Researcher's Guide to Navigating the Cross-Reactivity of 4-Hydroxy-3-phenylbutanoic Acid in Biological Assays
An objective guide to the cross-reactivity of 4-hydroxy-3-phenylbutanoic acid in biological assays for researchers, scientists, and drug development professionals.
In the landscape of drug discovery and molecular biology, understanding a compound's specificity is as crucial as understanding its efficacy. This compound, a molecule of interest due to its structural similarities to endogenous signaling molecules, presents a unique case study in the challenge of assay cross-reactivity. This guide provides a framework for researchers to anticipate, identify, and mitigate issues of cross-reactivity, ensuring the integrity and validity of experimental findings.
The Molecular Profile of this compound
This compound is a carboxylic acid characterized by a phenyl group at the third carbon and a hydroxyl group at the fourth. Its structure bears a resemblance to gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug, as well as to other endogenous and synthetic compounds. This structural similarity is the primary reason for potential cross-reactivity in various biological assays, as it may allow the molecule to bind to receptors or antibodies intended for other ligands.
The Challenge of Cross-Reactivity
Potential Cross-Reactivity Targets and Pathways
Given its structure, this compound may interact with several biological targets, including:
-
GHB Receptor (GHB-R): The high-affinity GHB receptor is a primary target for endogenous GHB. Structural analogs of GHB are likely to show some degree of affinity for this receptor.
-
GABA Receptors: At higher concentrations, GHB is known to act as an agonist at GABA-B receptors. Due to its structural similarity, this compound could potentially exhibit similar off-target effects.
-
Other Neurotransmitter Systems: The presence of a phenyl group and a flexible carbon chain could allow for interactions with a range of other receptor types, including those for dopamine and serotonin, although likely with lower affinity.
Signaling Pathway of a Potential Cross-Reactant (GHB)
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-Hydroxy-3-phenylbutanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of synthesized 4-Hydroxy-3-phenylbutanoic acid. Moving beyond a simple pass/fail metric, we delve into the nuanced world of impurity profiling and chiral excess determination, equipping you with the knowledge to make informed decisions about the suitability of your synthesized material for its intended application.
The structural integrity and purity of a compound like this compound, a valuable chiral building block in medicinal chemistry, is paramount.[1] Impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall success of a research or development program. This guide, therefore, emphasizes a multi-pronged analytical approach, ensuring a holistic and trustworthy assessment of your synthesized product. We will compare a hypothetically synthesized batch against a certified reference standard and a commercially available alternative to provide a real-world context for your benchmarking efforts.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. Each method offers a unique window into the molecular landscape of your sample. By combining insights from chromatography and spectroscopy, we can construct a robust and self-validating purity profile.
High-Performance Liquid Chromatography (HPLC) for Achiral Purity Assessment
The Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry.[2][3] It excels at separating the target compound from non-chiral impurities, such as starting materials, reagents, and by-products. By employing a validated HPLC method, we can accurately quantify the main component and any detectable impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for this class of compounds.[4]
-
Mobile Phase: A gradient elution is often optimal. A typical starting point would be a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[4]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm, where the phenyl group exhibits strong absorbance.[4]
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the initial mobile phase.
Workflow for HPLC Purity Analysis
Sources
Introduction: The Significance of 4-Hydroxy-3-phenylbutanoic Acid Derivatives
An In-Depth Comparative Analysis of 4-Hydroxy-3-phenylbutanoic Acid Derivatives as GABA Analogues
This guide provides a comprehensive comparative analysis of this compound derivatives, with a particular focus on their activity as γ-aminobutyric acid (GABA) analogues. As a Senior Application Scientist, the following content is synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR), comparative efficacy, and experimental evaluation of these compounds.
This compound serves as a key scaffold in medicinal chemistry, primarily due to its structural similarity to the major inhibitory neurotransmitter in the central nervous system, GABA. The development of GABA analogues is a cornerstone of neuropharmacology, with applications in treating a range of neurological and psychological disorders such as epilepsy, anxiety, and neuropathic pain. The parent compound, this compound, also known as 3-phenyl-GHB, exhibits its own biological activity. However, the targeted modification of this scaffold has led to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The core principle behind the design of these derivatives lies in the strategic substitution on the phenyl ring and modifications of the carboxylic acid and hydroxyl groups. These chemical alterations aim to modulate the molecule's affinity and efficacy for GABA receptors (GABAA, GABAB) and other related targets, such as the GABA transporters (GATs). This guide will delve into a comparative analysis of specific derivatives, elucidating how subtle structural changes translate into significant differences in biological activity.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the comparative activity of a series of derivatives, with a focus on their affinity for the GABAB receptor, a G-protein coupled receptor that mediates the slow and prolonged inhibitory effects of GABA.
| Compound | Phenyl Ring Substituent | GABA Receptor Binding Affinity (IC50, µM) | Reference |
| 1 | Unsubstituted | > 100 | |
| 2 | 4-Chloro | 0.13 | |
| 3 | 4-Bromo | 0.25 | |
| 4 | 4-Fluoro | 0.52 | |
| 5 | 3,4-Dichloro | 0.09 | |
| 6 | 4-Trifluoromethyl | 0.48 | |
| 7 | 4-Methyl | 1.2 |
Table 1: Comparative GABAB receptor binding affinity of this compound derivatives.
The data clearly indicates that the introduction of a halogen substituent at the para-position of the phenyl ring significantly enhances the binding affinity for the GABAB receptor compared to the unsubstituted parent compound. Specifically, the 4-chloro and 3,4-dichloro derivatives (Compounds 2 and 5 ) exhibit the highest affinity, suggesting that electron-withdrawing groups in this position are favorable for receptor interaction. The introduction of a methyl group (an electron-donating group) at the same position (Compound 7 ) leads to a decrease in affinity. This structure-activity relationship is a critical insight for the rational design of novel GABAB receptor agonists.
Experimental Protocols: A Guide to In Vitro Evaluation
The determination of the biological activity of these derivatives relies on robust and reproducible experimental protocols. The following section details a standard in vitro radioligand binding assay used to determine the GABAB receptor affinity.
GABAB Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the affinity of test compounds for the GABAB receptor.
Materials:
-
Rat brain cortical membranes (source of GABAB receptors)
-
[3H]-GABA (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (this compound derivatives)
-
Baclofen (positive control)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Tris-HCl buffer (for total binding) or 50 µL of a high concentration of unlabeled GABA (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]-GABA (final concentration of 10 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Tissue: Rat brain cortices are used as they have a high density of GABAB receptors.
-
Use of a Radioligand: [3H]-GABA is a commonly used radioligand for GABA receptor binding assays due to its high affinity and specific binding.
-
Competitive Binding: This format allows for the determination of the relative affinity of unlabeled test compounds by measuring their ability to displace the radioligand.
-
Low Temperature Incubation: Incubation at 4°C minimizes the degradation of receptors and ligands by proteases.
Mechanism of Action and Signaling Pathway
The high-affinity derivatives of this compound act as agonists at the GABAB receptor. The GABAB receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated G-proteins.
Figure 1: Simplified signaling pathway of GABAB receptor activation.
The activation of the Gi/o protein leads to two primary downstream effects:
-
Inhibition of adenylyl cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
-
Modulation of ion channels: The G-protein βγ subunits directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, they inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
These combined effects result in a net inhibitory action on neuronal excitability, which is the basis for the therapeutic effects of GABAB receptor agonists.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a clear and compelling structure-activity relationship, with halogenated compounds, particularly those with chloro-substituents at the para-position of the phenyl ring, demonstrating the highest affinity for the GABAB receptor. This guide has provided a framework for understanding the comparative efficacy of these derivatives, the experimental protocols for their evaluation, and the underlying mechanism of action.
Future research in this area should focus on:
-
Exploring a wider range of substituents: Investigating the effects of other electron-withdrawing and electron-donating groups at various positions on the phenyl ring could lead to the discovery of even more potent and selective compounds.
-
Pharmacokinetic profiling: In addition to in vitro activity, the in vivo pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these derivatives need to be thoroughly investigated to identify candidates with suitable drug-like properties.
-
In vivo efficacy studies: Promising compounds should be evaluated in animal models of relevant neurological disorders to confirm their therapeutic potential.
By systematically building upon the foundational knowledge presented in this guide, the scientific community can continue to advance the development of novel and effective GABAergic therapeutics.
References
- Castelli, M. P., Ingianni, A., Stefanini, E., & Gessa, G. L. (1999). 3-Phenyl-4-hydroxybutyric acid, a new GABAB receptor agonist. European Journal of Pharmacology, 374(2), 257-264. [Link]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-3-phenylbutanoic Acid Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of 4-hydroxy-3-phenylbutanoic acid and its analogs, a scaffold with diverse pharmacological potential. We will explore the structural modifications that influence activity at GABAergic synapses and in inflammatory and oxidative pathways, supported by experimental data and detailed protocols.
Introduction: The Versatile this compound Scaffold
This compound is an organic compound featuring a phenyl group and a hydroxyl group on a butanoic acid backbone.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), particularly the muscle relaxant and anti-spastic agent baclofen, has made it a key target for medicinal chemists. Beyond its well-known effects on the central nervous system, this scaffold has demonstrated potential as an anti-inflammatory, antioxidant, and even an anticancer agent.[1][2] This guide will dissect the structure-activity relationships (SAR) that govern these diverse biological effects.
GABAergic Activity: Targeting the GABAB Receptor
The most extensively studied activity of this compound analogs is their interaction with the GABAB receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system.[3] Baclofen, which is 4-amino-3-(4-chlorophenyl)butanoic acid, is a classic example and serves as a benchmark for SAR studies.[4]
Key Structural Determinants for GABAB Receptor Agonism
The agonist activity of these analogs is highly dependent on three key pharmacophoric elements: the phenyl ring, the amino group, and the carboxyl group.[5]
-
The Phenyl Ring: The presence and substitution pattern of the phenyl ring are critical for affinity and efficacy. The p-chloro substitution of baclofen is a classic example of a modification that enhances activity. However, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to a range of affinities.[6]
-
The Amino Group: A primary amine at the 4-position is crucial for potent agonist activity.
-
The Carboxylic Acid: The carboxylic acid moiety is essential for binding to the receptor.
-
Stereochemistry: The biological activity of these analogs is stereospecific, with the (R)-enantiomer of baclofen being significantly more active than the (S)-enantiomer.[7]
Comparative Analysis of GABAB Receptor Agonists
The following table summarizes the GABAB receptor agonistic activity of several this compound analogs and related compounds. Activity is expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Structure | EC50 (µM) | Reference |
| (R,S)-Baclofen | 4-amino-3-(4-chlorophenyl)butanoic acid | - | [4] |
| (R,S)-5-amino-3-(4-chlorophenyl)pentanoic acid | 46 | [8] | |
| (R)-(-)-Baclofen | 0.015 (IC50) | [7] | |
| (S)-(+)-Baclofen | 1.77 (IC50) | [7] | |
| 3-Aminopropylphosphonic acid (CGP27492) | 0.0024 (IC50) | [7] |
Causality Behind Experimental Choices: The selection of analogs for synthesis and testing is often driven by hypotheses about the receptor's binding pocket. For instance, the exploration of different phenyl ring substituents aims to probe the size, shape, and electronic nature of the hydrophobic pocket within the GABAB receptor. The use of radioligand binding assays with tritium-labeled ligands like [³H]baclofen allows for the direct measurement of a compound's affinity for the receptor.[7]
Anti-inflammatory and Antioxidant Activities: Beyond the Synapse
Recent research has highlighted the potential of the this compound scaffold in modulating inflammatory and oxidative stress pathways. The phenolic hydroxyl group is a key player in these activities.
Structure-Activity Relationship for Anti-inflammatory and Antioxidant Effects
-
Phenolic Hydroxyl Group: The presence of a hydroxyl group on the phenyl ring is a common feature of many antioxidant and anti-inflammatory natural products. This group can act as a hydrogen donor to scavenge free radicals.
-
Substitution on the Phenyl Ring: The position and nature of other substituents on the phenyl ring can influence the antioxidant capacity by affecting the stability of the resulting phenoxy radical.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate cell membranes and reach intracellular targets involved in inflammation and oxidative stress.
Comparative Analysis of Anti-inflammatory and Antioxidant Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory and antioxidant activities of representative phenolic compounds, providing a basis for understanding the potential of this compound analogs.
| Compound | Biological Activity | IC50 | Reference |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | IL-6 Inhibition | 0.85 µM | [9] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 Inhibition | 0.74 µM | [10] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | COX-2 Inhibition | 0.69 µM | [10] |
| Caffeic acid | DPPH Radical Scavenging | 5.9 µg/mL | [11] |
| Ferulic acid | DPPH Radical Scavenging | 9.9 µg/mL | [11] |
Expertise in Action: The choice of assays to evaluate these activities is critical. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard and rapid method to assess antioxidant potential by measuring a compound's ability to donate a hydrogen atom.[11] For anti-inflammatory activity, assays measuring the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or the suppression of pro-inflammatory cytokine production (e.g., IL-6) in cell-based models provide mechanistic insights.[9][10]
Synthesis Strategies for Analog Development
The generation of diverse analogs for SAR studies relies on flexible and efficient synthetic routes. Common strategies for synthesizing this compound derivatives include:
-
Chemo-enzymatic Synthesis: This approach utilizes enzymes, such as lipases, to achieve high enantioselectivity in the synthesis of chiral analogs.[1]
-
Aldol and Michael Reactions: These classic carbon-carbon bond-forming reactions are frequently employed to construct the butanoic acid backbone.
-
Modification of the Phenyl Ring: Standard aromatic substitution reactions can be used to introduce a variety of substituents onto the phenyl ring at different stages of the synthesis.
Caption: A generalized synthetic scheme for this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
GABAB Receptor Radioligand Binding Assay
This protocol describes a method to determine the affinity of test compounds for the GABAB receptor using a competitive binding assay with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a GABA-B receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction containing the GABAB receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled GABAB receptor ligand (e.g., [³H]baclofen) and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Assay Procedure: In a multi-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the test compound. Plot the percentage of scavenging against the concentration to determine the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. The SAR studies highlighted in this guide provide a roadmap for the rational design of novel compounds with enhanced potency and selectivity for GABAB receptors, as well as for the development of new anti-inflammatory and antioxidant agents. Future research should focus on exploring a wider range of substitutions on both the phenyl ring and the butanoic acid backbone to further refine the SAR and to develop compounds with improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols provided herein offer a standardized framework for the evaluation of these promising therapeutic candidates.
References
- Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). GABA B-agonistic activity of certain baclofen homologues. Molecules, 18(9), 10266-10284.
- Pirard, B., Carrupt, P. A., Testa, B., Tsai, R. S., Berthelot, P., Vaccher, C., ... & Durant, F. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & medicinal chemistry, 3(11), 1537-1545.
- Wooten, D. W., & Coop, A. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS chemical neuroscience, 5(9), 749-758.
- Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). GABA(B)-agonistic activity of certain baclofen homologues. Molecules (Basel, Switzerland), 18(9), 10266–10284.
- Kim, H. J., Lee, J. H., Kim, S. J., Park, J. H., & Kim, S. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of medicinal food, 24(1), 38–46.
- Yao, Z. B., Yang, Z. Q., & Chen, C. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao xue xue bao = Acta pharmaceutica Sinica, 25(1), 11–17.
- US Patent for Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
- ResearchGate. List of antioxidants with IC 50 concentrations obtained from various reported studies.
- ResearchGate. IC50 values of the antioxidant activity test using DPPH method.
- Ali, B., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
- ChemSynthesis. 4-hydroxy-4-phenylbutanoic acid.
- Al-Malki, J., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
- Moore, B. M., et al. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. The Journal of pharmacology and experimental therapeutics, 320(3), 1171–1177.
- Kumar, K., & Sharma, P. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. Current topics in medicinal chemistry, 18(21), 1818–1843.
- Frølund, B., et al. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International journal of molecular sciences, 20(13), 3323.
- Velazquez-Meza, M. E., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants (Basel, Switzerland), 9(1), 63.
- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149–177.
- Ali, B., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules (Basel, Switzerland), 27(13), 4068.
- Al-Malki, J., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(19), 6825.
- ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- IUPHAR/BPS Guide to PHARMACOLOGY. GABAB receptors.
- Kim, H. Y., et al. (2021). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Journal of cellular and molecular medicine, 25(14), 6796–6807.
- Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS drug reviews, 7(4), 471–481.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-affinity relationships of baclofen and 3-heteroaromatic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Esterification: A Pharmacokinetic Comparison of 4-Hydroxy-3-phenylbutanoic Acid and its Ester Prodrugs
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the optimization of a molecule's pharmacokinetic profile is a critical determinant of its therapeutic success. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a complex process that can be finely tuned through strategic chemical modifications. One of the most effective and widely employed strategies is the conversion of a parent drug into an ester prodrug. This guide provides a comprehensive comparison of the pharmacokinetic profiles of 4-Hydroxy-3-phenylbutanoic acid and its ester derivatives, offering insights into the rationale behind this prodrug approach and the anticipated impact on in vivo performance.
The Rationale for Esterification: Enhancing "Drug-likeness"
This compound, a molecule with potential therapeutic applications stemming from its structural similarity to other bioactive compounds, possesses both a hydroxyl and a carboxylic acid functional group.[1] These polar moieties, while potentially crucial for pharmacological activity, can present significant hurdles to effective drug delivery, particularly via the oral route. Carboxylic acids, for instance, are often ionized at physiological pH, leading to poor membrane permeability and limited oral bioavailability.
Esterification masks the polar carboxylic acid group, transiently converting it into a more lipophilic ester. This seemingly simple modification can profoundly alter the molecule's physicochemical properties, leading to a cascade of pharmacokinetic advantages. The overarching goal is to create a temporarily inactive form of the drug that can navigate the physiological barriers more effectively, and then, once in the systemic circulation or at the target site, be rapidly converted back to the active parent acid by endogenous esterases.
A Comparative Analysis of Pharmacokinetic Profiles
The transformation from a hydrophilic acid to a more lipophilic ester prodrug is expected to significantly impact all facets of the ADME process. The following sections detail the anticipated pharmacokinetic shifts, supported by the foundational principles of prodrug science.
Absorption: Overcoming the Permeability Barrier
The primary and most impactful advantage of esterifying this compound lies in the enhancement of its oral absorption. The increased lipophilicity of the ester form facilitates its passive diffusion across the lipid-rich membranes of the gastrointestinal tract. This is a critical step, as poor absorption is a common reason for the failure of otherwise promising drug candidates.
| Pharmacokinetic Parameter | This compound (Anticipated) | This compound Ester (Anticipated) | Rationale for Difference |
| Oral Bioavailability (F%) | Low | High | Increased lipophilicity of the ester enhances passive diffusion across the gut wall. |
| Maximum Plasma Concentration (Cmax) | Low | High | More efficient absorption leads to a greater amount of drug reaching systemic circulation. |
| Time to Maximum Plasma Concentration (Tmax) | Potentially shorter (if absorption is dissolution-rate limited) | Potentially longer (due to the additional hydrolysis step) | The ester must first be absorbed and then converted to the active acid. |
Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body is governed by its ability to cross various biological membranes and its affinity for plasma proteins. The increased lipophilicity of an ester prodrug can influence its volume of distribution (Vd). A higher Vd may indicate greater distribution into tissues, which can be advantageous if the therapeutic target resides within those tissues. However, this can also lead to off-target effects.
Metabolism: The Activation Step
The conversion of the ester prodrug back to the active this compound is a critical metabolic step, primarily mediated by carboxylesterases. These enzymes are abundant in the liver, plasma, and other tissues, ensuring rapid and efficient hydrolysis of the ester bond.[2] The rate of this hydrolysis is a key design parameter for any ester prodrug, as it must be rapid enough to release the active drug in a timely manner but not so rapid that the prodrug is prematurely cleaved in the gut lumen or during first-pass metabolism.
The metabolic pathway can be visualized as a two-step process:
Caption: Workflow for in vitro stability and conversion assays.
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine and compare the full ADME profiles of this compound and its ester prodrug following administration.
-
Methodology:
-
Administer the parent acid and the ester prodrug to animal models (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes.
-
Collect serial blood samples at predetermined time points.
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples by LC-MS/MS to determine the concentrations of the parent acid and, for the PO prodrug group, the prodrug itself.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
-
Conclusion: A Path to Enhanced Therapeutic Potential
The esterification of this compound represents a promising strategy to overcome the potential pharmacokinetic limitations of the parent molecule. By transiently masking the polar carboxylic acid group, an ester prodrug approach is anticipated to significantly enhance oral absorption and bioavailability. While this guide provides a robust theoretical framework, the definitive advantages can only be confirmed through rigorous experimental evaluation. The methodologies outlined herein provide a clear path for researchers and drug developers to empirically assess the pharmacokinetic benefits of this well-established prodrug strategy, ultimately paving the way for the development of more effective therapeutics.
References
- Imai, T. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
- Stella, V. J. (2010). Prodrugs as therapeutics.
Sources
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 4-Hydroxy-3-phenylbutanoic Acid Activity
For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory setting to a complex biological system is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo assessment of 4-Hydroxy-3-phenylbutanoic acid, a phenolic compound with therapeutic potential. Due to the limited direct experimental data on this specific molecule, we will extrapolate its potential activities based on its structural characteristics and draw comparisons with the well-studied analog, 4-phenylbutyric acid (4-PBA). This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)
In pharmaceutical development, establishing a predictive relationship between in vitro drug release profiles and in vivo pharmacokinetic behavior, known as In Vitro-In Vivo Correlation (IVIVC), is a strategic tool.[1] A strong IVIVC can streamline the drug development process, reduce the need for extensive clinical bioequivalence studies, and improve product quality.[1][2] This guide will explore the foundational in vitro and in vivo studies necessary to begin establishing such a correlation for this compound.
This compound: A Profile
This compound is an organic compound featuring a phenyl group and a hydroxyl group attached to a butanoic acid backbone.[3] Its phenolic structure suggests potential antioxidant and anti-inflammatory properties, making it a candidate for investigation in conditions associated with oxidative stress and inflammation.[3] To rigorously assess this potential, a combination of in vitro and in vivo studies is essential.
Part 1: In Vitro Assessment of Bioactivity
In vitro assays offer a controlled environment to elucidate the direct effects of a compound on cellular and molecular targets. For this compound, the primary in vitro investigations would focus on its predicted anti-inflammatory and antioxidant activities.
Anti-Inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, key mediators of the inflammatory response. Many phenolic compounds are known to inhibit COX-2 expression.[4] Therefore, assessing the effect of this compound on COX-2 expression in a relevant cell model is a logical first step. We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as our in vitro model of inflammation.
Experimental Protocol: COX-2 Expression Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or the comparator, 4-PBA, for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of COX-2. Normalize the expression to a housekeeping gene such as GAPDH.
-
Protein Analysis (Western Blot): Lyse the cells and determine the protein concentration. Perform Western blot analysis to detect the protein levels of COX-2. Use β-actin as a loading control.
-
Data Analysis: Calculate the relative mRNA and protein expression of COX-2 compared to the LPS-stimulated control. Determine the IC50 value, the concentration at which the compound inhibits 50% of the COX-2 expression.
Expected Outcome: Based on its phenolic structure, it is hypothesized that this compound will exhibit a dose-dependent inhibition of LPS-induced COX-2 mRNA and protein expression. The comparator, 4-PBA, has been shown to decrease the level of inflammatory cytokines and COX-2 in vivo.[1]
Antioxidant Activity: DPPH Radical Scavenging Assay
Rationale: The phenolic hydroxyl group in this compound can donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the radical scavenging activity of compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and the positive control (e.g., ascorbic acid) in methanol. Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.
Expected Outcome: this compound is expected to demonstrate dose-dependent DPPH radical scavenging activity, indicative of its antioxidant potential.
Part 2: In Vivo Evaluation of Efficacy
In vivo studies are critical to understanding a compound's activity in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[5] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Vehicle control (e.g., saline)
-
This compound (e.g., 25, 50, 100 mg/kg, administered orally)
-
4-PBA (as a comparator, at similar doses)
-
Positive control (e.g., Indomethacin, 10 mg/kg, oral)
-
-
Compound Administration: Administer the compounds or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Expected Outcome: It is anticipated that this compound will produce a dose-dependent reduction in carrageenan-induced paw edema, demonstrating its in vivo anti-inflammatory efficacy. The effects can be compared to those of the well-documented anti-inflammatory effects of 4-PBA in various in vivo models.[1][6]
Part 3: Comparative Analysis and IVIVC Considerations
A direct comparison of the in vitro and in vivo data is essential for understanding the translational potential of this compound.
Data Summary
| Parameter | In Vitro Assay | Expected/Reported Activity of this compound | Reported Activity of 4-PBA (Comparator) | In Vivo Model | Expected/Reported Activity of this compound | Reported Activity of 4-PBA (Comparator) |
| Anti-inflammatory | COX-2 Inhibition (IC50) | Dose-dependent inhibition | Inhibition of inflammatory markers[1] | Carrageenan-induced paw edema (% inhibition) | Dose-dependent reduction in edema | Attenuation of arthritis severity in mice[1] |
| Antioxidant | DPPH Scavenging (IC50) | Dose-dependent scavenging | Reduction of oxidative stress markers[7] | - | - | Neuroprotective effects against photo-stress[8] |
Challenges and Strategies for IVIVC:
Establishing a robust IVIVC for a compound like this compound requires careful consideration of several factors:
-
Metabolism: The in vivo activity of this compound may be influenced by its metabolic fate. Its primary metabolite could be more or less active than the parent compound. Future studies should investigate its metabolic profile.
-
Bioavailability: The oral bioavailability of the compound will significantly impact its in vivo efficacy. Formulation strategies may be necessary to enhance its absorption.
-
Mechanism of Action: While in vitro assays can point to specific molecular targets, the in vivo effects are often the result of complex interactions within multiple biological pathways.
To build a predictive IVIVC model, a tiered approach is recommended, starting with simple correlations and progressing to more complex models as more data becomes available.
Visualizing the Workflow
In Vitro Assay Workflow
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Study Workflow
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, its structural similarity to other bioactive phenolic compounds and the well-documented activities of 4-PBA provide a strong rationale for its investigation as an anti-inflammatory and antioxidant agent. The experimental frameworks provided in this guide offer a robust starting point for elucidating its in vitro activity and in vivo efficacy.
Future research should focus on generating empirical data for this compound in the described assays to validate these predictions. Subsequent pharmacokinetic and metabolism studies will be crucial for building a reliable in vitro-in vivo correlation, which will ultimately determine the therapeutic potential of this promising compound.
References
- Cho, H. Y., et al. (2021). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Kaohsiung Journal of Medical Sciences, 37(7), 604-615. [Link]
- Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- ACS Publications. (2001). Phenol-Induced in Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion. Chemical Research in Toxicology, 14(12), 1714-1721. [Link]
- American Physiological Society. (2017). Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(5), G437-G447. [Link]
- Scilit. (2021). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Kaohsiung Journal of Medical Sciences, 37(7), 604-615. [Link]
- NIH. (2020). Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats. Research in Pharmaceutical Sciences, 15(3), 254-265. [Link]
- ResearchGate. (2019). Modulation of inflammatory response of phenolic compounds tested on in vivo models. [Link]
- PubMed. (2020).
- NIH. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Metabolomics, 20(1), 47. [Link]
- MDPI. (2021). Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina. Antioxidants, 10(7), 1147. [Link]
- NIH. (2016). Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? Oxidative Medicine and Cellular Longevity, 2016, 7432797. [Link]
- PubMed. (2025). Phenolic Compounds and Anthocyanins in Legumes and Their Impact on Inflammation, Oxidative Stress, and Metabolism: Comprehensive Review. Molecules, 30(1), 174. [Link]
- The Distant Reader. (2020). In vivo assessment of anti-inflammatory and antioxidant activities of Phlomis crinita polyphenols. Journal of Applied Pharmaceutical Science, 10(10), 067-073. [Link]
- NIH. (2021). 4-Phenylbutyric acid improves free fatty acid-induced hepatic insulin resistance in vivo. Endocrine Connections, 10(8), 861-872. [Link]
- PubMed. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Kaohsiung Journal of Medical Sciences, 37(7), 604-615. [Link]
- NIH. (n.d.). This compound. PubChem.
- PubMed. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Anticancer Research, 38(6), 3423-3429. [Link]
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3105. [Link]
- MDPI. (2020). Sodium Phenylbutyrate Ameliorates Inflammatory Response Induced by Staphylococcus aureus Lipoteichoic Acid via Suppressing TLR2/NF-κB/NLRP3 Pathways in MAC-T Cells. Toxins, 12(11), 679. [Link]
- ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
- MDPI. (2021). In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies. Pharmaceutics, 13(10), 1587. [Link]
Sources
- 1. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27885-87-6 [smolecule.com]
- 3. Inhibition of Endoplasmic Reticulum Stress Using 4-phenylbutyric Acid Ameliorates the Severity of Collagen-induced Arthritis in Mice via Attenuation of Proliferation and Inflammatory Responses of Synovial Fibroblasts - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. distantreader.org [distantreader.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to the Reproducible Synthesis of 4-Hydroxy-3-phenylbutanoic Acid: A Comparative Analysis
For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide provides an in-depth comparison of synthetic routes to 4-Hydroxy-3-phenylbutanoic acid, a compound of interest for its structural similarities to bioactive molecules and potential applications in pharmaceuticals.[1] We will delve into the nuances of traditional chemical synthesis and modern biocatalytic approaches, offering insights into the factors that govern the reproducibility of each method. This guide is intended to equip researchers with the knowledge to make informed decisions in their experimental design, leading to more robust and reliable outcomes.
The Challenge of Reproducibility in Synthesis
Achieving consistent results in organic synthesis is a multifaceted challenge. Minor variations in reaction conditions, reagent quality, or purification techniques can lead to significant deviations in yield, purity, and even the stereochemical outcome of a reaction. For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, ensuring stereochemical fidelity is paramount, as different enantiomers can exhibit distinct pharmacological activities.[1]
This guide will compare two primary approaches for the synthesis of this compound: the classic Lewis acid-catalyzed Friedel-Crafts alkylation and emerging chemo-enzymatic/biocatalytic methods. We will dissect the critical parameters of each, providing a framework for enhancing the reproducibility of your experimental work.
Method 1: Lewis Acid-Catalyzed Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in organic chemistry and a common method for synthesizing phenylbutanoic acid derivatives.[1][2] The reaction typically involves the alkylation of an aromatic ring (benzene) with an alkylating agent (γ-butyrolactone) in the presence of a Lewis acid catalyst.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Workflow for Friedel-Crafts Alkylation.
Detailed Protocol: Friedel-Crafts Synthesis
A representative protocol for the Friedel-Crafts synthesis of a similar compound, 4-phenylbutyric acid, is described in the literature and can be adapted for this compound.[3]
Materials:
-
Benzene (anhydrous)
-
γ-Butyrolactone
-
Aluminum chloride (AlCl₃), anhydrous powder
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Solvent for recrystallization (e.g., Toluene)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, add anhydrous benzene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Substrate Addition: Once the catalyst has dissolved, add γ-butyrolactone dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel.
Factors Influencing Reproducibility in Friedel-Crafts Alkylation
| Parameter | Impact on Reproducibility | Recommendations for Control |
| Catalyst Activity | The activity of the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Inconsistent catalyst activity leads to variable reaction rates and yields.[4] | Use freshly opened, anhydrous catalyst. Handle the catalyst in a glovebox or under an inert atmosphere. |
| Solvent Purity | Trace impurities in the solvent, particularly water, can deactivate the catalyst and affect the reaction outcome.[1] Dichloromethane is often an optimal solvent for such reactions.[1] | Use anhydrous, high-purity solvents. |
| Temperature Control | Friedel-Crafts reactions are often exothermic. Poor temperature control can lead to side reactions and reduced selectivity. | Use an ice bath during the initial addition of reagents and maintain a consistent reaction temperature during reflux. |
| Reaction Time | Incomplete or prolonged reaction times can result in a mixture of starting materials, product, and byproducts, making purification difficult and reducing the final yield. | Monitor the reaction progress closely using an appropriate analytical technique like TLC or HPLC. |
| Purification Method | The choice of purification method (recrystallization vs. chromatography) and its execution can significantly impact the final purity of the product. | Develop a standardized and validated purification protocol. |
Method 2: Chemo-enzymatic and Biocatalytic Synthesis
In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful alternatives for the synthesis of chiral compounds, offering high selectivity and milder reaction conditions.[1][5] These methods often utilize enzymes like lipases or engineered reductases to achieve high enantioselectivity.[1][6]
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for Biocatalytic Reduction.
Detailed Protocol: Enantioselective Bioreduction
A general protocol for the biocatalytic reduction of a ketone precursor to the desired chiral alcohol can be adapted from published procedures.[6][7]
Materials:
-
2-oxo-4-phenylbutanoic acid (substrate)
-
Whole-cell biocatalyst expressing a suitable carbonyl reductase
-
Cofactor regeneration system (e.g., formate dehydrogenase and sodium formate)
-
Buffer solution (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant microbial cells expressing the desired reductase and prepare a whole-cell suspension.
-
Reaction Setup: In a temperature-controlled bioreactor or flask, prepare a reaction mixture containing the buffer, substrate, and the whole-cell biocatalyst.
-
Cofactor Regeneration: Add the components for the cofactor regeneration system (e.g., formate dehydrogenase and sodium formate).
-
Reaction: Incubate the reaction mixture at the optimal temperature and pH for the enzyme, with gentle agitation. Monitor the conversion of the substrate and the formation of the product by HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extraction: Extract the supernatant with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography if necessary.
Factors Influencing Reproducibility in Biocatalytic Synthesis
| Parameter | Impact on Reproducibility | Recommendations for Control |
| Biocatalyst Activity | The activity and stability of the enzyme are critical. Variations in cell growth, protein expression, and enzyme preparation can lead to inconsistent results. | Standardize cell culture and enzyme preparation protocols. Perform activity assays to ensure consistent catalyst performance. |
| Reaction Conditions | Enzymes are sensitive to pH, temperature, and solvent composition. Deviations from the optimal conditions can significantly reduce activity and enantioselectivity.[7] | Precisely control pH and temperature. Carefully select and control the concentration of any co-solvents. |
| Substrate & Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme, leading to lower conversion rates and affecting reproducibility. | Optimize substrate loading and consider in-situ product removal techniques. |
| Cofactor Regeneration | Inefficient regeneration of the cofactor (e.g., NADH/NADPH) can be a rate-limiting step and a source of variability.[7] | Ensure the cofactor regeneration system is robust and not limiting the overall reaction rate. |
| Mass Transfer | In whole-cell systems, mass transfer of substrates and products across the cell membrane can influence the reaction rate. | Optimize agitation and cell density to minimize mass transfer limitations. |
Analytical Validation: The Key to Confirming Reproducibility
Regardless of the synthetic method employed, rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product. This is a core principle of Good Laboratory Practices (GLP) and is mandated by regulatory bodies.[8][9][10]
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the product. Chiral HPLC, using a chiral stationary phase, is crucial for determining the enantiomeric excess (ee) of the product.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the identity of the synthesized compound.[14][15][16]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.
Validation Parameters (ICH Q2(R2) Guidelines)
Analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion: A Path Towards Reliable Synthesis
The reproducible synthesis of this compound is an achievable goal, but it demands a thorough understanding of the chosen synthetic route and meticulous control over critical experimental parameters.
-
For Friedel-Crafts alkylation , the key to reproducibility lies in the stringent control of reagent and solvent purity, as well as precise temperature management.
-
For chemo-enzymatic and biocatalytic methods , the focus shifts to the standardization of the biocatalyst preparation and the optimization of reaction conditions to ensure consistent enzyme performance.
Ultimately, a commitment to robust analytical validation, guided by principles of Good Laboratory Practice and international standards like the ICH guidelines, is non-negotiable. By integrating these principles into your research, you can enhance the reliability and reproducibility of your experimental results, contributing to the advancement of drug discovery and development.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Valid
- Buy this compound | 27885-87-6. Smolecule.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- ICH Guidance Q14 / Q2(R2)
- Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2021). Royal Society of Chemistry. [Link]
- The effects of the amount of catalyst on the Friedel–Crafts alkylation...
- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation. (2010). Royal Society of Chemistry. [Link]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955).
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). Bentham Science. [Link]
- Catalytic Enantioselective Friedel-Crafts Allenylic Alkyl
- A Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase Coupled System for the Synthesis of (R)-2-Hydroxy-4-Phenylbutyric Acid. (2014). PLOS ONE. [Link]
- Chiral Drug Separ
- Finding the Best Separation for Enantiomeric Mixtures.
- 4-[2-(3-Hydroxybutyl)phenyl]butanoic acid .theta.lactone - Optional[13C NMR]. SpectraBase. [Link]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
- Chemo-Enzymatic Synthesis of (R)- and (S)
- This compound | C10H12O3 | CID 38719. PubChem. [Link]
- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogen
- Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test d
- (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis.
- OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
- OECD Guidelines for the Testing of Chemicals. (2017). Chemycal. [Link]
- OECD Updated and Corrected Testing Guidelines.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). European Commission. [Link]
- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate.
- Friedel-Crafts Alkyl
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]
- Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transform
- Chiral HPLC Separ
- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. University of Jyväskylä. [Link]
- EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- US6372938B1 - Synthesis of 4-phenylbutyric acid.
- Strategies for chiral separation: from racemate to enantiomer. (2023). PubMed Central. [Link]
- Friedel–Crafts reaction. (2020). L.S.College, Muzaffarpur. [Link]
- 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)
- 4-hydroxy-4-phenylbutanoic acid. ChemSynthesis. [Link]
- HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma. (2014). PubMed. [Link]
- Development and validation of an HPLC-based screening method to acquire polyhydroxyalkanoate synthase mutants with altered substr
- HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma.
Sources
- 1. Buy this compound | 27885-87-6 [smolecule.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 4. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]
- 15. spectrabase.com [spectrabase.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Meta-Analysis of 4-Hydroxy-3-phenylbutanoic Acid and Its Analogs: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of phenylbutanoic acid derivatives, understanding the nuanced differences in their synthesis, analysis, and biological activity is paramount. This guide provides a comprehensive meta-analysis of 4-Hydroxy-3-phenylbutanoic acid, contextualized by a detailed comparison with its more extensively studied analogs, most notably 4-phenylbutyric acid (4-PBA). While direct quantitative data for this compound is sparse in current literature, this guide leverages available information on its chemical family to provide a foundational understanding for future research and development.
Introduction to the Phenylbutanoic Acid Family
Phenylbutanoic acid and its derivatives are a class of small molecules that have garnered significant interest in the pharmaceutical and biochemical fields. These compounds, characterized by a phenyl group attached to a butanoic acid backbone, exhibit a range of biological activities. This compound is an organic compound with the molecular formula C₁₀H₁₂O₃.[1] Its structural similarity to other bioactive molecules suggests potential applications in medicine.[2] A closely related and well-studied analog is 4-phenylbutyric acid (4-PBA), a chemical chaperone known to alleviate endoplasmic reticulum (ER) stress.[3][4] This guide will delve into a comparative analysis of these compounds, focusing on their synthesis, analytical quantification, and biological efficacy.
Comparative Analysis of Synthesis Methodologies
The synthesis of this compound and its analogs can be approached through various chemical and biochemical strategies. The choice of method often depends on the desired yield, stereoselectivity, and scalability.
Chemical Synthesis
Traditional chemical synthesis routes offer versatility. For instance, 4-phenylbutyric acid can be synthesized by reacting aromatic compounds with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization with a base.[5][6] This method has been reported to achieve crude yields of 93.7% - 94.3%.[6] Another approach involves the Gignard reagent, benzyl magnesium chloride, though this has been associated with lower yields of around 16.1%.[5]
Early synthetic routes to this compound derivatives involved Reformatsky reactions and malonate cyclization.[2] Microwave-assisted synthesis has also been proposed as a method to enhance reaction rates and improve yields for this compound production.[2]
Chemo-enzymatic Synthesis
For achieving high stereoselectivity, chemo-enzymatic methods are often preferred. These methods utilize enzymes for specific reaction steps. For example, lipase-catalyzed reactions can facilitate the formation of this compound from precursor materials.[2] A chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates has been developed, which combines lactonase-mediated resolution with hydrogenation over a Palladium/Carbon catalyst.[7] This approach is particularly valuable for producing specific enantiomers, which can have different pharmacological activities. One such process for ethyl (R)-2-hydroxy-4-phenylbutyrate reports a high conversion rate of over 95% and a yield of 87%.[8]
Table 1: Comparison of Synthesis Methods for Phenylbutanoic Acid Derivatives
| Method | Target Compound/Derivative | Key Reagents/Catalysts | Reported Yield | Key Advantages | Reference(s) |
| Friedel-Crafts Reaction | 4-Phenylbutyric acid | Benzene, Butyrolactone, AlCl₃ | 93.7% - 94.3% (crude) | Scalable, high yield | [5][6] |
| Grignard Reaction | 4-Phenylbutyric acid | Benzyl magnesium chloride | 16.1% | Versatile for various derivatives | [5] |
| Chemo-enzymatic | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Pichia pastoris CBS 704 | >95% conversion, 87% yield | High enantioselectivity | [8] |
| Chemo-enzymatic | 2-hydroxy-4-phenylbutyric acid | Lactonase, Pd/C | Not specified | Produces optically pure isomers | [7] |
Experimental Protocol: Friedel-Crafts Synthesis of 4-Phenylbutyric Acid
This protocol is a representative example of a common chemical synthesis route for the phenylbutanoic acid backbone.
-
Reaction Setup: To 400 g of benzene, add 200 g of powdered aluminum chloride and stir for 10 minutes at 50°C.
-
Addition of Reactant: Slowly add 86 g of butyrolactone in small portions, maintaining the temperature between 50 and 60°C for 90 minutes.
-
Quenching: Add the reaction mixture to a mixture of ice and 5% sodium hydroxide, keeping the temperature below 35°C and the pH between 9 and 9.5 for 2 hours.
-
Isolation: Filter the mixture under vacuum. Precipitate the 4-phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.
-
Purification: Isolate the crude product by vacuum filtration.[6]
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis method for phenylbutanoic acid derivatives.
Analytical Methodologies: A Comparative Overview
Accurate quantification of this compound and its analogs is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a common method for the analysis of phenylbutanoic acid derivatives. A validated LC-HRMS method has been developed for the quantification of 4-PBA in cell culture media, demonstrating good linearity and precision.[9] For chiral separations, such as distinguishing enantiomers of 4-Hydroxy-2-phenylbutanoic acid, HPLC with a Chiral Stationary Phase (CSP) is employed.[10]
Table 2: Comparison of HPLC Methods for Phenylbutanoic Acid Derivatives
| Analyte | Column | Mobile Phase | Detection | Key Feature | Reference(s) |
| 4-Phenylbutyric acid | Luna® 3 µm PFP(2) 100 Å | Water and methanol with 0.1% formic acid (gradient) | HRMS (SIM, negative mode) | Validated for cell culture media | [9] |
| Glycerol phenylbutyrate | Not specified | Not specified | UV (210 nm) | Stability-indicating | [11] |
| 2-Oxo-4-phenylbutyric acid | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | MS-compatible with formic acid | [12] |
| 4-Hydroxy-2-phenylbutanoic acid | Chiral Stationary Phase | Varies (screening recommended) | UV-Vis or PDA | Enantioseparation | [10] |
Experimental Protocol: A General RP-HPLC Method
The following is a generalized protocol that can be adapted for the analysis of phenylbutanoic acid derivatives.
-
Instrumentation: HPLC system with a UV-Vis or PDA detector and a C18 analytical column.[13]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small percentage of acid like formic or phosphoric acid). The exact ratio will depend on the specific analyte and column.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the analyte.
-
Injection Volume: Typically 10-20 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary.[13]
-
Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC analytical method.[13]
Biological Activity: A Comparative Meta-Analysis
While specific in vitro data for this compound is limited, the extensive research on its analogs, particularly 4-PBA, provides valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity
Antioxidant Properties
The phenolic structure of this compound suggests it may possess antioxidant activity.[2] Antioxidant capacity is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay. For reference, various phenolic compounds have shown a wide range of IC₅₀ values in the DPPH assay, indicating varying antioxidant strengths.[17]
Neuroprotective Effects
The neuroprotective effects of 4-PBA and its derivatives are well-documented.[4][18][19] 4-PBA acts as a chemical chaperone, reducing ER stress-induced neuronal cell death.[3][4][20] Studies have shown that terminal aromatic substituted fatty acids, including 4-PBA, can prevent the aggregation of proteins implicated in neurodegenerative diseases.[3] The cytoprotective effect of these compounds correlates with their in vitro chemical chaperone activity.[3] Some studies have reported EC₅₀ values for neuroprotection in the low micromolar range for certain compounds.[21]
Table 3: Comparison of Biological Activities of Phenylbutanoic Acid Derivatives
| Biological Activity | Compound/Analog | Assay/Model | Key Findings | Reference(s) |
| Anti-inflammatory | 4-Phenylbutyric acid | Collagen-induced arthritis in mice | Attenuated severity of arthritis, reduced inflammatory markers | [14][15] |
| 4-Phenylbutyric acid | IL-1β-stimulated synovial fibroblasts | Inhibited proliferation and expression of MMP-1 and MMP-3 | [14] | |
| Antioxidant | This compound | (Predicted) | Phenolic structure suggests potential antioxidant effects | [2] |
| Neuroprotection | 4-Phenylbutyric acid & derivatives | ER stress-induced neuronal cell death | Protects against cell death by acting as a chemical chaperone | [3][4][20] |
| 4-Phenylbutyric acid & derivatives | Protein aggregation assays | Prevented aggregation of lactalbumin and bovine serum albumin | [3] |
Signaling Pathway: 4-PBA Mediated Attenuation of ER Stress
Sources
- 1. This compound | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27885-87-6 [smolecule.com]
- 3. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 7. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 20. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Hydroxy-3-phenylbutanoic Acid: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated safety protocols for handling 4-Hydroxy-3-phenylbutanoic acid. As a Senior Application Scientist, the following content synthesizes technical data with practical laboratory experience to foster a culture of safety and precision.
Hazard Assessment: Understanding the Risks
Based on the toxicological data of its structural analog, 2-Hydroxy-4-phenylbutanoic acid, this compound should be handled as a compound that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The anticipated Globally Harmonized System (GHS) classification for this compound, based on its analog, is as follows:
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1][2][3] |
Given these potential hazards, a multi-faceted PPE strategy is not merely a recommendation but a necessity for safe handling.
The Core Ensemble: Your Primary Defense
The following PPE constitutes the minimum requirement for any procedure involving the handling of this compound, whether in solid or solution form.
Eye and Face Protection: A Non-Negotiable
Rationale: The risk of serious eye irritation necessitates robust protection against splashes, dust, and aerosols.
-
Primary Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities of this compound in a controlled environment.
-
Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring solids, or working with solutions under pressure), chemical splash goggles are mandatory.
-
Maximum Protection: When the potential for significant splashing exists, a full-face shield worn over chemical splash goggles provides the most comprehensive protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Rationale: To prevent skin irritation, all exposed skin must be covered.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material is required at all times.
-
Gloves: Chemical-resistant gloves are a critical component of your PPE.
-
Material Selection: Nitrile gloves are a common and generally effective choice for incidental contact with many laboratory chemicals.[4][5] However, for prolonged contact or when handling concentrated solutions, it is crucial to consult the glove manufacturer's chemical resistance data. Butyl rubber gloves may offer superior protection against certain organic acids.
-
Inspection and Donning: Always inspect gloves for any signs of degradation or perforation before use. Ensure gloves are of the correct size to maintain dexterity and prevent tearing.
-
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: Guarding Against Inhalation
Rationale: The potential for respiratory tract irritation from airborne particles or aerosols requires careful consideration of respiratory protection.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize the generation of airborne dust.[4]
-
Respiratory Masks: If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator is required.
-
For Dusts: A disposable N95 respirator may be sufficient for low-level dust exposure.
-
For Vapors/Aerosols: For higher concentrations or when working with solutions that may produce vapors or aerosols, a half-mask or full-facepiece respirator with organic vapor cartridges is recommended.[6][7] A proper fit test is essential for ensuring the effectiveness of any tight-fitting respirator.[8]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Pre-Handling Checklist
-
Designated Area: Establish a clearly marked, designated area for handling the compound.
-
Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required PPE in the correct sequence (e.g., lab coat, then mask/respirator, then eye protection, then gloves).
-
Spill Kit: Ensure a spill kit appropriate for acidic compounds is readily accessible.
Handling Procedures
-
Weighing: Use a spatula to carefully transfer the solid. Avoid creating dust clouds by minimizing the drop height.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling workflow.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Emergency Procedures: Spill and Exposure Response
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.
-
Neutralize: For acidic spills, cautiously neutralize the spill by applying a weak base like sodium bicarbonate.
-
Absorb: Once neutralized, absorb the spill with an inert material.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and spill response.
By adhering to these rigorous safety protocols and maintaining a proactive safety mindset, researchers can confidently and responsibly advance their scientific endeavors while ensuring their personal well-being.
References
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- Occupational Safety and Health Administration. (2009). Assigned Protection Factors. OSHA 3352-02.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection.
- LLG-Labware. (n.d.). LLG-Gloves Nitrile Chemical resistance.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Chemos GmbH & Co. KG. (2019, November 26). Safety Data Sheet: 4-phenylbutyric acid.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of Oxford. (n.d.). Chemical Resistant Gloves Guide.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. capotchem.cn [capotchem.cn]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
